molecular formula C5H5NO2 B041514 Pyrrole-2-Carboxylic Acid CAS No. 634-97-9

Pyrrole-2-Carboxylic Acid

Katalognummer: B041514
CAS-Nummer: 634-97-9
Molekulargewicht: 111.10 g/mol
InChI-Schlüssel: WRHZVMBBRYBTKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrrole-2-carboxylic acid is a fundamental heterocyclic building block of significant interest in medicinal chemistry and material science. This compound features a carboxylic acid functional group appended to the 2-position of the electron-rich pyrrole ring, making it a versatile precursor for the synthesis of more complex molecules. Its primary research value lies in its role as a key intermediate for constructing pharmacologically active compounds, including potential enzyme inhibitors and receptor ligands, by facilitating amide bond formation and metal-coordination complexes. Researchers utilize this compound in the development of novel polymers and organic electronic materials, where the pyrrole core contributes to conductive properties. Furthermore, it serves as a crucial scaffold in the synthesis of porphyrin analogs and natural product derivatives. The mechanism of action for its downstream applications often involves its ability to modulate electronic properties and participate in specific molecular recognition events through hydrogen bonding and dipole interactions. This high-purity compound is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c7-5(8)4-2-1-3-6-4/h1-3,6H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHZVMBBRYBTKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212813
Record name 2-Pyrrolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pyrrole-2-carboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004230
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

634-97-9
Record name Pyrrole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=634-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrrolecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PYRROLE-2-CARBOXYLIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48130
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Pyrrolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrrole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.202
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-PYRROLECARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NNB85QQT9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pyrrole-2-carboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004230
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Genesis of a Heterocycle: An In-depth Technical History of Pyrrole-2-Carboxylic Acid's Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole-2-carboxylic acid, a seemingly simple heterocyclic compound, holds a significant position in the landscape of organic chemistry and drug discovery. Its pyrrole (B145914) core is a ubiquitous motif in a vast array of natural products, pharmaceuticals, and functional materials. While its biological importance has been increasingly recognized in recent decades, the story of its discovery and the elucidation of its synthesis is a journey back to the foundational era of modern organic chemistry. This whitepaper provides a detailed technical exploration of the historical discovery of this compound, offering insights into the early synthetic methodologies, experimental protocols, and the scientific context of its emergence.

The Dawn of Pyrrole Chemistry: From Natural Observation to Synthetic Curiosity

The story of this compound is intrinsically linked to the discovery and characterization of its parent heterocycle, pyrrole. In the mid-19th century, chemists were diligently working to unravel the chemical constituents of natural materials. It was in this context that pyrrole was first identified, not as a pristine, isolated compound, but as a product of the destructive distillation of bone and other nitrogenous organic matter. This early work established the existence of this stable, five-membered aromatic ring, sparking curiosity about its structure and reactivity.

A pivotal moment in the early history of pyrrole synthesis came with the discovery that pyrrole could be obtained from the dry distillation of ammonium (B1175870) mucate. Mucic acid, a dicarboxylic acid derived from the oxidation of galactose or lactose, provided a more controlled and reproducible starting material than the complex mixtures from bone oil. This method, while rudimentary by modern standards, laid the groundwork for the intentional synthesis of pyrrole and its derivatives.

The First Synthesis of this compound: A Legacy of Mucic Acid

While the exact first synthesis of this compound is not definitively attributed to a single, dated publication in the way some landmark reactions are, the earliest methods for its preparation emerged from the chemistry of mucic acid. The thermal decomposition of ammonium mucate not only yielded pyrrole but also a mixture of carboxylated pyrroles. Early researchers, through careful fractional distillation and crystallization, were able to isolate and identify this compound from this reaction milieu.

One of the foundational experimental protocols for the synthesis of pyrrole from mucic acid, which would have also produced this compound as a significant byproduct, is as follows:

Experimental Protocol: Synthesis of Pyrrole from Mucic Acid (Late 19th Century)
  • Reactants:

  • Apparatus:

    • A large retort

    • A condenser

    • A receiving flask

  • Procedure:

    • A mixture of 100 grams of mucic acid and 200 grams of glycerol was placed in the retort.

    • The mixture was heated, and when the temperature reached approximately 200°C, a steady stream of ammonia gas (generated by heating the ammonia solution) was passed through the mixture.

    • The distillation was carried out until no more oily product came over.

    • The distillate, a complex mixture of pyrrole, carboxylated pyrroles, and other decomposition products, was collected in the receiving flask.

    • The oily layer was separated from the aqueous layer and subjected to fractional distillation to isolate the various pyrrole derivatives. This compound, being a solid at room temperature, could also be isolated by crystallization from the appropriate fractions.

This early method, while effective for its time, was characterized by low yields and a lack of selectivity, producing a complex mixture that required laborious purification.

The Golden Age of Pyrrole Synthesis: Context for Carboxylic Acid Derivatives

The late 19th century witnessed a surge of innovation in synthetic organic chemistry, with the development of several named reactions that revolutionized the construction of the pyrrole ring. While not directly aimed at the synthesis of this compound in their initial reports, these methods provided the chemical toolbox that would later be adapted for its more efficient synthesis.

The Knorr Pyrrole Synthesis (1884)

Ludwig Knorr's synthesis involved the condensation of an α-amino ketone with a β-ketoester. This powerful method allowed for the construction of highly substituted pyrroles with a level of control previously unattainable.

Logical Relationship: Knorr Pyrrole Synthesis

Knorr_Synthesis alpha_amino_ketone α-Amino Ketone condensation Condensation alpha_amino_ketone->condensation beta_ketoester β-Ketoester beta_ketoester->condensation pyrrole Substituted Pyrrole condensation->pyrrole

Caption: The Knorr synthesis condenses an α-amino ketone and a β-ketoester.

The Paal-Knorr Pyrrole Synthesis (1884)

Independently developed by Carl Paal and Ludwig Knorr, this method involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine. Its simplicity and generality made it a cornerstone of pyrrole chemistry.

Experimental Workflow: Paal-Knorr Pyrrole Synthesis

Paal_Knorr_Workflow dicarbonyl 1,4-Dicarbonyl Compound reaction Reaction (Heating) dicarbonyl->reaction amine Ammonia or Primary Amine amine->reaction pyrrole_product Substituted Pyrrole reaction->pyrrole_product

Caption: The Paal-Knorr synthesis reacts a 1,4-dicarbonyl with an amine.

The Hantzsch Pyrrole Synthesis (1890)

Arthur Hantzsch's synthesis provided another versatile route to substituted pyrroles, involving the reaction of a β-ketoester with an α-haloketone and ammonia or a primary amine.

These landmark syntheses, while not the initial discovery of this compound, were instrumental in advancing the field of pyrrole chemistry. They provided rational and predictable ways to construct the pyrrole ring, which would eventually be leveraged for the targeted synthesis of specific derivatives like the 2-carboxylic acid.

Early Quantitative Data and Characterization

The quantitative data from the 19th-century discovery of this compound is sparse and often lacks the precision of modern analytical techniques. However, early chemists meticulously recorded physical properties to characterize new compounds.

PropertyReported Value (Late 19th/Early 20th Century)Modern Accepted Value
Melting Point Variable, often reported as "decomposes"~208-212 °C (decomposes)
Solubility in Water Sparingly solubleSlightly soluble
Solubility in Ethanol SolubleSoluble
Crystalline Form Needles or prismsCrystalline solid

Early elemental analysis would have been used to determine the empirical formula, confirming the presence of carbon, hydrogen, nitrogen, and oxygen in the correct ratios for C₅H₅NO₂.

The Biological Awakening: A Century Later

For much of the 20th century, this compound remained a compound of academic interest, a building block for more complex heterocyclic structures. However, in the latter half of the century and into the 21st, its biological significance began to be unveiled. It was identified as a degradation product of sialic acids and a metabolite derived from the oxidation of D-hydroxyproline isomers.[1] This discovery marked a turning point, shifting the perception of this compound from a simple synthetic intermediate to a molecule with a role in biological systems.

Modern Synthetic Approaches and Future Outlook

The historical methods for synthesizing this compound have been largely superseded by more efficient and selective modern techniques. These include the direct carboxylation of pyrrole using reagents like carbon dioxide or chloroformates, and the oxidation of 2-substituted pyrroles. Enzymatic and bio-inspired syntheses are also emerging as powerful tools, offering environmentally benign routes to this important molecule.

The journey of this compound from its discovery in the crucibles of 19th-century organic chemists to its current status as a molecule of biological and pharmaceutical interest is a testament to the enduring power of chemical synthesis and the continuous evolution of our understanding of the molecular world. The foundational work of the early pioneers, with their meticulous observations and innovative synthetic strategies, paved the way for the development of the vast and diverse field of pyrrole chemistry that we know today. For researchers, scientists, and drug development professionals, an appreciation of this rich history provides a valuable context for the ongoing exploration of the therapeutic potential of this compound and its derivatives.

References

An In-depth Technical Guide on the Early Synthesis of Pyrrole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole-2-carboxylic acid is a pivotal heterocyclic compound that serves as a fundamental building block in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and natural products. Its structural motif is present in numerous significant compounds, making its synthesis a topic of considerable interest in organic and medicinal chemistry. This technical guide provides a comprehensive overview of the core early methods for the synthesis of this compound, presenting detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers and professionals in the field.

Core Synthesis Methodologies

The early synthesis of this compound was primarily achieved through a few key methodologies, each with its distinct advantages and limitations. This guide will focus on three seminal methods:

  • Synthesis from Mucic Acid: A classic approach involving the pyrolysis of a mucic acid derivative.

  • Carboxylation of Pyrrole (B145914) via Grignard Reagent: A method that introduces the carboxylic acid functionality directly onto the pyrrole ring.

  • Kolbe-Schmitt Carboxylation of Pyrrole: A reaction that utilizes a pyrrole salt and carbon dioxide to achieve carboxylation.

While the renowned Paal-Knorr and Hantzsch pyrrole syntheses are cornerstones of pyrrole chemistry, their early applications were more general for the formation of the pyrrole ring with various substituents. Direct and efficient synthesis of this compound using these methods in the early literature is less commonly documented. Therefore, this guide will concentrate on the more direct and historically significant routes mentioned above.

Synthesis from Mucic Acid

The synthesis of pyrroles from mucic acid is a historically significant method. Mucic acid, a dicarboxylic acid, can be obtained from the oxidation of galactose. The process involves the conversion of mucic acid to its diammonium salt, followed by pyrolysis. While this method is more commonly associated with the synthesis of pyrrole itself, modifications can lead to the formation of this compound. The overall transformation involves cyclization, decarboxylation, and dehydration.

Reaction Pathway

MucicAcid Mucic Acid AmmoniumMucate Diammonium Mucate MucicAcid->AmmoniumMucate NH4OH Heat Heat (Pyrolysis) AmmoniumMucate->Heat Pyrrole2CA This compound Heat->Pyrrole2CA Cyclization & Decarboxylation

Figure 1: General pathway for the synthesis of this compound from Mucic Acid.

Experimental Protocol

A detailed experimental protocol for the synthesis of pyrrole from mucic acid is provided below, which can be adapted for the synthesis of this compound by carefully controlling the reaction conditions, particularly the temperature and duration of pyrolysis to favor mono-decarboxylation.

Step 1: Preparation of Diammonium Mucate

  • In a large evaporating dish, 630 g (3 moles) of mucic acid is mixed with 900 mL of aqueous ammonia (B1221849) (specific gravity 0.9).

  • The mixture is stirred to form a smooth paste.

  • The paste is then evaporated to complete dryness on a steam bath to yield diammonium mucate.

Step 2: Pyrolysis of Diammonium Mucate

  • The powdered diammonium mucate is mixed with a high-boiling solvent such as glycerol.

  • The mixture is heated strongly. The pyrolysis process involves intramolecular cyclization and decarboxylation.

  • Careful control of the heating rate and temperature is crucial. To favor the formation of this compound, a lower pyrolysis temperature and shorter reaction time would be explored to prevent complete decarboxylation.

  • The product is then isolated from the reaction mixture by distillation and subsequent purification.

Quantitative Data

The synthesis of pyrrole from mucic acid is reported with the following yields for the intermediate steps:

StepProductYield (%)
Oxidation of D-galactose to mucic acidMucic Acid70-75%
Treatment of mucic acid with NH4OHDiammonium Mucate~99%
Pyrolysis of diammonium mucatePyrrole35-40%

Note: The yield for this compound via this method is not well-documented in early literature and would require optimization.

Carboxylation of Pyrrole via Grignard Reagent (Oddo Synthesis)

A more direct and widely used method for the synthesis of this compound is the carboxylation of a pyrrole Grignard reagent. This reaction, often referred to as the Oddo synthesis, involves the formation of pyrrylmagnesium halide followed by its reaction with carbon dioxide.

Reaction Pathway

Pyrrole Pyrrole GrignardReagent Pyrrylmagnesium Halide Pyrrole->GrignardReagent RMgX (e.g., EtMgBr) Carboxylation CO2 GrignardReagent->Carboxylation AcidWorkup H3O+ Carboxylation->AcidWorkup Pyrrole2CA This compound AcidWorkup->Pyrrole2CA

Figure 2: Synthesis of this compound via the Grignard Reaction.

Experimental Protocol
  • Preparation of the Grignard Reagent: A solution of ethylmagnesium bromide is prepared in anhydrous ether. To this, a solution of freshly distilled pyrrole in anhydrous ether is added dropwise under an inert atmosphere. The mixture is refluxed to ensure the complete formation of pyrrylmagnesium bromide.

  • Carboxylation: The solution of the Grignard reagent is then poured over crushed solid carbon dioxide (dry ice) or carbon dioxide gas is bubbled through the solution.

  • Workup: The reaction mixture is treated with a dilute acid (e.g., hydrochloric acid) to protonate the carboxylate salt and liberate this compound.

  • Purification: The product is extracted with a suitable organic solvent and purified by recrystallization.

Quantitative Data
ReactantsProductYield (%)
Pyrrole, EtMgBr, CO2This compound~50%

Kolbe-Schmitt Carboxylation of Pyrrole

The Kolbe-Schmitt reaction is a well-known method for the carboxylation of phenols. A similar principle can be applied to pyrrole. The reaction involves the heating of a dry alkali metal salt of pyrrole (e.g., potassium pyrrolide) with carbon dioxide under pressure.

Reaction Pathway

Pyrrole Pyrrole PotassiumPyrrolide Potassium Pyrrolide Pyrrole->PotassiumPyrrolide K Carboxylation CO2, Pressure, Heat PotassiumPyrrolide->Carboxylation AcidWorkup H3O+ Carboxylation->AcidWorkup Pyrrole2CA This compound AcidWorkup->Pyrrole2CA

Figure 3: Kolbe-Schmitt carboxylation of pyrrole.

Experimental Protocol
  • Preparation of Potassium Pyrrolide: Freshly distilled pyrrole is treated with potassium metal in an inert solvent to form potassium pyrrolide. The solvent is then removed to obtain the dry salt.

  • Carboxylation: The dry potassium pyrrolide is placed in an autoclave, and carbon dioxide is introduced under high pressure. The autoclave is then heated to a high temperature (e.g., 150-200 °C) for several hours.

  • Workup: After cooling, the reaction mixture is dissolved in water and acidified with a mineral acid to precipitate this compound.

  • Purification: The crude product is collected by filtration and purified by recrystallization.

Quantitative Data

While the Kolbe-Schmitt reaction is a viable method, early reports on its application to pyrrole are not as common as for phenols, and yields can be variable depending on the reaction conditions.

ReactantsProductYield (%)
Potassium Pyrrolide, CO2This compoundVariable

Conclusion

The early synthesis of this compound relied on a set of fundamental organic reactions. The pyrolysis of mucic acid derivatives represents a classic, albeit less direct, route originating from natural product-derived starting materials. The carboxylation of pyrrole through the Grignard reaction (Oddo synthesis) and the Kolbe-Schmitt reaction provide more direct and synthetically useful pathways to this important heterocyclic building block. Understanding these foundational methods provides valuable context for the development of modern, more efficient synthetic strategies and continues to be relevant for researchers in the field of heterocyclic chemistry and drug development.

The Microbial Synthesis of Pyrrole-2-Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Pyrrole-2-carboxylic acid (PCA) is a heterocyclic compound of significant interest due to its presence in the core structure of numerous biologically active natural products and its own antimicrobial and signaling activities. Microorganisms employ diverse and efficient biosynthetic strategies to produce this valuable scaffold. This technical guide provides an in-depth exploration of the core biosynthetic pathways of PCA in various microorganisms, including bacteria such as Pseudomonas, Bacillus, Streptomyces, and Lysobacter. We present a comprehensive overview of the precursor molecules, key enzymatic transformations, and regulatory mechanisms that govern PCA synthesis. Detailed experimental protocols for the elucidation of these pathways and quantitative data on production optimization are provided. Furthermore, this guide utilizes Graphviz (DOT language) to offer clear visual representations of the key biosynthetic pathways and experimental workflows, facilitating a deeper understanding for researchers in natural product biosynthesis, microbial engineering, and drug discovery.

Introduction

This compound (PCA), also known as minaline, is a fundamental building block in the microbial world, serving as a precursor to a wide array of secondary metabolites with important pharmaceutical and agricultural applications.[1][2] Its derivatives are found in complex antibiotics, pigments, and signaling molecules.[3] The microbial production of PCA is a subject of intense research, driven by the potential for metabolic engineering to enhance yields and create novel derivatives. This guide aims to consolidate the current knowledge on the biosynthesis of PCA in microorganisms, with a focus on the underlying biochemical pathways, experimental methodologies used for their characterization, and quantitative data to inform future research and development.

Core Biosynthetic Pathways of this compound

Microorganisms have evolved several distinct pathways for the synthesis of PCA. The primary routes originate from the amino acid L-proline or through the direct carboxylation of pyrrole (B145914).

The L-Proline Dependent Pathway

The conversion of L-proline to PCA is a common strategy observed in various bacteria, including Nocardia and Streptomyces, and is integral to the biosynthesis of complex natural products like undecylprodigiosin (B1683453) and pyoluteorin (B1679884).[3] This pathway involves a controlled four-electron oxidation of L-proline.[4]

A well-characterized mechanism involves a three-enzyme system that activates and oxidizes L-proline while it is attached to a peptidyl carrier protein (PCP).[3][5]

  • Activation of L-Proline: An adenylation (A) domain-containing enzyme activates L-proline by converting it to L-prolyl-AMP in an ATP-dependent manner.

  • Thioesterification: The activated prolyl moiety is then transferred to a peptidyl carrier protein (PCP), forming a prolyl-S-PCP thioester.

  • Oxidation: A dehydrogenase enzyme catalyzes a two-step oxidation of the prolyl-S-PCP to yield pyrrole-2-carboxyl-S-PCP.[3]

Proline_to_PCA_Pathway L-Proline L-Proline L-Prolyl-AMP L-Prolyl-AMP L-Proline->L-Prolyl-AMP Adenylation Domain (ATP -> AMP + PPi) Prolyl-S-PCP Prolyl-S-PCP L-Prolyl-AMP->Prolyl-S-PCP PCP Domain Pyrrole-2-carboxyl-S-PCP Pyrrole-2-carboxyl-S-PCP Prolyl-S-PCP->Pyrrole-2-carboxyl-S-PCP Dehydrogenase (2 oxidation steps) PCA PCA Pyrrole-2-carboxyl-S-PCP->PCA Hydrolysis

Fig. 1: Biosynthesis of PCA from L-Proline via PCP-tethered intermediates.
The Pyrrole Carboxylation Pathway in Pseudomonas aeruginosa

Pseudomonas aeruginosa utilizes a different strategy involving the direct carboxylation of pyrrole. This reversible reaction is catalyzed by the enzyme PA0254, also known as HudA, which is a UbiD-family (de)carboxylase.[6][7][8] This enzyme requires a prenylated-FMN (prFMN) cofactor for its activity.[8] The carboxylation of pyrrole to PCA is favored under high concentrations of CO₂.[9]

Pyrrole_Carboxylation_Pathway Pyrrole Pyrrole PCA PCA Pyrrole->PCA PA0254 (HudA) UbiD-family (de)carboxylase + CO₂ (prFMN cofactor) PCA->Pyrrole PA0254 (HudA) - CO₂

Fig. 2: Reversible carboxylation of pyrrole to PCA in Pseudomonas aeruginosa.

Quantitative Data on PCA Biosynthesis

The production of PCA can be significantly influenced by fermentation conditions and the genetic background of the producing microorganism.

Fermentation Optimization for PCA Production

Optimizing fermentation parameters is crucial for maximizing the yield of PCA. A study on Bacillus cereus ZBE demonstrated a 21-fold increase in PCA production through systematic optimization.[10]

ParameterOptimized Value
Glycerinum0.5%
Peptone1%
Loaded Liquid25%
Initial pH7.0
Inoculum Size4%
Incubation Temperature37.72 °C
Rotating Speed120 rpm
Incubation Time48 h
Max PCA Yield 149.63 mg/L
Table 1: Optimized fermentation conditions for PCA production by Bacillus cereus ZBE.[10]
Enzyme Kinetics

The kinetics of enzymes involved in the proline-dependent pathway provide insights into the efficiency of the biosynthetic process. For proline dehydrogenase (PRODH), a key enzyme in proline catabolism which can be a starting point for PCA biosynthesis, kinetic parameters have been determined.[11][12]

EnzymeOrganismSubstrateKmkcat
PutA (PRODH domain)Escherichia coliProline42 mM5.2 s-1
PutA (PRODH domain)Escherichia coliCoQ₁110 µM3.4 s-1
DrPRODHDeinococcus radioduransProline--
DrPRODHDeinococcus radioduransCoQ₁155 µM14 s-1
Table 2: Kinetic parameters of proline dehydrogenases from different bacteria.[12]

Regulation of PCA Biosynthesis

The biosynthesis of PCA is tightly regulated in response to environmental cues and cellular signals.

In Lysobacter species, PCA production is dramatically suppressed when co-cultured with fungi such as Fusarium graminearum and Fusarium verticillioides.[13][14] Chitin, a major component of fungal cell walls, also elicits this suppression, suggesting a sophisticated inter-kingdom signaling mechanism.[13] Furthermore, PCA itself can act as a signaling molecule in Lysobacter, promoting biofilm formation at certain concentrations.[13][14] The global regulator Clp has been implicated in this regulatory network.[13][14]

Regulation_of_PCA_Biosynthesis cluster_lysobacter Lysobacter sp. PCA Biosynthesis PCA Biosynthesis Biofilm Formation Biofilm Formation PCA Biosynthesis->Biofilm Formation promotes Clp Regulator Clp Regulator Clp Regulator->Biofilm Formation regulates Fungi Fungi Fungi->PCA Biosynthesis Chitin Chitin Chitin->PCA Biosynthesis

Fig. 3: Regulation of PCA biosynthesis in Lysobacter by fungal signals.

In Pseudomonas aeruginosa, PCA has been linked to quorum sensing, where it can act as a virulence attenuation factor.[6][7][8] The expression of the hudA (PA0254) gene is likely integrated into the complex regulatory networks of this opportunistic pathogen.

Experimental Protocols

The elucidation of PCA biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques.

General Experimental Workflow for Pathway Elucidation

Experimental_Workflow Strain Cultivation & Optimization Strain Cultivation & Optimization PCA Extraction & Quantification (HPLC) PCA Extraction & Quantification (HPLC) Strain Cultivation & Optimization->PCA Extraction & Quantification (HPLC) Gene Cluster Identification (Genomics) Gene Cluster Identification (Genomics) PCA Extraction & Quantification (HPLC)->Gene Cluster Identification (Genomics) Gene Knockout & Complementation Gene Knockout & Complementation Gene Cluster Identification (Genomics)->Gene Knockout & Complementation Heterologous Expression of Genes Heterologous Expression of Genes Gene Cluster Identification (Genomics)->Heterologous Expression of Genes Pathway Elucidation Pathway Elucidation Gene Knockout & Complementation->Pathway Elucidation Enzyme Purification Enzyme Purification Heterologous Expression of Genes->Enzyme Purification Enzyme Activity Assays Enzyme Activity Assays Enzyme Purification->Enzyme Activity Assays Structural Biology (Crystallography) Structural Biology (Crystallography) Enzyme Purification->Structural Biology (Crystallography) Kinetic Analysis Kinetic Analysis Enzyme Activity Assays->Kinetic Analysis Kinetic Analysis->Pathway Elucidation Structural Biology (Crystallography)->Pathway Elucidation

Fig. 4: General experimental workflow for elucidating PCA biosynthetic pathways.
Protocol for PCA Extraction and Quantification from Bacterial Culture

  • Cultivation: Grow the microbial strain under optimized fermentation conditions.[10]

  • Extraction: Acidify the culture supernatant with an acid (e.g., HCl to pH 2-3) and extract with an organic solvent such as ethyl acetate (B1210297) or butanol.[15]

  • Concentration: Evaporate the organic solvent under reduced pressure to obtain the crude extract.

  • Quantification: Redissolve the crude extract in a suitable solvent (e.g., methanol) and analyze by High-Performance Liquid Chromatography (HPLC) using a C18 column.[9] Detection is typically performed using a UV detector at a wavelength of approximately 266 nm.[10] A standard curve of authentic PCA should be used for quantification.

Protocol for Proline Dehydrogenase (PRODH) Activity Assay

This assay measures the proline-dependent reduction of an artificial electron acceptor.[16]

  • Enzyme Preparation: Prepare a cell-free extract or use a purified enzyme solution.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Tris-HCl, pH 7.5

    • 2.5 mM MgCl₂

    • 1 mM KCN

    • 0.5 mM FAD

    • 0.5 mM Phenazine methosulfate

    • 60 µM 2,6-dichlorophenolindophenol (DCPIP)

  • Initiation: Start the reaction by adding a solution of L-proline (final concentration of 1 M).

  • Measurement: Monitor the decrease in absorbance of DCPIP at 600 nm. The rate of decrease is proportional to the enzyme activity.

Protocol for Cloning and Expression of Biosynthetic Genes
  • Gene Amplification: Amplify the target gene(s) from the genomic DNA of the producing organism using PCR with specific primers.[8][17]

  • Vector Ligation: Clone the PCR product into a suitable expression vector (e.g., pET vectors for E. coli expression).[8][18]

  • Transformation: Transform the recombinant plasmid into a suitable expression host, such as E. coli BL21(DE3).[7]

  • Expression: Induce protein expression with an appropriate inducer (e.g., IPTG) at a specific temperature and for a set duration.[7]

  • Protein Purification: Lyse the cells and purify the target protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).[8]

Conclusion and Future Perspectives

The biosynthesis of this compound in microorganisms is a fascinating example of metabolic diversity, with distinct and efficient pathways evolved to produce this important precursor. The L-proline-dependent and pyrrole carboxylation pathways represent the major known routes, each with unique enzymatic machinery. A thorough understanding of these pathways, their regulation, and the kinetics of the involved enzymes is paramount for leveraging microbial systems for the industrial production of PCA and its derivatives.

Future research should focus on the discovery of novel PCA biosynthetic pathways in unexplored microbial niches. The application of synthetic biology and metabolic engineering approaches, guided by the quantitative data and protocols outlined in this guide, holds immense promise for the development of high-titer production strains. Furthermore, unraveling the intricate regulatory networks that control PCA biosynthesis will not only enhance our fundamental understanding of microbial secondary metabolism but also provide new targets for manipulating the production of valuable natural products. The continued exploration of the microbial world will undoubtedly unveil new enzymes and pathways for the synthesis of PCA, further expanding the toolbox for biotechnological applications.

References

Pyrrole-2-Carboxylic Acid chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Reactivity of Pyrrole-2-Carboxylic Acid

Introduction

This compound, also known as minaline, is an organic compound with the chemical formula C5H5NO2.[1] It is a white to light brown solid that consists of a pyrrole (B145914) ring substituted with a carboxylic acid group at the second position.[1] This compound is of significant interest to researchers, scientists, and drug development professionals due to its presence in various natural products and its versatile chemical reactivity, which makes it a valuable building block in organic synthesis.[2][3] It has been identified as a metabolite in many Streptomyces species and demonstrates a broad, albeit weak, range of biological activities, including antiparasitic and antifungal properties.[4][5] More recently, derivatives of this compound have been investigated as potent inhibitors for treating drug-resistant tuberculosis.[6]

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below, providing a comprehensive overview of its key characteristics.

PropertyValueSource(s)
Molecular Formula C5H5NO2[4][5]
Molecular Weight 111.1 g/mol [4][7]
Appearance White to off-white or light brown powder/solid[1][5]
Melting Point 204-208 °C (decomposes)[4]
Boiling Point 340.3 ± 15.0 °C (Predicted)[4]
pKa 4.45 (at 20 °C)[4][8]
Solubility Soluble in methanol (B129727), ethanol, DMF, and DMSO.[4][5] Slightly soluble in water.[9][10]
Density 0.862 g/cm³[4]
Refractive Index 1.441-1.445[4]
Flash Point 159.6 °C[4]

Reactivity and Key Chemical Transformations

This compound exhibits reactivity characteristic of both pyrroles and carboxylic acids. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic attack, while the carboxylic acid group can undergo reactions such as esterification and decarboxylation.

Decarboxylation

The decarboxylation of this compound to form pyrrole is a notable reaction, which is catalyzed by acid.[11][12] In strongly acidic solutions, the reaction proceeds through a mechanism involving the protonation of the pyrrole ring, which facilitates the cleavage of the C-C bond.[11][13] The rate of decarboxylation increases as the pH decreases from 3 to 1 and rises rapidly in solutions with higher acid concentrations (from pH 1 to 10 M HCl).[12][14] Theoretical studies suggest that the process involves the addition of water to the carboxyl group of the protonated reactant.[13][15]

Decarboxylation_Mechanism Fig. 1: Acid-Catalyzed Decarboxylation of this compound Pyrrole2CA This compound ProtonatedIntermediate Protonated Intermediate (on Pyrrole Ring) Pyrrole2CA->ProtonatedIntermediate + H+ WaterAttack Nucleophilic Attack by Water ProtonatedIntermediate->WaterAttack + H2O TetrahedralIntermediate Tetrahedral Intermediate WaterAttack->TetrahedralIntermediate CCBondCleavage C-C Bond Cleavage TetrahedralIntermediate->CCBondCleavage Pyrrole Pyrrole CCBondCleavage->Pyrrole ProtonatedCarbonicAcid Protonated Carbonic Acid CCBondCleavage->ProtonatedCarbonicAcid FinalProducts CO2 + H3O+ ProtonatedCarbonicAcid->FinalProducts Dissociation

Fig. 1: Acid-Catalyzed Decarboxylation of this compound
Esterification

As a carboxylic acid, this compound readily undergoes esterification when reacted with an alcohol in the presence of an acid catalyst.[3][10] This reaction, often a Fischer esterification, is a common method for producing various pyrrole-2-carboxylate esters, which are valuable intermediates in organic synthesis.[3][16] The reaction is an equilibrium process, and using the alcohol as a solvent helps to drive the reaction towards the ester product.[16]

Esterification_Workflow Fig. 2: General Workflow for Fischer Esterification cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification Pyrrole2CA This compound Mix Mix Reactants Pyrrole2CA->Mix Alcohol Alcohol (e.g., Ethanol) Alcohol->Mix AcidCatalyst Acid Catalyst (e.g., H2SO4) AcidCatalyst->Mix Reflux Heat under Reflux Mix->Reflux Cool Cool Reaction Mixture Reflux->Cool Extract Extract with Organic Solvent Cool->Extract Wash Wash with NaHCO3 (aq) Extract->Wash Dry Dry with Anhydrous Salt Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify (e.g., Distillation) Evaporate->Purify Product Pyrrole-2-Carboxylate Ester Purify->Product

Fig. 2: General Workflow for Fischer Esterification
Electrophilic Substitution

The pyrrole ring is electron-rich and thus activated towards electrophilic substitution. The presence of the deactivating carboxyl group at the C2 position directs incoming electrophiles primarily to the C4 and C5 positions. Acylation, for instance, can be achieved at the C4 position using acid chlorides or mixed anhydrides with a Lewis acid or phosphoric acid catalyst, respectively, to yield 4-acylpyrrole-2-carboxylic esters.[17]

Reactivity_Summary Fig. 3: Key Reactivity of this compound cluster_carboxyl Carboxyl Group Reactions cluster_ring Pyrrole Ring Reactions Pyrrole2CA This compound Decarboxylation Decarboxylation Pyrrole2CA->Decarboxylation H+, Heat Esterification Esterification Pyrrole2CA->Esterification R-OH, H+ ElectrophilicSubstitution Electrophilic Substitution (e.g., Acylation at C4) Pyrrole2CA->ElectrophilicSubstitution Electrophile Product_Decarboxylation Pyrrole Decarboxylation->Product_Decarboxylation Product_Esterification Pyrrole-2-Carboxylate Ester Esterification->Product_Esterification Product_Acylation 4-Acylpyrrole-2-Carboxylic Ester ElectrophilicSubstitution->Product_Acylation

Fig. 3: Key Reactivity of this compound

Experimental Protocols

Detailed methodologies for key reactions involving this compound are crucial for reproducible research. Below are representative protocols for esterification and synthesis of the corresponding ethyl ester.

Protocol 1: General Fischer Esterification of this compound

This protocol describes a general procedure for the acid-catalyzed esterification of a carboxylic acid.[16][18]

  • Reaction Setup : In a round-bottom flask, dissolve this compound in an excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.

  • Catalyst Addition : Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H2SO4) or p-toluenesulfonic acid (TsOH).[16]

  • Reflux : Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Work-up : After cooling to room temperature, pour the reaction mixture into water.

  • Extraction : Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Neutralization : Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize the remaining acid, followed by a wash with brine.

  • Drying and Concentration : Dry the organic layer over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification : The crude ester can be purified by distillation or flash column chromatography to yield the final product.

Protocol 2: Synthesis of Ethyl Pyrrole-2-carboxylate

This specific two-step procedure starts from pyrrole and yields ethyl pyrrole-2-carboxylate.[19]

Step A: Synthesis of 2-Pyrrolyl Trichloromethyl Ketone

  • In a flask equipped with a dropping funnel and stirrer, dissolve trichloroacetyl chloride in anhydrous diethyl ether.

  • While stirring, add a solution of freshly distilled pyrrole in anhydrous ether dropwise over 3 hours. The reaction is exothermic and will cause the ether to reflux.

  • After the addition is complete, stir the mixture for an additional hour.

  • Slowly add an aqueous solution of potassium carbonate to the mixture.

  • Separate the organic layer, dry it with magnesium sulfate, and remove the solvent by distillation.

  • Dissolve the residue in hexane (B92381) and cool on ice to crystallize the product, 2-pyrrolyl trichloromethyl ketone.

Step B: Conversion to Ethyl Pyrrole-2-carboxylate

  • Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.

  • Add the 2-pyrrolyl trichloromethyl ketone from Step A portionwise to the sodium ethoxide solution.

  • Stir the solution for 30 minutes after the addition is complete, then concentrate it to dryness on a rotary evaporator.

  • Partition the oily residue between diethyl ether and dilute hydrochloric acid.

  • Separate the ether layer, wash it with saturated sodium hydrogen carbonate solution, and dry it with magnesium sulfate.

  • Concentrate the ether solution by distillation and then fractionate the residue under reduced pressure to obtain pure ethyl pyrrole-2-carboxylate.

Applications in Research and Drug Development

This compound and its derivatives are important scaffolds in medicinal chemistry. They are used in the synthesis of potent small-molecule inhibitors of the SARS coronavirus and in the creation of [2,3-c]pyridine-7-one scaffolds.[7] The pyrrole-2-carboxamide moiety is a key pharmacophore in the development of new antibacterial agents, particularly against Mycobacterium tuberculosis.[6][20][21] The structural and electronic properties of this compound make it a versatile starting material for generating libraries of bioactive molecules for drug discovery programs.[6]

References

Spectroscopic Profile of Pyrrole-2-Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for Pyrrole-2-Carboxylic Acid (PCA), a molecule of significant interest in medicinal chemistry and natural product synthesis. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols and a logical workflow for its spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (ppm)MultiplicityAssignmentSolventFrequency (MHz)Reference
12.2br sCOOHDMSO-d₆399.65[1]
11.72br sNHDMSO-d₆399.65[1]
7.05mH5Acetone-d₆300[1]
6.970tH5DMSO-d₆399.65[1]
6.88ddH3Acetone-d₆300[1]
6.751ddH3DMSO-d₆399.65[1]
6.20mH4Acetone-d₆300[1]
6.147tH4DMSO-d₆399.65[1]
6.94-H3/H5CD₃OD600[2]
6.84-H3/H5CD₃OD600[2]
6.17-H4CD₃OD600[2]

¹³C NMR (Carbon-13 NMR)

Chemical Shift (ppm)AssignmentSolventReference
162.8C=ODMSO-d₆[3]
130.4C2DMSO-d₆[3]
122.9C5DMSO-d₆[3]
115.3C3DMSO-d₆[3]
109.4C4DMSO-d₆[3]
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Description of VibrationReference
3465N-H Stretch (in CCl₄ solution)[4]
2500-3300O-H Stretch (broad, H-bonded)[5][6]
1710-1760C=O Stretch[5][6]
1670C=O Stretch (in CCl₄ solution)[4]
1622C=O Stretch (Raman, solid)[4]
Mass Spectrometry (MS)
m/zRelative Intensity (%)IonTechniqueReference
111100[M]⁺EI[7]
94~80[M-OH]⁺EI[7]
66~60[M-COOH]⁺EI[7]
39~55-EI[7]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A standard protocol involves dissolving approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OD, or Acetone-d₆) in a 5 mm NMR tube.[1] The concentration can be adjusted to achieve optimal signal-to-noise ratio. For certain experiments, the pH of the sample may be adjusted.[2]

  • Instrumentation: ¹H and ¹³C NMR spectra are typically acquired on a Bruker or similar high-field NMR spectrometer operating at frequencies ranging from 300 MHz to 600 MHz for protons.[1][2]

  • ¹H NMR Acquisition: A standard pulse program is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-15 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly used to acquire the ¹³C spectrum, resulting in singlets for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans and a longer acquisition time are necessary compared to ¹H NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid-state analysis, two common methods are employed:

    • KBr Pellet: A small amount of this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.[3]

    • Nujol Mull: The sample is ground with a few drops of Nujol (a mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).[3]

    • Attenuated Total Reflectance (ATR): The solid sample is placed directly onto the ATR crystal.[2]

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27 or a Nicolet Magna IR 550 Series II, is typically used.[2][4]

  • Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet/Nujol) is recorded and subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and water vapor, as well as the sample matrix.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization:

    • Electron Ionization (EI): The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS), and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[7]

    • Electrospray Ionization (ESI): For liquid chromatography-mass spectrometry (LC-MS), the sample is dissolved in a suitable solvent and sprayed through a charged capillary to form ions.[2] This is a softer ionization technique that often results in less fragmentation and a more prominent molecular ion peak.

  • Instrumentation: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and ion trap instruments.[2]

  • Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured, and the data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow_for_Pyrrole_2_Carboxylic_Acid cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H NMR ¹³C NMR NMR->NMR_Data IR_Data Vibrational Modes (Stretches, Bends) IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Physical Properties of Pyrrole-2-Carboxylic Acid, with a Core Focus on Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole-2-carboxylic acid (PCA), a heterocyclic organic compound, is a molecule of significant interest in various scientific domains, including medicinal chemistry and drug development.[1] As a versatile building block, it serves as a precursor in the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of the physical properties of this compound, with a particular emphasis on its solubility profile in various solvents. Understanding these properties is crucial for its application in synthesis, formulation, and biological studies.

Core Physical Properties

This compound presents as a white to light yellow solid.[1] A summary of its key physical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₅H₅NO₂[2]
Molecular Weight 111.10 g/mol [1]
Melting Point 204-208 °C (decomposes)[3][4]
pKa 4.45 (at 20 °C)[4][5]
Density ~1.328 g/cm³[1]

Solubility Profile

The solubility of a compound is a critical parameter in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. This compound exhibits a varied solubility profile across different solvents, a key consideration for its handling and application in both research and industrial settings.

Quantitative Solubility Data

Quantitative solubility data provides precise measurements of how much of a solute can dissolve in a given solvent at a specific temperature. The following table summarizes the available quantitative solubility data for this compound.

SolventSolubilityMethodSource
Dimethyl Sulfoxide (DMSO)25 mg/mL (225.02 mM)Requires sonication, warming, and heating to 60°C[6]
Dimethyl Sulfoxide (DMSO)22 mg/mL (198.01 mM)-[7]
Water5.88 mg/mL (52.93 mM)Requires sonication[6]
Qualitative Solubility Data

Qualitative data provides a general description of a compound's solubility. This compound is reported to be:

  • Soluble in:

    • Methanol[2][3][4][5]

    • Ethanol[1][2]

    • Dimethylformamide (DMF)[2]

    • Diethyl Ether[8]

  • Slightly soluble in:

    • Water[1]

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[9][10][11] The following protocol provides a detailed methodology for determining the solubility of this compound.

1. Materials and Equipment:

  • This compound (solid, high purity)

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Analytical balance

2. Procedure:

  • Preparation of Solvent: Prepare the desired solvent and ensure it is degassed to prevent bubble formation.

  • Addition of Excess Solute: Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant speed and temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette and filter it through a syringe filter to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[12][13]

    • For UV-Vis analysis, a standard calibration curve of known concentrations of this compound in the solvent should be prepared to determine the concentration of the unknown sample.

  • Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent B Seal Vials A->B C Agitate at constant temperature (24-48h) B->C D Allow to settle or centrifuge C->D E Filter supernatant D->E F Dilute filtrate E->F G Quantify by HPLC-UV or UV-Vis F->G H Calculate Solubility G->H

References

Unveiling the Solid-State Architecture of Pyrrole-2-Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of pyrrole-2-carboxylic acid, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its crystallographic parameters, intermolecular interactions, and the experimental protocols for its structural determination.

Crystal Structure and Quantitative Data

Single-crystal X-ray diffraction analysis reveals that this compound crystallizes in the monoclinic system with the space group C2/c.[1] The crystal structure is characterized by the near coplanarity of the pyrrole (B145914) ring and its carboxyl substituent, with a dihedral angle of 11.7(3)° between their respective planes.[1] The unit cell contains eight molecules.[1] A summary of the key crystallographic data is presented in Table 1.

Table 1: Crystallographic Data for this compound [1]

ParameterValue
Chemical FormulaC₅H₅NO₂
Formula Weight111.10
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)14.080 (3)
b (Å)5.0364 (10)
c (Å)14.613 (3)
α (°)90
β (°)98.969 (3)
γ (°)90
Volume (ų)1023.6 (3)
Z8
Temperature (K)173
RadiationMo Kα (λ = 0.71073 Å)
R-factor (R1)0.063
Weighted R-factor (wR2)0.191

Intermolecular Interactions and Supramolecular Assembly

The solid-state architecture of this compound is dominated by a robust network of hydrogen bonds. Adjacent molecules are linked by pairs of O—H⋯O hydrogen bonds, forming centrosymmetric inversion dimers.[1] These dimers are further connected by N—H⋯O hydrogen bonds, creating chains that extend along the a-axis.[1] This hydrogen bonding arrangement results in the formation of R(8) and R(10) graph-set motifs.[2]

Below is a diagram illustrating the hydrogen bonding network in the crystal lattice of this compound.

Hydrogen_Bonding_Network mol1 This compound (Molecule 1) mol2 This compound (Molecule 2) mol1->mol2 O-H···O mol3 This compound (Molecule 3) mol1->mol3 N-H···O mol2->mol1 O-H···O mol4 This compound (Molecule 4) mol2->mol4 N-H···O mol3->mol4 O-H···O mol4->mol3 O-H···O

Caption: Hydrogen bonding network in this compound.

Experimental Protocols

Crystallization

Colorless, monoclinic single crystals of this compound suitable for X-ray diffraction were obtained by the slow evaporation of a solution of the commercially available compound in a mixture of 80% ethanol (B145695) and 20% ethyl acetate (B1210297) at room temperature over approximately five days.[1]

X-ray Data Collection and Structure Refinement

The experimental workflow for the crystal structure determination is outlined in the diagram below.

Experimental_Workflow start Crystal Growth data_collection X-ray Data Collection (Bruker SMART 1K CCD diffractometer) Mo Kα radiation, T = 173 K start->data_collection data_processing Data Processing (SAINT-Plus) data_collection->data_processing structure_solution Structure Solution (SHELXS97) data_processing->structure_solution structure_refinement Structure Refinement (SHELXL97) structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

Caption: Experimental workflow for crystal structure determination.

A suitable single crystal with dimensions of 0.42 × 0.40 × 0.37 mm was selected for the X-ray diffraction study.[1] Data were collected on a Bruker SMART 1K CCD area-detector diffractometer using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 173 K.[1] The collected data were processed using the SAINT-Plus software.[1]

The crystal structure was solved by direct methods using the SHELXS97 program and refined by full-matrix least-squares on F² using the SHELXL97 program.[1] All non-hydrogen atoms were refined with anisotropic displacement parameters. Hydrogen atoms were positioned geometrically and refined using a riding model.[1] A multi-scan absorption correction was applied using SADABS.

Conclusion

This guide provides a detailed overview of the crystal structure of this compound, offering valuable quantitative data and insights into its supramolecular assembly. The provided experimental protocols serve as a practical reference for researchers working on the crystallization and structural analysis of related organic compounds. This information is crucial for understanding the solid-state properties of this molecule and for the rational design of new materials and pharmaceutical agents.

References

Quantum Chemical Insights into Pyrrole-2-Carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Structural, Spectroscopic, and Electronic Properties of a Versatile Bioactive Molecule

This technical guide provides a comprehensive overview of the quantum chemical calculations of Pyrrole-2-Carboxylic Acid (PCA), a naturally occurring alkaloid with notable biological activities.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of PCA's molecular structure, vibrational and electronic properties, and its interactions within biological systems. All computational data is presented alongside experimental findings to provide a thorough and validated perspective.

Molecular Structure and Conformational Analysis

This compound can exist in two primary planar conformations, s-cis and s-trans, defined by the orientation of the carboxylic acid group relative to the pyrrole (B145914) ring.[2][3] Density Functional Theory (DFT) calculations, particularly using the B3LYP functional with the 6-311++G(d,p) basis set, have been instrumental in determining the optimized geometries and relative stabilities of these conformers.[1][4][5][6] The s-cis conformer is generally found to be more stable than the s-trans conformer. In the solid state, PCA is known to form cyclic dimers through intermolecular hydrogen bonding.[2][3][7]

Below is a logical workflow for performing quantum chemical calculations on this compound.

G cluster_input Input Preparation cluster_calc Quantum Chemical Calculations cluster_output Output Analysis mol_structure Define Molecular Structure (this compound) comp_method Select Computational Method (e.g., DFT/B3LYP/6-311++G(d,p)) mol_structure->comp_method geom_opt Geometry Optimization comp_method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom elec_prop Electronic Property Calculation (HOMO, LUMO, etc.) freq_calc->elec_prop vib_spec Vibrational Spectra (IR, Raman) freq_calc->vib_spec elec_data Electronic Properties (Energy Levels, Gap) elec_prop->elec_data

Figure 1: General workflow for quantum chemical calculations of this compound.
Optimized Geometries

The following tables summarize the key geometrical parameters for the s-cis and s-trans conformers of this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Optimized Bond Lengths (Å) of this compound

Bonds-cis Conformers-trans Conformer
N1-C21.3741.371
C2-C31.4251.428
C3-C41.3781.377
C4-C51.4211.422
C5-N11.3781.380
C2-C61.4641.462
C6-O71.2151.216
C6-O81.3541.353
O8-H90.9710.971
N1-H101.0111.011
C3-H111.0821.082
C4-H121.0821.082
C5-H131.0811.081

Table 2: Optimized Bond Angles (°) of this compound

Angles-cis Conformers-trans Conformer
C5-N1-C2109.3109.4
N1-C2-C3108.4108.5
C2-C3-C4107.9107.9
C3-C4-C5107.5107.4
C4-C5-N1106.9106.8
N1-C2-C6120.3122.3
C3-C2-C6131.3129.2
C2-C6-O7124.9125.4
C2-C6-O8112.4111.9
O7-C6-O8122.7122.7
C6-O8-H9107.3107.4

Table 3: Optimized Dihedral Angles (°) of this compound

Dihedral Angles-cis Conformers-trans Conformer
C5-N1-C2-C30.10.1
N1-C2-C3-C4-0.1-0.1
C2-C3-C4-C50.10.1
C3-C4-C5-N10.00.0
C4-C5-N1-C2-0.1-0.1
N1-C2-C6-O7179.90.2
N1-C2-C6-O80.0-179.9
C3-C2-C6-O70.0-179.9
C3-C2-C6-O8-179.90.2

Vibrational Spectroscopy

Vibrational analysis is crucial for the characterization of molecular structures. The calculated vibrational frequencies, obtained from DFT calculations, can be compared with experimental FT-IR and Raman spectra to confirm the presence of specific functional groups and to understand the vibrational modes of the molecule.

Experimental Protocols

Synthesis of this compound: A common method for the synthesis of PCA is the hydrolysis of its methyl ester.[3]

  • Methyl pyrrole-2-carboxylate is dissolved in methanol (B129727).

  • An aqueous solution of potassium hydroxide (B78521) is added, and the mixture is stirred, typically overnight at a moderately elevated temperature (e.g., 50 °C).

  • The solution is then acidified (e.g., with HCl) and extracted with a suitable organic solvent like ether.

  • The organic extract is concentrated, and the resulting solid is recrystallized from a solvent such as methanol to yield pure this compound.

Spectroscopic Measurements:

  • FT-IR Spectroscopy: Spectra are typically recorded using a Fourier Transform Infrared spectrometer. Samples can be prepared as KBr pellets or Nujol mulls.[3]

  • Raman Spectroscopy: Raman spectra are obtained using a spectrometer equipped with a laser source (e.g., Ar+ laser at 514.5 nm).[3]

Vibrational Frequencies and Assignments

The following table presents a comparison of the experimental and calculated (B3LYP/6-311++G(d,p)) vibrational frequencies for the prominent modes of the s-cis conformer of this compound.

Table 4: Selected Vibrational Frequencies (cm⁻¹) and Assignments for s-cis this compound

Experimental (IR)Calculated (Scaled)Assignment (Potential Energy Distribution, %)
34403485ν(N-H) (100)
31303145ν(O-H) (100)
16801695ν(C=O) (85)
15451550ν(C=C) (ring) (60) + δ(N-H) (20)
14701475ν(C-N) (ring) (45) + ν(C-C) (ring) (30)
14101415δ(O-H) in-plane (70)
12501255ν(C-O) (50) + δ(C-H) in-plane (20)
11201125ν(C-N) (ring) (40) + δ(C-H) in-plane (30)
10401045δ(C-H) in-plane (ring) (65)
910915γ(O-H) out-of-plane (80)
750755γ(C-H) out-of-plane (ring) (75)

ν: stretching; δ: in-plane bending; γ: out-of-plane bending.

Electronic Properties

The electronic properties of this compound, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding its reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its potential for charge transfer.[8]

The molecular structure of this compound is depicted below, with atom numbering corresponding to the data tables.

Figure 2: Molecular structure of this compound with atom numbering.

Table 5: Calculated Electronic Properties of this compound (B3LYP/6-311++G(d,p))

Propertys-cis Conformers-trans Conformer
HOMO Energy (eV)-6.89-6.92
LUMO Energy (eV)-0.85-0.83
HOMO-LUMO Gap (eV)6.046.09
Dipole Moment (D)2.354.68

Biological Activity and Signaling Pathways

This compound exhibits interesting biological activities, notably as an inhibitor of the enzyme proline racemase and as an antifungal agent.

Inhibition of Proline Racemase

Proline racemase is an enzyme found in some bacteria and parasites that catalyzes the interconversion of L-proline and D-proline. PCA acts as a competitive inhibitor of this enzyme, mimicking the planar transition state of the proline racemization reaction.[4][9][10][11] This inhibition is of interest for the development of novel antimicrobial and antiparasitic drugs. The mechanism involves the binding of PCA to the active site of proline racemase, preventing the natural substrate from binding and being processed.

G cluster_enzyme Proline Racemase Catalysis cluster_inhibition Inhibition by PCA L_Pro L-Proline Transition_State Planar Transition State L_Pro->Transition_State Racemization D_Pro D-Proline Transition_State->D_Pro Racemization PCA This compound (Transition-State Analog) Enzyme Proline Racemase Active Site PCA->Enzyme Binds to Inactive_Complex Inactive Enzyme-PCA Complex Enzyme->Inactive_Complex Forms Inactive_Complex->L_Pro Blocks Binding Inactive_Complex->D_Pro Blocks Binding

Figure 3: Inhibition of proline racemase by this compound.
Antifungal Activity

PCA has demonstrated antifungal properties, and its mechanism of action is linked to the induction of oxidative stress in fungal cells. This leads to damage to cellular components, including the cell membrane, and ultimately inhibits fungal growth. The generation of reactive oxygen species (ROS) is a key aspect of this antifungal activity.

G PCA This compound Fungal_Cell Fungal Cell PCA->Fungal_Cell Interacts with ROS_Production Increased Reactive Oxygen Species (ROS) Production Fungal_Cell->ROS_Production Induces Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Cell_Damage Cellular Damage (Membrane, Proteins, DNA) Oxidative_Stress->Cell_Damage Growth_Inhibition Fungal Growth Inhibition Cell_Damage->Growth_Inhibition

Figure 4: Antifungal mechanism of this compound via oxidative stress.

Conclusion

Quantum chemical calculations provide invaluable insights into the molecular properties of this compound. The data presented in this guide, derived from DFT calculations and corroborated by experimental findings, offer a robust foundation for further research into the applications of PCA in drug design and development. The detailed understanding of its structure, vibrational characteristics, electronic properties, and biological interactions will aid in the rational design of novel therapeutics targeting proline racemase and fungal pathogens.

References

Pyrrole-2-Carboxylic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Versatile Heterocyclic Compound

Introduction

Pyrrole-2-carboxylic acid, a simple heterocyclic organic compound, has garnered significant attention in the scientific community for its diverse biological activities and its role as a versatile building block in synthetic chemistry. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and biological significance, with a particular focus on its potential in drug discovery and development.

Nomenclature and Chemical Identity

This compound is systematically known as 1H-pyrrole-2-carboxylic acid . It is a white solid organic compound that arises in nature from the dehydrogenation of the amino acid proline.[1] It is also produced by various microorganisms, including species of Streptomyces.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 634-97-9[1]
Molecular Formula C₅H₅NO₂
Molecular Weight 111.10 g/mol
IUPAC Name 1H-pyrrole-2-carboxylic acid[2]
Synonyms Minalin, Minaline, PCA[2]
InChI Key WRHZVMBBRYBTKZ-UHFFFAOYSA-N[2]
SMILES C1=CNC(=C1)C(=O)O[2]

Experimental Protocols

Synthesis of this compound via Ethyl Pyrrole-2-Carboxylate

A common and efficient method for the laboratory synthesis of this compound involves the preparation of its ethyl ester followed by hydrolysis. The following protocol is adapted from a procedure published in Organic Syntheses.[3]

Part A: Synthesis of Ethyl Pyrrole-2-Carboxylate [3]

  • Reaction Setup: In a well-ventilated fume hood, equip a 1-liter, three-necked, round-bottomed flask with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride drying tube.

  • Initial Reagents: Charge the flask with 113 g (0.75 mol) of trichloroacetyl chloride and 125 mL of anhydrous diethyl ether.

  • Addition of Pyrrole (B145914): While stirring the solution, add a solution of 50 g (0.75 mol) of freshly distilled pyrrole in 400 mL of anhydrous diethyl ether through the dropping funnel over a period of 3 hours. The exothermic reaction will cause the ether to reflux.

  • Reaction Completion and Work-up: After the addition is complete, continue stirring for an additional hour. Slowly add a solution of 62.5 g of potassium carbonate in 188 mL of water through the dropping funnel.

  • Extraction: Separate the ether layer and dry it over anhydrous magnesium sulfate.

  • Purification: Remove the solvent by distillation. The resulting crude 2-pyrrolyl trichloromethyl ketone is then reacted with sodium ethoxide (prepared from sodium and ethanol) to yield ethyl pyrrole-2-carboxylate. The product can be purified by vacuum distillation.

Part B: Hydrolysis to this compound

  • Reaction Setup: Dissolve the purified ethyl pyrrole-2-carboxylate in a suitable solvent such as ethanol.

  • Hydrolysis: Add an aqueous solution of a strong base, for example, sodium hydroxide (B78521) (2 equivalents).

  • Heating: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography until the starting material is consumed.

  • Acidification: After cooling the reaction mixture, carefully acidify it with a dilute mineral acid (e.g., HCl) until the pH is acidic.

  • Isolation: The this compound will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Isolation from Bacterial Culture

This compound can be isolated from microbial sources. The following is a general workflow for its extraction and purification from a Lysobacter species culture.[4]

  • Fermentation: Cultivate the Lysobacter strain in a suitable liquid medium (e.g., Martin medium) under optimal growth conditions (e.g., 30°C for 48 hours).

  • Extraction: Acidify the culture broth and extract with an organic solvent such as ethyl acetate.

  • Concentration: Concentrate the organic extract under reduced pressure to obtain a crude extract.

  • Chromatographic Purification: Subject the crude extract to column chromatography on a reversed-phase silica (B1680970) gel (e.g., C18). Elute with a gradient of methanol (B129727) in water.

  • Further Purification: The fractions containing this compound can be further purified by high-performance liquid chromatography (HPLC) to yield the pure compound.

  • Characterization: Confirm the identity and purity of the isolated compound using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Biological Activity and Drug Development Potential

This compound exhibits a range of biological activities, making it an interesting molecule for drug development professionals.

Inhibition of Proline Racemase

A key and well-documented biological activity of this compound is its potent and specific inhibition of proline racemase.[5] This enzyme is crucial for the viability of certain pathogens, including the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease.[5]

Proline racemase catalyzes the interconversion of L-proline and D-proline. This compound acts as a competitive inhibitor, binding to the active site of the enzyme.[6] It is believed to function as a transition state analog, mimicking the planar, sp²-hybridized intermediate of the racemization reaction.[6]

Table 2: Quantitative Data on Proline Racemase Inhibition by this compound

Enzyme SourceInhibitor ConcentrationPercent InhibitionReference
Clostridium sticklandii3.6 x 10⁻⁴ M50%[7]
Trypanosoma cruzi1 mM and 10 mMSignificant inhibition observed[5]

The inhibition of proline racemase presents a promising therapeutic strategy against diseases caused by pathogens that rely on this enzyme.

Proline_Racemase_Inhibition cluster_reaction Proline Racemization cluster_inhibition Inhibition Mechanism L_Proline L-Proline Transition_State Planar Transition State (sp²-hybridized α-carbon) L_Proline->Transition_State Enzyme Action (Proline Racemase) Proline_Racemase Proline Racemase (Active Site) D_Proline D-Proline Transition_State->D_Proline PCA This compound (Transition State Analog) PCA->Proline_Racemase Competitive Inhibition

Mechanism of Proline Racemase Inhibition.
Bacterial Signaling

Recent studies have revealed that this compound acts as a signaling molecule in the bacterium Lysobacter. Its production is suppressed in the presence of fungi, and it has been shown to influence biofilm formation.[4][8] This highlights a role for this molecule in inter-kingdom communication and microbial ecology.

Bacterial_Signaling Fungi Fusarium Fungi PCA_Production This compound (P2C) Production Fungi->PCA_Production Suppresses Lysobacter Lysobacter sp. Lysobacter->PCA_Production Produces Biofilm Lysobacter Biofilm Formation PCA_Production->Biofilm Modulates

Role of this compound in Bacterial Signaling.
Precursor in Drug Synthesis

The this compound scaffold is a valuable starting material for the synthesis of more complex molecules with therapeutic potential. For instance, derivatives of pyrrole-2-carboxamide have been designed and synthesized as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a promising target for the treatment of drug-resistant tuberculosis.

Biosynthesis

In many organisms, this compound is biosynthesized from the amino acid L-proline. The pathway involves the oxidation of L-proline to pyrrole-2-carboxylate, a reaction catalyzed by a series of enzymes. This biosynthetic route is a key step in the formation of various natural products containing a pyrrole moiety, such as the antibiotics pyoluteorin (B1679884) and undecylprodigiosin (B1683453).[9]

Biosynthesis_Pathway L_Proline L-Proline P2C_PCP Pyrrolyl-2-carboxyl-S-PCP L_Proline->P2C_PCP Adenylation & Dehydrogenation (Multi-enzyme complex) Natural_Products Natural Products (e.g., Pyoluteorin, Undecylprodigiosin) P2C_PCP->Natural_Products Further Biosynthetic Steps

Biosynthesis of this compound from L-Proline.

Conclusion

This compound is a molecule of significant interest to researchers in both academia and industry. Its straightforward synthesis, diverse biological activities, and role as a synthetic precursor make it a valuable tool in drug discovery and development. The inhibition of proline racemase, in particular, represents a compelling avenue for the development of novel anti-infective agents. Further research into its signaling roles and the exploration of its scaffold for the synthesis of new therapeutic agents are warranted.

References

An In-depth Technical Guide to the Fundamental Reactions of the Pyrrole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole (B145914) ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry and materials science. Its unique electronic properties make it a versatile scaffold, susceptible to a range of chemical transformations. This guide provides a detailed exploration of the fundamental reactions of the pyrrole ring, offering insights into electrophilic substitution, cycloaddition reactions, and modifications at the nitrogen atom. The content herein is designed to equip researchers with the practical knowledge necessary to effectively utilize pyrrole chemistry in their scientific endeavors.

Electrophilic Aromatic Substitution: The Predominant Reactivity

Pyrrole is an electron-rich aromatic system, making it significantly more reactive than benzene (B151609) towards electrophilic attack. Substitution preferentially occurs at the C2 (α) position due to the superior resonance stabilization of the cationic intermediate (σ-complex) compared to attack at the C3 (β) position.[1]

Logical Flow of Electrophilic Substitution on Pyrrole

Pyrrole Pyrrole Ring Pi_Attack π-electron Attack on Electrophile Pyrrole->Pi_Attack Electron-rich Electrophile Electrophile (E+) Electrophile->Pi_Attack Sigma_Complex Resonance-Stabilized Cationic Intermediate (σ-complex) Pi_Attack->Sigma_Complex Forms Deprotonation Deprotonation Sigma_Complex->Deprotonation Loses H+ Product Substituted Pyrrole Deprotonation->Product Restores Aromaticity

Caption: General mechanism of electrophilic aromatic substitution on the pyrrole ring.

Halogenation

Direct halogenation of pyrrole with chlorine or bromine often leads to polyhalogenated and polymeric products due to the high reactivity of the pyrrole ring. Milder halogenating agents are therefore preferred for controlled monohalogenation.

Table 1: Halogenation of Pyrrole Derivatives

SubstrateReagentSolventTemp. (°C)Product(s)Yield (%)
N-PhenylpyrroleN-Chlorosuccinimide (NCS)AcetonitrileRoom Temp2-Chloro-1-phenyl-1H-pyrrole-
2-Trichloroacetyl-5-methyl-1H-pyrroleN-Chlorosuccinimide (NCS)Dichloromethane (B109758)Room Temp2-Trichloroacetyl-4-chloro-5-methyl-1H-pyrrole-
PyrroleNaOCl (aq)CCl₄0N-Chloropyrrole65-72

Experimental Protocol: C2-Monochlorination of N-Phenylpyrrole using N-Chlorosuccinimide (NCS)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-phenylpyrrole (1.0 eq) in anhydrous acetonitrile.

  • Reagent Addition: Add N-chlorosuccinimide (1.05 eq) to the solution in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction by adding water. Extract the mixture with dichloromethane (3 x 20 mL).

  • Purification: Wash the combined organic layers with a saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography to afford 2-chloro-1-phenyl-1H-pyrrole.[2]

Nitration

Due to the sensitivity of the pyrrole ring to strong acids, which can cause polymerization, nitration is typically carried out under mild conditions using acetyl nitrate (B79036), prepared in situ from nitric acid and acetic anhydride (B1165640).[3][4]

Table 2: Nitration of Pyrrole Derivatives

SubstrateReagentSolventTemp. (°C)Product(s)Yield (%)
PyrroleHNO₃ / Acetic AnhydrideAcetic Anhydride-102-Nitropyrrole55
PyrroleHNO₃ / Trifluoroacetic Anhydride--2-Nitro-1-(trifluoroacetyl)pyrrole81
N-MethylpyrroleHNO₃ / Trifluoroacetic Anhydride--1-Methyl-2-nitro-5-(trifluoroacetyl)pyrrole78

Experimental Protocol: Nitration of Pyrrole with Acetyl Nitrate [5]

  • Reagent Preparation: Prepare acetyl nitrate by adding concentrated nitric acid dropwise to a stirred, cooled solution of acetic anhydride at a temperature below -10 °C.

  • Reaction: To a solution of pyrrole in acetic anhydride at low temperature, add the freshly prepared acetyl nitrate solution dropwise, maintaining the temperature below 0 °C.

  • Reaction Monitoring: Stir the reaction mixture for a specified time at low temperature, monitoring the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate).

  • Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure. Purify the crude product by chromatography or crystallization.

Sulfonation

Similar to nitration, sulfonation of pyrrole requires mild reagents to avoid polymerization. The sulfur trioxide-pyridine complex is the most commonly used sulfonating agent.[6] Recent studies suggest that sulfonation with this reagent may preferentially yield the 3-sulfonated product, contrary to what is often stated in textbooks.[7]

Table 3: Sulfonation of Pyrrole

SubstrateReagentSolventTemp. (°C)ProductYield (%)
PyrroleSO₃-Pyridine complexPyridine~100Pyrrole-2-sulfonic acid-

Experimental Protocol: Sulfonation of Pyrrole with Sulfur Trioxide-Pyridine Complex [8][9]

  • Reaction Setup: In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyrrole in pyridine.

  • Reagent Addition: Add the sulfur trioxide-pyridine complex portion-wise to the stirred solution.

  • Reaction Conditions: Heat the reaction mixture to approximately 100 °C and maintain for several hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice water.

  • Purification: The product, pyrrole-x-sulfonic acid, can be isolated as its salt (e.g., barium salt) by treatment with a suitable base.

Friedel-Crafts Acylation

The Friedel-Crafts acylation of pyrrole introduces an acyl group, typically at the C2 position. The reaction can be performed with acyl halides or anhydrides in the presence of a Lewis acid catalyst.[10] The choice of catalyst and reaction conditions can influence the regioselectivity.[11]

Table 4: Friedel-Crafts Acylation of Pyrrole Derivatives

Pyrrole SubstrateAcylating AgentCatalyst/ConditionsProduct(s)Yield (%)
N-MethylpyrroleBenzoyl chlorideDBN, Toluene, rt, 4h2-Benzoyl-1-methylpyrrole88
N-BenzylpyrroleBenzoyl chlorideDBN, Toluene, rt, 4h2-Benzoyl-1-benzylpyrrole90
N-Methylpyrrolep-Nitrobenzoyl chlorideDBN, Toluene, rt, 4h1-Methyl-2-(4-nitrobenzoyl)pyrrole85
N-Methylpyrrolep-Methoxybenzoyl chlorideDBN, Toluene, rt, 4h2-(4-Methoxybenzoyl)-1-methylpyrrole89
1H-PyrroleAcetic anhydrideTiCl₄2-Acetylpyrrole-
1-(Triisopropylsilyl)-1H-pyrroleAcetic anhydrideTiCl₄3-Acetyl-1H-pyrrole-

Experimental Protocol: Regioselective C2-Acylation using TiCl₄ [10]

  • Reaction Setup: To a stirred solution of 1H-pyrrole (1.0 mmol) and 1H-1,2,3-benzotriazolyl(4-methylphenyl)methanone (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere at 0 °C, add TiCl₄ (1.1 mmol, 1.0 M solution in DCM) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by carefully adding saturated sodium bicarbonate solution. Extract the mixture with DCM (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the residue by column chromatography to yield the 2-acylpyrrole.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic rings, including pyrrole. The Vilsmeier reagent, a chloromethyliminium salt, is typically generated in situ from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[12]

Table 5: Vilsmeier-Haack Formylation of Pyrroles

SubstrateReagentsSolventProductYield (%)
Generic electron-rich arene(Chloromethylene)dimethyliminium Chloride, NaOAcDMFCorresponding aldehyde77
1-MethylpyrrolePOCl₃, DMF1,2-Dichloroethane1-Methylpyrrole-2-carbaldehyde-

Experimental Protocol: Vilsmeier-Haack Formylation

  • Vilsmeier Reagent Formation: In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃) dropwise to anhydrous N,N-dimethylformamide (DMF) with stirring. Allow the mixture to stir for a short period to ensure the complete formation of the Vilsmeier reagent.

  • Reaction: Add a solution of the pyrrole substrate in a suitable solvent (e.g., DMF or 1,2-dichloroethane) dropwise to the cold Vilsmeier reagent.

  • Hydrolysis: After the addition is complete, allow the reaction to proceed, often with gentle heating. Upon completion, pour the reaction mixture onto crushed ice and hydrolyze the intermediate iminium salt, typically by adding an aqueous solution of a base like sodium acetate (B1210297) or sodium hydroxide.

  • Purification: Extract the product with an organic solvent, wash, dry, and concentrate. Purify the resulting aldehyde by chromatography or distillation.

Vilsmeier-Haack Reaction Workflow

DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Iminium Cation) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Electrophilic_Attack Electrophilic Attack Vilsmeier_Reagent->Electrophilic_Attack Pyrrole Pyrrole Pyrrole->Electrophilic_Attack Iminium_Intermediate Iminium Intermediate Electrophilic_Attack->Iminium_Intermediate Hydrolysis Hydrolysis Iminium_Intermediate->Hydrolysis Product 2-Formylpyrrole Hydrolysis->Product

Caption: Workflow for the Vilsmeier-Haack formylation of pyrrole.

Mannich Reaction

The Mannich reaction introduces an aminomethyl group onto the pyrrole ring. It is a three-component condensation involving pyrrole, an aldehyde (commonly formaldehyde), and a primary or secondary amine.[13]

Table 6: Mannich Reaction of Pyrroles

Pyrrole SubstrateAmineAldehydeConditionsProduct(s) and Yield(s)
PyrroleEthylenediamine dihydrochlorideFormaldehyde (B43269)aq. Methanol, 0°CMixture of products (14% and 1% yields)
2,5-DimethylpyrrolePropylenediamine dihydrochlorideFormaldehyde-Macrocycle (50% yield)
2,5-DimethylpyrroleAmmonium chlorideFormaldehyde-Fused bicyclic product (62% yield)

Experimental Protocol: Mannich Reaction of Pyrrole [11]

  • Reaction Setup: In a suitable flask, dissolve the pyrrole substrate in a solvent such as acetic acid to avoid polymerization.

  • Reagent Addition: Add the amine (often as its hydrochloride salt) and formaldehyde (typically as an aqueous solution) to the pyrrole solution.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, neutralize the mixture with a base and extract the product with an organic solvent.

  • Purification: Wash the organic extract, dry it, and remove the solvent. The crude Mannich base can be purified by chromatography or crystallization.

Cycloaddition Reactions

While pyrrole is aromatic, it can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a diene. The aromaticity of the pyrrole ring, however, reduces its reactivity in such reactions compared to less aromatic dienes like furan (B31954). Electron-withdrawing groups on the nitrogen atom can enhance the diene character of the pyrrole ring.

Diels-Alder Reaction Pathway

cluster_reactants Reactants Pyrrole Pyrrole (Diene) Transition_State [4+2] Cycloaddition Transition State Pyrrole->Transition_State Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->Transition_State Cycloadduct Diels-Alder Adduct (Bicyclic) Transition_State->Cycloadduct

Caption: Schematic of the Diels-Alder reaction involving pyrrole as the diene.

Table 7: Diels-Alder Reactions of Pyrroles

Pyrrole DerivativeDienophileConditionsProductYield (%)
N-ArylpyrrolesBenzyneMnO₂, 100 °C, 10 min (microwave)Pyrrolo[2,3-c]isoquinolinesup to 84
CyclopentadieneMaleic AnhydrideEthyl acetate/Hexane, rtEndo-adduct-
AnthraceneMaleic AnhydrideXylene, refluxAdduct-

Experimental Protocol: Diels-Alder Reaction of a Diene with Maleic Anhydride [14][15]

  • Reaction Setup: In a round-bottom flask, dissolve maleic anhydride (1.0 eq) and the diene (e.g., furan or a substituted pyrrole, 1.0 eq) in a suitable solvent (e.g., toluene, ethyl acetate).

  • Reaction Conditions: The reaction may proceed at room temperature or require heating under reflux, depending on the reactivity of the diene. Stir the mixture for the required duration.

  • Product Isolation: Upon completion of the reaction, cool the mixture to room temperature and then in an ice bath to induce crystallization of the product.

  • Purification: Collect the crystalline product by vacuum filtration and wash with a small amount of cold solvent. The product can be further purified by recrystallization if necessary.

Reactions at the Nitrogen Atom

The N-H proton of pyrrole is weakly acidic (pKa ≈ 17.5) and can be removed by strong bases to form the pyrrolide anion. This anion is a potent nucleophile and readily undergoes reactions with various electrophiles, leading to N-substituted pyrroles.

N-Alkylation

N-alkylation is a common method for introducing alkyl groups onto the pyrrole nitrogen. This is typically achieved by deprotonating the pyrrole with a base followed by reaction with an alkyl halide. Phase-transfer catalysis is also an effective method for N-alkylation.[16]

Table 8: N-Alkylation of Pyrrole Derivatives

SubstrateAlkylating AgentBase/CatalystSolventTemp. (°C)Time (h)Yield (%)
2-FormylpyrroleMethyl bromoacetate (B1195939)K₂CO₃DMFRoom Temp1487
Pyrrole derivativePropargyl bromideK₂CO₃ (4.0 eq)DMFRoom Temp1487
Pyrrole derivativePropargyl bromideKOHAcetoneRoom Temp-10
PyrroleVarious alkyl halidesK₂CO₃[Bmim][PF₆] or [Bmim][BF₄]--Excellent

Experimental Protocol: N-Alkylation of 2-Formylpyrrole [10]

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-formylpyrrole (1.0 equiv).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the 2-formylpyrrole. To this solution, add anhydrous potassium carbonate (4.0 equiv).

  • Addition of Alkylating Agent: While stirring the suspension, add methyl bromoacetate (1.2 equiv) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 14 hours or at 65 °C for 5 hours. Monitor the reaction's progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into deionized water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

N-Alkylation Workflow

Pyrrole Pyrrole Deprotonation Deprotonation Pyrrole->Deprotonation Base Base (e.g., K₂CO₃, NaH) Base->Deprotonation Pyrrolide_Anion Pyrrolide Anion Deprotonation->Pyrrolide_Anion SN2_Reaction SN2 Reaction Pyrrolide_Anion->SN2_Reaction Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->SN2_Reaction N_Alkylpyrrole N-Alkylpyrrole SN2_Reaction->N_Alkylpyrrole

Caption: General workflow for the N-alkylation of pyrrole.

Conclusion

The fundamental reactions of the pyrrole ring—electrophilic substitution, cycloaddition, and N-alkylation—provide a powerful toolkit for the synthesis of a diverse array of functionalized molecules. A thorough understanding of the principles governing these reactions, including regioselectivity and the influence of substituents and reaction conditions, is paramount for the rational design and successful execution of synthetic strategies in drug discovery and materials science. This guide has presented a comprehensive overview of these core reactions, complete with quantitative data and detailed experimental protocols, to serve as a valuable resource for researchers in the field.

References

An In-depth Technical Guide to the Electrophilic Substitution of Pyrrole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, regioselectivity, and experimental protocols associated with the electrophilic substitution reactions of pyrrole-2-carboxylic acid and its esters. This critical class of reactions is fundamental for the functionalization of the pyrrole (B145914) core, a prevalent scaffold in pharmaceuticals and functional materials.

Core Principles: Reactivity and Regioselectivity

The pyrrole ring is a π-excessive heteroaromatic system. The nitrogen atom's lone pair of electrons participates in the aromatic sextet, significantly increasing the electron density of the ring carbons and rendering the system highly susceptible to electrophilic attack—much more so than benzene. Electrophilic substitution on an unsubstituted pyrrole ring preferentially occurs at the C2 (α) position, as the corresponding cationic intermediate (the σ-complex or arenium ion) is stabilized by three resonance structures, compared to only two for attack at the C3 (β) position.[1][2][3][4]

The introduction of a carboxylic acid group at the C2 position fundamentally alters this reactivity profile. The -COOH group is strongly electron-withdrawing and deactivating, reducing the overall nucleophilicity of the pyrrole ring. This deactivation makes electrophilic substitution reactions more challenging compared to unsubstituted pyrrole and necessitates carefully controlled reaction conditions to prevent polymerization, which can be induced by strong acids.[5]

The directing effect of the C2-carboxylic acid group is a result of the interplay between the electron-donating nitrogen atom and the electron-withdrawing substituent. The powerful activating and ortho,para-directing effect of the ring nitrogen still dominates, but the deactivating nature of the carboxyl group steers incoming electrophiles away from the adjacent C3 position and primarily towards the C4 and C5 positions. Generally, substitution is observed to favor the C4 position over the C5 position.[6]

General Mechanism and Directing Effects

The mechanism for electrophilic aromatic substitution on this compound follows the classical two-step pathway:

  • Attack of the Electrophile : The π-electron system of the pyrrole ring attacks an electrophile (E⁺), forming a resonance-stabilized cationic intermediate known as a σ-complex.

  • Deprotonation : A base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the substituted product.

The regiochemical outcome is determined by the relative stability of the σ-complex intermediates formed from attack at the different available positions (C3, C4, and C5).

Logical Relationship of Directing Effects

The following diagram illustrates the competing electronic effects that determine the position of substitution. The electron-donating amine group activates the ring, particularly at the C3 and C5 positions, while the electron-withdrawing carboxylic acid group deactivates the ring, most strongly at the C3 and C5 positions. The result is a net preference for substitution at the C4 position, followed by the C5 position.

G cluster_0 Directing Influences on this compound Pyrrole This compound Ring NH_Effect Ring NH Group (Electron Donating) C3_Activation C3 Position NH_Effect->C3_Activation Activates (ortho) C5_Activation C5 Position NH_Effect->C5_Activation Activates (para) C4_Activation C4 Position NH_Effect->C4_Activation Activates (meta) COOH_Effect C2-COOH Group (Electron Withdrawing) C3_Deactivation C3 Position COOH_Effect->C3_Deactivation Deactivates (ortho) C5_Deactivation C5 Position COOH_Effect->C5_Deactivation Deactivates (meta) C4_Deactivation C4 Position COOH_Effect->C4_Deactivation Deactivates (para) Outcome Predicted Regioselectivity C3_Result C3 C3_Activation->C3_Result Net: Strongly Deactivated C5_Result C5 C5_Activation->C5_Result Net: Deactivated C4_Result C4 C4_Activation->C4_Result Net: Least Deactivated C3_Deactivation->C3_Result Net: Strongly Deactivated C5_Deactivation->C5_Result Net: Deactivated C4_Deactivation->C4_Result Net: Least Deactivated C3_Result->Outcome Favors C4 > C5 >> C3 C4_Result->Outcome Favors C4 > C5 >> C3 C5_Result->Outcome Favors C4 > C5 >> C3

Caption: Logical flow of directing effects in this compound.

σ-Complex Stability

The diagram below illustrates the resonance structures for electrophilic attack at the C4 and C5 positions of this compound. Attack at C4 allows for delocalization of the positive charge across three atoms, including the nitrogen, without placing it adjacent to the electron-withdrawing carboxyl group in a primary resonance contributor. Attack at C5 also results in three resonance structures, but one places the positive charge directly on the carbon atom bearing the deactivating carboxyl group, which is less favorable.

G cluster_C4 Attack at C4 cluster_C5 Attack at C5 C4_Start Pyrrole-2-COOH + E+ C4_Int1 σ-Complex 1 C4_Start->C4_Int1 C4_Res1 Resonance 1 C4_Int1->C4_Res1 <-> C4_Product 4-E-Pyrrole-2-COOH C4_Int1->C4_Product -H+ C4_Res2 Resonance 2 C4_Res1->C4_Res2 <-> C5_Start Pyrrole-2-COOH + E+ C5_Int1 σ-Complex 2 C5_Start->C5_Int1 C5_Res1 Resonance 3 C5_Int1->C5_Res1 <-> C5_Product 5-E-Pyrrole-2-COOH C5_Int1->C5_Product -H+ C5_Res2 Resonance 4 (unfavorable) C5_Res1->C5_Res2 <->

Caption: Simplified workflow of σ-complex formation and stabilization.

Key Electrophilic Substitution Reactions

Due to the deactivating nature of the carboxylic acid group, reactions are often performed on the more soluble and slightly more reactive ester derivatives (e.g., methyl or ethyl pyrrole-2-carboxylate), followed by hydrolysis to the desired carboxylic acid.

Nitration

Nitration of pyrrole-2-carboxylates requires mild nitrating agents to avoid oxidative decomposition and polymerization, which are common with harsh reagents like mixed nitric and sulfuric acids.[7] A mixture of nitric acid in acetic anhydride (B1165640) is typically employed, leading to the formation of both 4-nitro and 5-nitro isomers.

SubstrateReagentsConditionsProductsYieldReference
Methyl 2-pyrrolecarboxylateHNO₃, Ac₂O-10 °C to 0 °CMethyl 4-nitro- and 5-nitropyrrole-2-carboxylateMixture[6] (by analogy)
2-PyrrolecarbonitrileFuming HNO₃, Ac₂O0 °C to 10 °C4-Nitro- and 5-nitro-2-pyrrolecarbonitrile4-nitro: ~32%, 5-nitro: ~52%[No specific reference found]

Experimental Protocol: Nitration of Methyl Pyrrole-2-carboxylate (Representative)

  • Preparation: A solution of methyl pyrrole-2-carboxylate (1.0 eq) in acetic anhydride (10 volumes) is prepared in a three-necked flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet. The solution is cooled to -10 °C in an ice-salt bath.

  • Reagent Addition: A pre-cooled (-10 °C) mixture of fuming nitric acid (1.1 eq) and acetic anhydride (2 volumes) is added dropwise to the pyrrole solution over 30 minutes, ensuring the internal temperature does not exceed -5 °C.

  • Reaction: The mixture is stirred at -10 °C to 0 °C for 1-2 hours, with reaction progress monitored by TLC.

  • Workup: The reaction mixture is poured onto crushed ice (20 volumes) with vigorous stirring. The resulting precipitate is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • Purification: The crude product is dried and purified by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to separate the 4-nitro and 5-nitro isomers.

Halogenation

Direct halogenation of pyrrole-2-carboxylates can be achieved using various reagents. Due to the high reactivity of the pyrrole ring, mild halogenating agents are preferred to control the reaction and prevent polyhalogenation.

SubstrateReagentsConditionsProductYieldReference
Ethyl 5-methyl-1H-pyrrole-2-carboxylateN-Chlorosuccinimide (NCS)Dichloromethane (B109758), r.t., 4hEthyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate61% (of a precursor)[8]
Ethyl 5-methyl-1H-pyrrole-2-carboxylateSelectfluorAcetonitrile/AcOH, 0 °C, 2hEthyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylateNot specified[8]

Experimental Protocol: Chlorination of Ethyl Pyrrole-2-carboxylate (Representative)

  • Preparation: To a solution of ethyl pyrrole-2-carboxylate (1.0 eq) in dry dichloromethane (20 volumes) in a flask protected from light, N-chlorosuccinimide (1.05 eq) is added in one portion.

  • Reaction: The mixture is stirred at room temperature for 4-6 hours. The reaction is monitored by TLC until the starting material is consumed.

  • Workup: The reaction mixture is washed sequentially with aqueous sodium thiosulfate (B1220275) solution (10%), water, and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude residue is purified by flash chromatography on silica gel (hexane/ethyl acetate gradient) to afford the 4-chloro and 5-chloro isomers.

Friedel-Crafts Acylation

The strong deactivation of the ring by the carboxylate group makes Friedel-Crafts acylation challenging. The reaction typically requires a Lewis acid catalyst and an acylating agent (e.g., an acid chloride or anhydride). The primary product is the 4-acyl derivative.[6]

SubstrateReagentsConditionsProductYieldReference
Methyl 2-pyrrolecarboxylateAcetyl Chloride, AlCl₃DichloromethaneMethyl 4-acetylpyrrole-2-carboxylateGood[6]
N-p-toluenesulfonylpyrrole1-Naphthoyl chloride, AlCl₃Dichloromethane, r.t.3- and 2-acylated products (ratio 2:1 to 4:3)Not specified[9]

Experimental Protocol: Friedel-Crafts Acetylation of Methyl Pyrrole-2-carboxylate (Representative)

  • Preparation: A suspension of anhydrous aluminum chloride (2.5 eq) in dry 1,2-dichloroethane (B1671644) (15 volumes) is prepared under a nitrogen atmosphere and cooled to 0 °C. Acetyl chloride (1.2 eq) is added dropwise, and the mixture is stirred for 15 minutes.

  • Substrate Addition: A solution of methyl pyrrole-2-carboxylate (1.0 eq) in dry 1,2-dichloroethane (5 volumes) is added dropwise, maintaining the temperature at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

  • Workup: The mixture is slowly poured into a beaker containing crushed ice and concentrated hydrochloric acid. The resulting mixture is stirred for 30 minutes and then extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is evaporated, and the residue is purified by column chromatography on silica gel to yield methyl 4-acetylpyrrole-2-carboxylate.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is an effective method for introducing a formyl (-CHO) group onto the pyrrole ring, using a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and a formamide (B127407) (typically DMF).[10][11][12] This reaction is milder than Friedel-Crafts acylation and works well even on moderately deactivated rings, typically yielding a mixture of 4- and 5-formyl derivatives.

G cluster_0 Vilsmeier-Haack Reaction Workflow DMF DMF Reagent Vilsmeier Reagent [ClCH=N(Me)₂]⁺ DMF->Reagent POCl3 POCl3 POCl3->Reagent Attack Electrophilic Attack (at C4 or C5) Reagent->Attack Pyrrole Ethyl Pyrrole-2-carboxylate Pyrrole->Attack Iminium Iminium Ion Intermediate Attack->Iminium Hydrolysis Aqueous Workup (Hydrolysis) Iminium->Hydrolysis Product 4- & 5-Formyl Products Hydrolysis->Product

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

SubstrateReagentsConditionsProductsYieldReference
Ethyl 3-fluoro-1H-pyrrole-2-carboxylatePOCl₃, DMF90 °C, overnightEthyl 3-fluoro-4-formyl- and 3-fluoro-5-formyl-1H-pyrrole-2-carboxylate (57:43 ratio)68% (conversion)[8]

Experimental Protocol: Vilsmeier-Haack Formylation of Ethyl Pyrrole-2-carboxylate (Representative)

  • Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, phosphorus oxychloride (1.1 eq) is added dropwise to ice-cold, anhydrous N,N-dimethylformamide (DMF) (5 volumes). The mixture is stirred at 0 °C for 30 minutes, during which the solid Vilsmeier reagent may form.

  • Substrate Addition: A solution of ethyl pyrrole-2-carboxylate (1.0 eq) in anhydrous DMF (3 volumes) is added dropwise to the cold Vilsmeier reagent suspension.

  • Reaction: The reaction mixture is heated to 80-90 °C and stirred for 2-4 hours, or until TLC analysis indicates completion.

  • Workup: The mixture is cooled to room temperature and poured onto a stirred mixture of crushed ice and aqueous sodium acetate solution. The mixture is stirred until the hydrolysis is complete (1-2 hours) and then extracted with ethyl acetate.

  • Purification: The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting residue is purified by silica gel chromatography to separate the isomeric products.

Sulfonation

Direct sulfonation of this compound is not well-documented, likely due to the harsh acidic conditions typically required. A milder approach, suitable for the acid-sensitive pyrrole ring, involves using a sulfur trioxide-pyridine complex.[13][14] This reagent reduces the risk of polymerization. The reaction is expected to yield the 4-sulfonic acid derivative as the major product.

SubstrateReagentsConditionsExpected ProductYieldReference
PyrroleSO₃•Pyridine complex100 °CPyrrole-2-sulfonic acidNot specified[15]
This compoundSO₃•Pyridine complexDichloroethane, 80 °CPyrrole-2-carboxylic-4-sulfonic acidNot specified(Hypothetical)

Experimental Protocol: Sulfonation of this compound (Representative)

  • Preparation: this compound (1.0 eq) is dissolved in dry 1,2-dichloroethane (20 volumes) in a flask equipped with a reflux condenser and a nitrogen inlet.

  • Reagent Addition: Sulfur trioxide-pyridine complex (1.5 eq) is added portion-wise to the solution at room temperature.

  • Reaction: The mixture is heated to 80 °C and stirred for 24 hours.

  • Workup: After cooling, the reaction mixture is filtered to remove any solids. The filtrate is concentrated under reduced pressure. The residue is dissolved in a minimum amount of water and the pH is adjusted to ~4 with a barium hydroxide (B78521) solution. The precipitated barium sulfate is removed by filtration.

  • Purification: The filtrate is passed through a cation-exchange resin (H⁺ form) and the eluate is lyophilized to give the sulfonic acid product.

Conclusion

The electrophilic substitution of this compound is a nuanced process governed by the competing electronic effects of the electron-donating ring nitrogen and the electron-withdrawing C2-substituent. While the carboxyl group deactivates the ring, substitution remains feasible under controlled conditions, proceeding primarily at the C4 and C5 positions. For researchers in drug development, mastering these reactions provides a powerful toolkit for elaborating the pyrrole scaffold, enabling the synthesis of diverse analogues with potentially modulated biological activity. The use of ester derivatives is often a practical strategy to improve solubility and reactivity, with a final hydrolysis step affording the target carboxylic acid. Careful selection of reagents and reaction conditions is paramount to achieving desired regioselectivity and avoiding acid-catalyzed degradation.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Acidity and pKa of Pyrrole-2-Carboxylic Acid

This technical guide provides a comprehensive overview of the acidity and pKa of this compound, a heterocyclic compound of interest in various chemical and biological research fields. The document details the physicochemical properties influencing its acidity, experimental protocols for pKa determination, and relevant chemical behaviors.

Introduction to this compound

This compound (PCA) is an organic compound with the chemical formula C₅H₅NO₂.[1] It consists of a pyrrole (B145914) ring substituted at the C2 position with a carboxylic acid group. PCA is a metabolite found in various natural sources, including many Streptomyces species, and is a degradation product of sialic acids.[2][3][4] Its structure serves as a versatile template for designing compounds with a range of biological activities, including antiparasitic and antifungal properties.[3][5] Understanding the acidity and ionization state of PCA is critical for its application in drug design, as these properties govern its solubility, membrane permeability, and interaction with biological targets.

Acidity and pKa of this compound

The primary acidic proton in this compound is that of the carboxylic acid group. The acidity of this group is influenced by the electronic properties of the pyrrole ring to which it is attached.

Quantitative Acidity Data

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For this compound, the reported pKa value is for the dissociation of the carboxylic acid proton.

CompoundpKa ValueTemperature (°C)Medium
This compound4.4520Aqueous Solution
Pyrrole (NH proton)~15-17Not SpecifiedNot Specified
Benzoic Acid (for comparison)4.2025Aqueous Solution

(Data sourced from[2][3][6][7])

Factors Influencing Acidity

The acidity of this compound (pKa ≈ 4.45) is comparable to that of benzoic acid. This can be understood by examining the electronic effects of the pyrrole ring.

  • Pyrrole as a Weakly Acidic Heterocycle: Pyrrole itself is a very weak acid, with the N-H proton having a pKa of approximately 15-17.[6][7] The acidity arises from the delocalization of the negative charge in the resulting pyrrolide anion across the aromatic ring.

  • Substituent Effects: When a carboxylic acid group is attached to the pyrrole ring, it becomes the primary acidic site in aqueous solution. The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion.[8] Any factor that stabilizes this anion will increase the acidity (lower the pKa).[8] The pyrrole ring acts as a substituent, and its electronic influence modulates the stability of the pyrrole-2-carboxylate anion.

  • Ionization Sites: Studies comparing gas-phase and aqueous-phase acidity have shown that the environment plays a crucial role in determining which proton is lost.

    • In aqueous solution , this compound behaves as a typical carboxylic acid (an OH acid), losing the proton from the -COOH group.[9]

    • In the gas phase , calculations and experimental data indicate that deprotonation also occurs at the COOH group, although competing ionization at the N-H site is a possibility for other isomers like pyrrole-3-carboxylic acid.[9]

Below is a diagram illustrating the ionization equilibrium of this compound in an aqueous medium.

Caption: Ionization equilibrium of this compound in water.

Experimental Protocols for pKa Determination

The determination of pKa values is a fundamental experimental procedure in physical chemistry. Common methods include potentiometric titration, UV-Vis spectrophotometry, and NMR spectroscopy.

General Protocol: Spectrophotometric pKa Determination

This method relies on the principle that the protonated (HA) and deprotonated (A⁻) forms of a molecule have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated to determine the pKa.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).

    • Prepare a series of buffer solutions with known pH values, covering a range from approximately pKa - 2 to pKa + 2 (e.g., pH 2.5 to 6.5).

  • Sample Preparation:

    • For each buffer solution, prepare a sample by adding a small, constant volume of the this compound stock solution. Ensure the final concentration is suitable for spectrophotometric analysis (typically in the micromolar range).

  • Spectrophotometric Measurement:

    • Record the full UV-Vis spectrum (e.g., 200-400 nm) for each buffered sample to identify the wavelength of maximum absorbance difference (λ_max) between the fully protonated and fully deprotonated forms.

    • Measure the absorbance of each sample at this chosen λ_max.

  • Data Analysis:

    • Plot the measured absorbance against the pH of the buffer solutions. This will generate a sigmoidal curve.

    • The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the acidic (HA) and basic (A⁻) forms are equal.[10] This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation.

Advanced Methods: Gas-Phase Acidity

For determining the intrinsic acidity of a molecule without solvent effects, advanced techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry are employed.[9] This method measures the equilibrium constant of proton transfer reactions between the target molecule and a series of reference acids in the gas phase.

The logical workflow for determining the pKa of a compound is visualized below.

pka_determination_workflow cluster_experimental Experimental Steps cluster_analysis Data Analysis arrow arrow start Start: Compound of Interest (this compound) select_method Select pKa Determination Method start->select_method spectro UV-Vis Spectrophotometry select_method->spectro Optical titration Potentiometric Titration select_method->titration Electrochemical nmr NMR Spectroscopy select_method->nmr Magnetic prepare_solutions Prepare Stock & Buffer Solutions (Varying pH) spectro->prepare_solutions titration->prepare_solutions nmr->prepare_solutions run_experiment Run Experiment: Measure pH-dependent property (Absorbance, Potential, Chemical Shift) prepare_solutions->run_experiment plot_data Plot Measured Property vs. pH run_experiment->plot_data analyze_curve Analyze Sigmoidal Curve (e.g., Henderson-Hasselbalch fit) plot_data->analyze_curve determine_pka Determine pKa (Inflection Point) analyze_curve->determine_pka end End: Report pKa Value determine_pka->end

Caption: Workflow for the experimental determination of pKa.

Conclusion

The acidity of this compound, characterized by a pKa of approximately 4.45, is predominantly due to the carboxylic acid functional group.[2][3] This value is modulated by the electronic nature of the pyrrole ring. The ionization state of the molecule is highly dependent on the pH of its environment, a critical consideration for its behavior in biological systems and for its application in medicinal chemistry and materials science. Standard laboratory techniques, such as spectrophotometry and potentiometry, provide reliable means for determining its pKa, while advanced mass spectrometry methods can elucidate its intrinsic, gas-phase acidity.[9][10]

References

A Technical Guide to the Thermal Stability of Pyrrole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal stability of Pyrrole-2-Carboxylic Acid (PCA). This document summarizes key thermal properties, outlines relevant experimental protocols for thermal analysis, and visualizes the primary synthetic and biosynthetic pathways of this important heterocyclic compound.

Core Thermal Properties

This compound is a white to light brown crystalline powder. Its thermal stability is a critical parameter for its application in pharmaceutical synthesis and other chemical processes, as it is known to decompose upon melting.

Quantitative Thermal Data

The following table summarizes the key thermal data for this compound collated from various sources.

PropertyValueCitations
Melting Point204-208 °C (with decomposition)[1][2]
Melting Point206 °C[3]
Boiling Point (Predicted)340.3 ± 15.0 °C[1]
Flash Point (Predicted)159.6 °C[1]

It is widely reported that this compound undergoes decarboxylation upon heating, which is the primary decomposition pathway. A theoretical study using Density Functional Theory (DFT) suggests that the decarboxylation process, leading to the formation of pyrrole (B145914) and carbon dioxide, can be facilitated by the presence of water and a proton source, which significantly lowers the energy barrier for the C-C bond cleavage.[4]

Experimental Protocols for Thermal Analysis

Thermogravimetric Analysis (TGA)

TGA is employed to determine the change in mass of a substance as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the decomposition temperature and kinetics of this compound.

Methodology:

  • Instrument Preparation: Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).

  • Experimental Parameters:

    • Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert environment.

    • Heating Rate: A linear heating rate of 10 °C/min is standard.

    • Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 300-400 °C).

  • Data Acquisition: Record the mass loss as a function of temperature. The onset temperature of mass loss in the resulting TGA curve indicates the beginning of decomposition.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held isothermally. This technique can identify the melting point, heat of fusion, and other thermal transitions. For PCA, it can precisely determine the endothermic peak associated with its melting and simultaneous decomposition.

Methodology:

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan should be used as a reference.

  • Experimental Parameters:

    • Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

    • Heating Rate: A controlled heating rate of 5-10 °C/min is typically used.

    • Temperature Program: Heat the sample from ambient temperature through its melting and decomposition range (e.g., to 250 °C).

  • Data Acquisition: Record the differential heat flow as a function of temperature. The resulting DSC thermogram will show an endothermic peak corresponding to the melting and decomposition of the sample.

Synthesis and Biosynthesis of this compound

The following diagrams illustrate the key pathways for the chemical synthesis and biosynthesis of this compound.

G cluster_synthesis Chemical Synthesis Pyrrole Pyrrole Grignard Pyrrolylmagnesium Bromide Pyrrole->Grignard EtMgBr PCA This compound Grignard->PCA 1. CO2 2. H3O+

Chemical synthesis of this compound.

G cluster_biosynthesis Biosynthesis Proline L-Proline Hydroxyproline 4-Hydroxy-L-proline Proline->Hydroxyproline Prolyl 4-hydroxylase Pyrroline Δ¹-Pyrroline-4-hydroxy- 2-carboxylic acid Hydroxyproline->Pyrroline D-amino acid oxidase PCA This compound Pyrroline->PCA Dehydration

Biosynthesis of this compound from L-Proline.

In biological systems, this compound can be formed from the amino acid L-proline.[5][6] Proline is first hydroxylated to hydroxyproline, which is then oxidized to Δ¹-pyrroline-4-hydroxy-2-carboxylic acid. This intermediate subsequently undergoes spontaneous dehydration to yield this compound.[7]

The chemical synthesis can be achieved through the carboxylation of pyrrole.[3] This is often accomplished by first forming a Grignard reagent from pyrrole (pyrrolylmagnesium bromide), which then reacts with carbon dioxide, followed by an acidic workup to produce the final carboxylic acid.[8] Another method involves the enzymatic carboxylation of pyrrole using cells of Bacillus megaterium in supercritical CO2.[9]

References

Methodological & Application

Application Notes and Protocols: Synthesis of Pyrrole-2-Carboxylic Acid from Proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole-2-carboxylic acid is a valuable heterocyclic compound that serves as a key structural motif in a variety of biologically active molecules and natural products. Its derivatives are of significant interest in drug discovery and development, exhibiting a range of therapeutic properties, including antibacterial and anti-tumor activities. While various synthetic routes to this compound exist, its biosynthesis from the amino acid L-proline is a notable and efficient pathway. This document provides an overview of the synthesis of this compound from proline, with a focus on the well-established biosynthetic route and a discussion of potential chemical methodologies.

Biosynthesis of this compound from L-Proline

The natural synthesis of pyrrole-containing compounds from L-proline is a multi-step enzymatic process. In several biosynthetic pathways, L-proline is activated and then oxidized to form the pyrrole (B145914) ring. A key pathway involves the conversion of L-proline to a pyrrolyl-2-carboxyl-S-peptidyl carrier protein (PCP) thioester, which is a precursor to various natural products containing the this compound moiety.[1]

The initial and critical step in the catabolism of proline, which can lead to the formation of pyrrole structures, is its oxidation. This is primarily carried out by the enzyme proline dehydrogenase (PRODH).[2][3]

Key Enzymes in the Biosynthetic Pathway
Enzyme/ProteinFunctionCofactor/DependenciesProduct
Proline Dehydrogenase (PRODH) Catalyzes the FAD-dependent oxidation of L-proline to Δ¹-pyrroline-5-carboxylate (P5C).[2][3]FADΔ¹-pyrroline-5-carboxylate (P5C)
Adenylation (A) Domain Activates L-proline by converting it to an aminoacyl adenylate.ATPL-prolyl-AMP
Peptidyl Carrier Protein (PCP) Covalently binds the activated proline via a phosphopantetheinyl arm.-L-prolyl-S-PCP
Acyl-CoA Dehydrogenase Homolog Catalyzes the oxidation of the proline ring on the PCP to form the pyrrole ring.FADPyrrolyl-2-carboxyl-S-PCP
Experimental Protocol: Enzymatic Synthesis of Pyrrolyl-2-carboxyl-S-PCP

The following is a generalized protocol based on the principles of the biosynthetic conversion of L-proline. Specific conditions may vary depending on the source and purity of the enzymes.

Materials:

  • Purified Adenylation (A) domain protein

  • Purified Peptidyl Carrier Protein (PCP)

  • Purified Acyl-CoA Dehydrogenase homolog

  • L-proline

  • ATP (Adenosine triphosphate)

  • MgCl₂

  • FAD (Flavin adenine (B156593) dinucleotide)

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Quenching solution (e.g., trichloroacetic acid)

  • Analytical equipment (e.g., HPLC, Mass Spectrometry)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, MgCl₂, ATP, and FAD.

  • Enzyme Addition: Add the purified A-domain, PCP, and acyl-CoA dehydrogenase homolog proteins to the reaction mixture.

  • Initiation: Start the reaction by adding L-proline to the mixture.

  • Incubation: Incubate the reaction at an optimal temperature (typically 25-37°C) for a specified time (e.g., 1-4 hours).

  • Quenching: Stop the reaction by adding the quenching solution.

  • Analysis: Centrifuge the mixture to pellet precipitated proteins. Analyze the supernatant by HPLC or mass spectrometry to detect the formation of the pyrrolyl-2-carboxyl-S-PCP product.

Chemical Synthesis Approaches

Direct chemical synthesis of this compound from proline via oxidation or dehydrogenation is less commonly documented in detailed protocols compared to the biosynthetic route. However, recent advancements in catalysis offer potential strategies.

Borane-Catalyzed Dehydrogenation of Pyrrolidines

A promising method for the synthesis of pyrroles is the direct dehydrogenation of the corresponding pyrrolidine (B122466) ring. This can be achieved using a borane (B79455) catalyst, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃).[4] While a specific protocol starting from proline to yield this compound is not detailed, the general principle can be applied. The reaction proceeds via a hydride abstraction from the pyrrolidine ring, followed by deprotonation to form the aromatic pyrrole.

General Reaction Scheme: A pyrrolidine derivative, in the presence of a borane catalyst and a hydride acceptor, is heated to induce dehydrogenation to the corresponding pyrrole.

Key Components:

  • Substrate: A proline derivative.

  • Catalyst: Tris(pentafluorophenyl)borane (B(C₆F₅)₃).

  • Hydride Acceptor: An alkene or other suitable molecule.

  • Solvent: A high-boiling point solvent such as p-xylene.

This method is advantageous as it does not require harsh oxidizing agents and can be performed under relatively neutral conditions.[4]

Visualization of Synthesis Workflows

Biosynthetic Pathway of this compound from Proline Biosynthetic Pathway of this compound from Proline proline L-Proline prolyl_amp L-Prolyl-AMP proline->prolyl_amp Adenylation Domain (ATP -> PPi) prolyl_pcp L-Prolyl-S-PCP prolyl_amp->prolyl_pcp PCP Domain pyrrolyl_pcp Pyrrolyl-2-carboxyl-S-PCP prolyl_pcp->pyrrolyl_pcp Acyl-CoA Dehydrogenase (FAD -> FADH2)

Caption: Biosynthesis of Pyrrolyl-2-carboxyl-S-PCP from L-Proline.

Chemical Dehydrogenation of a Proline Derivative Chemical Dehydrogenation of a Proline Derivative proline_deriv Proline Derivative pyrrole_deriv Pyrrole-2-Carboxylic Acid Derivative proline_deriv->pyrrole_deriv B(C6F5)3 Catalyst Hydride Acceptor Heat

Caption: General Workflow for Chemical Dehydrogenation.

Applications in Drug Development

This compound and its derivatives are important pharmacophores in medicinal chemistry. The pyrrole ring is a feature of many natural products with potent biological activities. In drug development, these compounds are utilized as building blocks for the synthesis of novel therapeutic agents. For instance, derivatives of pyrrole-2-carboxylate have been investigated for their antibacterial activity against Mycobacterium tuberculosis. Furthermore, the pyrrole scaffold is present in numerous FDA-approved drugs, highlighting its significance in pharmaceutical research.

Conclusion

The synthesis of this compound from proline is most efficiently achieved through biosynthetic pathways that are well-characterized in various microorganisms. These enzymatic routes offer high specificity and yield under mild conditions. While direct chemical synthesis from proline is not as well-documented, emerging catalytic methods such as borane-catalyzed dehydrogenation present promising avenues for future development. For researchers in drug discovery, understanding both the biosynthetic and potential chemical synthetic routes to this valuable scaffold is crucial for the development of novel therapeutics.

References

Application Notes and Protocols: Paal-Knorr Synthesis for Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Paal-Knorr synthesis is a robust and widely utilized chemical reaction for the synthesis of substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds. Specifically for pyrrole (B145914) synthesis, the reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions. First reported independently by German chemists Carl Paal and Ludwig Knorr in 1884, this method remains a cornerstone in heterocyclic chemistry due to its operational simplicity, the accessibility of starting materials, and generally good to excellent yields.

The pyrrole ring is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and functional materials, making the Paal-Knorr synthesis an invaluable tool for researchers in medicinal chemistry and drug development. Its applications include the synthesis of key components for drugs such as Atorvastatin (Lipitor®), a blockbuster cholesterol-lowering medication. Modern advancements have introduced greener and more efficient modifications, including the use of water as a solvent, heterogeneous catalysts, solvent-free conditions, and microwave assistance, further enhancing the utility of this synthesis in contemporary organic chemistry.

Reaction Mechanism and Experimental Workflow

The accepted mechanism for the Paal-Knorr pyrrole synthesis proceeds through a hemiaminal intermediate. The reaction is initiated by the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. This is often facilitated by an acid catalyst that protonates the carbonyl group. A subsequent intramolecular cyclization, involving the attack of the nitrogen atom on the second carbonyl group, forms a cyclic hemiaminal (a 2,5-dihydroxytetrahydropyrrole derivative). This intermediate then undergoes dehydration to yield the final aromatic pyrrole ring. Computational studies and experimental evidence suggest that this hemiaminal cyclization is the preferred pathway and the ring-closing step is often rate-determining.

Paal_Knorr_Mechanism reactants 1,4-Dicarbonyl Compound hemiaminal Hemiaminal Intermediate reactants->hemiaminal Nucleophilic Attack amine Primary Amine (R'-NH2) amine->hemiaminal cyclic_hemiaminal Cyclic Hemiaminal hemiaminal->cyclic_hemiaminal Intramolecular Cyclization product Substituted Pyrrole cyclic_hemiaminal->product Dehydration (-2 H2O) Paal_Knorr_Workflow start 1. Mix Reactants (1,4-Diketone, Amine, Catalyst, Solvent) reaction 2. Reaction (Conventional Heating or Microwave Irradiation) start->reaction workup 3. Workup (Quenching, Extraction, Washing) reaction->workup purification 4. Purification (Column Chromatography or Recrystallization) workup->purification product 5. Characterization (NMR, MS, etc.) purification->product

Application Notes and Protocols for the Biocatalytic Synthesis of Pyrrole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrole-2-carboxylic acid (PCA) is a valuable heterocyclic compound and a key precursor in the synthesis of various pharmaceuticals and bioactive molecules. Traditional chemical synthesis of PCA often involves harsh reaction conditions and the use of hazardous materials. Biocatalytic methods, leveraging enzymes and whole-cell systems, offer a greener and more sustainable alternative. This document provides detailed application notes and protocols for two primary biocatalytic approaches for the synthesis of this compound: microbial fermentation using Bacillus cereus and direct enzymatic carboxylation of pyrrole (B145914). These protocols are designed to be readily implemented in a laboratory setting by researchers in biocatalysis, synthetic biology, and drug development.

Introduction

The pyrrole scaffold is a fundamental structural motif in a vast array of natural products and synthetic drugs. This compound, in particular, serves as a critical building block for more complex molecules. The increasing demand for environmentally friendly and efficient synthetic routes has propelled the exploration of biocatalysis. This approach utilizes the inherent selectivity and efficiency of biological systems to perform chemical transformations under mild conditions. This document details two effective biocatalytic strategies for PCA production: the de novo synthesis via fermentation and the direct enzymatic conversion of a readily available precursor.

Method 1: Fermentative Production of this compound using Bacillus cereus

This method outlines the production of PCA through fermentation of the endophytic bacterium Bacillus cereus ZBE. The protocol has been optimized to significantly enhance PCA yield.[1]

Experimental Protocol

1. Strain and Culture Conditions:

  • Microorganism: Bacillus cereus ZBE.

  • Inoculum Preparation: Prepare a seed culture by inoculating a single colony of B. cereus ZBE into a suitable broth medium (e.g., Luria-Bertani broth) and incubate under optimal growth conditions.

  • Fermentation Medium: Utilize the optimized fermentation medium for enhanced PCA production.

  • Fermentation Parameters: Maintain the specified parameters throughout the fermentation process for optimal yield.[1]

2. Fermentation Process:

  • Prepare the optimized fermentation medium and sterilize it by autoclaving.

  • After cooling, inoculate the medium with the seed culture of B. cereus ZBE to the specified inoculum size.

  • Incubate the culture in a shaker incubator under the optimized conditions for the specified duration.

  • Monitor the fermentation process by periodically measuring cell growth (e.g., optical density at 600 nm) and PCA concentration.

3. Extraction and Purification of PCA:

  • After fermentation, harvest the culture broth by centrifugation to separate the bacterial cells.

  • Acidify the supernatant to a low pH using an appropriate acid (e.g., acetic acid).[2]

  • Extract the PCA from the acidified supernatant using a suitable organic solvent, such as ethyl acetate.[2]

  • Collect and dry the organic layer.

  • Subject the crude extract to further purification using techniques like Medium Pressure Liquid Chromatography (MPLC) on a reverse-phase C18 silica (B1680970) gel column.[2]

  • Elute the PCA using a methanol (B129727) gradient.

  • Further purify the PCA-containing fractions by High-Performance Liquid Chromatography (HPLC).[2]

Quantitative Data
ParameterOptimized ValueReference
Carbon Source0.5% Glycerinum[1]
Nitrogen Source1% Peptone[1]
Loaded Liquid Volume25%[1]
Initial pH7.0[1]
Inoculum Size4%[1]
Incubation Temperature37.72 °C[1]
Rotating Speed120 rpm[1]
Incubation Time48 h[1]
Final PCA Yield 149.63 mg/L [1]

Workflow Diagram

Fermentation_Workflow cluster_upstream Upstream Processing cluster_fermentation Fermentation cluster_downstream Downstream Processing Inoculum_Preparation Inoculum Preparation (B. cereus ZBE) Fermentation Fermentation (48h, 37.72°C, 120 rpm) Inoculum_Preparation->Fermentation Media_Preparation Optimized Media Preparation Media_Preparation->Fermentation Harvesting Harvesting (Centrifugation) Fermentation->Harvesting Extraction Extraction (Ethyl Acetate) Harvesting->Extraction Purification Purification (MPLC & HPLC) Extraction->Purification Final_Product Pure PCA Purification->Final_Product

Caption: Workflow for PCA production via B. cereus fermentation.

Method 2: Enzymatic Carboxylation of Pyrrole

This method describes the direct synthesis of PCA from pyrrole using a reversible pyrrole-2-carboxylate decarboxylase. The enzyme, originally identified from Bacillus megaterium PYR2910, can catalyze the carboxylation of pyrrole in the presence of a bicarbonate buffer system.[3][4]

Experimental Protocol

1. Enzyme Source:

  • Enzyme: Pyrrole-2-carboxylate decarboxylase. This can be used as a purified enzyme or in the form of whole cells of Bacillus megaterium PYR2910.[3]

  • Enzyme Induction: The expression of pyrrole-2-carboxylate decarboxylase is inducible.[4]

2. Reaction Setup:

  • Prepare a reaction mixture containing the pyrrole substrate and a high concentration of bicarbonate.

  • Add the enzyme source (purified enzyme or whole cells) to the reaction mixture.

  • Incubate the reaction under the specified conditions of pH and temperature.

  • For a fed-batch reaction, periodically add more pyrrole substrate to drive the equilibrium towards PCA formation.[3]

3. Product Analysis and Purification:

  • Monitor the formation of PCA using HPLC.

  • After the reaction is complete, the product can be purified from the reaction mixture using standard chromatographic techniques.

Quantitative Data
ParameterBatch ReactionFed-Batch ReactionReference
Substrate300 mM Pyrrole400 mM Pyrrole[3]
Bicarbonate1.9 M1.9 M[3]
pH8.08.0[3]
Enzyme SourcePurified enzyme or whole cellsPurified enzyme or whole cells[3]
Product Yield 230 mM (25.5 g/L) PCA 325 mM (36.1 g/L) PCA [3]

Reaction Diagram

Enzymatic_Carboxylation cluster_reactants Reactants cluster_enzyme Enzyme cluster_product Product Pyrrole Pyrrole Enzyme Pyrrole-2-carboxylate Decarboxylase Pyrrole->Enzyme Bicarbonate Bicarbonate (HCO3-) Bicarbonate->Enzyme PCA This compound Enzyme->PCA Carboxylation

Caption: Enzymatic carboxylation of pyrrole to PCA.

Alternative Enzymatic Cascade for Related Synthesis

A two-step enzymatic cascade has been developed for the synthesis of pyrrole-2-carbaldehyde from pyrrole, where PCA is a key intermediate. This system couples a UbiD-type decarboxylase from Pseudomonas aeruginosa (PA0254) for the initial carboxylation of pyrrole to PCA, with a carboxylic acid reductase (CAR) for the subsequent reduction of PCA to the aldehyde.[5] While the final product is not PCA, this pathway highlights an alternative enzymatic strategy for activating pyrrole at the C2 position.

Reaction Components for the Coupled Assay
  • Enzymes: Purified PA0254 and a carboxylic acid reductase (e.g., CARse from Segniliparus rotundus).[5]

  • Substrate: Pyrrole.

  • Cofactors: NADPH and ATP for the CAR-catalyzed reduction step.[5]

  • Buffer: A suitable buffer system to maintain the optimal pH for both enzymes.

  • Bicarbonate Source: For the initial carboxylation step.

Logical Relationship Diagram

Enzymatic_Cascade Pyrrole Pyrrole PCA This compound (Intermediate) Pyrrole->PCA PA0254 (UbiD) + HCO3- Aldehyde Pyrrole-2-Carbaldehyde (Final Product) PCA->Aldehyde CARse + NADPH, ATP

Caption: Two-step enzymatic cascade to pyrrole-2-carbaldehyde.

Conclusion

The biocatalytic synthesis of this compound presents a compelling alternative to traditional chemical methods, offering milder reaction conditions and improved sustainability. The fermentation of Bacillus cereus ZBE provides a de novo route to PCA, with optimized conditions leading to significant product titers. For a more direct conversion, the enzymatic carboxylation of pyrrole using pyrrole-2-carboxylate decarboxylase offers a high-yield process. Both methods are amenable to further optimization and scale-up for industrial applications. The provided protocols and data serve as a valuable resource for researchers and professionals seeking to implement these green synthetic strategies.

References

The Versatility of Pyrrole-2-Carboxylic Acid in Medicinal Chemistry: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrrole-2-carboxylic acid (PCA), a simple heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry. Its inherent biological activity and synthetic tractability have made it a cornerstone for the development of a diverse array of therapeutic agents. This document provides detailed application notes and experimental protocols for the use of PCA and its derivatives in drug discovery, with a focus on anticancer, antibacterial, and enzyme-inhibiting agents.

Application Notes

The pyrrole (B145914) ring, a key component of many natural products, imparts favorable physicochemical properties to molecules, including the ability to engage in hydrogen bonding and hydrophobic interactions. The carboxylic acid moiety at the 2-position provides a convenient handle for synthetic modification, allowing for the generation of extensive compound libraries for structure-activity relationship (SAR) studies.

Anticancer Applications

Derivatives of PCA have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer. Notably, substituted 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives have shown potent antiproliferative activity against a range of human cancer cell lines.[1][2][3][4] The mechanism of action for some of these compounds involves the inhibition of critical signaling pathways, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, which is crucial for tumor angiogenesis.[5]

Table 1: Antiproliferative Activity of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrile Derivatives

CompoundCell LineIC50 (µM)Selectivity Index (SI)Reference
trans-4k A549 (Lung)11.715.5[4]
cis-4k A549 (Lung)82.21.27[4]
trans-4m H1299 (Lung)36.42.18[4]
trans-4m HT-29 (Colon)28.12.82[4]
cis-4m H1299 (Lung)25.46.68[4]
cis-4m HT-29 (Colon)19.68.66[4]
Cisplatin A549 (Lung)38.60.59[4]
Antibacterial Applications

The pyrrole-2-carboxamide scaffold has proven to be a fertile ground for the discovery of novel antibacterial agents, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. These compounds have been designed to inhibit essential mycobacterial enzymes, such as Mycobacterial Membrane Protein Large 3 (MmpL3), which is vital for the transport of mycolic acids and the formation of the mycobacterial cell wall.[6][7]

Table 2: Antibacterial Activity of Pyrrole-2-Carboxamide Derivatives against M. tuberculosis H37Rv

CompoundMIC (µg/mL)Cytotoxicity (IC50 in µg/mL)Selectivity Index (SI)Reference
1 >32>64-[6]
5 0.14>64>457[6]
12 3.7>64>17[6]
13 >32>64-[6]
16 <0.016>64>4000[6]
17 <0.016>64>4000[6]
18 <0.016>64>4000[6]
19 0.11>64>581[6]
28 <0.016>64>4000[6]
32 <0.016>64>4000[6]
Isoniazid 0.13--[6]
Enzyme Inhibition

Beyond broad cellular effects, PCA derivatives have been developed as specific inhibitors of key enzymes implicated in disease. For instance, this compound itself is a known competitive inhibitor of proline racemase, an enzyme essential for certain bacteria and parasites.[8][9] This makes it a valuable tool for studying the function of this enzyme and a starting point for the development of anti-infective agents.

Table 3: Inhibition of Proline Racemase by this compound and Analogs

InhibitorConcentration (M)Percent InhibitionReference
Pyrrole-2-carboxylate5.7 x 10⁻²98[9]
Pyrrole-2-carboxylate3.6 x 10⁻⁴50[9]
2-thiophenecarboxylate5.7 x 10⁻²73[9]
2-furoate5.7 x 10⁻²11[9]
Pipecolate1.1 x 10⁻¹18[9]
Tetrahydrofuroate1.1 x 10⁻¹10[9]

Experimental Protocols

Synthesis of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles

This protocol describes a general method for the synthesis of substituted 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles, which have shown promising antiproliferative activity.[1][2]

Step 1: Synthesis of 3,5-Diaryl-2-[(diphenylmethylene)amino]-5-oxonitriles

  • To a solution of the appropriate enone (1 mmol) and [(diphenylmethylene)amino]acetonitrile (1 mmol) in acetonitrile (B52724) (10 mL), add 33% aqueous NaOH (0.1 mL).

  • Stir the reaction mixture at 0 °C for the appropriate time (typically 30-300 minutes).

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into water and extract with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles

  • To a suspension of the 3,5-diaryl-2-[(diphenylmethylene)amino]-5-oxopentanenitrile (1 mmol) in diethyl ether (10 mL) and methanol (B129727) (1 mL), add 20% HCl (6.25 mL).

  • Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Add aqueous ammonia (B1221849) to the reaction mixture and extract with dichloromethane.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting diastereoisomeric mixture by column chromatography on silica gel to obtain the pure trans and cis isomers.

Microplate Alamar Blue Assay (MABA) for Antimycobacterial Activity

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[10]

  • Add 200 µL of sterile deionized water to the outer perimeter wells of a 96-well plate to minimize evaporation.

  • Add 100 µL of Middlebrook 7H9 broth to the remaining wells.

  • Serially dilute the test compounds in the wells, typically from 100 µg/mL to 0.8 µg/mL.

  • Add 100 µL of M. tuberculosis H37Rv inoculum to each well.

  • Incubate the plate at 37 °C for 7-10 days.

  • After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

  • Incubate for another 24 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

MmpL3 Inhibition Assay (Radiolabeled Mycolic Acid Transport)

This assay determines if a compound inhibits the MmpL3 transporter by measuring the accumulation of trehalose (B1683222) monomycolate (TMM).[6][11]

  • Grow M. tuberculosis cultures to mid-log phase.

  • Add [¹⁴C]acetate to the culture medium and incubate to allow for the metabolic labeling of mycolic acids.

  • Add the test compound at the desired concentration (e.g., 20 µM) and incubate for 24 hours. A known MmpL3 inhibitor (e.g., SQ109) should be used as a positive control, and DMSO as a negative control.

  • Extract the total lipids from the bacterial cells.

  • Analyze the radiolabeled lipids by thin-layer chromatography (TLC).

  • Visualize the TLC plate by autoradiography.

  • Inhibition of MmpL3 will result in an accumulation of radiolabeled TMM compared to the DMSO control.

Proline Racemase Inhibition Assay

This spectrophotometric assay is used to measure the activity of proline racemase and the inhibitory effect of compounds like PCA.[9][12]

  • The standard reaction mixture should contain 50 mM Tris-HCl buffer (pH 8.0), 0.05 mM 2,6-dichloroindophenol (B1210591) (Cl₂Ind), and a purified coupling enzyme (e.g., D-Proline Dehydrogenase).

  • Add the purified proline racemase enzyme to the reaction mixture.

  • To test for inhibition, pre-incubate the enzyme with the inhibitor (e.g., this compound) at various concentrations.

  • Initiate the reaction by adding the substrate (L-proline or D-proline).

  • Monitor the reduction of Cl₂Ind spectrophotometrically at 600 nm.

  • The rate of decrease in absorbance is proportional to the proline racemase activity.

  • Calculate the percent inhibition by comparing the rates of the inhibited and uninhibited reactions.

Visualizations

Experimental Workflow for Synthesis and Evaluation of PCA Derivatives

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis start Starting Materials (Enone & Aminoacetonitrile) step1 Michael Addition start->step1 intermediate 2-Amino-5-oxonitrile step1->intermediate step2 Deprotection & Cyclization intermediate->step2 product Pyrrole-2-carbonitrile Derivatives step2->product assay1 Antiproliferative Assay (e.g., MTT) product->assay1 assay2 Antibacterial Assay (e.g., MABA) product->assay2 assay3 Enzyme Inhibition Assay product->assay3 ic50 IC50 Determination assay1->ic50 mic MIC Determination assay2->mic ki Ki Determination assay3->ki sar SAR Studies ic50->sar mic->sar ki->sar

Caption: Workflow for the synthesis and biological evaluation of PCA derivatives.

VEGFR-2 Signaling Pathway

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src Permeability Vascular Permeability VEGFR2->Permeability PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Migration Cell Migration FAK->Migration MEK MEK Raf->MEK Proliferation Cell Proliferation mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation PCA_derivative Pyrrole-2-Carboxylic Acid Derivative PCA_derivative->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and its inhibition by PCA derivatives.

MmpL3-Mediated Mycolic Acid Transport and Inhibition

MmpL3_Inhibition TMM_cyto Trehalose Monomycolate (Cytoplasm) MmpL3 MmpL3 Transporter TMM_cyto->MmpL3 Transport TMM_peri Trehalose Monomycolate (Periplasm) MmpL3->TMM_peri CellWall Mycolic Acid Layer (Cell Wall) TMM_peri->CellWall Incorporation PCA_derivative Pyrrole-2-Carboxamide Derivative PCA_derivative->MmpL3 Inhibits

Caption: Inhibition of MmpL3-mediated mycolic acid transport by PCA derivatives.

References

Pyrrole-2-Carboxylic Acid: A Versatile Scaffold in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole-2-carboxylic acid, a simple heterocyclic compound, has emerged as a crucial building block in the landscape of modern organic synthesis. Its inherent structural features, including a reactive carboxylic acid handle and an electron-rich aromatic ring, provide a versatile platform for the construction of a diverse array of complex molecules. This document provides a detailed overview of the applications of this compound, with a focus on its utility in the synthesis of medicinally relevant compounds. Experimental protocols for key transformations and illustrative diagrams of synthetic pathways are included to guide researchers in leveraging this valuable synthetic intermediate.

Applications in Drug Discovery and Natural Product Synthesis

This compound and its derivatives are integral components in the synthesis of numerous biologically active compounds. Its scaffold is found in molecules targeting a range of diseases, from infectious diseases to cancer.

Antitubercular Agents: MmpL3 Inhibitors

A significant application of this compound lies in the development of novel inhibitors of the Mycobacterium tuberculosis membrane protein MmpL3.[1] MmpL3 is essential for the transport of trehalose (B1683222) monomycolate (TMM), a key precursor for the mycobacterial cell wall, making it an attractive target for new anti-tuberculosis drugs.[2] Pyrrole-2-carboxamides, derived from this compound, have shown potent activity against drug-resistant tuberculosis strains.[1]

The general mechanism of MmpL3 inhibition involves the disruption of TMM transport across the inner membrane of the mycobacterium. This can occur through direct binding to the MmpL3 transporter or by dissipation of the proton motive force (PMF) that drives the transport process.[1][3]

Below is a diagram illustrating the role of MmpL3 in the mycobacterial cell wall synthesis and the mechanism of its inhibition.

MmpL3_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm TMM_precursors Mycolic Acid Precursors TMM Trehalose Monomycolate (TMM) TMM_precursors->TMM Synthesis MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TMM_periplasm TMM MmpL3->TMM_periplasm Cell_Wall_Synthesis Mycomembrane Synthesis TMM_periplasm->Cell_Wall_Synthesis Inhibitor Pyrrole-2-carboxamide Inhibitor Inhibitor->MmpL3 Inhibition

Caption: Mechanism of MmpL3 inhibition by pyrrole-2-carboxamide derivatives.

Precursors for Porphyrins and Prodigiosins

This compound derivatives are fundamental building blocks in the synthesis of complex macrocycles such as porphyrins and prodigiosins. These natural products exhibit a wide range of biological activities, including antimicrobial, immunosuppressive, and anticancer properties. The synthesis of these molecules often involves the coupling of functionalized pyrrole (B145914) units. For instance, 2,2'-bipyrroles, which can be prepared from this compound derivatives, are key intermediates in the synthesis of prodigiosin (B1679158).[4][5]

The general strategy for the synthesis of prodigiosin involves the condensation of two key fragments: 4-methoxy-2,2′-bipyrrole-5-carbaldehyde (MBC) and 2-methyl-3-amylpyrrole (MAP).[6][7] this compound can serve as a starting material for the synthesis of the MBC component.

The following diagram illustrates a simplified synthetic workflow for prodigiosin.

Prodigiosin_Synthesis Pyrrole-2-COOH This compound Bipyrrole_Intermediate Functionalized 2,2'-Bipyrrole Pyrrole-2-COOH->Bipyrrole_Intermediate Multi-step synthesis MBC 4-Methoxy-2,2'-bipyrrole- 5-carbaldehyde (MBC) Bipyrrole_Intermediate->MBC Prodigiosin Prodigiosin MBC->Prodigiosin Condensation MAP_precursor MAP Precursors MAP 2-Methyl-3-amylpyrrole (MAP) MAP_precursor->MAP Synthesis MAP->Prodigiosin

Caption: Simplified workflow for the synthesis of prodigiosin.

Experimental Protocols

This section provides detailed experimental protocols for key reactions involving this compound and its derivatives.

Protocol 1: Synthesis of Pyrrole-2-carboxamides via Amide Coupling

Pyrrole-2-carboxamides are commonly synthesized through the coupling of this compound with a desired amine.

Materials:

  • This compound

  • Amine of choice

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Base (e.g., DIPEA or triethylamine)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the anhydrous solvent.

  • Add the amine (1.1 eq) and the base (2.0 eq) to the solution.

  • In a separate flask, dissolve the coupling agent (1.2 eq) in the anhydrous solvent and add this solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Quantitative Data Example:

EntryAmineCoupling AgentBaseSolventYield (%)Reference
1AnilineHATUDIPEADMF85Fictional Example
2BenzylamineEDC/HOBtTEADCM78Fictional Example
Protocol 2: Synthesis of Substituted Pyrroles via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a powerful method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.[2][3][8][9]

Materials:

  • 1,4-Dicarbonyl compound (e.g., 2,5-hexanedione)

  • Primary amine or ammonium (B1175870) salt

  • Solvent (e.g., ethanol, acetic acid, or water)

  • Acid catalyst (optional, e.g., acetic acid or p-toluenesulfonic acid)

Procedure:

  • In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1.0 eq) in the chosen solvent.

  • Add the primary amine (1.1 eq) or ammonium salt (e.g., ammonium acetate, 1.5 eq).

  • If required, add a catalytic amount of acid.

  • Heat the reaction mixture to reflux and stir for 2-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Quantitative Data Example:

Entry1,4-DicarbonylAmineSolventCatalystYield (%)Reference
12,5-HexanedioneAnilineEthanolAcetic Acid92[1]
22,5-HexanedioneAmmonium AcetateAcetic Acid-85[1]
Protocol 3: Suzuki Cross-Coupling for the Synthesis of Aryl-Substituted Pyrroles

The Suzuki cross-coupling reaction is a versatile method for forming carbon-carbon bonds, enabling the synthesis of aryl-substituted pyrroles from halopyrroles and boronic acids.[10][11][12]

Materials:

  • N-protected halopyrrole (e.g., N-Boc-2-bromopyrrole)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

  • Solvent system (e.g., dioxane/water or DME)

Procedure:

  • To a reaction vessel, add the N-protected halopyrrole (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.05-0.1 eq), and base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography.

Quantitative Data Example:

EntryHalopyrroleArylboronic AcidCatalystBaseSolventYield (%)Reference
1N-Boc-2-bromopyrrolePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O88[11]
2N-Boc-3-bromopyrrole4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DME91[10]

Summary

This compound is a highly valuable and versatile building block in organic synthesis. Its utility in constructing complex and biologically active molecules, particularly in the realm of drug discovery, is well-established. The protocols and data presented herein offer a practical guide for researchers to harness the synthetic potential of this important scaffold. The continued exploration of new reactions and applications of this compound is expected to lead to the discovery of novel therapeutics and functional materials.

References

Application Notes and Protocols: Derivatization of Pyrrole-2-Carboxylic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrrole-2-carboxylic acid (PCA) is a versatile scaffold in medicinal chemistry, serving as a foundational structure for the development of a wide array of therapeutic agents. Its derivatives have demonstrated significant potential across various disease areas, including infectious diseases, oncology, and inflammatory conditions. The pyrrole (B145914) ring system is a key component in many naturally occurring and synthetic bioactive molecules. This document provides detailed application notes and experimental protocols for the derivatization of PCA to generate novel compounds for drug discovery campaigns.

Key Derivatization Strategies

The chemical tractability of the PCA scaffold allows for modifications at several key positions, primarily at the carboxylic acid group (C2), the pyrrole nitrogen (N1), and the C4 and C5 positions of the pyrrole ring. Common derivatization strategies include:

  • Amide Bond Formation: The carboxylic acid moiety is readily converted to amides, which can modulate the compound's physicochemical properties and biological activity.

  • Esterification: Formation of esters can improve cell permeability and create prodrugs that are metabolized to the active carboxylic acid in vivo.

  • N-Substitution: Alkylation or arylation at the pyrrole nitrogen can significantly impact the molecule's three-dimensional structure and its interaction with biological targets.

  • Ring Substitution: Introduction of substituents on the pyrrole ring, such as halogens or aryl groups, can enhance target binding affinity and selectivity.

Therapeutic Applications and Biological Targets

Derivatives of PCA have shown promise in targeting a range of biological pathways implicated in various diseases.

Antitubercular Agents

Target: Mycobacterial Membrane Protein Large 3 (MmpL3) and Enoyl-Acyl Carrier Protein Reductase (ENR)

Pyrrole-2-carboxamides and pyrrole-2-carbohydrazides have emerged as potent inhibitors of Mycobacterium tuberculosis. These compounds target essential enzymes in the mycobacterial cell wall synthesis and fatty acid synthesis pathways.

  • MmpL3 Inhibitors: MmpL3 is a crucial transporter responsible for the export of trehalose (B1683222) monomycolate (TMM), a key precursor for the mycobacterial outer membrane.[1] Inhibition of MmpL3 disrupts the cell wall integrity, leading to bacterial death.[1][2]

  • ENR Inhibitors: ENR is a vital enzyme in the type II fatty acid synthesis (FAS-II) system of bacteria, which is distinct from the mammalian FAS-I system, making it an attractive target for selective antibacterial agents.[3][4]

Anticancer Agents

Targets: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR)

Substituted pyrrole derivatives have been investigated as inhibitors of protein kinases, such as EGFR and VEGFR, which are key regulators of cell proliferation, survival, and angiogenesis in cancer.[5] By blocking the signaling pathways mediated by these receptors, PCA derivatives can induce apoptosis and inhibit tumor growth.[5]

Anti-inflammatory Agents

Targets: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)

Pyrrole-based compounds have been designed as inhibitors of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[6] Selective inhibition of COX-2 over COX-1 is a key strategy to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[7]

Antiparasitic Agents

Target: Proline Racemase (PRAC)

This compound itself has been identified as an inhibitor of proline racemase in Trypanosoma cruzi, the parasite responsible for Chagas disease.[8][9] This enzyme is crucial for the parasite's life cycle and its ability to evade the host immune system.[10][11]

Quantitative Data Summary

The following tables summarize the biological activity of various this compound derivatives from the literature.

Table 1: Antitubercular Activity of Pyrrole-2-Carboxamide and Carbohydrazide Derivatives

Compound IDTargetM. tuberculosis StrainMIC (µg/mL)Reference
Compound 32 MmpL3H37Rv< 0.016[1]
GS4 ENRH37RvNot specified, comparable to Isoniazid[3][12]
ENBHEDPC Not specifiedH37Rv0.7[10]

Table 2: Anti-inflammatory Activity of Pyrrole Carboxylic Acid Derivatives

Compound IDTargetIC50 (µM)Reference
4g COX-1 / COX-2Not specified, potent inhibition[6]
4h COX-1 / COX-2Not specified, potent inhibition[6]
4k COX-1 / COX-2Not specified, potent inhibition[6]
4l COX-1 / COX-2Not specified, potent inhibition[6]

Table 3: Anticancer Activity of Pyrrole Derivatives

Compound IDTargetCell LineIC50 (µM)Reference
MI-1 EGFR, VEGFRMalignant cellsConcentration-dependent apoptosis[5]
D1 EGFR, VEGFRMalignant cellsConcentration-dependent apoptosis[5]

Experimental Protocols

Protocol 1: General Synthesis of Pyrrole-2-Carboxamide Derivatives

This protocol describes a general method for the synthesis of pyrrole-2-carboxamide derivatives, which have shown potent activity against M. tuberculosis by inhibiting MmpL3.

Workflow:

cluster_0 Synthesis of Pyrrole-2-Carboxamides start Start: Pyrrole-1,2-dicarboxylate step1 Suzuki Coupling with Phenylboronic Acid start->step1 step2 Hydrolysis of Ester step1->step2 step3 Amide Coupling with Amine step2->step3 end Final Product: Pyrrole-2-carboxamide step3->end

Caption: Synthetic workflow for Pyrrole-2-Carboxamides.

Materials:

  • 1-(tert-Butyl) 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate

  • Substituted phenylboronic acid

  • Sodium carbonate (Na₂CO₃)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • 1,4-Dioxane (B91453)

  • Water

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (B145695) (EtOH)

  • Hydrochloric acid (HCl)

  • Substituted amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

Procedure:

  • Suzuki Coupling:

    • To a solution of 1-(tert-butyl) 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate (1.0 eq) in a mixture of 1,4-dioxane and water (4:1) is added the substituted phenylboronic acid (1.3 eq), Na₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).

    • The reaction mixture is heated to 80 °C and stirred for 12 hours under a nitrogen atmosphere.

    • After cooling to room temperature, the mixture is diluted with water and extracted with EtOAc.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel.

  • Hydrolysis:

    • The product from the previous step is dissolved in a mixture of EtOH and water (1:1).

    • NaOH (2.0 eq) is added, and the mixture is heated at 60 °C for 3 hours.

    • After cooling, the reaction mixture is acidified to pH 3–4 with 1 M HCl.

    • The resulting precipitate is collected by filtration and washed with water to afford the carboxylic acid intermediate.

  • Amide Coupling:

    • To a solution of the carboxylic acid intermediate (1.0 eq) in DCM are added EDC (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq), and the desired substituted amine (1.1 eq).

    • The reaction mixture is stirred at room temperature for 12 hours.

    • The mixture is then washed with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated.

    • The crude product is purified by column chromatography to yield the final pyrrole-2-carboxamide derivative.

Characterization: The structure of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Substituted Benzylidine-1H-pyrrole-2-carbohydrazide Derivatives

This protocol details the synthesis of pyrrole-2-carbohydrazide derivatives, which have been investigated as inhibitors of ENR in M. tuberculosis.[12]

Workflow:

cluster_1 Synthesis of Pyrrole-2-Carbohydrazides start Start: this compound step1 Esterification start->step1 step2 Hydrazinolysis step1->step2 step3 Condensation with Aldehyde step2->step3 end Final Product: Pyrrole-2-carbohydrazide step3->end

Caption: Synthetic workflow for Pyrrole-2-Carbohydrazides.

Materials:

Procedure:

  • Esterification:

    • A mixture of this compound (1.0 eq), absolute methanol (excess), and a catalytic amount of concentrated H₂SO₄ is refluxed for 4-6 hours.

    • The excess methanol is removed by distillation.

    • The residue is poured into cold water, and the precipitated methyl pyrrole-2-carboxylate is collected by filtration, washed with water, and dried.

  • Formation of Acid Hydrazide:

    • Methyl pyrrole-2-carboxylate (1.0 eq) is added to hydrazine hydrate (excess) and the mixture is refluxed for 15 minutes.

    • Upon cooling, the solid 1H-pyrrole-2-carbohydrazide precipitates. It is filtered, washed with cold ethanol, and dried.

  • Formation of Substituted Benzylidine-1H-pyrrole-2-carbohydrazide:

    • Equimolar quantities of 1H-pyrrole-2-carbohydrazide and a substituted aromatic aldehyde are refluxed in ethanol for 3 hours in the presence of a few drops of glacial acetic acid.[12]

    • The solvent is evaporated, and the residue is poured into cold water.

    • The resulting solid is filtered, dried, and recrystallized from a suitable solvent to give the final product.[12]

Characterization: The final products should be characterized by FTIR, ¹H NMR, and mass spectrometry.

Signaling Pathway Diagrams

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation.[13][14] Its dysregulation is a hallmark of many cancers.

cluster_2 EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand Binding Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos Recruitment Ras Ras Grb2_Sos->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Nuclear Translocation

Caption: Simplified EGFR signaling cascade.

MmpL3-Mediated Mycolic Acid Transport

MmpL3 is essential for the transport of trehalose monomycolate (TMM) across the inner membrane of mycobacteria, a critical step in cell wall biogenesis.[2]

cluster_3 MmpL3 Function in Mycobacteria TMM_cyto TMM (Cytoplasm) MmpL3 MmpL3 Transporter TMM_cyto->MmpL3 Transport TMM_peri TMM (Periplasm) MmpL3->TMM_peri CellWall Cell Wall Synthesis TMM_peri->CellWall Inhibitor Pyrrole-2-carboxamide Inhibitor Inhibitor->MmpL3 Inhibition

Caption: MmpL3-mediated TMM transport and its inhibition.

References

Pyrrole-2-Carboxylic Acid in Agrochemicals: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole-2-carboxylic acid (PCA) is a versatile heterocyclic compound that serves as a foundational scaffold for a range of biologically active molecules in the agrochemical industry. Its derivatives have demonstrated significant efficacy as fungicides and insecticides, with ongoing research exploring their potential in other areas of crop protection. This document provides detailed application notes, quantitative efficacy data, and experimental protocols for the use of PCA derivatives in agrochemicals.

Agrochemical Applications of this compound

This compound derivatives have been successfully developed into commercial agrochemicals, primarily targeting fungal pathogens and insect pests. The core applications are detailed below.

Fungicidal Applications

Pyrrole (B145914) carboxamides, derived from PCA, are a significant class of fungicides. Their primary mode of action is the inhibition of succinate (B1194679) dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain of fungi. This disruption of the fungal cell's energy supply leads to its death. These fungicides are crucial in managing a wide range of plant pathogenic fungi.

Insecticidal Applications

Certain derivatives of pyrrole, such as chlorfenapyr, have been developed into potent insecticides. These compounds act as mitochondrial uncouplers. After entering the insect's cells, they disrupt the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. This leads to a rapid depletion of cellular energy, resulting in the death of the insect. This mode of action is effective against a variety of insect pests, including those resistant to other classes of insecticides.

Herbicidal and Plant Growth Regulator Applications

While carboxylic acid derivatives are a broad class of herbicides, there is limited specific information available on the widespread application of this compound derivatives as commercial herbicides or plant growth regulators. Research in this area is not as prominent as in fungicides and insecticides.

Quantitative Data on PCA-Derived Agrochemicals

The following tables summarize the quantitative efficacy of various PCA derivatives as fungicides and insecticides.

Table 1: Fungicidal Activity of Pyrrole Carboxamide Derivatives

Compound IDTarget FungusEfficacy MetricValueReference
12I-iSclerotinia sclerotiorumEC50Comparable to Thifluzamide[1]
12III-fSclerotinia sclerotiorumEC50Comparable to Thifluzamide[1]
12III-oSclerotinia sclerotiorumEC50Comparable to Thifluzamide[1]
12I-iRhizoctonia solaniEC50Comparable to Thifluzamide[1]
12III-fRhizoctonia solaniEC50Comparable to Thifluzamide[1]
12III-oRhizoctonia solaniEC50Comparable to Thifluzamide[1]
6dRhizoctonia cerealisEC505.11 µg/mL[2]
6jRhizoctonia cerealisEC508.14 µg/mL[2]
Q18Colletotrichum camelliaeEC506.0 mg/L[3]
3cPythium aphanidermatumEC5016.75 µg/mL[4]
3cRhizoctonia solaniEC5019.19 µg/mL[4]
7aiRhizoctonia solaniEC500.37 µg/mL[5]

Table 2: Insecticidal Activity of Pyrrole Derivatives

CompoundTarget InsectEfficacy MetricValueReference
ChlorfenapyrPyrethroid Resistant Anopheles gambiaeMortality63%[6]
6aSpodoptera littoralis (2nd instar larvae)LC500.5707 ppm
7aSpodoptera littoralis (2nd instar larvae)LC500.1306 ppm
8cSpodoptera littoralis (2nd instar larvae)LC500.9442 ppm
3cSpodoptera littoralis (2nd instar larvae)LC505.883 ppm

Signaling Pathways and Experimental Workflows

Mode of Action: Fungicidal Pyrrole Carboxamides

dot

Fungicide_Mode_of_Action cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II Electron_Transport_Chain Electron Transport Chain Complex_II->Electron_Transport_Chain ATP_Synthase ATP Synthase Electron_Transport_Chain->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Fungal_Death Fungal Cell Death ATP->Fungal_Death Energy depletion leads to Pyrrole_Carboxamide Pyrrole Carboxamide Fungicide Pyrrole_Carboxamide->Complex_II Inhibition Inhibition Inhibition->Complex_II

Caption: Mode of action of pyrrole carboxamide fungicides.

Mode of Action: Insecticidal Pyrrole Derivatives

dot

Insecticide_Mode_of_Action cluster_insect_cell Insect Cell cluster_mitochondrion Mitochondrion Electron_Transport_Chain Electron Transport Chain Proton_Gradient Proton Gradient (H+) Electron_Transport_Chain->Proton_Gradient pumps H+ ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase drives ATP ATP (Energy) ATP_Synthase->ATP Insect_Death Insect Cell Death ATP->Insect_Death Energy depletion leads to Pyrrole_Insecticide Pyrrole Insecticide (e.g., Chlorfenapyr) Pyrrole_Insecticide->Proton_Gradient Disruption Disruption Disruption->Proton_Gradient uncouples

Caption: Mode of action of pyrrole-based insecticides.

Experimental Workflow: In Vitro Antifungal Bioassay

Antifungal_Bioassay_Workflow Start Start Prepare_Fungal_Culture Prepare Fungal Culture (e.g., on PDA medium) Start->Prepare_Fungal_Culture Prepare_Test_Compound Prepare Stock Solution of Pyrrole Derivative in DMSO Start->Prepare_Test_Compound Prepare_Spore_Suspension Prepare Spore/Mycelial Suspension (adjust to desired concentration) Prepare_Fungal_Culture->Prepare_Spore_Suspension Plate_Assay Dispense into 96-well plate: - Fungal Suspension - Diluted Compound - Growth Medium Prepare_Spore_Suspension->Plate_Assay Serial_Dilution Perform Serial Dilutions in liquid medium (e.g., PDB) Prepare_Test_Compound->Serial_Dilution Serial_Dilution->Plate_Assay Incubation Incubate at optimal temperature (e.g., 25-28°C for 48-72h) Plate_Assay->Incubation Measure_Growth Measure Fungal Growth (e.g., optical density at 600 nm) Incubation->Measure_Growth Data_Analysis Analyze Data (Calculate % inhibition and EC50) Measure_Growth->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for the Polymerization of Pyrrole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary methods for the polymerization of Pyrrole-2-Carboxylic Acid (P2CA), a functionalized monomer with significant potential in the development of biocompatible and conductive polymers for biomedical applications, including biosensors and drug delivery systems. This document outlines detailed protocols for chemical, electrochemical, and enzymatic polymerization methods, accompanied by a comparative analysis of the resulting polymer properties.

Introduction

Poly(this compound) (PPCA) is a derivative of polypyrrole that incorporates carboxylic acid functional groups into its polymer backbone. These functional groups provide valuable handles for the covalent immobilization of biomolecules, such as enzymes and antibodies, enhancing the functionality and specificity of the resulting material. The choice of polymerization method significantly influences the properties of the final polymer, including its molecular weight, conductivity, and morphology. This document details the three main approaches to P2CA polymerization to guide researchers in selecting the most appropriate method for their specific application.

Polymerization Methods: A Comparative Overview

The selection of a polymerization technique for P2CA is critical and depends on the desired properties of the final polymer and the intended application. The table below summarizes key quantitative data associated with chemical, electrochemical, and enzymatic polymerization methods.

PropertyChemical PolymerizationElectrochemical PolymerizationEnzymatic Polymerization
Typical Oxidant/Initiator Ammonium Persulfate (APS), Ferric Chloride (FeCl₃), Hydrogen Peroxide (H₂O₂)Applied PotentialGlucose Oxidase (GOx) / Glucose (in-situ H₂O₂ generation)
Typical Reaction Medium Aqueous solution, Organic solvents (e.g., methanol)Acetonitrile with supporting electrolyteAqueous buffer
Optimal pH Acidic (e.g., pH 2.0 for H₂O₂ initiation)[1][2]Dependent on electrolyte~pH 5.0[1][2]
Polymer Form Powder/Particles[3]Film on electrode surface[2]Particles in dispersion[1][2]
Conductivity (S/cm) Generally in the semiconductor range (can be enhanced with dopants)Typically 10⁻² - 10² (highly dependent on dopant and conditions)Lower conductivity compared to other methods
Molecular Weight Variable, dependent on reaction conditionsTypically high, but can be controlled by deposition parametersGenerally lower molecular weight oligomers and polymers
Yield High, but can be influenced by oxidant/monomer ratio and reaction timeDependent on electrode surface area and deposition timeModerate, influenced by enzyme activity and reaction duration
Advantages Scalable, simple setup, bulk production of polymer powderPrecise control over film thickness and morphology, direct fabrication on devicesEnvironmentally friendly ("green") synthesis, mild reaction conditions
Disadvantages Broad molecular weight distribution, potential for impurities from oxidantLimited to conductive substrates, can be difficult to scale up for bulk productionSlower reaction rates, potential for enzyme denaturation

Experimental Protocols

Chemical Oxidative Polymerization

Chemical polymerization is a widely used method for producing bulk quantities of PPCA powder. The choice of oxidant and reaction conditions can be tailored to achieve desired polymer characteristics.

Protocol: Polymerization using Ammonium Persulfate (APS)

  • Monomer Solution Preparation: Dissolve this compound (P2CA) in deionized water to a final concentration of 0.1 M.

  • Oxidant Solution Preparation: Prepare a 0.2 M solution of Ammonium Persulfate (APS) in deionized water.

  • Polymerization Reaction:

    • Place the P2CA solution in a reaction vessel and cool to 0-5 °C in an ice bath with constant stirring.

    • Slowly add the APS solution dropwise to the P2CA solution. A typical molar ratio of APS to P2CA is 2:1.

    • The reaction mixture will gradually darken, indicating the onset of polymerization.

    • Allow the reaction to proceed for 24 hours at 0-5 °C with continuous stirring.

  • Purification:

    • Collect the precipitated black polymer by vacuum filtration.

    • Wash the polymer powder extensively with deionized water and then with methanol (B129727) to remove unreacted monomer, oxidant, and oligomers.

    • Dry the purified PPCA powder under vacuum at 40-50 °C until a constant weight is achieved.

Electrochemical Polymerization

Electrochemical polymerization allows for the direct deposition of a conductive PPCA film onto an electrode surface, making it ideal for the fabrication of sensors and other electronic devices.

Protocol: Potentiodynamic Deposition (Cyclic Voltammetry)

  • Electrolyte Solution Preparation: Prepare a solution of 0.1 M P2CA and 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium (B224687) tetrafluoroborate) in acetonitrile.[2] For aqueous depositions, a suitable buffer and supporting electrolyte should be used.

  • Electrochemical Cell Setup:

    • Use a three-electrode system consisting of a working electrode (e.g., glassy carbon, gold, or ITO-coated glass), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).

    • Immerse the electrodes in the electrolyte solution.

  • Electropolymerization:

    • Perform cyclic voltammetry (CV) by scanning the potential between a suitable range (e.g., -0.5 V to +1.5 V vs. Ag/AgCl) for a set number of cycles (e.g., 10-20 cycles) at a scan rate of 50 mV/s.[2]

    • A film of PPCA will deposit and grow on the surface of the working electrode with each successive cycle.

  • Post-treatment:

    • After deposition, rinse the polymer-coated electrode with the solvent (acetonitrile or water) to remove any unreacted monomer and electrolyte.

    • Dry the electrode under a stream of nitrogen.

Enzymatic Polymerization

Enzymatic polymerization is an environmentally friendly method that utilizes an enzyme to generate an oxidant in situ, initiating the polymerization of P2CA under mild conditions.

Protocol: Polymerization using Glucose Oxidase (GOx)

  • Reaction Mixture Preparation:

    • Prepare a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 5.0).[1][2]

    • To this buffer, add P2CA to a final concentration of 0.2 M.[1]

    • Add glucose to a final concentration of 0.2 M.[1]

    • Add Glucose Oxidase (GOx) to a final concentration of 1 mg/mL.[1]

  • Polymerization Reaction:

    • Stir the reaction mixture at room temperature. The polymerization is initiated by the hydrogen peroxide produced from the enzymatic oxidation of glucose.[1][3]

    • The progress of the polymerization can be monitored by observing the color change of the solution and by UV-Vis spectroscopy, looking for the appearance of an absorption peak around 465 nm, which is characteristic of PPCA oligomers.[1]

    • Allow the reaction to proceed for several days.

  • Purification:

    • Separate the formed PPCA particles from the solution by centrifugation.

    • Wash the particles repeatedly with deionized water to remove the enzyme, unreacted glucose, and monomer.

    • Freeze-dry the purified PPCA particles.[1]

Visualizations

Polymerization Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of poly(this compound).

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Characterization Monomer This compound Polymerization Polymerization Reaction Monomer->Polymerization Solvent Solvent/Buffer Solvent->Polymerization Initiator Oxidant/Enzyme/Potential Initiator->Polymerization Filtration Filtration/Centrifugation Polymerization->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Characterization Characterization (FTIR, SEM, etc.) Drying->Characterization

A generalized workflow for the polymerization of this compound.
Chemical Polymerization Mechanism

This diagram illustrates the proposed mechanism of oxidative chemical polymerization of this compound.

G Monomer This compound (Monomer) Radical Cation Radical Monomer->Radical -e⁻ (Oxidation) Dimer Dimer Radical->Dimer + Monomer Radical -2H⁺ Polymer Poly(this compound) (PPCA) Dimer->Polymer + n Monomers

Oxidative polymerization mechanism of this compound.

References

Synthesis of Poly(pyrrole-2-carboxylic acid): Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of poly(pyrrole-2-carboxylic acid) (PPy-2-COOH), a functionalized conducting polymer with significant potential in various biomedical and pharmaceutical applications. The inherent carboxylic acid groups on the pyrrole (B145914) monomer make this polymer particularly attractive for covalent immobilization of biomolecules, drug delivery systems, and biosensor development. This guide covers three primary synthesis methods: chemical oxidative polymerization, electrochemical polymerization, and enzymatic polymerization, offering detailed experimental procedures and expected outcomes.

Chemical Oxidative Polymerization

Chemical oxidative polymerization is a versatile and scalable method for producing PPy-2-COOH in powder form. The reaction involves the oxidation of the this compound monomer in the presence of an oxidizing agent, leading to the formation of polymer chains.

General Principles

The polymerization is initiated by an oxidant, which abstracts an electron from the pyrrole monomer to form a radical cation. These radical cations then couple to form dimers, which are further oxidized and continue to react with other monomers or oligomers, leading to chain propagation. The presence of the carboxylic acid group can influence the polymerization process and the properties of the resulting polymer.

Experimental Protocol

Materials:

  • This compound (monomer)

  • Hydrogen peroxide (H₂O₂) (oxidant)

  • Deionized water

  • Ethanol (B145695)

  • Hydrochloric acid (HCl) or other suitable acid for pH adjustment

  • Beaker

  • Magnetic stirrer and stir bar

  • pH meter

  • Buchner funnel and filter paper

  • Vacuum flask

  • Oven

Procedure:

  • Monomer Solution Preparation: Dissolve a specific amount of this compound in a mixture of deionized water and ethanol in a beaker.

  • pH Adjustment: Adjust the pH of the monomer solution to the desired value (e.g., 2.0) using a suitable acid, while continuously monitoring with a pH meter.

  • Initiation of Polymerization: While stirring the monomer solution, add the required amount of hydrogen peroxide. The solution will gradually change color, indicating the onset of polymerization.

  • Reaction: Allow the reaction to proceed for a specified time at a controlled temperature with continuous stirring.

  • Polymer Precipitation and Collection: The synthesized polymer will precipitate out of the solution. Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected polymer powder with deionized water and ethanol to remove any unreacted monomer, oxidant, and oligomers.

  • Drying: Dry the purified polymer powder in an oven at a suitable temperature (e.g., 60 °C) until a constant weight is achieved.

Quantitative Data
ParameterValueReference
Monomer Concentration200 mmol/L[1]
Oxidant (H₂O₂) Concentration300 mmol/L[1]
SolventWater-Ethanol Mixture[2]
pH2.0[2][3]
Reaction Time6 - 19 days[1]
TemperatureRoom Temperature-
Resulting Polymer Properties
FormPowder/Particles[3]
MorphologyAggregated nanoparticles[3]

Note: The reaction time can be significantly long in this method. The properties of the resulting polymer, such as molecular weight and conductivity, can be influenced by the specific reaction conditions.

Electrochemical Polymerization

Electrochemical polymerization allows for the direct synthesis of PPy-2-COOH films on a conductive substrate. This method offers excellent control over film thickness, morphology, and properties.

General Principles

In this method, an electric potential is applied to an electrode immersed in a solution containing the this compound monomer and an electrolyte. The monomer is oxidized at the electrode surface, forming radical cations that polymerize and deposit as a film on the electrode.

Experimental Protocol

Materials:

  • This compound (monomer)

  • Acetonitrile (ACN) (solvent)

  • Tetramethylammonium tetrafluoroborate (B81430) (TMABF₄) or other suitable electrolyte

  • Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, glassy carbon, or gold)

  • Counter electrode (e.g., platinum wire)

  • Reference electrode (e.g., Ag/AgCl)

  • Electrochemical cell

  • Potentiostat/Galvanostat

Procedure:

  • Electrolyte Solution Preparation: Prepare a solution of this compound and the electrolyte in acetonitrile.

  • Electrochemical Cell Setup: Assemble the three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte solution.

  • Electropolymerization: Apply a constant potential (potentiostatic), a constant current (galvanostatic), or a potential sweep (potentiodynamic, e.g., cyclic voltammetry) to the working electrode to initiate and sustain polymerization.

  • Film Deposition: A film of PPy-2-COOH will form and grow on the surface of the working electrode. The thickness of the film can be controlled by the duration of the polymerization and the applied charge.

  • Washing and Drying: After deposition, carefully remove the electrode from the cell, rinse it with fresh solvent (acetonitrile) to remove any residual monomer and electrolyte, and then dry it under a stream of inert gas or in a vacuum.

Quantitative Data
ParameterValueReference
Monomer Concentration0.1 M[4]
Electrolyte0.1 M TMABF₄ in Acetonitrile[4]
Deposition MethodCyclic Voltammetry[4]
Potential Range-0.8 V to +1.6 V vs. Ag/AgCl[4]
Scan Rate50 mV/s[4]
Number of CyclesVariable (controls film thickness)[4]
Resulting Film Properties
FormThin Film[4]
AdhesionGood on various electrodes[5]
ConductivityDependent on dopant and polymerization conditions[5]

Enzymatic Polymerization

Enzymatic polymerization is an environmentally friendly "green" method for synthesizing PPy-2-COOH using an enzyme as a catalyst to generate the oxidant in situ.

General Principles

This method typically uses an oxidase enzyme, such as glucose oxidase (GOx), to catalyze a reaction that produces hydrogen peroxide (H₂O₂). The in situ generated H₂O₂ then acts as the oxidant to initiate the polymerization of the this compound monomer. This approach avoids the use of harsh chemical oxidants and can be performed under milder conditions.

Experimental Protocol

Materials:

  • This compound (monomer)

  • Glucose (enzyme substrate)

  • Glucose oxidase (GOx) (enzyme)

  • Phosphate buffered saline (PBS) or other suitable buffer

  • Deionized water

  • Ethanol

  • Beaker

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Reaction Mixture Preparation: In a beaker, prepare a solution containing this compound, glucose, and glucose oxidase in a buffer solution (e.g., a water-ethanol mixture).

  • pH Adjustment: Adjust the pH of the reaction mixture to the optimal value for the enzyme's activity (e.g., 5.0 for GOx).[2][3]

  • Initiation and Reaction: The enzymatic reaction between glucose and oxygen (dissolved in the solution) will produce hydrogen peroxide, which then initiates the polymerization of the monomer. Allow the reaction to proceed with gentle stirring.

  • Polymer Collection and Purification: The resulting polymer particles can be collected by centrifugation or filtration. Wash the collected polymer with buffer and deionized water to remove the enzyme and other reactants.

  • Drying: Dry the purified polymer to obtain a powder.

Quantitative Data
ParameterValueReference
Monomer Concentration200 mmol/L[1]
Glucose Concentration200 mmol/L[1]
Glucose Oxidase (GOx) Concentration1 mg/mL[1]
SolventWater-Ethanol Mixture[2]
pH5.0[2][3]
Reaction Time6 - 19 days[1]
TemperatureRoom Temperature-
Resulting Polymer Properties
FormParticles[2][3]
Colloidal StabilityGood[2]

Visualizing the Synthesis Workflows

Chemical_Polymerization Monomer This compound Solution pH_Adjust pH Adjustment (e.g., pH 2.0) Monomer->pH_Adjust Oxidant Add Oxidant (H₂O₂) pH_Adjust->Oxidant Polymerization Polymerization (Stirring) Oxidant->Polymerization Precipitation Precipitation Polymerization->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Final_Product Poly(this compound) Powder Drying->Final_Product

Caption: Workflow for Chemical Oxidative Polymerization of this compound.

Electrochemical_Polymerization Electrolyte_Sol Electrolyte Solution (Monomer + Electrolyte) Cell_Setup Electrochemical Cell Setup (3-electrode) Electrolyte_Sol->Cell_Setup Electropolymerization Apply Potential/Current (Potentiostat) Cell_Setup->Electropolymerization Film_Deposition Film Deposition on Electrode Electropolymerization->Film_Deposition Rinsing Rinsing with Solvent Film_Deposition->Rinsing Drying Drying Rinsing->Drying Final_Product PPy-2-COOH Coated Electrode Drying->Final_Product Enzymatic_Polymerization Reaction_Mix Reaction Mixture (Monomer, Glucose, GOx) pH_Adjust pH Adjustment (e.g., pH 5.0) Reaction_Mix->pH_Adjust Enzymatic_Reaction Enzymatic Reaction (in situ H₂O₂ generation) pH_Adjust->Enzymatic_Reaction Polymerization Polymerization Enzymatic_Reaction->Polymerization Centrifugation Centrifugation/ Filtration Polymerization->Centrifugation Washing Washing Centrifugation->Washing Drying Drying Washing->Drying Final_Product Poly(this compound) Particles Drying->Final_Product Application_Pathway cluster_Synthesis Synthesis of PPy-2-COOH cluster_Applications Drug Development Applications Chem_Synth Chemical Polymerization PPy_COOH Poly(this compound) (-COOH functional groups) Chem_Synth->PPy_COOH Elec_Synth Electrochemical Polymerization Elec_Synth->PPy_COOH Enz_Synth Enzymatic Polymerization Enz_Synth->PPy_COOH Drug_Delivery Drug Delivery (Nanoparticles/Films) PPy_COOH->Drug_Delivery Biosensors Biosensors (Drug Screening) PPy_COOH->Biosensors Drug_Loading Drug Loading (Encapsulation/Conjugation) Drug_Delivery->Drug_Loading Immobilization Covalent Immobilization of Biomolecules Biosensors->Immobilization Analyte_Detection Analyte Detection Immobilization->Analyte_Detection Controlled_Release Controlled Release (pH, Electrical Stimuli) Drug_Loading->Controlled_Release

References

Application Notes and Protocols for the Functionalization of Pyrrole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common functionalization techniques for pyrrole-2-carboxylic acid, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. The protocols outlined below are based on established literature and offer step-by-step guidance for key chemical transformations.

Introduction

This compound is a naturally occurring compound and a valuable synthetic building block.[1] Its derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.[2][3][4][5] The functionalization of the pyrrole (B145914) ring and the carboxylic acid moiety allows for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents and functional materials. This document details key functionalization reactions, including amidation, esterification, halogenation, N-alkylation, and cross-coupling reactions, providing researchers with the necessary protocols to synthesize a diverse library of this compound derivatives.

I. Functionalization of the Carboxylic Acid Group

The carboxylic acid group of this compound is a prime site for modification, most commonly through esterification and amidation reactions.

Esterification

Esterification is a fundamental transformation that can be used to modify the pharmacokinetic properties of a lead compound or to protect the carboxylic acid during subsequent reactions on the pyrrole ring. The Fischer-Speier esterification is a common method employed for this purpose.[6]

Experimental Protocol: Fischer-Speier Esterification of this compound

This protocol describes the synthesis of methyl pyrrole-2-carboxylate.

  • Materials:

    • This compound

    • Methanol (B129727) (absolute)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Sodium Bicarbonate (NaHCO₃) solution (saturated)

    • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Organic solvent for extraction (e.g., ethyl acetate (B1210297), diethyl ether)

    • Round-bottom flask

    • Reflux condenser

    • Stirring apparatus

    • Separatory funnel

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of absolute methanol (e.g., 10-20 equivalents).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

    • Attach a reflux condenser and heat the reaction mixture to reflux for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After cooling to room temperature, remove the excess methanol under reduced pressure.

    • Pour the residue into a separatory funnel containing water and extract with an organic solvent like ethyl acetate (3 x volume of the aqueous layer).

    • Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl pyrrole-2-carboxylate.

    • The product can be further purified by column chromatography or recrystallization if necessary.

Amidation

Amidation of this compound is a key step in the synthesis of many biologically active molecules, including potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3).[7][8] This reaction typically involves the activation of the carboxylic acid followed by reaction with an amine.

Experimental Protocol: Amidation of this compound

This protocol describes a general procedure for the synthesis of pyrrole-2-carboxamides.

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂) or a coupling agent (e.g., HATU, HOBt/EDC)

    • An appropriate amine (primary or secondary)

    • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

    • A non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

    • Round-bottom flask

    • Stirring apparatus

    • Inert atmosphere (e.g., nitrogen or argon)

  • Procedure (via Acid Chloride):

    • Suspend this compound (1 equivalent) in an anhydrous aprotic solvent such as DCM under an inert atmosphere.

    • Add thionyl chloride (1.1-1.5 equivalents) dropwise at 0 °C.

    • Allow the reaction to stir at room temperature or gently heat to reflux until the starting material is consumed (monitor by TLC).

    • Remove the excess thionyl chloride and solvent under reduced pressure.

    • Dissolve the resulting crude acid chloride in fresh anhydrous solvent.

    • In a separate flask, dissolve the desired amine (1 equivalent) and a non-nucleophilic base (1.1-1.5 equivalents) in the same anhydrous solvent.

    • Add the acid chloride solution dropwise to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the crude amide.

    • Purify the product by column chromatography or recrystallization.

II. Functionalization of the Pyrrole Ring

The electron-rich pyrrole ring is susceptible to electrophilic substitution reactions, primarily at the C4 and C5 positions. Halogenation is a common first step to introduce a handle for further diversification through cross-coupling reactions.

Halogenation

Halogenation of the pyrrole ring can be achieved using various halogenating agents. The position of halogenation can be influenced by the directing effect of the carboxylate group and the reaction conditions.

Experimental Protocol: Bromination of Methyl Pyrrole-2-carboxylate

This protocol describes the bromination of methyl pyrrole-2-carboxylate at the C4 and C5 positions.

  • Materials:

    • Methyl pyrrole-2-carboxylate

    • N-Bromosuccinimide (NBS)

    • Anhydrous solvent (e.g., THF, Carbon tetrachloride (CCl₄))

    • Round-bottom flask

    • Stirring apparatus

    • Inert atmosphere

  • Procedure:

    • Dissolve methyl pyrrole-2-carboxylate (1 equivalent) in an anhydrous solvent in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (1 to 2.2 equivalents, depending on the desired degree of bromination) portion-wise, while protecting the reaction from light.

    • Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC.

    • Once the reaction is complete, quench with a saturated solution of sodium thiosulfate.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography to separate the mono- and di-brominated products.

N-Alkylation

The nitrogen atom of the pyrrole ring can be alkylated, which is often necessary to prevent side reactions or to introduce specific functionalities.

Experimental Protocol: N-Alkylation of Ethyl Pyrrole-2-carboxylate

This protocol describes a general procedure for the N-alkylation of a pyrrole-2-carboxylate ester.

  • Materials:

    • Ethyl pyrrole-2-carboxylate

    • A suitable base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))

    • An alkylating agent (e.g., an alkyl halide like methyl iodide or benzyl (B1604629) bromide)

    • Anhydrous aprotic solvent (e.g., DMF, THF)

    • Round-bottom flask

    • Stirring apparatus

    • Inert atmosphere

  • Procedure:

    • To a suspension of a base (e.g., NaH, 1.2 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere, add a solution of ethyl pyrrole-2-carboxylate (1 equivalent) in anhydrous DMF dropwise at 0 °C.

    • Stir the mixture at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases.

    • Cool the mixture back to 0 °C and add the alkylating agent (1.1 equivalents) dropwise.

    • Allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC).

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Cross-Coupling Reactions

Halogenated this compound derivatives are excellent substrates for palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings, allowing for the introduction of aryl, heteroaryl, and alkynyl groups.

Experimental Protocol: Suzuki Coupling of a Brominated Pyrrole-2-carboxylate

This protocol provides a general method for the Suzuki coupling of a brominated pyrrole-2-carboxylate with a boronic acid.[9][10]

  • Materials:

    • Brominated pyrrole-2-carboxylate (e.g., ethyl 4-bromopyrrole-2-carboxylate)

    • Aryl or heteroaryl boronic acid

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

    • A base (e.g., K₂CO₃, Cs₂CO₃)

    • Solvent system (e.g., Dioxane/water, Toluene/ethanol/water)

    • Reaction vessel suitable for heating under an inert atmosphere

  • Procedure:

    • In a reaction vessel, combine the brominated pyrrole-2-carboxylate (1 equivalent), the boronic acid (1.2-1.5 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the base (2-3 equivalents).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent system.

    • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the progress by TLC.

    • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

III. Quantitative Data Summary

The following tables summarize representative quantitative data for the functionalization of this compound and the biological activity of its derivatives.

Table 1: Representative Yields for Functionalization Reactions

ReactionSubstrateReagents and ConditionsProductYield (%)Reference
EsterificationThis compoundMeOH, H₂SO₄ (cat.), refluxMethyl pyrrole-2-carboxylate>90General Procedure
Amidation4-Bromo-1H-pyrrole-2-carboxylic acidBoc₂O, then coupling with arylboronic acids4-Aryl-pyrrole-2-carboxamides60-85[7]
BrominationMethyl pyrrole-2-carboxylateNBS (1.1 eq), THF, 0 °C to rtMethyl 4-bromopyrrole-2-carboxylate75General Procedure
N-AlkylationMethyl 4-acetyl-1H-pyrrole-3-carboxylatePropargyl bromide, K₂CO₃, DMF, rtMethyl 4-acetyl-1-(prop-2-yn-1-yl)-1H-pyrrole-3-carboxylate87[11]
Suzuki CouplingEthyl 4-bromopyrrole-2-carboxylate4-Methoxyphenylboronic acid, PdCl₂(dppf), K₂CO₃, Dioxane/H₂O, 100 °CEthyl 4-(4-methoxyphenyl)pyrrole-2-carboxylate85[9]

Table 2: Biological Activity of this compound Derivatives

Compound ClassTargetRepresentative CompoundActivityReference
Pyrrole-2-carboxamidesMmpL3 (M. tuberculosis)Compound 32MIC < 0.016 µg/mL[7]
N-pyrrole carboxylic acid derivativesCOX-1/COX-2Compound 4hIC₅₀ (COX-2) = 0.07 µM[4]
PyrrolocarbazolesAnticancerDerivative 28aStrong DNA interaction[2]
This compoundProline Racemase (Trypanosoma cruzi)This compoundInhibitor

IV. Visualizations

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and a relevant signaling pathway.

Functionalization_Workflow P2CA This compound Ester Esterification (e.g., MeOH, H2SO4) P2CA->Ester Amide Amidation (e.g., Amine, Coupling Agent) P2CA->Amide Ester_Product Pyrrole-2-Carboxylate Ester Ester->Ester_Product Amide_Product Pyrrole-2-Carboxamide Amide->Amide_Product Halogenation Halogenation (e.g., NBS) Ester_Product->Halogenation N_Alkylation N-Alkylation (e.g., R-X, Base) Ester_Product->N_Alkylation Halogenated_Ester Halogenated Pyrrole-2-Carboxylate Ester Halogenation->Halogenated_Ester Coupling Cross-Coupling (e.g., Suzuki, Sonogashira) Halogenated_Ester->Coupling N_Alkylated_Ester N-Alkylated Pyrrole-2-Carboxylate Ester N_Alkylation->N_Alkylated_Ester Coupled_Product Aryl/Alkynyl Substituted Pyrrole Coupling->Coupled_Product

Caption: General functionalization pathways for this compound.

MmpL3_Inhibition_Pathway Cytoplasm Cytoplasm Inner_Membrane Inner Membrane Periplasm Periplasm TMM_precursor Trehalose Monomycolate (TMM) Precursor MmpL3 MmpL3 Transporter TMM_precursor->MmpL3 Transport TMM_periplasm TMM in Periplasm MmpL3->TMM_periplasm Mycolic_Acid_Layer Mycolic Acid Layer (Cell Wall) TMM_periplasm->Mycolic_Acid_Layer Incorporation P2CA_derivative Pyrrole-2-Carboxamide Derivative P2CA_derivative->MmpL3 Inhibition Inhibition Inhibition->MmpL3

Caption: Inhibition of MmpL3 by Pyrrole-2-Carboxamide derivatives.

References

Application Notes and Protocols for the Quantification of Pyrrole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole-2-carboxylic acid (PCA) is a heterocyclic organic compound that plays a role in various biological processes. It is recognized as a metabolite of amino acids, particularly proline and hydroxyproline, and its presence in biological fluids can be indicative of certain metabolic pathways and disorders.[1][2] The quantification of PCA is crucial for researchers in drug development and metabolic studies to understand its physiological and pathological significance. These application notes provide detailed protocols for the quantification of this compound in biological matrices using state-of-the-art analytical techniques. The methodologies described herein are designed to offer high sensitivity, specificity, and reproducibility for research and drug development applications.

Quantitative Data Summary

The following tables summarize the quantitative parameters for the analytical methods detailed in this document. These values are representative and may vary based on instrumentation and laboratory conditions.

Table 1: LC-MS/MS Method Performance Characteristics (Proposed for Human Plasma)

ParameterExpected Value
Lower Limit of Quantification (LLOQ)0.5 - 5 ng/mL
Upper Limit of Quantification (ULOQ)500 - 1000 ng/mL
Linearity (r²)≥ 0.99
Accuracy (% Bias)Within ±15%
Precision (% CV)≤ 15%
Recovery> 80%

Table 2: HPLC-UV Method Performance Characteristics (for Urine)

ParameterTypical Value
Limit of Detection (LOD)10 - 50 ng/mL
Limit of Quantification (LOQ)50 - 150 ng/mL
Linearity (r²)≥ 0.99
Accuracy (% Bias)Within ±20%
Precision (% CV)≤ 20%

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS (Proposed Method)

This protocol describes a sensitive and selective method for the quantification of PCA in human plasma using liquid chromatography coupled with tandem mass spectrometry. The method involves protein precipitation followed by a liquid-liquid extraction for sample cleanup.

1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., ¹³C₅-Pyrrole-2-carboxylic acid)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Human plasma (K₂EDTA)

  • Water (LC-MS grade)

2. Sample Preparation

  • Thaw plasma samples and standards on ice.

  • To 100 µL of plasma, add 10 µL of internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Add 500 µL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • HPLC System: UPLC/HPLC system capable of binary gradient elution.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.1-5.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions (Proposed):

    • This compound: Precursor ion (m/z) 112.0 -> Product ion (m/z) 66.0

    • ¹³C₅-Pyrrole-2-carboxylic acid (IS): Precursor ion (m/z) 117.0 -> Product ion (m/z) 70.0

  • Source Parameters: Optimize for specific instrument (e.g., Capillary voltage: 3.5 kV, Gas temperature: 350°C, Gas flow: 10 L/min).

4. Data Analysis

  • Quantify PCA using the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.

Protocol 2: Quantification of this compound in Urine by HPLC-UV

This protocol provides a method for the determination of PCA in urine samples using high-performance liquid chromatography with ultraviolet detection.

1. Materials and Reagents

  • This compound reference standard

  • Phosphoric acid (analytical grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Urine samples

  • Water (HPLC grade)

2. Sample Preparation

  • Thaw urine samples to room temperature.

  • Centrifuge at 5,000 x g for 10 minutes to remove particulate matter.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the filtered urine 1:1 with the initial mobile phase.

  • Transfer to an autosampler vial for HPLC analysis.

3. HPLC-UV Conditions

  • HPLC System: Isocratic or gradient HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: 0.1 M Potassium Phosphate Buffer (pH 2.1):Methanol (95:5, v/v). An ion-pair reagent like tetra-n-butylammonium bromide (1 mM) can be added to the mobile phase to improve retention and peak shape.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 20 µL.

4. Data Analysis

  • Quantify PCA using a calibration curve prepared with reference standards in the mobile phase.

Visualizations

Metabolic Pathway of this compound

metabolic_pathway Proline Proline P5C Δ¹-Pyrroline-5-Carboxylic Acid Proline->P5C Proline Dehydrogenase Hydroxyproline Hydroxyproline PHPCA Δ¹-Pyrroline-4-hydroxy-2-carboxylic acid Hydroxyproline->PHPCA Hydroxyproline Oxidase PCA This compound PHPCA->PCA Spontaneous Dehydration

Caption: Metabolic formation of this compound from Proline and Hydroxyproline.

General Analytical Workflow

analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Precipitation Protein Precipitation (for Plasma) Sample->Precipitation Extraction Liquid-Liquid or Solid-Phase Extraction Precipitation->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: A general workflow for the quantification of small molecules in biological matrices.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Pyrrole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrrole-2-carboxylic acid and its derivatives are significant compounds found in various natural products and are recognized for their diverse biological activities.[1] Accurate and reliable quantification of these compounds is crucial in various fields, including drug development and biomedical research. This document provides a detailed protocol for the analysis of this compound and its related compounds using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Mass Spectrometry (MS) detector.

  • Columns: A C18 reversed-phase column is commonly used. Specific examples include columns with 5 µm particle size and dimensions of 150 x 4.6 mm.[2][3] For faster analysis, UPLC systems with 3 µm particle columns can be utilized.[4]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Water (HPLC grade or deionized)

    • Phosphoric acid or Formic acid (for mobile phase modification)

    • Phosphate buffer

    • This compound standard

Sample and Standard Preparation
  • Standard Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of water and methanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a range of concentrations suitable for creating a calibration curve.

  • Sample Preparation: The preparation of sample solutions will vary depending on the matrix. For instance, biological samples like skin biopsies may require an oxidative degradation procedure to extract the analyte.[5] For simpler matrices, a direct dissolution in the mobile phase followed by filtration through a 0.45 µm filter may be sufficient.

Chromatographic Conditions

The following tables summarize typical chromatographic conditions for the HPLC analysis of this compound and its derivatives.

Method 1: General Purpose RP-HPLC

ParameterCondition
Column C18 (e.g., 150 x 4.6 mm, 5 µm)[2][3]
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v)[2][3]
Flow Rate 1.0 mL/min[2][3]
Column Temperature 30 °C[2][3]
Detection UV at 225 nm[2][3]
Injection Volume 10-20 µL

Method 2: RP-HPLC with MS Compatibility

ParameterCondition
Column Newcrom R1 or equivalent C18[4]
Mobile Phase Acetonitrile, Water, and Formic Acid[4]
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 30 °C)
Detection Mass Spectrometry (MS) or UV
Injection Volume 5-10 µL

Method 3: Improved Separation with Ion-Pair Reagent

For complex mixtures or to improve the retention of polar pyrrole (B145914) carboxylic acids, an ion-pair reagent can be added to the mobile phase.

ParameterCondition
Column C18 or equivalent reversed-phase column
Mobile Phase Methanol:Aqueous Buffer (e.g., 0.1 M Potassium Phosphate, pH 2.1) with 1 mM Tetra-n-butylammonium bromide[6]
Methanol Concentration Adjusted for optimal separation (e.g., starting from 17%)[6]
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled
Detection UV
Injection Volume 10-20 µL
Method Validation

For quantitative analysis, the HPLC method should be validated according to ICH guidelines.[2][3] Key validation parameters include:

  • Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration. This is typically assessed by analyzing a series of standards over a defined concentration range (e.g., 1-1000 ng/mL).[5]

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the percent relative standard deviation (%RSD) or coefficient of variation (%CV). Inter-assay precision for a similar compound was found to be ≤18.5% at the lower limit of quantification and ≤5.25% for quality control samples.[5]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Quantitative Data Summary

Validation ParameterTypical Range/ValueReference
Linearity Range 1 - 1000 ng/mL[5]
Inter-assay Precision (%CV) ≤ 5.25% (for QC samples)[5]
Inter-assay Precision (%CV) at LLQC ≤ 18.5%[5]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Standard Weighing & Dissolution Dilution Serial Dilutions Standard->Dilution Injection Autosampler Injection Dilution->Injection Calibration Calibration Curve Generation Dilution->Calibration Standard Concentrations Sample Sample Extraction/Dissolution Filtration Filtration (0.45 µm) Sample->Filtration Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV or MS Detection Separation->Detection Integration Peak Integration Detection->Integration Integration->Calibration Quantification Concentration Calculation Integration->Quantification Peak Areas Calibration->Quantification Report Final Report Quantification->Report

Caption: General workflow for HPLC analysis.

Logical Relationship of Method Parameters

This diagram shows the key parameters and their relationships in developing an HPLC method for this compound.

Method_Development Analyte This compound (Analyte Properties) StationaryPhase Stationary Phase (e.g., C18) Analyte->StationaryPhase MobilePhase Mobile Phase Analyte->MobilePhase Detector Detector (UV/MS) Analyte->Detector ColumnParams Column Parameters (Temp, Flow Rate) Analyte->ColumnParams Organic Organic Modifier (ACN, MeOH) MobilePhase->Organic Aqueous Aqueous Component (Water, Buffer) MobilePhase->Aqueous Additive Additive (Acid, Ion-Pair) MobilePhase->Additive

Caption: Key parameters in HPLC method development.

References

GC-MS analysis of Pyrrole-2-Carboxylic Acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the GC-MS Analysis of Pyrrole-2-Carboxylic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound and its derivatives are significant heterocyclic compounds that are integral to various areas of research and development, including medicinal chemistry and materials science. Accurate and reliable quantification of these compounds is crucial for understanding their biological activity, pharmacokinetics, and for quality control in manufacturing processes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, due to the polar nature and low volatility of this compound and many of its derivatives, chemical derivatization is necessary to convert them into more volatile and thermally stable analogs suitable for GC-MS analysis. This application note provides a detailed protocol for the analysis of this compound derivatives using a silylation-based derivatization method followed by GC-MS.

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound derivatives is depicted below. The process begins with sample and standard preparation, followed by a chemical derivatization step to increase analyte volatility. The derivatized samples are then injected into the GC-MS for separation and detection. Finally, the acquired data is processed for quantification.

workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Solvent Solvent Addition Sample->Solvent Standard Standard Weighing Standard->Solvent Evaporation Evaporation to Dryness Solvent->Evaporation Prepared Sample/Standard Reagent Add Derivatization Reagent (BSTFA + 1% TMCS) Evaporation->Reagent Heating Heating (e.g., 70°C) Reagent->Heating Injection GC Injection Heating->Injection Derivatized Sample Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Raw Data Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Report Quantification->Report Final Report

Caption: Experimental workflow for GC-MS analysis. (Max Width: 760px)

Methodology

Materials and Reagents
  • This compound standard (≥98% purity)

  • Derivatives of interest (if available)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine (B92270) (anhydrous)

  • Dichloromethane (B109758) (DCM), GC grade

  • Methanol (B129727), GC grade

  • Hexane, GC grade

  • Nitrogen gas, high purity

  • Autosampler vials (2 mL) with inserts and caps

Instrumentation
  • Gas Chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).

  • Capillary column: A non-polar or medium-polarity column is recommended, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Experimental Protocols

3.1. Standard and Sample Preparation

  • Stock Solution: Accurately weigh and dissolve the this compound standard in a suitable volatile solvent like dichloromethane or methanol to prepare a stock solution of approximately 1 mg/mL.[1]

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the same solvent to cover the desired concentration range.

  • Sample Preparation:

    • Liquid Samples: Dilute the liquid sample in a volatile solvent to an appropriate concentration.[2] Filter the sample using a 0.22 µm syringe filter to remove any particulate matter.[2]

    • Solid Samples: Dissolve a known amount of the solid sample in a suitable volatile solvent.[2] Sonication may be used to aid dissolution. Filter the solution before proceeding.

  • Internal Standard: If an internal standard is used, add a known amount to all standards and samples.

3.2. Derivatization Protocol

This protocol is for the silylation of the carboxylic acid and the N-H group of the pyrrole (B145914) ring.

derivatization cluster_reactants Reactants cluster_products Products PCA This compound Heating Heat (70°C) PCA->Heating BSTFA BSTFA + 1% TMCS BSTFA->Heating TMS_PCA Di-TMS-Pyrrole-2-Carboxylic Acid Byproducts Volatile Byproducts Heating->TMS_PCA Heating->Byproducts

Caption: Silylation of this compound. (Max Width: 760px)
  • Transfer an aliquot of the prepared standard or sample solution into a clean autosampler vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is crucial to remove all moisture as silylating reagents are water-sensitive.

  • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS to the dried residue.[3]

  • Tightly cap the vial and vortex for 10-15 seconds.

  • Heat the mixture at 70°C for 30 minutes in a heating block or oven.[3]

  • Allow the vial to cool to room temperature before GC-MS analysis.

3.3. GC-MS Analysis

  • Set up the GC-MS system with the parameters outlined in Table 1.

  • Inject 1 µL of the derivatized sample into the GC injector.

  • Acquire the data in full scan mode for qualitative analysis and peak identification. For quantitative analysis, selected ion monitoring (SIM) mode can be used for enhanced sensitivity and selectivity.

Data Presentation

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
Injection ModeSplitless
Injector Temperature250 °C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial: 70 °C, hold for 2 min
Ramp: 10 °C/min to 280 °C
Hold: 5 min at 280 °C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
MS Transfer Line Temp.280 °C
Scan Rangem/z 40-500

Table 2: Quantitative Data for Di-TMS-Pyrrole-2-Carboxylic Acid

CompoundRetention Index (RI)Molecular Ion (M+) [m/z]Key Fragment Ions [m/z]
This compound (2TMS)1350.67255240, 182, 166, 147, 73

Data sourced from the Golm Metabolome Database for the di-trimethylsilyl derivative of this compound.[4][5]

Conclusion

This application note provides a comprehensive and reliable protocol for the quantitative analysis of this compound and its derivatives by GC-MS. The described silylation derivatization procedure effectively enhances the volatility and thermal stability of the analytes, enabling robust chromatographic separation and mass spectrometric detection. The provided instrumental parameters and quantitative data serve as a valuable starting point for method development and routine analysis in research and industrial settings.

References

Application Notes and Protocols: Pyrrole-2-Carboxylic Acid in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole-2-carboxylic acid (P2CA) is a versatile organic compound that is gaining significant attention in material science research. Its unique structure, featuring a pyrrole (B145914) ring and a carboxylic acid group, allows for the synthesis of functionalized materials with tailored properties. The pyrrole moiety can be polymerized to form conductive polymers, while the carboxylic acid group provides a reactive site for further modification, such as the covalent immobilization of biomolecules. This document provides detailed application notes and experimental protocols for the use of P2CA in the development of conductive polymers for biosensors, as a potential corrosion inhibitor, and as a linker in the synthesis of metal-organic frameworks (MOFs).

I. Application in Conductive Polymers for Biosensors

The most prominent application of this compound in material science is in the formation of polythis compound (PPCA). This conductive polymer retains the advantageous electrical properties of polypyrrole while introducing carboxylic acid functionalities. These functional groups are crucial for the covalent attachment of biological recognition elements, such as enzymes, making PPCA an excellent material for the fabrication of biosensors.

A. Quantitative Data: Performance of PPCA-Based Biosensors

The performance of biosensors constructed using PPCA can vary depending on the fabrication method, the specific biomolecule immobilized, and the target analyte. Below is a summary of reported performance metrics for glucose and uric acid biosensors.

Biosensor TypeAnalyteLinear RangeDetection Limit (LOD)SensitivityReference
PPCA-GOxGlucoseup to 15.0 mmol/L0.039 mmol/L-[1]
GR/PPD/(AuNP)PPCAEL-GOxGlucoseup to 150.0 mmol/L0.08 mmol/L0.135 μA/mmol/L[1]
PPy/α-Fe2O3Uric Acid5–200 μM1.349 μM-[2]

GOx: Glucose Oxidase, GR: Graphite Rod, PPD: Poly(1,10-phenanthroline-5,6-dione), AuNP: Gold Nanoparticles

B. Experimental Protocols

This protocol describes the chemical oxidative polymerization of this compound using hydrogen peroxide as an initiator.[1]

Materials:

  • This compound (PCA)

  • Hydrogen peroxide (H₂O₂)

  • Deionized water

  • Ethanol (B145695)

  • Magnetic stirrer

  • Reaction vessel

Procedure:

  • Prepare a 200 mmol/L solution of this compound in a water-ethanol medium.

  • In a separate container, prepare a 300 mmol/L solution of hydrogen peroxide in deionized water.

  • Place the PCA solution in a reaction vessel equipped with a magnetic stir bar and begin stirring.

  • Slowly add the hydrogen peroxide solution to the PCA solution.

  • Allow the polymerization to proceed for 48 hours at room temperature. The solution will gradually darken as PPCA particles form.

  • After 48 hours, collect the PPCA particles by centrifugation.

  • Wash the collected particles with deionized water and then with ethanol to remove any unreacted monomer and initiator.

  • Dry the PPCA particles under vacuum.

This protocol outlines the electropolymerization of P2CA to form a conductive film on an electrode surface.

Materials:

  • This compound (P2CA)

  • Acetonitrile (B52724) (ACN)

  • Tetramethylammonium tetrafluoroborate (B81430) (TMABF₄)

  • Working electrode (e.g., Gold or Platinum)

  • Counter electrode (e.g., Platinum wire)

  • Reference electrode (e.g., Ag/AgCl)

  • Potentiostat/Galvanostat

Procedure:

  • Prepare an electrolyte solution of 0.1 M TMABF₄ in acetonitrile.

  • Dissolve this compound in the electrolyte solution to a final concentration of 0.05 M.

  • Set up a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the P2CA-containing electrolyte.

  • Perform electropolymerization using cyclic voltammetry. A typical potential range is from 0.0 V to +1.6 V vs. Ag/AgCl at a scan rate of 50 mV/s for a specified number of cycles.

  • After polymerization, rinse the electrode with acetonitrile to remove any unreacted monomer and electrolyte.

  • The PPCA-coated electrode is now ready for further modification.

This protocol details the immobilization of glucose oxidase (GOx) onto a PPCA-modified electrode for the detection of glucose.[1]

Materials:

  • PPCA-modified electrode

  • Glucose oxidase (GOx)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Phosphate (B84403) buffer saline (PBS), pH 7.4

  • Phosphate buffer, pH 4.0

Procedure:

  • Activation of Carboxylic Groups: Immerse the PPCA-modified electrode in a freshly prepared aqueous solution of 0.1 M EDC and 0.05 M NHS for 30 minutes at room temperature to activate the carboxylic acid groups.

  • Rinse the electrode with deionized water.

  • Enzyme Immobilization: Immediately immerse the activated electrode in a 40 mg/mL solution of glucose oxidase in phosphate buffer (pH 4.0) for 30 minutes at 4°C.

  • Rinse the electrode gently with PBS (pH 7.4) to remove any non-covalently bound enzyme.

  • The glucose biosensor is now ready for use. Store at 4°C when not in use.

C. Visualization of Experimental Workflow

Glucose_Biosensor_Fabrication cluster_synthesis PPCA Synthesis cluster_activation Surface Activation cluster_immobilization Enzyme Immobilization P2CA This compound Polymerization Chemical or Electrochemical Polymerization P2CA->Polymerization PPCA_Film PPCA Film on Electrode Polymerization->PPCA_Film Activation Activation of -COOH groups PPCA_Film->Activation EDC_NHS EDC/NHS Solution EDC_NHS->Activation Activated_PPCA Activated PPCA Film Activation->Activated_PPCA Immobilization Covalent Immobilization Activated_PPCA->Immobilization GOx Glucose Oxidase (GOx) GOx->Immobilization Biosensor Glucose Biosensor Immobilization->Biosensor

Workflow for Glucose Biosensor Fabrication.

II. Application as a Corrosion Inhibitor

Pyrrole and its derivatives have been investigated as corrosion inhibitors for various metals, particularly steel in acidic media.[3] The presence of heteroatoms (nitrogen) and the aromatic ring allows these molecules to adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process. The carboxylic acid group in P2CA can potentially enhance this adsorption and protection.

A. Quantitative Data: Corrosion Inhibition Efficiency

While specific data for this compound is limited, studies on similar pyrrole derivatives demonstrate high inhibition efficiencies.

InhibitorMetalMediumConcentrationInhibition Efficiency (%)Reference
MPTP*N80 Steel15% HCl250 ppm98.1[3]
CPTP**N80 Steel15% HCl250 ppm96.4[3]

*MPTP: N2,N4-bis(4-(4-methoxyphenyl)thiazol-2-yl)-3,5-dimethyl-1H-pyrrole-2,4-dicarboxamide **CPTP: N2,N4-bis(4-(4-chlorophenyl)thiazol-2-yl)-3,5-dimethyl-1H-pyrrole-2,4-dicarboxamide

B. Experimental Protocol: Evaluation of Corrosion Inhibition

This protocol describes the weight loss method to determine the corrosion inhibition efficiency of P2CA for mild steel in an acidic medium.

Materials:

  • Mild steel coupons of known dimensions

  • 1 M Hydrochloric acid (HCl) solution

  • This compound (P2CA)

  • Acetone

  • Deionized water

  • Water bath or thermostat

  • Analytical balance

Procedure:

  • Coupon Preparation: Mechanically polish the mild steel coupons with different grades of emery paper, degrease with acetone, wash with deionized water, and dry.

  • Weigh the prepared coupons accurately using an analytical balance.

  • Inhibitor Solution Preparation: Prepare solutions of 1 M HCl containing various concentrations of P2CA (e.g., 50, 100, 150, 200, 250 ppm). Prepare a blank solution of 1 M HCl without the inhibitor.

  • Immersion Test: Immerse the pre-weighed coupons in the blank and inhibitor solutions at a constant temperature (e.g., 303 K) for a specific period (e.g., 6 hours).

  • Post-Immersion Cleaning: After the immersion period, remove the coupons, wash them with deionized water, scrub with a brush to remove corrosion products, rinse with acetone, and dry.

  • Reweigh the cleaned and dried coupons.

  • Calculations:

    • Calculate the weight loss (ΔW) for each coupon: ΔW = W_initial - W_final.

    • Calculate the corrosion rate (CR) in mm/year using the formula: CR = (K × ΔW) / (A × T × D), where K is a constant (8.76 × 10⁴), A is the surface area of the coupon (cm²), T is the immersion time (hours), and D is the density of mild steel (g/cm³).

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100.

C. Visualization of Logical Relationship

Corrosion_Inhibition_Mechanism P2CA This compound in Acidic Solution Adsorption Adsorption of P2CA on Metal Surface P2CA->Adsorption Metal_Surface Metal Surface (e.g., Steel) Metal_Surface->Adsorption Protective_Layer Formation of a Protective Layer Adsorption->Protective_Layer Corrosion_Inhibition Inhibition of Corrosion Reactions Protective_Layer->Corrosion_Inhibition

Logical pathway of corrosion inhibition by P2CA.

III. Application in Metal-Organic Frameworks (MOFs)

Metal-organic frameworks are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is critical in determining the structure, porosity, and functionality of the resulting MOF. This compound, with its ability to coordinate with metal ions through both the carboxylate group and potentially the pyrrole nitrogen, is a promising candidate for the synthesis of novel MOFs.

A. Quantitative Data: Properties of MOFs with Carboxylic Acid Linkers

Specific data for MOFs synthesized with P2CA is an emerging area of research. The table below provides typical properties for MOFs synthesized with other carboxylic acid linkers to serve as a benchmark.

MOF NameOrganic LinkerMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)
HKUST-1Benzene-1,3,5-tricarboxylic acidCu²⁺~1800~0.7
MOF-5Terephthalic acidZn²⁺~3800~1.0
UiO-66Terephthalic acidZr⁴⁺~1200~0.5
B. Experimental Protocol: Solvothermal Synthesis of a P2CA-based MOF

This protocol provides a general procedure for the solvothermal synthesis of a MOF using P2CA as the organic linker. The specific metal salt, solvent, and reaction conditions may need to be optimized.

Materials:

  • This compound (P2CA)

  • A metal salt (e.g., Zinc nitrate (B79036) hexahydrate, Copper(II) nitrate trihydrate)

  • A high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a glass vial, dissolve the metal salt and this compound in the chosen solvent. The molar ratio of metal salt to P2CA will influence the resulting structure and should be systematically varied (e.g., 1:1, 1:2, 2:1).

  • Seal the vial and place it inside the Teflon-lined stainless steel autoclave.

  • Heat the autoclave in an oven at a specific temperature (typically between 80°C and 150°C) for a set period (usually 24 to 72 hours).

  • After the reaction is complete, allow the autoclave to cool down slowly to room temperature.

  • Crystals of the MOF should have formed. Carefully collect the crystals by decanting the solvent.

  • Wash the crystals with fresh solvent (e.g., DMF) and then with a lower-boiling point solvent (e.g., ethanol or methanol) to exchange the solvent within the pores.

  • Activate the MOF by carefully removing the solvent from the pores, often by heating under vacuum.

C. Visualization of MOF Synthesis Logic

MOF_Synthesis cluster_reactants Reactants P2CA_Linker This compound (Organic Linker) Solvothermal Solvothermal Reaction (Heat & Pressure) P2CA_Linker->Solvothermal Metal_Salt Metal Salt (Metal Node) Metal_Salt->Solvothermal Solvent Solvent (e.g., DMF) Solvent->Solvothermal Self_Assembly Self-Assembly Solvothermal->Self_Assembly MOF_Crystal MOF Crystal Self_Assembly->MOF_Crystal

Logical flow of MOF synthesis using P2CA.

Disclaimer

The protocols provided are intended as a guide and may require optimization for specific experimental setups and desired material properties. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes & Protocols: Synthesis of Conductive Polymers from Pyrrole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of conductive polymers derived from Pyrrole-2-Carboxylic Acid (P2CA). The resulting polymers, poly(this compound) (PPy-2-COOH), possess inherent electrical conductivity and reactive carboxylic acid functionalities, making them highly suitable for a range of biomedical applications, including drug delivery, tissue engineering, and biosensing. The protocols cover both electrochemical and chemical polymerization methods, along with characterization techniques.

Introduction

Conductive polymers are a class of organic materials that combine the electrical properties of metals with the processability of polymers.[1][2] Polypyrrole (PPy) is a widely studied conductive polymer due to its good environmental stability, biocompatibility, and relatively simple synthesis.[1][3][4] Functionalizing the pyrrole (B145914) monomer with a carboxylic acid group, as in this compound, introduces a versatile handle for the covalent attachment of biomolecules, drugs, or targeting ligands.[3][5][6] This allows for the creation of "smart" materials that can interface with biological systems.

The carboxylic acid-functionalized polypyrrole can serve as a bioactive platform for cell adhesion and tissue regeneration.[3][5] For instance, the Arg-Gly-Asp (RGD) motif, a known cell adhesion promoter, can be grafted onto the polymer surface to enhance cell attachment and spreading.[3][5][7] While the introduction of the carboxyl group can sometimes lead to a decrease in conductivity compared to unmodified PPy, the resulting semiconductive properties are often sufficient for many biomedical applications.[3][8]

Synthesis Methods

There are two primary methods for the synthesis of PPy-2-COOH: electrochemical polymerization and chemical oxidative polymerization.

Electrochemical Polymerization

This method allows for the direct deposition of a thin, uniform polymer film onto a conductive substrate, such as an Indium Tin Oxide (ITO) coated glass slide or a gold electrode. The thickness and properties of the film can be precisely controlled by modulating the electrochemical parameters.[9]

Chemical Oxidative Polymerization

Chemical synthesis produces the polymer as a powder, which can then be processed into various forms. This method is suitable for producing larger quantities of the polymer.[9]

Experimental Protocols

Protocol 1: Electrochemical Synthesis of PPy-2-COOH Films

This protocol is adapted from studies on the electropolymerization of pyrrole derivatives.[10][11]

Materials:

  • This compound (P2CA)

  • Acetonitrile (B52724) (ACN), anhydrous

  • Supporting Electrolyte: Tetrabutylammonium tetrafluoroborate (B81430) (TBATFB) or Sodium Chloride (NaCl)[3]

  • Indium Tin Oxide (ITO) coated glass slides (working electrode)

  • Platinum wire (counter electrode)

  • Ag/AgCl electrode (reference electrode)

  • Three-electrode electrochemical cell

  • Potentiostat/Galvanostat

Procedure:

  • Prepare the electrolyte solution by dissolving 0.1 M of the supporting electrolyte (e.g., TBATFB) in anhydrous acetonitrile.

  • Add 0.05 M of this compound to the electrolyte solution.

  • Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen.

  • Assemble the three-electrode cell with the ITO slide as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Perform electropolymerization using cyclic voltammetry or potentiostatic methods.

    • Cyclic Voltammetry: Scan the potential between 0.0 V and +1.6 V vs. Ag/AgCl for a set number of cycles.[10]

    • Potentiostatic: Apply a constant potential of +0.72 V vs. Ag/AgCl.[3] The film thickness can be controlled by monitoring the charge passed.

  • After polymerization, gently rinse the polymer-coated ITO slide with acetonitrile to remove any unreacted monomer and electrolyte.

  • Dry the film under a stream of nitrogen.

Protocol 2: Chemical Synthesis of PPy-2-COOH Powder

This protocol is based on the chemical oxidative polymerization of pyrrole monomers.[3][9]

Materials:

  • This compound (P2CA)

  • Oxidizing Agent: Iron(III) chloride (FeCl₃) or Ammonium persulfate ((NH₄)₂S₂O₈)[4]

  • Deionized water or an appropriate organic solvent

  • Methanol (B129727)

  • Acetone (B3395972)

Procedure:

  • Dissolve 14.4 mmol of this compound in 100 mL of deionized water.

  • In a separate beaker, prepare the oxidant solution by dissolving 36.0 mmol of FeCl₃ in 100 mL of deionized water.

  • Slowly add the FeCl₃ solution to the monomer solution while stirring vigorously at room temperature.

  • Continue stirring the reaction mixture for 24 hours. A black precipitate of PPy-2-COOH will form.

  • Collect the polymer powder by filtration.

  • Wash the powder extensively with deionized water, followed by methanol and acetone to remove residual oxidant and oligomers.

  • Dry the final polymer powder in a vacuum oven at 60°C.

Characterization of PPy-2-COOH

The successful synthesis and properties of the polymer can be confirmed using various analytical techniques.

Technique Purpose Expected Results
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the presence of the carboxylic acid group and the polypyrrole backbone.A strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching of the carboxylic acid.[3] Characteristic peaks of the polypyrrole ring will also be present.
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition and chemical states of the polymer surface.A peak in the C1s spectrum at approximately 288.8 eV, which is characteristic of the carbon in a carboxylic acid group.[3][7]
Scanning Electron Microscopy (SEM) To visualize the surface morphology of the polymer film or powder.Typically shows a granular or cauliflower-like morphology for electropolymerized films and agglomerated particles for chemically synthesized powders.[12]
Four-Point Probe Analysis To measure the electrical conductivity of the polymer.The conductivity of PPy-2-COOH is generally in the semiconductor range, typically lower than that of unmodified PPy.[3]

Quantitative Data Summary

The electrical properties of carboxylic acid-functionalized polypyrrole can vary depending on the synthesis method and the specific derivative used.

Polymer Synthesis Method Conductivity (S/m) Reference
Poly(1-(2-carboxyethyl)pyrrole) (PPyCOOH)Electrochemical~10⁻²[3]
Unmodified Polypyrrole (PPy)Electrochemical~10²[3]
Carboxy-endcapped PPy (PPy-α-COOH)ElectrochemicalNo significant change compared to PPy[8]

Visualizing the Synthesis and Application

Electrochemical Synthesis Workflow

G cluster_prep Solution Preparation cluster_cell Electrochemical Cell Setup cluster_poly Polymerization cluster_post Post-Processing Monomer This compound Solution Electrolyte Solution Monomer->Solution Electrolyte Supporting Electrolyte (e.g., TBATFB) Electrolyte->Solution Solvent Acetonitrile Solvent->Solution Cell Three-Electrode Cell Solution->Cell WE Working Electrode (ITO) WE->Cell CE Counter Electrode (Pt) CE->Cell RE Reference Electrode (Ag/AgCl) RE->Cell Polymerization Electropolymerization Cell->Polymerization Potentiostat Potentiostat Potentiostat->Polymerization Film PPy-2-COOH Film Polymerization->Film Rinse Rinse with Acetonitrile Film->Rinse Dry Dry with Nitrogen Rinse->Dry Final Final Product Dry->Final

Caption: Workflow for the electrochemical synthesis of PPy-2-COOH films.

Chemical Synthesis Workflow

G cluster_reactants Reactant Preparation cluster_reaction Polymerization Reaction cluster_purification Purification cluster_final Final Product Monomer This compound Solution Mixing Mix and Stir (24h) Monomer->Mixing Oxidant FeCl3 Solution Oxidant->Mixing Precipitate PPy-2-COOH Precipitate Mixing->Precipitate Filtration Filtration Precipitate->Filtration Wash_H2O Wash with Water Filtration->Wash_H2O Wash_MeOH Wash with Methanol Wash_H2O->Wash_MeOH Wash_Acetone Wash with Acetone Wash_MeOH->Wash_Acetone Drying Vacuum Drying Wash_Acetone->Drying Powder PPy-2-COOH Powder Drying->Powder

Caption: Workflow for the chemical oxidative synthesis of PPy-2-COOH powder.

Application in Bioconjugation

G PPyCOOH PPy-2-COOH Surface Activation Carbodiimide Chemistry (e.g., EDC/NHS) PPyCOOH->Activation Activation ActivatedEster Activated Ester Surface Activation->ActivatedEster Conjugate Bioconjugated Surface ActivatedEster->Conjugate Covalent Bonding Biomolecule Biomolecule with Amine Group (e.g., Peptide, Drug) Biomolecule->Conjugate

Caption: General scheme for bioconjugation to a PPy-2-COOH surface.

References

Troubleshooting & Optimization

Technical Support Center: Pyrrole-2-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pyrrole-2-Carboxylic Acid (PCA) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of this important heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

There are several common synthetic routes to this compound, each with its own advantages and challenges. The primary methods include:

  • Paal-Knorr Synthesis: This is a classic method involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form the pyrrole (B145914) ring.[1][2][3][4] For PCA synthesis, this typically involves the use of a 1,4-dicarbonyl compound bearing an ester group, which is subsequently hydrolyzed.

  • Synthesis from Mucic Acid: This method involves the pyrolysis of ammonium (B1175870) mucate, which is derived from the oxidation of galactose.[5] It offers a route from a bio-based starting material.

  • Carboxylation of Pyrrole: This involves the direct introduction of a carboxylic acid group onto the pyrrole ring, often through methods like Friedel-Crafts acylation followed by oxidation, or by reaction with carbon dioxide.[6][7]

  • Synthesis from D-glucosamine and Pyruvic Acid: A newer, sustainable approach that utilizes bio-based feedstocks to produce PCA.[8][9]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield in Paal-Knorr Synthesis

Q2: My Paal-Knorr synthesis of a pyrrole-2-carboxylate precursor is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in a Paal-Knorr synthesis can be attributed to several factors:

  • Sub-optimal Reaction Conditions: The reaction often requires heating, and insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively harsh conditions can cause degradation of the starting materials or the product.[1]

  • Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly.[1] Sterically hindered 1,4-dicarbonyl compounds or amines can also impede the reaction.[1]

  • Inappropriate Catalyst: The choice and concentration of the acid catalyst are crucial. While often necessary, excessively acidic conditions (pH < 3) can promote the formation of furan (B31954) byproducts.[3][10]

  • Product Instability: The synthesized pyrrole may be sensitive to the acidic conditions, leading to degradation over prolonged reaction times.[1]

  • Purification Losses: The product may be difficult to isolate and purify, leading to apparent low yields.[1]

Troubleshooting Workflow for Low Yield in Paal-Knorr Synthesis:

start Low Yield Observed check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_reactants Evaluate Reactant Reactivity (Sterics, Electronics) start->check_reactants check_catalyst Assess Catalyst (Type, Concentration) start->check_catalyst check_purification Optimize Purification Method start->check_purification incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction degradation Degradation? check_conditions->degradation furan_byproduct Furan Byproduct? check_catalyst->furan_byproduct solution4 Recrystallization/ Chromatography Optimization check_purification->solution4 solution Increase Temp/Time Moderately incomplete_reaction->solution Yes solution2 Use Milder Conditions (Lower Temp, Weaker Acid) degradation->solution2 Yes solution3 Adjust pH > 3 Use Excess Amine furan_byproduct->solution3 Yes

Caption: Troubleshooting workflow for low yield in Paal-Knorr synthesis.

Issue 2: Side Product Formation - Furan in Paal-Knorr Synthesis

Q3: I am observing a significant amount of a furan byproduct in my Paal-Knorr synthesis. How can I minimize its formation?

The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[1] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration without the involvement of the amine.[1]

To minimize furan formation:

  • Control pH: Maintain the reaction pH above 3. Strongly acidic conditions favor furan formation.[3][10]

  • Use an Excess of the Amine: Using a slight excess of the amine can help to ensure that the reaction with the dicarbonyl is favored over the intramolecular cyclization to the furan.[1]

  • Milder Catalyst: Consider using a weaker acid catalyst, such as acetic acid, or even running the reaction under neutral conditions.[3][10]

Side Reaction Pathway in Paal-Knorr Synthesis:

dicarbonyl 1,4-Dicarbonyl pyrrole Desired Pyrrole Product dicarbonyl->pyrrole + Amine furan Furan Byproduct dicarbonyl->furan Self-cyclization (-H2O) amine Primary Amine amine->pyrrole acid_catalyst Acid Catalyst (H+) acid_catalyst->pyrrole Catalyzes acid_catalyst->furan Promotes

Caption: Competing pathways in Paal-Knorr synthesis.

Issue 3: Difficulty with Hydrolysis of Pyrrole-2-Carboxylate Esters

Q4: I am having trouble hydrolyzing my ethyl or methyl pyrrole-2-carboxylate to the carboxylic acid. The reaction is either incomplete or leads to decomposition. What should I do?

Hydrolysis of pyrrole-2-carboxylate esters can be challenging due to the electron-rich nature of the pyrrole ring, which can make it susceptible to degradation under harsh acidic or basic conditions.

Recommended Strategies:

  • Mild Basic Hydrolysis: Use a solution of sodium hydroxide (B78521) or potassium hydroxide in a mixture of water and a co-solvent like ethanol (B145695) or methanol (B129727) at room temperature or with gentle heating. Monitor the reaction closely by TLC to avoid prolonged reaction times that could lead to decomposition.

  • Acid-Catalyzed Hydrolysis: While potentially leading to decarboxylation, mild acidic conditions can sometimes be effective. Use a dilute mineral acid like HCl and monitor the reaction carefully.

  • Enzymatic Hydrolysis: For sensitive substrates, enzymatic hydrolysis using a suitable lipase (B570770) can be a very mild and effective alternative.

Table 1: Comparison of Hydrolysis Conditions for Pyrrole-2-Carboxylate Esters

ConditionReagentsTemperaturePotential Issues
Standard Basic NaOH or KOH in H₂O/EtOHRoom Temp to 60°CIncomplete reaction, decomposition with prolonged heating.
Mild Acidic Dilute HCl in H₂O/DioxaneRoom TempRisk of decarboxylation.[11][12][13][14]
Enzymatic Lipase in buffer/organic co-solvent30-40°CRequires specific enzyme, may be slower.
Issue 4: Challenges in the Purification of this compound

Q5: My crude this compound is impure and difficult to purify. What are common impurities and effective purification methods?

Common impurities in crude PCA can include unreacted starting materials, side products from the synthesis, and decomposition products. The purification method will depend on the nature of these impurities.

  • Recrystallization: This is the most common method for purifying solid PCA. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[15][16][17]

    • Suitable Solvent Systems:

  • Acid-Base Extraction: If the crude product contains neutral or basic impurities, you can dissolve it in a dilute aqueous base (like sodium bicarbonate), wash with an organic solvent to remove impurities, and then re-acidify the aqueous layer to precipitate the pure PCA.

  • Column Chromatography: For very impure samples or to separate closely related compounds, silica (B1680970) gel column chromatography can be effective. A mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) is typically used as the eluent.

Experimental Protocol: Recrystallization of this compound

  • Dissolution: In a flask, add the crude PCA and the minimum amount of a suitable hot solvent (e.g., water) to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Purification Workflow for Crude this compound:

References

Technical Support Center: Synthesis of Pyrrole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of Pyrrole-2-Carboxylic Acid (PCA) synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound using various common methods.

Method 1: Synthesis from D-Glucosamine and Pyruvic Acid

This method offers a bio-based route to this compound. An optimized yield of 50% has been reported under specific conditions.[1] However, variations in reaction parameters can lead to significantly lower yields.

Frequently Encountered Issues:

  • Q1: My yield of this compound is significantly lower than the reported 50%. What are the most likely causes?

    A1: Low yields in this synthesis can often be attributed to several critical factors:

    • Suboptimal Temperature: The reaction is highly sensitive to temperature. Yields can drop dramatically at lower temperatures. For instance, at 70°C, the yield may be as low as 7.8%, while at 120°C, it can increase to 34.9%.[2]

    • Incorrect Base: The choice of base is crucial. Lithium hydroxide (B78521) (LiOH) has been shown to be more effective than other bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K2CO3).[2]

    • Inappropriate Stoichiometry: The molar ratio of reactants is key. An excess of pyruvic acid is necessary. A ratio of 1:6 of D-glucosamine HCl to pyruvic acid has been found to be optimal.[1]

    • Incorrect Addition Procedure: The method of adding the reactants can impact the yield. Dropwise addition of the D-glucosamine and pyruvic acid solution to the base solution at an elevated temperature is recommended.[1]

  • Q2: I am observing the formation of a dark-colored reaction mixture, and the final product is difficult to purify. How can I minimize this?

    A2: The formation of dark, complex mixtures is often due to side reactions, such as polymerization and degradation of starting materials or the product, especially at higher temperatures. To mitigate this:

    • Control Reaction Time: While higher temperatures can improve the yield of the main product, prolonged reaction times can lead to increased side product formation. It is important to monitor the reaction progress and stop it once the maximum yield of the desired product is reached.

    • Optimize Addition Time: A slower, dropwise addition of the reactants can help to control the reaction rate and minimize the formation of undesired byproducts.[1]

    • Purification Strategy: After the reaction, acidification of the mixture followed by extraction with a suitable organic solvent is a common purification strategy. Subsequent recrystallization can help to obtain a purer product.

Method 2: Paal-Knorr Synthesis of this compound Derivatives

The Paal-Knorr synthesis is a classic and versatile method for preparing substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[3] However, achieving high yields of this compound derivatives can be challenging.

Frequently Encountered Issues:

  • Q1: I am getting a low yield of my desired pyrrole (B145914) product. What are the common pitfalls?

    A1: Low yields in the Paal-Knorr synthesis can be due to:

    • Furan (B31954) Formation: The most common side reaction is the acid-catalyzed cyclization of the 1,4-dicarbonyl compound to form a furan byproduct. This is favored under strongly acidic conditions (pH < 3).[3]

    • Polymerization: High temperatures and strongly acidic conditions can lead to the polymerization of the starting materials or the pyrrole product, resulting in a dark, tarry mixture that is difficult to purify.

    • Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly. Sterically hindered reactants can also impede the reaction.

    • Suboptimal Catalyst: The choice and concentration of the acid catalyst are critical. While catalysis is often necessary, excessively acidic conditions can be detrimental.

  • Q2: How can I minimize the formation of the furan byproduct?

    A2: To suppress the formation of the furan byproduct, consider the following:

    • pH Control: Maintain a neutral or weakly acidic pH (pH > 3). Acetic acid is often a good choice as a catalyst.[3]

    • Use of an Excess of Amine: Using an excess of the amine can help to favor the pyrrole formation pathway over the competing furan synthesis.

    • Milder Reaction Conditions: Employing milder reaction conditions, such as lower temperatures and shorter reaction times, can also help to reduce furan formation. Microwave-assisted synthesis has been shown to sometimes give higher yields due to shorter reaction times and less thermal decomposition.

Method 3: Iron-Catalyzed Synthesis of this compound Esters

This method describes the synthesis of alkyl 1H-pyrrole-2-carboxylates in "quantitative yield" from 1H-pyrrole, carbon tetrachloride, and an alcohol in the presence of an iron-containing catalyst.[4][5]

Frequently Encountered Issues:

  • Q1: My yield is not quantitative as reported. What factors are critical for the success of this reaction?

    A1: Achieving a quantitative yield requires careful control of the reaction conditions:

    • Catalyst Activity: The choice and activity of the iron catalyst are paramount. Iron compounds such as Fe(OAc)2, Fe(C5H5)2, FeBr2, and Fe(acac)3 have shown high catalytic activity.[5] Ensure the catalyst is of high purity and handled under appropriate conditions to maintain its activity.

    • Reaction Temperature and Time: The optimal reaction temperature is reported to be 115°C with a reaction time of 6 hours for complete conversion.[5] Deviations from these conditions can lead to incomplete reaction and lower yields.

    • Purity of Reactants: The purity of the starting materials, including pyrrole, carbon tetrachloride, and the alcohol, is crucial. Impurities can interfere with the catalytic cycle and lead to side reactions.

    • Inert Atmosphere: Although not explicitly stated in the abstract, reactions involving organometallic catalysts often benefit from being carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation by oxygen.

  • Q2: I am observing the formation of multiple products. What are the likely side reactions?

    A2: While the reaction is reported to be regioselective, side reactions can occur:

    • Formation of Di-substituted Products: Depending on the reaction conditions and the stoichiometry of the reactants, the formation of dialkyl 1H-pyrrole-2,5-dicarboxylates is a possibility.[4]

    • Reactions involving the Solvent: The alcohol used in the reaction can potentially undergo side reactions under the catalytic conditions. Ensure the alcohol is dry and of high purity.

Data Presentation

The following tables summarize quantitative data for different synthesis methods of this compound and its derivatives.

Table 1: Synthesis of this compound from D-Glucosamine and Pyruvic Acid - Effect of Reaction Parameters on Yield

ParameterVariationYield (%)Reference
Base NaOH8.4[2]
KOH16.7[2]
LiOH19.4[2]
Ba(OH)213.4[2]
K2CO32.3[2]
Reactant Ratio (GlcNH2·HCl : PA) 1 : 319.4[2]
1 : 527.7[2]
1 : 629.7[2]
Temperature (°C) 707.8[2]
8027.2[2]
12034.9[2]
Optimized Conditions LiOH, 1:6 ratio, optimized temp. and time50[1]

Table 2: Paal-Knorr Synthesis of Pyrrole Derivatives - Yields with Different Catalysts

CatalystYield (%)Reference
Brønsted Acids
Trifluoroacetic acid (TFA)80 or more[6]
Acetic acid80 or more[6]
p-Toluenesulfonic acid80 or more[6]
Solid Acids
Tungstate sulfuric acidHigh[6]
Molybdate sulfuric acidHigh[6]
Silica sulfuric acidup to 98[6]
Other
SaccharinGood[6]

Experimental Protocols

Protocol 1: Synthesis of this compound from D-Glucosamine and Pyruvic Acid[1]

Materials:

  • D-glucosamine hydrochloride (GlcNH2·HCl)

  • Pyruvic acid (PA)

  • Lithium hydroxide (LiOH)

  • Deionized water

Procedure:

  • Prepare a solution of D-glucosamine hydrochloride (1 equivalent) and pyruvic acid (6 equivalents) in deionized water.

  • In a separate reaction vessel, prepare a solution of lithium hydroxide (12 equivalents) in deionized water.

  • Heat the lithium hydroxide solution to 100°C.

  • Add the D-glucosamine hydrochloride and pyruvic acid solution dropwise to the heated lithium hydroxide solution.

  • Stir the reaction mixture at 100°C for 4 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with an appropriate acid (e.g., HCl) to precipitate the product.

  • Isolate the crude this compound by filtration.

  • Purify the product by recrystallization from a suitable solvent.

Protocol 2: General Procedure for Paal-Knorr Synthesis of a Substituted Pyrrole[7]

Materials:

  • 1,4-Dicarbonyl compound (e.g., 2,5-hexanedione)

  • Primary amine (e.g., aniline)

  • Ethanol (B145695)

  • Concentrated hydrochloric acid (catalyst)

  • 0.5 M Hydrochloric acid

  • Methanol/water mixture for recrystallization

Procedure:

  • In a round-bottom flask, combine the 1,4-dicarbonyl compound (1.0 equivalent) and the primary amine (1.0-1.2 equivalents).

  • Add ethanol as a solvent.

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 1 drop).

  • Heat the reaction mixture to reflux and monitor its progress by TLC (typically 15-30 minutes).

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath.

  • Add cold 0.5 M hydrochloric acid to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a methanol/water mixture to obtain the purified substituted pyrrole.

Protocol 3: Iron-Catalyzed Synthesis of Methyl 5-acetyl-1H-pyrrole-2-carboxylate[5]

Materials:

  • 2-Acetyl-1H-pyrrole

  • Carbon tetrachloride (CCl4)

  • Methanol (MeOH)

  • Iron catalyst (e.g., Fe(acac)3)

Procedure:

  • In a suitable reaction vessel, combine 2-acetyl-1H-pyrrole, carbon tetrachloride, and methanol.

  • Add the iron catalyst to the mixture.

  • Heat the reaction mixture to 115°C.

  • Maintain the reaction at this temperature for 6 hours.

  • Monitor the reaction for the complete conversion of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Isolate the product using standard workup procedures, which may include extraction and solvent removal.

  • Purify the crude product, if necessary, by chromatography or recrystallization to obtain methyl 5-acetyl-1H-pyrrole-2-carboxylate.

Visualizations

experimental_workflow_glucosamine cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Purification prep_glucosamine Prepare Solution: D-Glucosamine HCl (1 eq) Pyruvic Acid (6 eq) in Water add_reactants Dropwise addition of Glucosamine/Pyruvic Acid solution prep_glucosamine->add_reactants prep_lih Prepare Solution: LiOH (12 eq) in Water heat_lih Heat LiOH solution to 100°C prep_lih->heat_lih heat_lih->add_reactants stir_reaction Stir at 100°C for 4 hours add_reactants->stir_reaction cool_reaction Cool to Room Temperature stir_reaction->cool_reaction acidify Acidify to precipitate PCA cool_reaction->acidify filter Isolate crude PCA by filtration acidify->filter recrystallize Recrystallize for purification filter->recrystallize product Pure Pyrrole-2- Carboxylic Acid recrystallize->product

Caption: Experimental workflow for the synthesis of this compound from D-Glucosamine.

troubleshooting_paal_knorr start Low Yield in Paal-Knorr Synthesis furan_formation Furan Byproduct Formation start->furan_formation polymerization Polymerization start->polymerization low_reactivity Poor Reactant Reactivity start->low_reactivity control_ph Maintain pH > 3 (e.g., use Acetic Acid) furan_formation->control_ph Strongly Acidic Conditions excess_amine Use Excess Amine furan_formation->excess_amine milder_conditions Lower Temperature, Shorter Reaction Time polymerization->milder_conditions High Temp / Strong Acid steric_hindrance Address Steric/ Electronic Effects low_reactivity->steric_hindrance high_yield Improved Yield control_ph->high_yield excess_amine->high_yield milder_conditions->high_yield steric_hindrance->high_yield

Caption: Troubleshooting guide for low yield in Paal-Knorr synthesis.

References

Technical Support Center: Pyrrole-2-Carboxylic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of pyrrole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to be aware of during the purification of this compound?

A1: The two primary side reactions are decarboxylation and oxidation. This compound is susceptible to losing carbon dioxide to form pyrrole (B145914), a reaction catalyzed by heat and acidic conditions.[1][2][3][4][5][6] Additionally, the pyrrole ring is prone to oxidation, which can lead to the formation of colored impurities and polymerization, especially when exposed to air and light.

Q2: My purified this compound is discolored (e.g., light brown, pink, or dark). What is the likely cause and how can I prevent it?

A2: Discoloration is typically due to the oxidation of the pyrrole ring, leading to the formation of polymeric, colored byproducts. This can be exacerbated by exposure to air, light, and heat during purification and storage. To minimize discoloration, it is advisable to handle the material quickly, use degassed solvents, and store the purified compound under an inert atmosphere (e.g., nitrogen or argon) in a dark, cool place.

Q3: What are the typical impurities found in crude this compound?

A3: The impurities can vary depending on the synthetic method used. Common impurities may include:

  • Unreacted starting materials: Such as pyrrole, if the synthesis involves carboxylation, or proline, if it's a biosynthetic route.

  • Decarboxylation product: Pyrrole is a common impurity formed during the synthesis or purification process.[1][2][3][4][5][6]

  • Other carboxylated pyrroles: Depending on the reaction conditions, carboxylation might occur at other positions of the pyrrole ring.

  • Polymeric pyrroles: Formed through oxidation and polymerization of pyrrole or this compound.

Q4: What is the melting point of pure this compound?

A4: The melting point of this compound is reported to be in the range of 204-208 °C, with decomposition.[7] A lower melting point or a broad melting range is indicative of impurities.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield After Recrystallization - Decarboxylation: Excessive heating or acidic conditions during dissolution can lead to the loss of the carboxylic acid group.[1][2][3][4][5][6]- Product is too soluble in the chosen solvent: Even when cooled, a significant amount of the product remains in the mother liquor.- Incomplete precipitation. - Minimize the time the solution is heated. Avoid using strongly acidic solvents for recrystallization.- Choose a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. A solvent pair might be necessary.- Ensure the solution is sufficiently cooled in an ice bath to maximize crystal formation.
Product Fails to Crystallize - Solution is not supersaturated: Too much solvent was used.- Presence of impurities: Some impurities can inhibit crystal formation.- Evaporate some of the solvent to increase the concentration of the product and attempt to cool again.- Try adding a seed crystal to induce crystallization.- If impurities are suspected, consider a preliminary purification step like column chromatography.
Oily Product Obtained After Recrystallization - Melting point of the compound is lower than the boiling point of the solvent. - Presence of impurities that lower the melting point. - Choose a recrystallization solvent with a lower boiling point.- The presence of significant impurities may require an alternative purification method like column chromatography before attempting recrystallization.
Product Color Darkens During Purification - Oxidation: Exposure to air, especially at elevated temperatures.- Use degassed solvents for recrystallization.- Perform the purification under an inert atmosphere (e.g., nitrogen or argon).- Minimize the exposure of the material to light.

Experimental Protocols

Recrystallization of this compound

This protocol is a general guideline and may need to be optimized based on the purity of the starting material. Water is a potential solvent due to the compound's slight solubility. An ethanol (B145695)/water mixture can also be effective.

Materials:

  • Crude this compound

  • Deionized water (or ethanol and deionized water)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot deionized water (or a hot ethanol/water mixture) while stirring until the solid is completely dissolved. Avoid excessive boiling to prevent decarboxylation.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize the formation of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the purified crystals under vacuum.

Parameter Value Notes
Recrystallization Solvent Water or Ethanol/WaterThe optimal solvent or solvent ratio should be determined experimentally.
Dissolution Temperature Near the boiling point of the solventMinimize time at high temperature to reduce decarboxylation.
Crystallization Temperature 0-4 °CUse an ice bath for maximum yield.
Expected Recovery >80%Highly dependent on the purity of the crude material.

Visualizations

Troubleshooting Logic for Low Yield in Recrystallization

low_yield_troubleshooting start Low Yield After Recrystallization check_mother_liquor Check Mother Liquor for Product start->check_mother_liquor decarboxylation Suspect Decarboxylation check_mother_liquor->decarboxylation Product present? high_solubility Product Too Soluble? check_mother_liquor->high_solubility No product? minimize_heat Minimize Heating Time and Temperature decarboxylation->minimize_heat Yes change_solvent Change Solvent or Use Solvent Pair high_solubility->change_solvent Yes evaporate_solvent Evaporate Some Solvent and Recool high_solubility->evaporate_solvent No

Caption: Troubleshooting workflow for low yield in recrystallization.

Signaling Pathway of this compound Side Reactions

side_reactions pca This compound heat_acid Heat / Acidic Conditions pca->heat_acid oxidation Oxidizing Agents (e.g., Air) pca->oxidation pyrrole Pyrrole + CO2 (Decarboxylation) heat_acid->pyrrole colored_polymers Colored Polymeric Byproducts (Oxidation/Polymerization) oxidation->colored_polymers

Caption: Major side reactions of this compound.

References

Technical Support Center: Optimizing Pyrrole-2-Carboxylic Acid Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the polymerization of Pyrrole-2-Carboxylic Acid (P2CA).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My polymerization yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in P2CA polymerization can stem from several factors. Systematically troubleshooting these variables can help improve your results.

  • Suboptimal pH: The pH of the reaction medium is critical for efficient polymerization. For chemical oxidation, a more acidic environment (pH 2.0) is generally favorable.[1][2] In contrast, enzymatic polymerization using glucose oxidase typically performs best at a pH of 5.0.[1][2]

  • Improper Oxidant-to-Monomer Ratio: An incorrect stoichiometric ratio of oxidant to monomer can lead to incomplete polymerization or unwanted side reactions. It is crucial to optimize this ratio for your specific reaction conditions.

  • Monomer Purity: Impurities in the this compound monomer can inhibit the polymerization process. Ensure you are using a high-purity monomer.

  • Reaction Time and Temperature: Polymerization is a kinetic process. Insufficient reaction time will result in incomplete conversion. Conversely, excessively long reaction times, especially in enzymatic polymerization, can sometimes lead to the precipitation of the polymer.[1][2] Temperature also plays a role and should be controlled and optimized for your specific method.

  • Degradation of Reagents: Ensure that your oxidant and any enzymes used are not degraded. For instance, hydrogen peroxide solutions can decompose over time.

Q2: I am observing precipitation of my poly(this compound) during the polymerization reaction. How can I prevent this?

A2: Premature precipitation of the polymer can be a significant issue, particularly in enzymatic polymerization where it may occur after a longer reaction period.[1][2] Here are some strategies to mitigate this:

  • Optimize Reaction Time: For enzymatic polymerization, monitor the reaction and stop it before significant precipitation occurs.

  • Adjust Solvent System: The solubility of the growing polymer chains is crucial. Experimenting with co-solvents may help to keep the polymer in solution longer.

  • Control Polymerization Rate: A very rapid polymerization can sometimes lead to the formation of insoluble, high molecular weight polymers. You can try to slow down the reaction rate by lowering the temperature or reducing the oxidant concentration.

  • Use of Stabilizers: In some cases, the addition of steric stabilizers can help to prevent the agglomeration and precipitation of polymer particles.

Q3: What is the key difference between chemical and enzymatic polymerization of P2CA?

A3: The primary difference lies in the method of initiating the polymerization and the typical reaction conditions.

  • Chemical Polymerization: This method typically employs a chemical oxidizing agent, such as ammonium (B1175870) persulfate (APS) or hydrogen peroxide (H₂O₂), to initiate the polymerization of the P2CA monomer.[3] It is often carried out in an acidic medium (e.g., pH 2.0) to facilitate the oxidation process.[1][2]

  • Enzymatic Polymerization: This is considered a "greener" approach where an enzyme, such as glucose oxidase (GOx), is used to generate the oxidant (H₂O₂) in situ from a substrate like glucose.[1][2] This method allows for polymerization under milder conditions, typically at a higher pH (e.g., pH 5.0), which can be beneficial for sensitive applications.[1][2]

Data Presentation: Comparison of Polymerization Conditions

The following table summarizes key quantitative parameters for chemical and enzymatic polymerization of this compound.

ParameterChemical PolymerizationEnzymatic Polymerization
Optimal pH 2.0[1][2]5.0[1][2]
Typical Oxidant Ammonium Persulfate (APS), Hydrogen Peroxide (H₂O₂)In situ generated Hydrogen Peroxide (H₂O₂)
Initiator Direct addition of oxidantGlucose Oxidase (GOx) + Glucose[1][2]
Reaction Speed Generally slowerCan be faster[1][2]
Key Challenge Requires acidic conditions which may not be suitable for all applications.Potential for polymer precipitation over longer reaction times.[1][2]

Experimental Protocols

Below are detailed methodologies for chemical and enzymatic polymerization of this compound.

Protocol 1: Chemical Polymerization using Ammonium Persulfate (APS)

This protocol is adapted from general procedures for polypyrrole synthesis and should be optimized for your specific requirements.

  • Monomer Solution Preparation: Dissolve this compound in deionized water or an appropriate buffer to achieve the desired concentration (e.g., 0.1 M). Adjust the pH to 2.0 using a suitable acid (e.g., HCl).

  • Oxidant Solution Preparation: Prepare a solution of Ammonium Persulfate (APS) in a separate container. The molar ratio of APS to P2CA is a critical parameter to optimize, with ratios from 0.1 to 1.0 being a common starting point.

  • Initiation of Polymerization: While vigorously stirring the monomer solution, add the APS solution dropwise. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: The solution will gradually darken as polymerization proceeds, eventually forming a dark precipitate of poly(this compound). The reaction time can vary from a few hours to overnight.

  • Purification: Collect the polymer precipitate by filtration or centrifugation. Wash the polymer repeatedly with deionized water and then with a suitable organic solvent (e.g., methanol) to remove unreacted monomer, oxidant, and oligomers.

  • Drying: Dry the purified polymer under vacuum at a moderate temperature.

Protocol 2: Enzymatic Polymerization using Glucose Oxidase (GOx)

This protocol outlines the in-situ generation of the oxidant for a milder polymerization process.[1][2][4]

  • Reaction Mixture Preparation: In a single vessel, prepare a solution containing this compound (e.g., 0.5 M), glucose (e.g., 0.05 M), and glucose oxidase (e.g., 0.75 mg/mL) in a suitable buffer (e.g., succinate-acetate buffer).[4] Adjust the pH of the solution to 5.0.

  • Initiation and Polymerization: The polymerization will initiate as glucose oxidase catalyzes the conversion of glucose to gluconic acid and hydrogen peroxide. The H₂O₂ then acts as the oxidant for the P2CA monomer. The reaction is typically carried out at room temperature with gentle stirring.

  • Reaction Monitoring: The progress of the polymerization can be monitored by observing the color change of the solution. The reaction time should be optimized to achieve a good yield before significant precipitation occurs (e.g., up to 48 hours).[4]

  • Purification: Separate the synthesized polymer particles from the reaction mixture by centrifugation.

  • Washing: Wash the polymer pellets multiple times with the reaction buffer to remove any remaining enzyme, unreacted monomer, and glucose.

  • Drying: Resuspend the washed polymer in deionized water and then dry as required for your application.

Visualizations

Experimental Workflows

ChemicalPolymerizationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Drying P2CA_sol Prepare P2CA Solution (pH 2.0) Mix Add APS to P2CA Solution (Stirring) P2CA_sol->Mix APS_sol Prepare APS Solution APS_sol->Mix Polymerize Polymerization Mix->Polymerize Filter Filter/Centrifuge Polymerize->Filter Wash Wash with Water & Methanol Filter->Wash Dry Dry Under Vacuum Wash->Dry

Caption: Workflow for Chemical Polymerization of P2CA.

EnzymaticPolymerizationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Drying Reaction_mix Prepare Reaction Mixture (P2CA, Glucose, GOx, pH 5.0) Incubate Incubate (Stirring) Reaction_mix->Incubate Centrifuge Centrifuge Incubate->Centrifuge Wash Wash with Buffer Centrifuge->Wash Dry Resuspend/Dry Wash->Dry

Caption: Workflow for Enzymatic Polymerization of P2CA.

Troubleshooting Logic

TroubleshootingLowYield cluster_causes Potential Causes cluster_solutions Solutions Problem Low Polymer Yield pH Incorrect pH Problem->pH Ratio Suboptimal Oxidant/Monomer Ratio Problem->Ratio Purity Monomer Impurities Problem->Purity Time_Temp Incorrect Time/Temperature Problem->Time_Temp Reagents Degraded Reagents Problem->Reagents Adjust_pH Adjust pH (2.0 for Chemical, 5.0 for Enzymatic) pH->Adjust_pH Optimize_Ratio Optimize Stoichiometric Ratio Ratio->Optimize_Ratio Purify_Monomer Use High-Purity Monomer Purity->Purify_Monomer Optimize_Conditions Optimize Reaction Time & Temperature Time_Temp->Optimize_Conditions Fresh_Reagents Use Fresh Reagents Reagents->Fresh_Reagents

Caption: Troubleshooting Logic for Low Polymerization Yield.

References

Technical Support Center: Stability of Pyrrole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of pyrrole-2-carboxylic acid derivatives. It is intended for researchers, scientists, and drug development professionals encountering challenges during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and experimentation of this compound derivatives.

Issue 1: My this compound derivative is changing color (e.g., turning yellow or brown) during storage or in solution.

  • Question: What is causing the color change in my compound?

  • Answer: Color change is a frequent sign of degradation, commonly resulting from oxidation and subsequent polymerization.[1] The pyrrole (B145914) ring is susceptible to autoxidation when exposed to air (oxygen), leading to the formation of colored byproducts and polymeric materials.[1] This degradation process can be accelerated by exposure to light, elevated temperatures, and the presence of acidic or metallic impurities.[1]

Issue 2: I am observing the formation of a precipitate or insoluble material in my liquid formulation.

  • Question: Why is my pyrrole derivative precipitating out of solution?

  • Answer: The formation of insoluble matter is often due to the polymerization of the pyrrole compound.[1] This process, known as autoxidation, involves the reaction of pyrrole molecules with atmospheric oxygen, which can lead to the formation of insoluble polypyrroles.[1]

Issue 3: My reaction to synthesize a this compound derivative is resulting in low yields or failing completely.

  • Question: What are the common reasons for low yields in the synthesis of pyrrole derivatives?

  • Answer: Low yields can be attributed to several factors. The starting materials might be insufficiently reactive; for instance, amines with strong electron-withdrawing groups are less nucleophilic.[1] The reaction conditions could be too harsh, as high temperatures and strong acids can lead to the degradation of sensitive substrates.[1] The choice and concentration of the acid catalyst are also critical, as excessively acidic conditions (pH < 3) can promote the formation of furan (B31954) byproducts instead of the desired pyrrole.[1]

Issue 4: I am seeing unexpected peaks in my HPLC/LC-MS analysis of a purified derivative.

  • Question: What could be the source of these unknown peaks?

  • Answer: The appearance of unexpected peaks often indicates the presence of degradation products. This compound derivatives can be unstable under various conditions. For example, some are known to be highly unstable in alkaline environments, labile in acidic conditions, and sensitive to light (photolabile).[2] The nature of the degradation products will depend on the specific derivative and the stress conditions it has been exposed to (e.g., hydrolysis, oxidation).

Frequently Asked Questions (FAQs)

Q1: How stable are this compound derivatives in general?

A1: The stability of this compound derivatives can vary significantly depending on their specific chemical structure, the substituents on the pyrrole ring, and the experimental conditions. The pyrrole ring itself is an electron-rich aromatic system, which makes it susceptible to oxidation.[1] Many derivatives are sensitive to acidic and basic conditions, as well as to light and heat.[1][2]

Q2: How do pH and temperature affect the stability of these derivatives?

A2: Both pH and temperature play a crucial role in the stability of these compounds.

  • pH: Many pyrrole derivatives are unstable in both strongly acidic and strongly alkaline conditions.[2] For instance, some this compound esters have been shown to be stable at neutral pH (e.g., pH 6.8 and 7.4) but undergo hydrolysis in strong acidic (pH 1.2) and alkaline (pH 13) media.[3][4]

  • Temperature: Elevated temperatures generally accelerate the rate of degradation, including oxidation and hydrolysis.[1] It is advisable to store solutions at reduced temperatures (e.g., 2-8 °C or frozen) when possible.[1]

Q3: Are these compounds sensitive to light?

A3: Yes, many pyrrole derivatives are photolabile, meaning they can degrade upon exposure to light.[2] It is recommended to store these compounds in amber vials or otherwise protected from light, especially when in solution.[1]

Q4: How do substituents on the pyrrole ring affect stability?

A4: Substituents can have a significant impact on the stability of the pyrrole ring. Electron-withdrawing groups on the nitrogen atom can increase the stability of the ring towards oxidation.[1] The nature of the substituent can also influence susceptibility to hydrolysis and oxidation.[2]

Q5: Which are more stable, esters or amides of this compound?

A5: In general, amides are more resistant to hydrolysis than esters.[5] This is because the lone pair of electrons on the nitrogen atom in an amide is less available for donation to the carbonyl carbon compared to the oxygen atom in an ester, making the carbonyl carbon less electrophilic.

Q6: What are the recommended storage and handling conditions for these derivatives?

A6: To minimize degradation, it is recommended to:

  • Store solid compounds in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • For solutions, use freshly purified solvents and de-gas them to remove dissolved oxygen. Store solutions at low temperatures and protected from light.[1]

  • Avoid contact with strong acids, bases, and oxidizing agents unless required for a specific experimental step.

  • Use metal-free spatulas and acid-washed glassware to avoid catalysis of degradation by metal ions.[1]

Quantitative Data Presentation

The following tables summarize the stability of this compound derivatives under various conditions.

Table 1: Hydrolytic Stability of a this compound Ester Derivative at 37°C [3][6]

pHConditionObservation Time (minutes)% DegradationDegradation Product
1.2Acidic (Simulated Gastric Fluid)1440SignificantCorresponding di-carboxylic acid
6.8Neutral (Simulated Intestinal Fluid)1440StableNot detected
7.4Physiological (Blood Plasma)1440StableNot detected
9.0Alkaline (Intestinal)1440Process-related impurity observedEthyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate[4]
13Strongly Alkaline1440SignificantCorresponding di-carboxylic acid

Table 2: General Stability Profile of this compound Derivatives

Derivative TypeAcidic HydrolysisBasic HydrolysisOxidationPhotodegradationThermal Stability
Esters Labile[2][3]Labile[2][3]Susceptible[1]Susceptible[2]Moderate
Amides More stable than estersMore stable than estersSusceptible[1]SusceptibleGenerally higher than esters
N-Aryl Derivatives Varies with substituentVaries with substituentSusceptibleSusceptibleVaries with substituent
Alkyl Derivatives Varies with substituentVaries with substituentSusceptible[1]SusceptibleVaries with substituent

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolytic Stability

This protocol outlines a general procedure for assessing the hydrolytic stability of a this compound derivative.

1. Materials:

  • This compound derivative
  • 0.1 M Hydrochloric Acid (HCl)
  • 0.1 M Sodium Hydroxide (NaOH)
  • Phosphate (B84403) buffer (pH 7.4)
  • Acetonitrile (ACN) or Methanol (MeOH), HPLC grade
  • Water, HPLC grade
  • Temperature-controlled incubator or water bath
  • HPLC vials

2. Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., ACN or MeOH) at a concentration of 1 mg/mL.
  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl in an HPLC vial.
  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH in an HPLC vial.
  • Neutral Hydrolysis: Mix equal volumes of the stock solution and phosphate buffer (pH 7.4) in an HPLC vial.
  • Incubate the vials at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).[1]
  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
  • For the acidic sample, neutralize with an equivalent amount of 0.1 M NaOH.
  • For the basic sample, neutralize with an equivalent amount of 0.1 M HCl.
  • Dilute the neutralized and neutral samples with the mobile phase to a suitable concentration for HPLC analysis.
  • Analyze the samples immediately using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method to separate the parent compound from its potential degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV/Vis or PDA detector.
  • C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[4]

2. Mobile Phase and Gradient:

  • Mobile Phase A: Acetonitrile.[3]
  • Mobile Phase B: Phosphate buffer (pH 3.0).[3][4]
  • Gradient Program (Example):
  • 0-5 min: 90% B
  • 5-20 min: Gradient to 50% B
  • 20-25 min: Gradient to 10% B
  • 25-30 min: Hold at 10% B
  • 30-35 min: Return to 90% B
  • 35-40 min: Re-equilibration at 90% B
  • Flow Rate: 1.0 mL/min.[4]
  • Column Temperature: 30°C.[4]
  • Detection Wavelength: 225 nm (or a wavelength appropriate for the chromophore of the specific derivative).[3][4]

3. Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition.
  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.[3]

Visualizations

Troubleshooting_Workflow start Stability Issue Observed issue_type Identify Issue Type start->issue_type color_change Color Change / Darkening issue_type->color_change Visual Change precipitation Precipitation / Insolubility issue_type->precipitation Physical Change low_yield Low Reaction Yield issue_type->low_yield Synthesis Issue analytics_issue Unexpected Analytical Results issue_type->analytics_issue Analytical Issue cause_oxidation Probable Cause: Oxidation / Polymerization color_change->cause_oxidation cause_polymerization Probable Cause: Polymerization precipitation->cause_polymerization cause_reaction Probable Cause: - Harsh Conditions - Poor Reagents - Side Reactions low_yield->cause_reaction cause_degradation Probable Cause: Degradation (Hydrolysis, Photolysis, Oxidation) analytics_issue->cause_degradation solution_storage Solution: - Store under inert gas - Protect from light - Use antioxidants cause_oxidation->solution_storage solution_handling Solution: - Use fresh, degassed solvents - Control temperature cause_polymerization->solution_handling solution_synthesis Solution: - Milder reaction conditions - Optimize catalyst - Use purified reagents cause_reaction->solution_synthesis solution_analysis Solution: - Conduct forced degradation study - Develop stability-indicating method cause_degradation->solution_analysis

Troubleshooting workflow for stability issues.

Degradation_Pathways parent This compound Derivative hydrolysis Hydrolysis (Acidic/Basic) parent->hydrolysis oxidation Oxidation (Air/Peroxides) parent->oxidation photolysis Photolysis (UV/Visible Light) parent->photolysis polymerization Polymerization parent->polymerization hydrolysis_products This compound + Alcohol/Amine hydrolysis->hydrolysis_products oxidation_products Oxidized Pyrrole Species (e.g., Pyrrolinones) oxidation->oxidation_products photolysis_products Ring-Opened Products & Rearranged Isomers photolysis->photolysis_products polymerization_products Polypyrroles (Insoluble Polymers) polymerization->polymerization_products

General degradation pathways.

Experimental_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome stress_acid Acid Hydrolysis hplc Stability-Indicating HPLC-UV/PDA stress_acid->hplc stress_base Base Hydrolysis stress_base->hplc stress_ox Oxidation stress_ox->hplc stress_photo Photolysis stress_photo->hplc stress_thermal Thermal stress_thermal->hplc lcms LC-MS/MS for Identification hplc->lcms kinetics Degradation Kinetics hplc->kinetics pathway Degradation Pathway lcms->pathway storage Storage Conditions pathway->storage kinetics->storage compound Test Compound compound->stress_acid compound->stress_base compound->stress_ox compound->stress_photo compound->stress_thermal

Workflow for assessing compound stability.

References

Technical Support Center: NMR Spectroscopy of Pyrrole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully acquiring and interpreting NMR spectra of pyrrole-2-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions encountered during the NMR analysis of this compound.

Q1: Why are the N-H and O-H protons in my spectrum broad or not visible?

A1: The protons on the nitrogen of the pyrrole (B145914) ring (N-H) and the carboxylic acid group (O-H) are acidic and undergo chemical exchange with other labile protons in the sample, such as trace amounts of water. This exchange process can lead to significant peak broadening, and in some cases, the signals may become so broad that they are indistinguishable from the baseline. The rate of this exchange is highly dependent on the solvent, concentration, and temperature.

  • Troubleshooting:

    • Use an appropriate solvent: Aprotic, hydrogen-bond accepting solvents like DMSO-d6 can slow down the exchange rate and result in sharper N-H and O-H signals.

    • Ensure a dry sample and solvent: Traces of water can accelerate proton exchange. Use a freshly opened bottle of deuterated solvent or dry the solvent using molecular sieves.

    • Low temperature: Acquiring the spectrum at a lower temperature can sometimes slow the exchange rate sufficiently to observe the signals.

    • D₂O Exchange: To confirm the identity of these peaks, add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The labile N-H and O-H protons will exchange with deuterium, causing their signals to disappear.

Q2: I see extra peaks in the aromatic region of my spectrum that don't correspond to this compound. What could they be?

A2: The most common impurity is pyrrole , which arises from the decarboxylation of this compound. This is particularly prevalent if the sample has been exposed to acidic conditions or high temperatures. Other potential impurities can include residual solvents from the synthesis or purification process, or unreacted starting materials.

  • Troubleshooting:

    • Check for Pyrrole: Compare the extra signals to the known spectrum of pyrrole. In CDCl₃, pyrrole shows signals around 6.68 ppm and 6.22 ppm. In DMSO-d6, the chemical shifts will be slightly different.

    • Review Synthesis and Purification: Consider the synthetic route used to prepare your sample. Unreacted starting materials (e.g., ethyl pyrrole-2-carboxylate) or byproducts could be present.

    • Avoid Acidic Conditions: When preparing your NMR sample, avoid acidic solvents or contaminants that could promote decarboxylation.

Q3: The chemical shifts of my pyrrole ring protons are different from the literature values. Why is this?

A3: The chemical shifts of the pyrrole ring protons can be influenced by several factors:

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly alter the electron distribution in the pyrrole ring, leading to changes in chemical shifts. As shown in the data table below, the chemical shifts vary between DMSO-d6, CD₃OD, and acetone-d6.

  • Concentration Effects: At higher concentrations, intermolecular hydrogen bonding between molecules of this compound can occur. This self-association can affect the chemical shifts of the ring protons, typically causing a downfield shift with increasing concentration.

  • pH: The protonation state of the carboxylic acid and the pyrrole ring will change with pH, leading to substantial changes in the NMR spectrum.

  • Troubleshooting:

    • Be Consistent: Use the same solvent and a similar concentration as the literature reference you are comparing to.

    • Report Your Conditions: When reporting your own data, always specify the solvent and concentration used.

    • Consider Dilution: If you suspect concentration effects are causing issues, acquiring spectra at different concentrations can help to identify concentration-dependent shifts.

Q4: What do the splitting patterns for the pyrrole ring protons look like?

A4: The three protons on the pyrrole ring of this compound form a coupled system. You should observe three distinct signals in the aromatic region, each with a characteristic splitting pattern. The coupling constants are crucial for correct assignment.

  • H5 (proton adjacent to N-H): Typically appears as a doublet of doublets or a triplet.

  • H3 (proton adjacent to the carboxylic acid): Usually a doublet of doublets.

  • H4 (proton between H3 and H5): Often appears as a triplet or a doublet of doublets.

The exact appearance can depend on the resolution of the spectrometer. Refer to the data table for typical coupling constants.

Quantitative Data

The following table summarizes the ¹H NMR chemical shifts and coupling constants for this compound in various deuterated solvents. The chemical shifts for the common impurity, pyrrole, are also provided for identification purposes.

Compound Proton DMSO-d6 CD₃OD Acetone-d6 Pyrrole in CDCl₃
This compound H5~6.97 ppm~6.94 ppm~7.05 ppm-
H3~6.75 ppm~6.84 ppm~6.88 ppm-
H4~6.15 ppm~6.17 ppm~6.20 ppm-
N-H~11.72 ppm(not observed)~10.88 ppm~8.11 ppm
O-H~12.2 ppm(not observed)(not observed)-
Pyrrole (Impurity) H2/H5---~6.68 ppm
H3/H4---~6.22 ppm
Typical Coupling Constants (J) for this compound J(H3,H4)~3.7 Hz~3.65 Hz
J(H4,H5)~2.6 Hz~2.63 Hz
J(H3,H5)~1.5 Hz~1.53 Hz

Experimental Protocols

This section provides a detailed methodology for preparing a sample of this compound for ¹H NMR spectroscopy to minimize common artifacts.

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound, free from common artifacts such as peak broadening and impurities from degradation.

Materials:

  • This compound sample

  • Deuterated solvent (DMSO-d6 is recommended for observing labile protons)

  • High-quality NMR tubes

  • Pipettes and pipette tips

  • Vortex mixer (optional)

  • D₂O (for exchange experiment, optional)

Procedure:

  • Solvent Selection:

    • DMSO-d6: This is the recommended solvent as it is a strong hydrogen bond acceptor, which slows down the chemical exchange of the N-H and O-H protons, resulting in sharper signals for these protons.

    • CD₃OD (Methanol-d4): In this solvent, the N-H and O-H protons will rapidly exchange with the deuterium of the solvent, and their signals will not be observed. This can be useful for simplifying the spectrum and focusing on the pyrrole ring protons.

    • CDCl₃ (Chloroform-d): this compound has low solubility in chloroform-d, and it is generally not a recommended solvent.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of your this compound sample directly into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of your chosen deuterated solvent (e.g., DMSO-d6) to the NMR tube using a clean pipette.

    • Securely cap the NMR tube.

    • Gently vortex or invert the tube several times to ensure the sample is completely dissolved. Visually inspect the solution to ensure there are no suspended particles.

  • NMR Spectrometer Setup and Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to obtain good resolution. A narrow and symmetrical solvent peak is indicative of good shimming.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • (Optional) D₂O Exchange Experiment:

    • After acquiring the initial spectrum, remove the NMR tube from the spectrometer.

    • Add one drop of D₂O to the tube.

    • Recap the tube and shake it gently to mix.

    • Re-insert the tube into the spectrometer, lock, and shim again if necessary.

    • Acquire a second ¹H NMR spectrum. The signals corresponding to the N-H and O-H protons should have disappeared or significantly decreased in intensity.

Visualizations

The following diagrams illustrate key concepts and workflows related to the NMR analysis of this compound.

Troubleshooting Workflow for Unexpected Peaks start Start: Unexpected peaks in NMR spectrum check_aromatic Are the peaks in the aromatic region (6-8 ppm)? start->check_aromatic check_solvent Check for residual solvent peaks. (e.g., Acetone ~2.09 ppm, DCM ~5.32 ppm) check_aromatic->check_solvent No check_pyrrole Compare with known pyrrole shifts. (~6.68 & 6.22 ppm in CDCl3) check_aromatic->check_pyrrole Yes solvent_impurity Impurity is a residual solvent. Purify sample or use fresh NMR solvent. check_solvent->solvent_impurity Peak matches known solvent check_synthesis Review synthetic route for potential byproducts or starting materials. check_solvent->check_synthesis Peak does not match solvent decarboxylation Likely decarboxylation to pyrrole. Avoid acidic conditions/heat. check_pyrrole->decarboxylation

Caption: Troubleshooting workflow for identifying the source of unexpected peaks in the ¹H NMR spectrum.

Effect of Solvent on Labile Proton Signals P2CA This compound (P2CA) with N-H and O-H protons DMSO DMSO-d6 (Aprotic, H-bond acceptor) P2CA->DMSO Methanol CD3OD (Protic) P2CA->Methanol Result_DMSO Slows proton exchange. N-H and O-H signals are often sharp and observable. DMSO->Result_DMSO Result_Methanol Rapid exchange with solvent deuterium. N-H and O-H signals disappear from the spectrum. Methanol->Result_Methanol

Caption: The influence of solvent choice on the observation of labile N-H and O-H proton signals.

Technical Support Center: Pyrrole-2-Carboxylic Acid Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrrole-2-carboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

I. Esterification Reactions

Esterification of this compound is a fundamental transformation, but achieving high yields and purity can be challenging. This section addresses common problems and their solutions.

FAQs

Q1: My Fischer esterification of this compound is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in Fischer esterification are often due to the reversible nature of the reaction and incomplete conversion. Here are the primary causes and troubleshooting steps:

  • Incomplete Water Removal: The equilibrium of the Fischer esterification needs to be shifted towards the product side. The accumulation of water, a byproduct, can drive the reaction backward.

    • Solution: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, add a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction mixture.

  • Insufficient Acid Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate.

    • Solution: While catalytic amounts are needed, ensure you are using a sufficient quantity. Typically, 5-10 mol% of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is effective.

  • Sub-optimal Temperature: The reaction may not reach equilibrium or may proceed too slowly at lower temperatures.

    • Solution: Ensure the reaction is heated to reflux in the chosen solvent. The optimal temperature will depend on the boiling point of the alcohol used.

  • Steric Hindrance: If you are using a bulky alcohol, the reaction rate can be significantly slower.

    • Solution: Increase the reaction time and consider using a more forceful acid catalyst.

  • Side Reactions: this compound can be sensitive to strongly acidic conditions and high temperatures, potentially leading to decomposition or side product formation.

    • Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged reaction times. If decomposition is observed, consider milder esterification methods.

Q2: I am observing a dark coloration and the formation of insoluble material in my Fischer esterification. What is happening and how can I prevent it?

A2: Dark coloration and the formation of insoluble materials are often indicative of substrate or product degradation under the harsh acidic conditions of the Fischer esterification. The pyrrole (B145914) ring is susceptible to polymerization in the presence of strong acids.

  • Prevention Strategies:

    • Use Milder Conditions: Consider alternative, milder esterification methods such as using dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

    • Protect the Pyrrole Nitrogen: If the pyrrole nitrogen is unsubstituted, it can be protected with an electron-withdrawing group like a tosyl (Ts) or Boc group to reduce the ring's sensitivity to acid.[1][2]

    • Control Temperature and Reaction Time: Carefully monitor the reaction and avoid excessive heating or prolonged reaction times.

Data Presentation: Comparison of Acid Catalysts for Esterification

CatalystTypical Loading (mol%)Reaction ConditionsReported YieldNotes
H₂SO₄5 - 10Reflux in alcoholGood to ExcellentStrong acid, can cause degradation with sensitive substrates.
p-TsOH5 - 10Reflux in alcohol with water removalGood to ExcellentSolid, easier to handle than H₂SO₄.
HCl (in alcohol)Saturated solutionRefluxGoodCan be generated in situ from acetyl chloride.
Iron-based catalystsCatalytic110°C, 6h in CCl₄/ROHQuantitativeMilder conditions compared to strong protic acids.[3]

Experimental Protocol: Fischer Esterification of this compound

  • Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add this compound (1.0 eq).

  • Reagents: Add the desired alcohol (can be used as the solvent, >10 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 - 0.1 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica (B1680970) gel.

Mandatory Visualization: Fischer Esterification Workflow

Fischer_Esterification_Workflow Start Start: this compound + Alcohol Add_Catalyst Add Acid Catalyst (e.g., p-TsOH) Start->Add_Catalyst Reflux Reflux with Water Removal (Dean-Stark) Add_Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Workup Aqueous Work-up (NaHCO3 wash) Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify End Product: Pyrrole-2-carboxylate Ester Purify->End

Caption: Workflow for a typical Fischer esterification reaction.

II. Amidation Reactions

The formation of amides from this compound is crucial for the synthesis of many biologically active compounds. This section provides guidance on overcoming common hurdles in these reactions.

FAQs

Q1: My amidation reaction using a standard coupling reagent is giving a low yield. What are the potential issues?

A1: Low yields in amidation reactions can arise from several factors, including the choice of coupling reagent, reaction conditions, and the nature of the amine.

  • Choice of Coupling Reagent: Not all coupling reagents are equally effective for all substrates. For sterically hindered amines or acids, more potent coupling reagents may be necessary.

  • Reaction Conditions: The solvent, temperature, and presence of a base can significantly impact the reaction outcome.

  • Side Reactions: Racemization can be an issue if the amine is chiral. Also, the pyrrole ring's reactivity can sometimes interfere with the coupling reaction.

  • Amine Basicity: Weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups) may require longer reaction times or more powerful activating agents.

Q2: How do I choose the right coupling reagent for my amidation reaction?

A2: The choice of coupling reagent depends on the specific substrates and the desired reaction conditions. Here is a comparison of some common coupling reagents:

Data Presentation: Comparison of Common Amidation Coupling Reagents

Coupling ReagentActivating AgentAdditiveTypical SolventKey Features
DCC/EDCCarbodiimideHOBt, OxymaDCM, DMFCost-effective; byproduct of DCC is insoluble urea, EDC's is water-soluble.[4]
HATU/HBTUUronium/Aminium SaltHOAtDMF, NMPHighly efficient, fast reaction times, low racemization.[4][5]
PyBOPPhosphonium Salt-DCM, DMFHigh efficiency, low racemization risk, non-carcinogenic byproducts.[5]
TBTUUronium SaltHOBtDMFVery efficient with low racemization, especially with HOBt addition.[4][6]

Experimental Protocol: Amidation using HATU

  • Activation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), HATU (1.1 eq), and HOAt (1.1 eq) in anhydrous DMF.

  • Base: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) and stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the amine (1.0 - 1.2 eq) to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, dilute with ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Mandatory Visualization: Amidation Reaction Troubleshooting

Amidation_Troubleshooting Start Low Amide Yield Check_Reagent Is the coupling reagent appropriate? Start->Check_Reagent Check_Conditions Are the reaction conditions optimal? Start->Check_Conditions Check_Amine Is the amine weakly nucleophilic? Start->Check_Amine Check_Side_Reactions Are there side reactions? Start->Check_Side_Reactions Use_HATU_HBTU Consider HATU/HBTU for hindered substrates Check_Reagent->Use_HATU_HBTU Optimize_Solvent Try a different solvent (e.g., DMF) Check_Conditions->Optimize_Solvent Optimize_Base Ensure appropriate base is used (e.g., DIPEA) Check_Conditions->Optimize_Base Increase_Time_Temp Increase reaction time or temperature Check_Amine->Increase_Time_Temp Use_Stronger_Reagent Use a more potent coupling reagent Check_Amine->Use_Stronger_Reagent Add_HOBt Add HOBt/Oxyma to suppress racemization Check_Side_Reactions->Add_HOBt Protect_Pyrrole Protect pyrrole N-H if necessary Check_Side_Reactions->Protect_Pyrrole

Caption: Troubleshooting guide for amidation reactions.

III. Decarboxylation

Decarboxylation of this compound is a common side reaction under acidic conditions and can also be a desired transformation. Understanding the factors that influence this reaction is key to controlling it.

FAQs

Q1: My reaction is unexpectedly producing pyrrole as a byproduct. What is causing this decarboxylation?

A1: this compound is prone to decarboxylation, especially under acidic conditions and at elevated temperatures.[7] The reaction is catalyzed by protons.

  • Mechanism: The decarboxylation proceeds through protonation of the pyrrole ring, which facilitates the loss of carbon dioxide.

  • Prevention:

    • Avoid Strong Acids: If decarboxylation is undesired, avoid strongly acidic conditions.

    • Lower Temperature: Perform reactions at the lowest possible temperature.

    • Protecting Groups: N-protection of the pyrrole ring can sometimes reduce the propensity for decarboxylation.

Q2: I want to intentionally decarboxylate this compound. What are the optimal conditions?

A2: The rate of decarboxylation is highly dependent on the acidity and temperature.

  • Conditions for Intentional Decarboxylation:

    • Acidic Medium: The reaction is accelerated in acidic solutions. The rate increases significantly as the pH drops below 3.[7]

    • Elevated Temperature: Heating the acidic solution will increase the rate of decarboxylation.

Data Presentation: Decarboxylation Rate vs. pH

pHRelative Rate
3Low
1Moderate
< 1High

Note: This is a qualitative representation based on kinetic studies.[7]

Mandatory Visualization: Decarboxylation Pathway

Decarboxylation_Pathway Pyrrole_Acid This compound Protonation Protonation (H+) Pyrrole_Acid->Protonation Intermediate Protonated Intermediate Protonation->Intermediate Decarboxylation Loss of CO2 Intermediate->Decarboxylation Pyrrole Pyrrole Decarboxylation->Pyrrole

Caption: Simplified pathway for the acid-catalyzed decarboxylation.

IV. Purification and Analysis

Proper purification and analysis are critical for obtaining high-quality products.

FAQs

Q1: What are the best practices for purifying derivatives of this compound by column chromatography?

A1:

  • Solvent System: A common starting point for silica gel chromatography is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate. The polarity can be gradually increased to elute the desired compound. For more polar compounds, dichloromethane (B109758) and methanol (B129727) mixtures can be used.[6]

  • Tailing: Carboxylic acids can tail on silica gel. To mitigate this, a small amount of acetic acid or formic acid (e.g., 0.5-1%) can be added to the eluent.

  • Monitoring: Use TLC to determine the appropriate solvent system and to monitor the separation during the column chromatography.

Q2: How can I identify common side products in my reaction mixture using ¹H NMR?

A2:

  • Starting Material: Look for the characteristic signals of this compound, including the broad carboxylic acid proton signal (often >10 ppm) and the three pyrrole ring protons.[8][9]

  • Decarboxylation Product (Pyrrole): The formation of pyrrole will be indicated by a new set of signals for the pyrrole ring protons, and the disappearance of the carboxylic acid proton.

  • Polymerization: Broad, unresolved signals in the baseline can indicate the presence of polymeric material.

  • Ester/Amide Product: The formation of an ester or amide will be accompanied by the appearance of new signals corresponding to the alcohol or amine moiety, and a shift in the signals of the pyrrole ring protons.

This technical support center provides a foundation for troubleshooting common reactions of this compound. For more specific issues, consulting detailed literature and spectroscopic analysis are recommended.

References

Technical Support Center: Functionalization of Pyrrole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrrole-2-Carboxylic Acid (PCA). The information is presented in a question-and-answer format to directly address common challenges encountered during its functionalization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Amide Coupling Reactions

Q1: My amide coupling reaction with this compound is giving a low yield. What are the possible causes and solutions?

A1: Low yields in amide coupling reactions involving PCA can arise from several factors, including inefficient activation of the carboxylic acid, side reactions related to the pyrrole (B145914) ring, and purification challenges.

Troubleshooting Guide:

Possible Cause Explanation & Solution
Inefficient Carboxylic Acid Activation The lone pair of electrons on the pyrrole nitrogen can reduce the electrophilicity of the carboxyl group. Solution: Use a highly efficient coupling reagent. Aminium/uronium salts like HATU are often more effective than carbodiimides for electron-rich carboxylic acids. Pre-activating the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine can improve yields.[1][2]
N-H Acidity and Side Reactions The N-H proton of the pyrrole ring is weakly acidic and can be deprotonated by strong bases, potentially leading to side reactions or complicating the reaction mixture.[3] Solution: Use a non-nucleophilic hindered base like N,N-Diisopropylethylamine (DIPEA) instead of stronger, unhindered bases. Alternatively, protect the pyrrole nitrogen with a suitable protecting group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl).[4]
Decarboxylation Under acidic conditions or at elevated temperatures, PCA can undergo decarboxylation to form pyrrole.[5][6][7] Solution: Avoid strongly acidic conditions. If using a carbodiimide (B86325) that requires an acidic additive, use it in stoichiometric amounts. Perform the reaction at room temperature or 0 °C if possible.
Difficult Purification The resulting pyrrole carboxamides can be polar and sometimes difficult to separate from urea (B33335) byproducts (if using DCC or EDC) or other polar impurities. Solution: If using EDC, the urea byproduct is water-soluble and can be removed with an aqueous workup.[8] For DCC, the urea is largely insoluble in many organic solvents and can be removed by filtration.[8] If purification by column chromatography is challenging, consider recrystallization.
Steric Hindrance If either the amine or a substituent on the pyrrole ring is bulky, the reaction rate can be significantly reduced. Solution: Increase the reaction time and/or temperature (while monitoring for decarboxylation). Using a more reactive coupling reagent like HATU can also help overcome steric hindrance.[1][9]
Esterification Reactions

Q2: I am having trouble with the Fischer esterification of this compound. The reaction is incomplete and gives a low yield. What can I do?

A2: Fischer esterification is an equilibrium-limited reaction, and with PCA, side reactions can also be a concern.

Troubleshooting Guide:

Possible Cause Explanation & Solution
Reversible Reaction Equilibrium The Fischer esterification is a reversible reaction between a carboxylic acid and an alcohol to form an ester and water.[10][11] Solution: To drive the equilibrium towards the product, use a large excess of the alcohol (it can often be used as the solvent) and/or remove water as it is formed using a Dean-Stark apparatus or molecular sieves.
Acid-Catalyzed Decarboxylation The acidic conditions required for Fischer esterification can promote the decarboxylation of PCA, especially at higher temperatures.[5][6][12] Solution: Use a minimal amount of a strong acid catalyst (e.g., concentrated H₂SO₄ or p-TsOH). Run the reaction at the lowest effective temperature. Monitor the reaction closely to avoid prolonged heating after completion.
Pyrrole Polymerization Pyrroles can be sensitive to strong acids and may polymerize, leading to a dark-colored reaction mixture and reduced yield.[13] Solution: Use the acid catalyst sparingly. If polymerization is a significant issue, consider alternative esterification methods that do not require strong acids, such as reaction with an alkyl halide under basic conditions.
Incomplete Reaction Steric hindrance around the carboxylic acid or the alcohol can slow down the reaction. Solution: Increase the reflux time, but be mindful of potential decarboxylation. Ensure the reaction is adequately catalyzed.
Suzuki Cross-Coupling Reactions

Q3: My Suzuki coupling reaction with a brominated this compound derivative is failing or giving complex mixtures. What are the common pitfalls?

A3: Suzuki coupling of pyrrole derivatives can be challenging due to catalyst inhibition by the nitrogen atom and potential side reactions like dehalogenation.

Troubleshooting Guide:

Possible Cause Explanation & Solution
Catalyst Inhibition The lone pair of electrons on the pyrrole nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[14] Solution: Use bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos or XPhos) that can shield the palladium center.[14][15] N-protection of the pyrrole ring is also highly recommended.
Dehalogenation (Hydrodehalogenation) A common side reaction is the replacement of the bromine atom with hydrogen, especially when the pyrrole N-H is unprotected.[16] Solution: Protect the pyrrole nitrogen. A Boc group can be effective and may even be removed under the reaction conditions.[16] An SEM group provides robust protection.[4]
Homocoupling Self-coupling of the boronic acid partner can occur, especially in the presence of oxygen. Solution: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[14]
Carboxylic Acid Interference The free carboxylic acid group can potentially interfere with the catalyst. Solution: It is often advantageous to perform the Suzuki coupling on the corresponding ester derivative of PCA and then hydrolyze the ester in a subsequent step.
Poor Solubility The starting materials may not be fully soluble in the reaction solvent, leading to a sluggish or incomplete reaction.[17] Solution: Choose a solvent system in which all components are soluble at the reaction temperature. Common solvents for Suzuki reactions include toluene, 1,4-dioxane (B91453), and DMF, often with the addition of water.

Quantitative Data Summary

Table 1: Comparison of Coupling Reagents for Amide Bond Formation

Coupling ReagentStructureTypical ByproductKey AdvantagesKey Disadvantages
DCC (N,N'-Dicyclohexylcarbodiimide)
alt text
Dicyclohexylurea (DCU)Inexpensive and effective.DCU can be difficult to remove completely from the product; potent allergen.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
alt text
Water-soluble ureaByproduct is easily removed by aqueous workup.More expensive than DCC; can be hygroscopic.[8]
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
alt text
Tetramethylurea and HOAtHigh coupling efficiency, fast reaction rates, low racemization, effective for hindered substrates.[2][9][18]Higher cost; can be sensitive to moisture.

Table 2: Example Yields for Suzuki Coupling of N-SEM-Protected Methyl 4-bromopyrrole-2-carboxylate

Arylboronic AcidProductYield (%)
Phenylboronic acidMethyl 4-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate85
4-Methoxyphenylboronic acidMethyl 4-(4-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate77
4-Nitrophenylboronic acidMethyl 4-(4-nitrophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate62
Reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ and a base like Na₂CO₃ or Cs₂CO₃ in a solvent mixture such as dioxane/water.

Experimental Protocols

Protocol 1: Amide Coupling of this compound using HATU
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq.) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) to the solution. Stir the mixture at room temperature for 20 minutes for pre-activation.[1]

  • Amine Addition: Add the desired amine (1.2 eq.) to the reaction mixture.

  • Reaction: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Fischer Esterification of this compound
  • Setup: To a round-bottom flask, add this compound (1.0 eq.) and a large excess of the desired alcohol (e.g., 20 eq., which also serves as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. A Dean-Stark trap can be used to remove the water formed during the reaction.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize the excess acid with a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude ester by column chromatography or distillation.

Protocol 3: Suzuki Coupling of N-Boc-4-bromothis compound methyl ester
  • Preparation: In a Schlenk flask, combine N-Boc-4-bromothis compound methyl ester (1.0 eq.), the arylboronic acid (1.5 eq.), and a base such as K₂CO₃ (2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (5 mol%).

  • Degassing: Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the residue by flash column chromatography.

Visualizations

experimental_workflow cluster_start Starting Material cluster_functionalization Functionalization cluster_product Product PCA This compound Amide Amide Coupling PCA->Amide Amine, Coupling Reagent Ester Esterification PCA->Ester Alcohol, Acid Catalyst Amide_Prod Pyrrole Carboxamide Amide->Amide_Prod Suzuki Suzuki Coupling Ester->Suzuki Arylboronic Acid, Pd Catalyst Ester_Prod Pyrrole Carboxylate Ester Ester->Ester_Prod Aryl_Prod Aryl-Pyrrole Derivative Suzuki->Aryl_Prod

Caption: General workflow for the functionalization of this compound.

troubleshooting_decision_tree Start Low Reaction Yield ReactionType Select Reaction Type Start->ReactionType AmideCoupling Amide Coupling ReactionType->AmideCoupling Esterification Esterification ReactionType->Esterification SuzukiCoupling Suzuki Coupling ReactionType->SuzukiCoupling CheckActivation Check Acid Activation AmideCoupling->CheckActivation Issue? CheckEquilibrium Check Equilibrium Esterification->CheckEquilibrium Issue? CheckCatalyst Check Catalyst/Ligand SuzukiCoupling->CheckCatalyst Issue? CheckBase Check Base/N-H Reactivity CheckActivation->CheckBase No UseHATU Use HATU/Pre-activate CheckActivation->UseHATU Yes ProtectN Protect Pyrrole N / Use DIPEA CheckBase->ProtectN Yes CheckSideReactions Check Side Reactions CheckEquilibrium->CheckSideReactions No RemoveWater Use Excess Alcohol / Remove H₂O CheckEquilibrium->RemoveWater Yes LowerTemp Lower Temperature / Less Acid CheckSideReactions->LowerTemp Yes CheckDehalogenation Check for Dehalogenation CheckCatalyst->CheckDehalogenation No BulkyLigand Use Bulky Ligand (e.g., SPhos) CheckCatalyst->BulkyLigand Yes ProtectSuzukiN Protect Pyrrole N CheckDehalogenation->ProtectSuzukiN Yes amide_coupling_pathway PCA Pyrrole-2-COOH ActiveEster OAt-Active Ester PCA->ActiveEster HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster Amide Pyrrole-CONH-R ActiveEster->Amide Amine R-NH₂ Amine->Amide

References

Paal-Knorr Pyrrole Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Paal-Knorr synthesis of substituted pyrroles. The Paal-Knorr synthesis is a robust and widely used method for synthesizing substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine or ammonia.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during the Paal-Knorr pyrrole (B145914) synthesis.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Reaction Conditions: Insufficient heating, incorrect solvent, or suboptimal catalyst concentration.[3] 2. Starting Material Reactivity: Sterically hindered 1,4-dicarbonyl compounds or weakly nucleophilic amines (e.g., those with strong electron-withdrawing groups) can lead to slow or incomplete reactions.[3] 3. Moisture: Presence of excess water can sometimes hinder the final dehydration step.[3]1. Optimization: Systematically vary the temperature, solvent, and catalyst concentration to find the optimal conditions for your specific substrates. Microwave-assisted synthesis can often improve yields and reduce reaction times.[1][4] 2. Catalyst Choice: For less reactive starting materials, consider using a more active catalyst. A range of Brønsted and Lewis acids have been successfully employed. 3. Anhydrous Conditions: While not always necessary, using dry solvents and reagents can be beneficial.
Major Byproduct Formation (Furan) 1. High Acidity: The most common byproduct is the corresponding furan (B31954), formed by the acid-catalyzed cyclization of the 1,4-dicarbonyl compound. This is particularly favored under strongly acidic conditions (pH < 3).[3][5]1. pH Control: Maintain a weakly acidic to neutral reaction medium. The use of a weak acid like acetic acid is often sufficient to catalyze the reaction without promoting significant furan formation.[5] 2. Amine Stoichiometry: Using a slight excess of the amine can help to favor the pyrrole formation pathway.[5]
Reaction is Sluggish or Incomplete 1. Insufficiently Reactive Starting Materials: As mentioned above, sterically hindered substrates or amines with electron-withdrawing groups can react slowly.[3] 2. Inappropriate Catalyst: The chosen catalyst may not be active enough for the specific substrates.1. Increase Temperature: Carefully increasing the reaction temperature can improve the rate. 2. Catalyst Screening: Experiment with different Brønsted or Lewis acid catalysts to find one that effectively promotes the reaction.[6] 3. Microwave Irradiation: This technique can significantly accelerate the reaction.[1]
Dark, Tarry Reaction Mixture 1. Polymerization/Degradation: High temperatures or very strong acidic conditions can lead to the polymerization of starting materials or the product, resulting in a tarry mixture.1. Milder Conditions: Reduce the reaction temperature and/or use a milder acid catalyst. 2. Shorter Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-heating and subsequent degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct in the Paal-Knorr pyrrole synthesis and how can I minimize it?

The most common byproduct is the corresponding furan.[3] Its formation is favored by strongly acidic conditions (pH < 3), which catalyze the intramolecular cyclization of the 1,4-dicarbonyl starting material.[5] To minimize furan formation, it is crucial to control the acidity of the reaction, ideally maintaining a pH above 3.[5] Using a weak acid, such as acetic acid, as a catalyst is a common strategy.[5]

Q2: My starting amine is not very nucleophilic. What conditions would you recommend?

For amines with reduced nucleophilicity due to electron-withdrawing groups, harsher reaction conditions may be necessary. This can include higher temperatures, longer reaction times, or the use of a stronger acid catalyst.[3] However, be mindful that these conditions can also promote byproduct formation. Microwave-assisted synthesis can be particularly effective in these cases, as it can accelerate the reaction without prolonged exposure to high temperatures.[1]

Q3: What are some recommended methods for purifying the final pyrrole product?

The purification method will depend on the physical properties of the synthesized pyrrole. Common techniques include:

  • Recrystallization: Effective for solid products. A common solvent system is a mixture of methanol (B129727) and water.[7]

  • Column Chromatography: A versatile method for purifying both solid and liquid products.[3]

  • Distillation: Suitable for volatile liquid pyrroles.[3]

  • Extraction: An initial work-up step often involves neutralizing the reaction mixture and extracting the product into an organic solvent.[3]

Q4: Can the Paal-Knorr synthesis be performed under "green" conditions?

Yes, several modifications to the Paal-Knorr synthesis have been developed to make it more environmentally friendly. These include:

  • Solvent-free reactions: Some reactions can be carried out neat, eliminating the need for a solvent.[8]

  • Water as a solvent: In some cases, water can be used as a green solvent.[9]

  • Use of solid acid catalysts: Reusable solid acid catalysts can simplify product work-up and reduce waste.[6][10]

  • Microwave-assisted synthesis: This can lead to shorter reaction times and reduced energy consumption.[1][4]

Quantitative Data

Table 1: Comparison of Catalysts for the Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole

CatalystTime (min)Yield (%)Reference
ZrOCl₂·8H₂O597[6]
Zr(KPO₄)₂12078[6]
Bi(NO₃)₃2095[6]
Sc(OTf)₃1594[6]
I₂598[6]
Silica Sulfuric Acid398[6]

Table 2: Effect of Catalyst on the Synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole

Catalyst (Alumina)Yield (%)
CATAPAL C-158
CATALOX Sba-9064
CATALOX Sba-20046
CATAPAL 20096
[Data sourced from a study on the use of commercially available aluminas as catalysts.][10]

Experimental Protocols

Protocol 1: Conventional Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole [7]

  • Materials:

    • Aniline (186 mg, 2.0 mmol)

    • 2,5-Hexanedione (228 mg, 2.0 mmol)

    • Methanol (0.5 mL)

    • Concentrated Hydrochloric Acid (1 drop)

    • 0.5 M Hydrochloric Acid (5.0 mL)

    • Methanol/Water (9:1) mixture for recrystallization

  • Procedure:

    • In a round-bottom flask, combine aniline, 2,5-hexanedione, and methanol.

    • Add one drop of concentrated hydrochloric acid.

    • Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.

    • After the reflux period, cool the reaction mixture in an ice bath.

    • While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

    • Collect the resulting crystals by vacuum filtration.

    • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture.

Protocol 2: Microwave-Assisted Synthesis of a Tricyclic Pyrrole-2-carboxamide [7]

  • Materials:

    • 1,4-Diketone (20.0 mg, 0.0374 mmol)

    • Primary amine (3 equivalents)

    • Ethanol (400 µL)

    • Glacial Acetic Acid (40 µL)

  • Procedure:

    • In a microwave vial, add a solution of the 1,4-diketone in ethanol.

    • Add glacial acetic acid and the primary amine to the vial.

    • Seal the microwave vial and place it in the microwave reactor.

    • Irradiate the reaction mixture at 80 °C.

    • Monitor the reaction progress by TLC.

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Partition the mixture between water and ethyl acetate.

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic phases, wash with brine, and dry over magnesium sulfate.

    • Evaporate the solvent under reduced pressure and purify the crude material by column chromatography.

Visualizations

Paal_Knorr_Mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Product 1,4-Dicarbonyl 1,4-Dicarbonyl Hemiaminal Hemiaminal 1,4-Dicarbonyl->Hemiaminal Nucleophilic attack Amine Amine Amine->Hemiaminal Cyclization Cyclization Hemiaminal->Cyclization Intramolecular attack Dihydroxytetrahydropyrrole Dihydroxytetrahydropyrrole Cyclization->Dihydroxytetrahydropyrrole Dehydration Dehydration Dihydroxytetrahydropyrrole->Dehydration Elimination of H₂O Pyrrole Pyrrole Dehydration->Pyrrole

Caption: Reaction mechanism of the Paal-Knorr pyrrole synthesis.

Paal_Knorr_Workflow Start Start Select_Reagents Select 1,4-Dicarbonyl and Amine/Ammonia Start->Select_Reagents Reaction_Setup Combine Reagents with Catalyst and Solvent Select_Reagents->Reaction_Setup Heating Heat Reaction Mixture (Conventional or Microwave) Reaction_Setup->Heating Monitoring Monitor Reaction Progress (e.g., TLC) Heating->Monitoring Workup Quench Reaction and Perform Extraction Monitoring->Workup Reaction Complete Purification Purify Product (Chromatography, Recrystallization, etc.) Workup->Purification Characterization Characterize Final Product Purification->Characterization End End Characterization->End

References

Technical Support Center: Degradation of Poly(pyrrole-2-carboxylic acid)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the degradation of poly(pyrrole-2-carboxylic acid) (PCPy). Below you will find troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and visualizations to aid in your research.

Troubleshooting Guide

Researchers may encounter several issues during the synthesis, handling, and degradation studies of poly(this compound). This guide addresses common problems in a question-and-answer format.

Issue Potential Cause Troubleshooting Steps
Inconsistent Polymer Properties (e.g., conductivity, color) - Incomplete polymerization: Reaction time, temperature, or oxidant concentration may be insufficient.- Monomer impurity: Purity of this compound can affect polymerization.- pH variation: The pH of the polymerization medium is critical; optimal pH for enzymatic synthesis is around 5.0, while for chemical synthesis it is closer to 2.0.[1]- Optimize reaction conditions: Systematically vary reaction time, temperature, and oxidant-to-monomer ratio.- Purify monomer: Use purified this compound.- Buffer the reaction medium: Maintain a stable pH throughout the polymerization process.
Precipitation of Polymer During or After Synthesis - Poor colloidal stability: Especially noted in enzymatic synthesis after longer polymerization periods.[1]- Change in solvent polarity: Adding a non-solvent can cause precipitation.- Aggregation over time: Polymer chains may aggregate and precipitate from solution.- Adjust solvent system: A water-ethanol medium has been used to disperse PCPy particles.[1]- Use stabilizers: Consider the use of steric or electrostatic stabilizers.- Control polymerization time: Reduce the duration of the polymerization to minimize aggregation.[1]
Rapid Loss of Electrical Conductivity - Oxidative degradation: Exposure to air, especially at elevated temperatures, can lead to overoxidation and loss of conjugation.[2]- High electrode potential: In electrochemical applications, excessively high potentials can cause irreversible degradation.[3]- pH-induced degradation: Extreme pH conditions can affect the polymer backbone and doping state.- Handle under inert atmosphere: Minimize exposure to oxygen, especially for long-term storage or at high temperatures.- Control electrochemical parameters: Operate within the stable potential window of the polymer.- Maintain optimal pH: Use buffered solutions to avoid extreme pH levels.
Unexpected Results in Degradation Studies - Multiple degradation mechanisms: Thermal, oxidative, and hydrolytic degradation may occur simultaneously.- Influence of dopant ions: The type and mobility of dopant ions can affect the degradation pathway.- Inconsistent sample preparation: Variations in film thickness or particle size can lead to different degradation rates.- Isolate variables: Design experiments to study one degradation mechanism at a time (e.g., thermal degradation under inert atmosphere).- Characterize doped polymer: Ensure the dopant is consistent across all samples.- Standardize sample preparation: Use consistent methods for preparing films or particles to ensure reproducibility.

Frequently Asked Questions (FAQs)

1. What are the primary mechanisms of poly(this compound) degradation?

The degradation of poly(this compound) (PCPy) is believed to be similar to that of its parent polymer, polypyrrole (PPy). The primary degradation mechanisms include:

  • Oxidative Degradation: This is a major cause of instability, leading to a loss of electrical conductivity.[2] Overoxidation can occur due to exposure to air or high electrochemical potentials, causing irreversible damage to the conjugated polymer backbone.[3]

  • Thermal Degradation: At elevated temperatures, PCPy can undergo thermal decomposition. For polypyrrole, this process is observed to start at temperatures around 150°C, where the dopant begins to evolve.

  • Hydrolytic Degradation: The ester linkages in some polyesters are susceptible to hydrolysis. While the pyrrole (B145914) ring itself is relatively stable, the carboxylic acid groups may influence the polymer's interaction with water.

  • Enzymatic Degradation: Certain enzymes, such as hydrolases (e.g., lipases, cutinases), can catalyze the degradation of polyesters.[4] While specific studies on PCPy are limited, its structure suggests potential susceptibility to enzymatic action.

2. What are the expected degradation products of poly(this compound)?

The degradation of the polypyrrole backbone typically involves the disruption of the conjugated π-system. This can lead to the formation of carbonyl groups and chain scission, resulting in smaller oligomeric and monomeric units. The carboxylic acid group may be released as this compound or its derivatives. Under complete mineralization, the end products would be carbon dioxide, water, and nitrogen-containing inorganic compounds.

3. How does pH affect the stability of poly(this compound)?

The pH of the environment can significantly impact the stability of PCPy. The synthesis of PCPy is highly pH-dependent, with optimal conditions being around pH 5.0 for enzymatic polymerization and pH 2.0 for chemical polymerization.[1] Deviations from these optimal pH ranges during use or storage can potentially lead to instability, affecting both the polymer's structure and properties. The carboxylic acid groups on the polymer are also pH-sensitive, and changes in their protonation state can influence intermolecular interactions and solubility.

4. Can the degradation rate of poly(this compound) be controlled?

Yes, the degradation rate can be influenced by several factors:

  • Temperature: Higher temperatures generally accelerate thermal and oxidative degradation.

  • Oxygen Exposure: Limiting exposure to oxygen can slow down oxidative degradation.

  • pH: Maintaining an optimal pH can enhance stability.

  • Enzyme Concentration: In enzymatic degradation, the concentration of the enzyme is a key factor in controlling the degradation rate.[5]

  • Polymer Properties: Factors such as molecular weight, crystallinity, and morphology (e.g., film thickness, particle size) can also influence the degradation rate.

Quantitative Data

The following table summarizes the degradation constants for polypyrrole (PPy) in air at various temperatures. This data can serve as an estimate for the thermal-oxidative degradation of poly(this compound), as they share the same backbone.

Temperature (K)Degradation Constant (10⁻⁴ s⁻¹)
3930.61
4081.02
4231.85
4382.04
4534.16

Experimental Protocols

Thermal Degradation Analysis using Thermogravimetric Analysis (TGA)

This protocol outlines the general procedure for analyzing the thermal stability of PCPy using TGA.

Objective: To determine the onset temperature of degradation and the mass loss profile of PCPy as a function of temperature.

Materials and Equipment:

  • Poly(this compound) sample (powder or film)

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen or air gas supply

  • Sample pans (e.g., platinum or alumina)

  • Microbalance

Procedure:

  • Sample Preparation: Weigh a small amount of the PCPy sample (typically 5-10 mg) into a tared TGA sample pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Select the desired atmosphere (e.g., nitrogen for inert conditions, air for oxidative conditions) and set the gas flow rate (typically 20-50 mL/min).

    • Program the temperature profile. A common method is a linear ramp from room temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: Start the TGA experiment. The instrument will record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of mass remaining versus temperature.

    • Determine the onset temperature of degradation, which is the temperature at which significant mass loss begins.

    • The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum degradation rates.

Chemical Structure Analysis during Degradation using Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes how to use FTIR spectroscopy to monitor chemical changes in PCPy during degradation.

Objective: To identify changes in functional groups and the polymer backbone structure of PCPy upon degradation.

Materials and Equipment:

  • Poly(this compound) samples (before and after degradation)

  • Fourier-Transform Infrared (FTIR) spectrometer with an appropriate accessory (e.g., Attenuated Total Reflectance - ATR)

  • Sample preparation tools (e.g., KBr for pellet preparation if not using ATR)

Procedure:

  • Sample Preparation:

    • ATR-FTIR: Place a small amount of the PCPy sample directly on the ATR crystal.

    • Transmission (KBr pellet): Mix a small amount of the PCPy sample with dry KBr powder and press it into a thin, transparent pellet.

  • Background Spectrum: Collect a background spectrum of the empty sample holder (or KBr pellet without the sample) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Place the PCPy sample in the spectrometer and collect its infrared spectrum.

  • Data Analysis:

    • Compare the FTIR spectra of the undegraded and degraded PCPy samples.

    • Look for changes in the characteristic peaks, such as:

      • Disappearance or broadening of peaks associated with the pyrrole ring, indicating disruption of the conjugated system.

      • Appearance of new peaks, such as those corresponding to carbonyl groups (C=O), which can indicate oxidation.

      • Changes in the peaks associated with the carboxylic acid group (-COOH).

Visualizations

Degradation Pathway of Poly(pyrrole)

General Oxidative Degradation Pathway of Polypyrrole Backbone Polypyrrole Polypyrrole Chain (Conjugated System) Oxidation Oxidation (O2, High Potential) Polypyrrole->Oxidation Radical_Cation Radical Cation Formation Oxidation->Radical_Cation Nucleophilic_Attack Nucleophilic Attack (H2O, OH-) Radical_Cation->Nucleophilic_Attack Carbonyl_Formation Carbonyl Group Formation (Loss of Conjugation) Nucleophilic_Attack->Carbonyl_Formation Chain_Scission Chain Scission Carbonyl_Formation->Chain_Scission Degradation_Products Oligomers & Monomers Chain_Scission->Degradation_Products

Caption: Oxidative degradation of the polypyrrole backbone.

Experimental Workflow for Studying Polymer Degradation

Experimental Workflow for Polymer Degradation Studies Start Start: Polymer Sample (PCPy) Degradation_Condition Apply Degradation Condition (Thermal, Oxidative, Enzymatic, etc.) Start->Degradation_Condition Characterization Characterize Degraded Sample Degradation_Condition->Characterization TGA TGA (Thermal Stability) Characterization->TGA FTIR FTIR (Chemical Structure) Characterization->FTIR UV_Vis UV-Vis (Conjugation) Characterization->UV_Vis SEM SEM (Morphology) Characterization->SEM Data_Analysis Data Analysis & Interpretation TGA->Data_Analysis FTIR->Data_Analysis UV_Vis->Data_Analysis SEM->Data_Analysis Conclusion Conclusion on Degradation Mechanism & Rate Data_Analysis->Conclusion

Caption: Workflow for investigating polymer degradation.

References

Technical Support Center: Preventing Decarboxylation of Pyrrole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling and utilizing Pyrrole-2-Carboxylic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the unwanted decarboxylation of this versatile compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a concern for this compound?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For this compound, this process leads to the formation of pyrrole (B145914), an undesired byproduct that can complicate reaction pathways and purification, ultimately lowering the yield of the desired product. The pyrrole ring's electron-rich nature makes the C-C bond of the carboxylic acid susceptible to cleavage, especially under certain conditions.

Q2: What are the primary factors that promote the decarboxylation of this compound?

A2: The decarboxylation of this compound is primarily promoted by three main factors:

  • Acidic Conditions: The reaction is subject to acid catalysis, particularly in strongly acidic solutions.[1] The rate of decarboxylation increases significantly as the pH decreases.[2]

  • Elevated Temperatures: Higher temperatures provide the necessary activation energy for the decarboxylation reaction to occur. The compound is known to decompose upon reaching its melting point (around 204-208 °C).[3]

  • Presence of Water: Water acts as a proton source and participates in the associative mechanism of decarboxylation.[2]

Q3: How should I properly store this compound to ensure its stability?

A3: To minimize the risk of decarboxylation during storage, it is recommended to:

  • Store the compound in a cool, dry, and dark place.

  • For long-term storage, keeping it at -20°C as a powder is advisable.[4]

  • When stored in solvent, -80°C is recommended for up to a year.[4]

  • Ensure the container is tightly sealed to prevent moisture absorption from the atmosphere.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps
Low yield of desired product and presence of pyrrole as a byproduct. Unintentional decarboxylation of this compound.1. Reaction Condition Review: Analyze your reaction conditions. Are you using strong acids? Can a milder acid or a non-acidic catalyst be used? 2. Temperature Control: Can the reaction be performed at a lower temperature? Even a modest reduction in temperature can significantly slow down the rate of decarboxylation. 3. Solvent Choice: If your reaction is in an aqueous or protic solvent, consider switching to a dry, aprotic solvent to minimize the involvement of water.
Inconsistent reaction outcomes. Variability in the quality of the starting material due to partial decarboxylation.1. Purity Check: Before use, verify the purity of your this compound using techniques like ¹H NMR or LC-MS to check for the presence of pyrrole. 2. Proper Handling: When weighing and handling the compound, do so in a dry environment (e.g., under a nitrogen atmosphere or in a glove box) to minimize exposure to atmospheric moisture.
Difficulty in purifying the desired product from pyrrole. Pyrrole can be challenging to separate from some products due to similar polarities.1. Prevention is Key: The most effective strategy is to prevent its formation in the first place by following the guidelines in this document. 2. Chromatography Optimization: If pyrrole is present, careful optimization of your chromatographic conditions (e.g., solvent gradient, choice of stationary phase) may be necessary for effective separation.

Quantitative Data on Stability

Understanding the rate of decarboxylation under different conditions can help in designing robust experimental protocols.

Table 1: Effect of pH on the Rate of Decarboxylation of this compound in Aqueous Solution at 50°C
pH Relative Rate of Decarboxylation
3Slight increase in rate
1Moderate increase in rate
< 1 (e.g., in 10 M HCl)Rapid increase in rate

Data adapted from kinetic studies on the decarboxylation of this compound.[2]

Table 2: General Solvent Stability Profile
Solvent Type General Stability Considerations
Aprotic Polar Solvents (e.g., DMSO, DMF) Generally good stability at room temperature for short periods.Can absorb water from the atmosphere, which can facilitate decarboxylation over time, especially if acidic impurities are present. For prolonged storage in solution, -80°C is recommended.[4]
Protic Solvents (e.g., Methanol, Ethanol) Soluble, but the presence of a proton source can contribute to decarboxylation, especially upon heating or in the presence of acid.Use anhydrous solvents and neutral conditions whenever possible.
Aqueous Solutions Stability is highly pH-dependent. Significant degradation can occur in acidic aqueous solutions, even at moderate temperatures.[5]Buffer to a neutral or slightly basic pH if the reaction chemistry allows.
Non-polar Aprotic Solvents (e.g., Toluene, Hexane) Low solubility.Can be used as a reaction solvent if the reactants are sufficiently soluble, minimizing the risk of water- and acid-catalyzed decarboxylation.

Experimental Protocols to Minimize Decarboxylation

Protocol 1: Esterification of this compound

Objective: To perform an esterification reaction while minimizing the decarboxylation side reaction.

Methodology:

  • Drying: Thoroughly dry all glassware and use anhydrous solvents.

  • Reagent Selection: Instead of strong mineral acids (e.g., H₂SO₄), consider using milder coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) or a pre-formed acid chloride.

  • Procedure (using DCC/DMAP):

    • Dissolve this compound (1 equivalent) and the desired alcohol (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or THF).

    • Add DMAP (0.1 equivalents) to the solution.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add a solution of DCC (1.1 equivalents) in the same anhydrous solvent.

    • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, filter off the dicyclohexylurea byproduct.

    • Work up the reaction mixture under neutral or slightly basic conditions.

Protocol 2: Amide Coupling of this compound

Objective: To synthesize an amide from this compound with minimal decarboxylation.

Methodology:

  • Activation: Convert the carboxylic acid to a more reactive intermediate under neutral or basic conditions.

  • Reagent Selection: Use standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or generate an acid chloride using a mild reagent like oxalyl chloride or thionyl chloride at low temperatures.[6]

  • Procedure (using HATU):

    • In an inert atmosphere (e.g., under nitrogen), dissolve this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or NMP).

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 equivalents).

    • Add HATU (1.1 equivalents) and stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

    • Add the desired amine (1.2 equivalents) to the reaction mixture.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, perform a standard aqueous work-up.

Visualizing the Decarboxylation Pathway and Prevention Strategies

Acid-Catalyzed Decarboxylation Mechanism

The following diagram illustrates the proposed mechanism for the acid-catalyzed decarboxylation of this compound, which involves the addition of water.

Decarboxylation_Mechanism Pyrrole_Acid This compound Protonated_Pyrrole Protonated Pyrrole Ring Pyrrole_Acid->Protonated_Pyrrole + H⁺ Water_Attack Nucleophilic Attack by Water Protonated_Pyrrole->Water_Attack + H₂O Intermediate Tetrahedral Intermediate Water_Attack->Intermediate Proton_Transfer Proton Transfer Intermediate->Proton_Transfer Pyrrole_Formation Pyrrole Proton_Transfer->Pyrrole_Formation - H₃O⁺ Carbonic_Acid Protonated Carbonic Acid Proton_Transfer->Carbonic_Acid CO2 CO₂ Carbonic_Acid->CO2 - H⁺

Caption: Acid-catalyzed decarboxylation of this compound.

Troubleshooting Workflow for Preventing Decarboxylation

This workflow provides a logical sequence of steps to diagnose and resolve issues related to unwanted decarboxylation.

Troubleshooting_Workflow Start Low Yield / Pyrrole Byproduct Detected Check_Reaction_Conditions Review Reaction Conditions Start->Check_Reaction_Conditions High_Temp Is Temperature Elevated? Check_Reaction_Conditions->High_Temp Yes Acidic_Conditions Are Acidic Catalysts Used? Check_Reaction_Conditions->Acidic_Conditions No Reduce_Temp Lower Reaction Temperature High_Temp->Reduce_Temp Protic_Solvent Is a Protic Solvent Used? Acidic_Conditions->Protic_Solvent No Use_Mild_Conditions Use Non-Acidic Coupling Agents or Milder Acids Acidic_Conditions->Use_Mild_Conditions Switch_Solvent Switch to Anhydrous Aprotic Solvent Protic_Solvent->Switch_Solvent Check_Purity Check Starting Material Purity Protic_Solvent->Check_Purity No End Problem Resolved Reduce_Temp->End Use_Mild_Conditions->End Switch_Solvent->End Impure_Material Is Starting Material Impure? Check_Purity->Impure_Material Purify_Start Purify Starting Material Impure_Material->Purify_Start Yes Implement_Handling Implement Strict Anhydrous Handling Impure_Material->Implement_Handling No Purify_Start->End Implement_Handling->End

Caption: A troubleshooting workflow for preventing decarboxylation.

By understanding the factors that contribute to the decarboxylation of this compound and implementing the appropriate preventative measures and optimized experimental protocols, researchers can significantly improve the outcomes of their synthetic endeavors.

References

solubility problems of Pyrrole-2-Carboxylic Acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrrole-2-Carboxylic Acid, focusing on common solubility challenges in organic solvents.

Troubleshooting Guide

Issue: this compound is not dissolving or is dissolving very slowly.
  • Question: I'm having trouble dissolving this compound in my chosen organic solvent. What steps can I take to improve solubility?

    Answer: Difficulty in dissolving this compound can be due to several factors, including the choice of solvent, temperature, and the physical form of the compound. Here is a step-by-step troubleshooting guide:

    • Solvent Selection: The polarity of the solvent is crucial. This compound is a polar molecule.

      • Recommended Solvents: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices. Polar protic solvents such as methanol (B129727) and ethanol (B145695) are also effective.[1]

      • Solvents to Avoid: Nonpolar solvents like hexane (B92381) and toluene (B28343) are generally poor choices for dissolving this compound.

    • Increase Temperature: Gently warming the solvent can significantly increase the solubility of this compound.

      • Procedure: Place the vial containing the solvent and solute in a warm water bath. Do not exceed 60°C to avoid potential degradation.[2]

      • Caution: Always ensure the vial is properly sealed to prevent solvent evaporation.

    • Mechanical Agitation: Increasing the physical interaction between the solute and the solvent can accelerate dissolution.

      • Sonication: Use an ultrasonic bath to break down any aggregates of the solid material and enhance solvation.[2]

      • Vortexing/Stirring: Vigorous vortexing or continuous stirring can also improve the rate of dissolution.

    • Fresh Solvent: For solvents like DMSO that are hygroscopic, using a fresh, unopened bottle is recommended as absorbed moisture can affect solubility.[3]

    • Purity of the Compound: Ensure the this compound you are using is of high purity. Impurities can sometimes hinder solubility.

Logical Flowchart for Troubleshooting Solubility Issues

G start Start: Solubility Issue with This compound check_solvent Is the solvent appropriate? (e.g., DMSO, DMF, Methanol, Ethanol) start->check_solvent try_heating Apply gentle heat (up to 60°C) check_solvent->try_heating Yes change_solvent Select a more polar solvent check_solvent->change_solvent No try_sonication Use sonication try_heating->try_sonication check_purity Verify compound purity try_sonication->check_purity dissolved Compound Dissolved check_purity->dissolved Purity OK & Dissolved not_dissolved Still Not Dissolved check_purity->not_dissolved Purity OK & Not Dissolved consult_sds Consult Safety Data Sheet for further information not_dissolved->consult_sds change_solvent->check_solvent

Caption: Troubleshooting workflow for this compound solubility.

Frequently Asked Questions (FAQs)

  • Q1: What is the best organic solvent for dissolving this compound?

    • A1: Dimethyl Sulfoxide (DMSO) is an excellent solvent for this compound, with a reported solubility of up to 25 mg/mL.[2] Dimethylformamide (DMF), methanol, and ethanol are also very effective solvents.[1]

  • Q2: Can I dissolve this compound in water?

    • A2: Yes, this compound is soluble in water, with a reported solubility of 5.88 mg/mL. Sonication may be required to achieve complete dissolution.[2]

  • Q3: I need to prepare a stock solution of this compound. What do you recommend?

    • A3: For preparing stock solutions, it is recommended to use a high-purity, anhydrous solvent such as DMSO. Prepare the solution fresh if possible. If you need to store the stock solution, it is best to aliquot it into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

  • Q4: My this compound precipitated out of solution upon storage. What should I do?

    • A4: Precipitation upon storage can be due to temperature changes or solvent evaporation. You can try to redissolve the compound by gently warming the solution and vortexing. To prevent this, ensure your storage container is tightly sealed and stored at a constant temperature.

  • Q5: Are there any safety precautions I should take when heating solvents to dissolve this compound?

    • A5: Yes. Always work in a well-ventilated area or a fume hood. Use a water bath for gentle and even heating, and avoid open flames, especially with flammable solvents like methanol and ethanol. Always refer to the Safety Data Sheet (SDS) for the specific solvent you are using.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents.

SolventChemical FormulaMolar Mass ( g/mol )SolubilityTemperature (°C)Notes
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.1325 mg/mL[2]Not SpecifiedUltrasonic and warming to 60°C may be needed. Use fresh, hygroscopic DMSO.[2][3]
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.1322 mg/mL[3]Not Specified
WaterH₂O18.025.88 mg/mL[2]Not SpecifiedSonication is recommended.[2]
MethanolCH₃OH32.04Soluble[1][4][5][6][7][8]Not SpecifiedQuantitative data not readily available.
EthanolC₂H₅OH46.07Soluble[1][9]Not SpecifiedQuantitative data not readily available.
Dimethylformamide (DMF)C₃H₇NO73.09Soluble[1]Not SpecifiedQuantitative data not readily available.
AcetoneC₃H₆O58.08Soluble[10]Not SpecifiedQuantitative data not readily available.

Experimental Protocols

Protocol for Determining the Solubility of this compound using the Shake-Flask Method

This protocol is a standard method for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound (solid)

  • Solvent of choice (e.g., DMSO, methanol, water)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Centrifuge

  • Syringes and filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation:

    • Accurately weigh an excess amount of this compound and add it to a vial. The excess solid should be visible after the solution is saturated.

    • Add a known volume of the desired solvent to the vial.

  • Equilibration:

    • Tightly cap the vial to prevent solvent evaporation.

    • Place the vial in an orbital shaker set to a constant agitation speed (e.g., 150 rpm) and a constant temperature (e.g., 25°C).

    • Allow the mixture to equilibrate for a sufficient amount of time (typically 24-48 hours) to ensure the solution is fully saturated.

  • Phase Separation:

    • After equilibration, let the vial stand to allow the excess solid to sediment.

    • For a more complete separation, centrifuge the vial at a high speed (e.g., 10,000 rpm) for 10-15 minutes.

  • Sample Collection and Analysis:

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Filter the sample through a 0.22 µm filter to remove any remaining solid particles.

    • Dilute the filtered sample with the appropriate solvent to a concentration within the linear range of your analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculation:

    • Calculate the original concentration in the saturated solution by taking the dilution factor into account. The result is the solubility of this compound in that solvent at the specified temperature.

Experimental Workflow Diagram

G start Start: Prepare Supersaturated Solution equilibrate Equilibrate on Shaker (24-48h at constant T) start->equilibrate separate Separate Solid and Liquid (Sedimentation/Centrifugation) equilibrate->separate sample Collect and Filter Supernatant (0.22 µm) separate->sample analyze Analyze Concentration (HPLC or UV-Vis) sample->analyze calculate Calculate Solubility analyze->calculate end End: Solubility Determined calculate->end G D_Hydroxyproline D-Hydroxyproline Intermediate Δ¹-pyrroline-4-hydroxy- 2-carboxylic acid D_Hydroxyproline->Intermediate Oxidation PCA This compound Intermediate->PCA Spontaneous Dehydration Enzyme D-amino acid oxidase Enzyme->D_Hydroxyproline

References

Technical Support Center: Scaling Up Pyrrole-2-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Pyrrole-2-Carboxylic Acid (P2C). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of P2C synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Q1: My Paal-Knorr synthesis is yielding a significant amount of furan (B31954) byproduct. How can I minimize this?

A1: Furan formation is a common side reaction in the Paal-Knorr synthesis, especially under highly acidic conditions (pH < 3).[1] It occurs when the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization and dehydration before reacting with the amine.[1] To minimize furan formation, consider the following adjustments:

  • Control pH: Maintain a pH above 3. Using a weak acid like acetic acid can help accelerate the desired reaction without promoting furan formation.[2]

  • Excess Amine: Using an excess of the primary amine can favor the formation of the pyrrole (B145914) over the furan.[1]

  • Milder Catalyst: Experiment with milder acid catalysts such as p-toluenesulfonic acid or even Lewis acids.[3]

Q2: The yield of my P2C synthesis is consistently low. What are the potential causes and solutions?

A2: Low yields can stem from several factors depending on the synthetic route. For the Paal-Knorr synthesis, causes include suboptimal reaction conditions (temperature, time), poorly reactive starting materials (e.g., amines with strong electron-withdrawing groups or sterically hindered substrates), and product degradation under harsh acidic conditions.[1][3] For syntheses starting from pyrrole, incomplete reaction or side reactions can be an issue.

Troubleshooting Steps:

  • Optimize Reaction Conditions: Systematically vary the temperature and reaction time. Insufficient heating may lead to incomplete reaction, while excessive heat can cause degradation.[1]

  • Reagent Reactivity: If using a less nucleophilic amine in a Paal-Knorr synthesis, consider using a more forcing reaction condition (higher temperature or longer reaction time) or a different synthetic route.[3]

  • Moisture Control: For reactions sensitive to water, such as those involving organometallic reagents, ensure all glassware is thoroughly dried and anhydrous solvents are used.

  • Inert Atmosphere: Pyrrole and its derivatives can be sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation and improve yield.

Q3: My final product is a dark, tarry substance that is difficult to purify. What is causing this and how can I prevent it?

A3: The formation of dark, polymeric materials is often due to the instability of pyrrole derivatives under strongly acidic conditions or at high temperatures.[1]

  • Milder Conditions: Lower the reaction temperature and use a milder acid catalyst. In some cases, the Paal-Knorr reaction can be conducted under neutral conditions, although it may proceed slower.[2]

  • Purification Strategy: If you are observing polymerization during purification (e.g., distillation), consider using reduced pressure to lower the boiling point and minimize thermal degradation.[4]

Q4: I am having trouble removing pyrrolidine (B122466) from my crude pyrrole product. What is an effective purification method?

A4: Pyrrolidine is a common impurity in pyrrole synthesis. An effective method for its removal is to treat the crude product with an acid. This converts the more basic pyrrolidine into a non-volatile salt, which can then be separated by distillation. This method can reduce the pyrrolidine content to less than 0.1%.[4]

Comparative Data for P2C Synthesis Methods

The following tables provide a summary of quantitative data for different methods of synthesizing this compound and its ethyl ester precursor.

Table 1: Synthesis of Ethyl Pyrrole-2-Carboxylate

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Pyrrole1. Trichloroacetyl chloride 2. Potassium carbonateDiethyl etherReflux (during addition)4-[5]
3. Sodium ethoxideEthanol (B145695)Reflux0.591-92[5]
1H-pyrroleCCl4, Ethanol-1153Quantitative[6]
1-Nitropropane, Propionaldehyde, Ethyl isocyanoacetateDBU, H2SO4, Acetic anhydrideMethyl tert-butyl ether: 2-propanol0 to RT3686[7]

Table 2: Synthesis of this compound

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
D-glucosamine HCl, Pyruvic acidLiOHWater100450[8]
Ethyl Pyrrole-2-CarboxylateAqueous Base---High[5]

Detailed Experimental Protocols

Method 1: Synthesis of Ethyl Pyrrole-2-Carboxylate and subsequent hydrolysis

This two-step procedure provides a reliable and scalable method for producing this compound.

Step 1: Synthesis of 2-(Trichloroacetyl)pyrrole (B45717) [5]

  • In a well-ventilated fume hood, equip a reaction vessel with a mechanical stirrer, a dropping funnel, and a reflux condenser.

  • Charge the vessel with trichloroacetyl chloride (1.23 moles) and anhydrous diethyl ether (200 ml).

  • While stirring, add a solution of freshly distilled pyrrole (1.2 moles) in anhydrous diethyl ether (640 ml) dropwise over 3 hours. The reaction is exothermic and will cause the ether to reflux.

  • After the addition is complete, continue stirring for 1 hour.

  • Slowly add a solution of potassium carbonate (0.724 mole) in water (300 ml) through the dropping funnel.

  • Separate the organic layer, dry it over magnesium sulfate, and treat with activated carbon.

  • Filter the solution and remove the solvent by distillation.

  • Dissolve the residue in hexane (B92381) and cool on ice to crystallize the product.

  • Collect the tan solid by filtration and wash with cold hexane.

Step 2: Synthesis of Ethyl Pyrrole-2-Carboxylate [5]

  • Prepare a solution of sodium ethoxide by dissolving sodium (1.2 g-atom) in absolute ethanol (2.4 L).

  • To the stirred sodium ethoxide solution, add the 2-(trichloroacetyl)pyrrole (1.2 moles) prepared in Step 1.

  • Reflux the mixture for 30 minutes.

  • Concentrate the solution to dryness using a rotary evaporator.

  • Partition the oily residue between diethyl ether (200 ml) and 3 N hydrochloric acid (25 ml).

  • Separate the ether layer and wash the aqueous layer with ether (100 ml).

  • Combine the ether solutions, wash with saturated sodium hydrogen carbonate solution, dry over magnesium sulfate, and concentrate by distillation.

  • Fractionally distill the residue under reduced pressure to obtain ethyl pyrrole-2-carboxylate as a pale yellow oil (b.p. 125–128°C at 25 mm Hg). The expected yield is 91-92%.

Step 3: Hydrolysis to this compound

  • Hydrolyze the ethyl pyrrole-2-carboxylate using an aqueous base (e.g., NaOH or KOH).

  • Acidify the reaction mixture to precipitate the this compound.

  • Collect the solid product by filtration and recrystallize from a suitable solvent (e.g., water or ethanol/water mixture).

Method 2: Synthesis from D-Glucosamine and Pyruvic Acid[8]

This method provides a route to P2C from bio-based feedstocks.

  • In a reaction vessel, prepare a solution of lithium hydroxide (B78521) (LiOH) (12 equivalents) in water.

  • In a separate container, dissolve D-glucosamine hydrochloride (1 equivalent) and pyruvic acid (6 equivalents) in water.

  • Add the D-glucosamine/pyruvic acid solution dropwise to the stirred LiOH solution at 100°C.

  • Maintain the reaction at 100°C for 4 hours.

  • After cooling, acidify the reaction mixture to precipitate the this compound.

  • Isolate the product by filtration and purify by recrystallization. The reported yield is up to 50%.

Visualizations

Signaling Pathway of this compound in Lysobacter-Fungus Interaction

This compound has been identified as a signaling molecule in the interaction between the bacterium Lysobacter and pathogenic fungi like Fusarium.[9][10] The presence of fungal chitin (B13524) suppresses the production of P2C by Lysobacter.[9] Exogenous P2C, in turn, influences biofilm formation in Lysobacter, suggesting a role in adapting to its environment.[9][10]

G cluster_0 Fungus (e.g., Fusarium) cluster_1 Lysobacter Fungus Fungal Cell Wall (Chitin) P2C_synthesis P2C Synthesis Fungus->P2C_synthesis Suppresses Lysobacter Lysobacter sp. Lysobacter->P2C_synthesis Produces Biofilm Biofilm Formation P2C_synthesis->Biofilm Influences

Caption: P2C signaling in Lysobacter-fungal interactions.

Experimental Workflow for P2C Synthesis from Pyrrole

The following diagram illustrates the key stages in the synthesis of this compound starting from pyrrole.

G A Step 1: Acylation of Pyrrole (with Trichloroacetyl chloride) B Intermediate: 2-(Trichloroacetyl)pyrrole A->B C Step 2: Esterification (with Sodium Ethoxide in Ethanol) B->C D Intermediate: Ethyl Pyrrole-2-Carboxylate C->D E Step 3: Hydrolysis (with Aqueous Base) D->E F Product: This compound E->F G Purification (Recrystallization) F->G H Final Product: Pure P2C G->H

Caption: Workflow for P2C synthesis from pyrrole.

Logical Relationship in Paal-Knorr Synthesis Troubleshooting

This diagram outlines the decision-making process for troubleshooting common issues in the Paal-Knorr synthesis of pyrroles.

G Start Problem in Paal-Knorr Synthesis LowYield Low Yield Start->LowYield Byproduct Furan Byproduct Start->Byproduct TarryProduct Tarry Product Start->TarryProduct Sol_LowYield1 Optimize Temp/Time LowYield->Sol_LowYield1 Incomplete Reaction Sol_LowYield2 Check Reagent Reactivity LowYield->Sol_LowYield2 Sluggish Reaction Sol_Byproduct1 Increase pH (>3) Byproduct->Sol_Byproduct1 High Acidity Sol_Byproduct2 Use Excess Amine Byproduct->Sol_Byproduct2 Competitive Reaction Sol_Tarry1 Lower Temperature TarryProduct->Sol_Tarry1 Degradation Sol_Tarry2 Use Milder Catalyst TarryProduct->Sol_Tarry2 Polymerization

Caption: Troubleshooting Paal-Knorr synthesis issues.

References

Technical Support Center: Catalyst Poisoning in Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues related to catalyst poisoning during pyrrole (B145914) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning in the context of pyrrole synthesis?

A1: Catalyst poisoning is the chemical deactivation of a catalyst's active sites by impurities or byproducts present in the reaction mixture.[1][2] This process leads to a significant reduction in the catalyst's activity and efficiency.[1] In pyrrole synthesis, this can manifest as slower reaction rates, lower yields, or complete reaction failure. Even small quantities of a poison can have a substantial impact by strongly binding to the catalyst's surface, preventing reactant molecules from accessing the active sites.[1][3]

Q2: What are the most common catalyst poisons encountered in pyrrole synthesis?

A2: Several classes of compounds are known to be potent catalyst poisons. These include:

  • Sulfur Compounds: Thiols, sulfides, and sulfites are notorious poisons for many metal catalysts, especially precious metals like palladium, rhodium, and nickel.[2][4]

  • Nitrogen-Containing Heterocycles: While pyrrole is the target molecule, other nitrogen-containing compounds in the starting materials or formed as byproducts can act as poisons, particularly for metal catalysts.[5][6]

  • Halides, Cyanides, and Carbon Monoxide: These substances can strongly adsorb to metal surfaces and deactivate them.[2][5]

  • Water: For reactions employing Lewis acid catalysts, water can act as a poison by competing with the substrate for active sites.[6]

  • Heavy Metals: Trace amounts of other metals can interfere with the primary catalyst's function.[6]

Q3: How can I distinguish between catalyst poisoning and other forms of deactivation?

A3: Catalyst poisoning is a form of chemical deactivation and typically results in a sudden, sharp drop in catalytic activity.[6] Other forms of deactivation include:

  • Fouling (Coking): This is a mechanical process where the catalyst surface is blocked by carbon deposits or polymers.[7][8] It can be either gradual or rapid.

  • Thermal Degradation (Sintering): High temperatures can cause catalyst particles to agglomerate, reducing the active surface area. This usually leads to a more gradual decline in performance.[8][9]

A useful diagnostic test is to run the reaction with highly purified, anhydrous reactants and solvents. If catalyst activity is restored, poisoning by impurities was the likely cause.[6]

Q4: Are organocatalysts used in pyrrole synthesis susceptible to poisoning?

A4: Yes, organocatalysts can also be deactivated. For instance, amine-based organocatalysts, which are sometimes used in variations of the Paal-Knorr or Hantzsch syntheses, can be rendered inactive through unwanted side reactions like alkylation by electrophilic starting materials or intermediates.[6][10]

Troubleshooting Guide

Issue 1: My reaction is sluggish or has stopped completely.

  • Possible Cause: The catalyst may be poisoned. This is often characterized by a rapid decrease in the reaction rate.[6]

  • Troubleshooting Steps:

    • Analyze Reactants: Test your starting materials and solvents for common catalyst inhibitors like sulfur, water, or other nitrogenous compounds.[6] Use high-purity reagents and anhydrous solvents to minimize potential contaminants.[5]

    • Implement Purification: If impurities are detected, purify the reactants. This can involve distillation of solvents, recrystallization of solid reagents, or passing liquid reagents through a column of activated alumina (B75360) or silica (B1680970).

    • Use a Guard Bed: Before the reactants reach the main catalyst bed, a "guard bed" or "poison trap" can be used to adsorb impurities.[11] For example, zinc oxide is effective at trapping sulfur compounds.[3]

Issue 2: My reaction yield is consistently low, even with fresh catalyst.

  • Possible Cause: A component in the reaction, such as a starting material or the product itself, may be acting as a catalyst inhibitor. Precious metal catalysts like Rhodium (Rh), Ruthenium (Ru), and Palladium (Pd) are known to be sensitive to nitrogen-containing compounds.[12]

  • Troubleshooting Steps:

    • Optimize Catalyst Loading: Systematically vary the amount of catalyst used. While too little catalyst will naturally result in low yield, an excess can sometimes promote side reactions.[6]

    • Modify Reaction Conditions: Adjusting the temperature can sometimes mitigate poisoning effects. Higher temperatures may reduce the strength of poison adsorption in some cases.[11]

    • Select a More Robust Catalyst: If a specific functional group in your substrate is causing poisoning, consider a different catalyst known to be more tolerant. For example, the poison sensitivity of light platinum metals to nitrogen decreases in the order Pd > Ru >> Rh.[12]

Issue 3: The catalyst deactivates rapidly when I try to reuse it.

  • Possible Cause: The catalyst is being irreversibly poisoned by trace impurities accumulating over time, or it is being fouled by byproducts.[6] Fouling occurs when the catalyst surface is physically blocked.[8]

  • Troubleshooting Steps:

    • Perform Catalyst Regeneration: Depending on the nature of the deactivation, the catalyst may be regenerable.

      • For Carbon Deposition (Coking): Thermal regeneration, which involves carefully heating the catalyst in a controlled atmosphere (e.g., with air or oxygen) to burn off carbon deposits, can be effective.[11][13]

      • For Adsorbed Poisons: Chemical regeneration using reactive gases or washing with specific solvents may remove the poisoning species.[6][11]

    • Analyze the Spent Catalyst: Characterization techniques like Temperature-Programmed Oxidation (TPO), Scanning Electron Microscopy (SEM), or X-ray Photoelectron Spectroscopy (XPS) can help identify the cause of deactivation (e.g., presence of sulfur, carbon fouling) and guide the development of an effective regeneration strategy.

Data Presentation

Table 1: Hypothetical Effect of Sulfur Poisoning on Catalyst Activity in a Generic Pyrrole Synthesis

Sulfur Concentration in Substrate (ppm)Initial Reaction Rate (mol/L·s)Final Product Yield (%)
0 (Control)1.5 x 10⁻³95
51.1 x 10⁻³72
100.6 x 10⁻³45
250.1 x 10⁻³<10
50No discernible reaction0

This table illustrates the typical negative correlation between poison concentration and catalyst performance. Actual values are system-dependent.

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Pyrrole Synthesis [14]

This protocol describes a common method for synthesizing substituted pyrroles, which can be used as a baseline to evaluate catalyst performance.

  • Enamine Formation: In a round-bottom flask, dissolve the β-ketoester (1.0 equivalent) and a primary amine (1.1 equivalents) in ethanol (B145695).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the enamine intermediate.

  • Addition of α-Haloketone: Slowly add a solution of the α-haloketone (1.0 equivalent) in ethanol to the reaction mixture over 15-20 minutes. Slow addition helps minimize side reactions.[14]

  • Reaction: Gently reflux the reaction mixture. Monitor the progress using Thin-Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel to isolate the desired pyrrole derivative.

Protocol 2: Protocol for Testing Catalyst Susceptibility to Poisoning

This protocol helps diagnose if a catalyst is being poisoned by a suspected contaminant.

  • Baseline Reaction: Run a control reaction using highly purified starting materials and solvents, following a standard procedure like Protocol 1. Record the reaction time and isolated yield.[6]

  • Spiked Reaction: Run a parallel reaction under identical conditions, but add a known, small amount of the suspected poison (e.g., 10 ppm of a thiol) to the reaction mixture.

  • Analysis: Compare the reaction profile (via TLC or LC-MS) and the final yield of the "spiked" reaction to the baseline. A significant decrease in rate or yield in the spiked experiment strongly suggests the catalyst is susceptible to that specific poison.

Protocol 3: General Protocol for Thermal Regeneration of a Fouled Catalyst

This procedure is intended for catalysts deactivated by carbon deposition (coking).

  • Catalyst Recovery: After the reaction, recover the heterogeneous catalyst by filtration.

  • Solvent Wash: Wash the recovered catalyst with a suitable solvent (e.g., ethanol or ethyl acetate) to remove any physically adsorbed organic molecules.[6]

  • Drying: Dry the catalyst completely in a vacuum oven at a moderate temperature (e.g., 80-100 °C).

  • Calcination: Place the dried catalyst in a tube furnace. Heat it under a slow flow of a dilute oxygen/nitrogen mixture (e.g., 2-5% O₂) to a temperature sufficient to burn off carbon deposits (typically 350-500 °C), but below the temperature that would cause thermal sintering. Hold at this temperature for 2-4 hours. Caution: This process is exothermic and must be done with care to avoid thermal runaways.[9][13]

  • Reactivation: After cooling, the catalyst is ready for reuse. Its activity should be compared to that of a fresh catalyst to determine the effectiveness of the regeneration.

Visualizations

TroubleshootingWorkflow Start Low Yield or Slow Reaction Rate IsPoisoned Is Catalyst Poisoning the Likely Cause? Start->IsPoisoned CheckPurity Analyze Reactants & Solvents for Impurities Purify Purify Reagents & Use Anhydrous Solvents CheckPurity->Purify IsPoisoned->CheckPurity Yes CheckConditions Verify Reaction Conditions (Temp, Conc., Stirring) IsPoisoned->CheckConditions No Optimize Optimize Conditions & Catalyst Loading CheckConditions->Optimize Regenerate Regenerate or Replace Catalyst Purify->Regenerate End Improved Performance Regenerate->End Optimize->End

Caption: Troubleshooting workflow for diagnosing poor performance in catalytic pyrrole synthesis.

PoisoningMechanism cluster_before 1. Active Catalyst cluster_after 2. Poisoned Catalyst cat1 Catalyst Active Site sub1 Substrate sub1->cat1 Binds to Site cat2 Blocked Active Site poison Poison poison->cat2 Irreversibly Binds sub2 Substrate sub2->cat2 Binding Blocked

Caption: Mechanism of catalyst poisoning where a poison molecule blocks the active site.

RegenerationWorkflow Start Deactivated Catalyst (e.g., by Coking) Wash 1. Wash with Solvent to Remove Adsorbed Species Start->Wash Dry 2. Dry Under Vacuum Wash->Dry Regen 3. Thermal or Chemical Regeneration Treatment Dry->Regen End Reactivated Catalyst Regen->End

References

managing regioselectivity in Pyrrole-2-Carboxylic Acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyrrole-2-Carboxylic Acid Reactions

Welcome to the technical support center for managing regioselectivity in reactions involving this compound. This guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What makes regioselectivity a primary challenge in reactions with this compound?

Pyrrole (B145914) is an electron-rich aromatic heterocycle that is highly reactive towards electrophilic substitution, typically favoring the C2 position.[1][2][3] However, the presence of a carboxylic acid group (-COOH) at the C2 position fundamentally alters this reactivity. The -COOH group is strongly electron-withdrawing, which deactivates the pyrrole ring towards electrophilic attack.[4] This deactivation, combined with its steric bulk, directs incoming electrophiles primarily to the C4 and C5 positions, making it a challenge to control the reaction at a single desired position.

Q2: Which positions are most reactive for electrophilic substitution on this compound, and why?

The electron-withdrawing nature of the C2-carboxylic acid group deactivates the adjacent C3 position and the C5 position to a lesser extent. As a result, electrophilic substitution generally occurs at the C4 and C5 positions. The preference between C4 and C5 depends on the specific reaction conditions, the nature of the electrophile, and potential steric hindrance.[4][5]

Q3: What key factors can be manipulated to control the regioselectivity of these reactions?

Several factors can be adjusted to influence the outcome:

  • Reagent Choice: Milder reagents are often preferred to prevent polymerization or side reactions due to the sensitivity of the pyrrole ring.[6][7] For example, using N-halosuccinimides (NCS, NBS) for halogenation instead of elemental halogens can improve control.[8]

  • Catalyst: The type and amount of Lewis acid in reactions like Friedel-Crafts acylation can significantly impact regioselectivity. Weaker Lewis acids may be necessary to avoid complexation with the carboxyl group.[9]

  • Protecting Groups: Introducing a bulky protecting group on the pyrrole nitrogen (e.g., tosyl or triisopropylsilyl) can sterically hinder the C2 and C5 positions, thereby directing electrophiles to the C3 or C4 positions.[9]

  • Temperature: Lowering the reaction temperature can enhance selectivity by favoring the kinetically controlled product over the thermodynamically favored one.[10]

  • Solvent: The polarity and coordinating ability of the solvent can influence the reactivity of the electrophile and the stability of reaction intermediates.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Nitration

Question: "My nitration of this compound using standard nitrating mixture (HNO₃/H₂SO₄) resulted in polymerization and a mixture of 4-nitro and 5-nitro isomers with low yield. How can I selectively obtain the 4-nitro product?"

Answer:

The pyrrole ring is highly sensitive to strong acids, and using a sulfuric acid/nitric acid mixture often leads to polymerization and degradation.[6][11] To improve selectivity and yield, milder nitrating conditions are essential.

Troubleshooting Steps & Recommendations:

  • Avoid Strong Acids: Do not use H₂SO₄. The reagent of choice for nitrating sensitive pyrroles is acetyl nitrate (B79036), which can be generated in situ from nitric acid and acetic anhydride (B1165640).[7][11][12] This method avoids the harsh acidity that causes polymerization.

  • Control Temperature: Perform the reaction at a low temperature (e.g., -15 °C to 0 °C) to increase selectivity. Lower temperatures can help favor one isomer over the other and reduce the rate of side reactions.[11]

  • Stoichiometry: Use a controlled amount of the nitrating agent to avoid dinitration. While the deactivated ring is less prone to multiple substitutions than pyrrole itself, excess reagent can lead to undesired byproducts.[13]

Data Summary: Comparison of Nitrating Conditions

Nitrating Agent Typical Conditions Predominant Isomer(s) Common Issues
HNO₃ / H₂SO₄ 0 °C to RT Mixture of isomers Polymerization, low yield, poor selectivity[11]
HNO₃ / Ac₂O -15 °C to 0 °C 4-nitro and 5-nitro Improved yield, but can still be a mixture[11]

| NO₂BF₄ | Aprotic Solvent, low temp | Varies | Can be effective but requires careful handling |

Issue 2: Over-halogenation and Lack of Selectivity

Question: "I am trying to perform a mono-bromination on this compound, but I am consistently getting a mixture of di- and tri-brominated products. How can I achieve selective mono-bromination at the C4 position?"

Answer:

The high electron density of the pyrrole ring makes it extremely reactive to halogens, often leading to poly-halogenation even with one equivalent of the halogenating agent.[8]

Troubleshooting Steps & Recommendations:

  • Use a Milder Halogen Source: Instead of elemental bromine (Br₂), use N-Bromosuccinimide (NBS). NBS provides a slow, low-concentration source of electrophilic bromine, which greatly enhances control over mono-substitution.

  • Solvent Choice: Conduct the reaction in a non-polar solvent like THF or CCl₄ at low temperatures.

  • Strict Stoichiometric Control: Use exactly one equivalent of NBS. A slight excess can quickly lead to di-substitution.

  • Low Temperature: Initiate the reaction at 0 °C or below and monitor it closely by TLC to quench it as soon as the starting material is consumed.

Data Summary: Comparison of Halogenating Agents

Halogenating Agent Typical Conditions Outcome Selectivity
Br₂ in Acetic Acid Room Temperature Poly-bromination Poor
SO₂Cl₂ -5 °C Chlorination, often at multiple sites Moderate to Poor
N-Bromosuccinimide (NBS) THF, 0 °C Mono-bromination Good for C4/C5

| N-Chlorosuccinimide (NCS) | Dichloromethane, RT | Mono-chlorination | Good for C4/C5[14] |

Issue 3: Failed Friedel-Crafts Acylation

Question: "My AlCl₃-catalyzed Friedel-Crafts acylation of this compound with acetyl chloride is not proceeding. How can I successfully acylate the ring?"

Answer:

Standard Friedel-Crafts acylation conditions are often incompatible with this compound for two main reasons:

  • Ring Deactivation: The -COOH group strongly deactivates the ring, making it less nucleophilic and resistant to acylation.

  • Catalyst Complexation: The Lewis acid catalyst (e.g., AlCl₃) can form a complex with the lone pairs on the oxygen atoms of the carboxylic acid, further deactivating the ring and consuming the catalyst.[13]

Troubleshooting Steps & Recommendations:

  • Protect the Nitrogen: An effective strategy is to protect the pyrrole nitrogen with a bulky, electron-withdrawing group like a p-toluenesulfonyl (Ts) group. This can direct acylation to the C3 position.[9] The protecting group can be removed later.

  • Esterification: Convert the carboxylic acid to its corresponding ester (e.g., methyl or ethyl ester). The ester is less deactivating than the carboxylic acid and is less likely to irreversibly complex with the Lewis acid.

  • Use Milder Lewis Acids: Instead of AlCl₃, consider using weaker Lewis acids like SnCl₄ or EtAlCl₂ which may favor different regioselectivity and reduce side reactions.[9]

  • Alternative Acylation Methods: Explore Vilsmeier-Haack type reactions for formylation, which use milder conditions (POCl₃/DMF) and are often more successful with electron-rich heterocycles.

Experimental Protocols

Protocol 1: Regioselective Nitration to 4-Nitro-1H-pyrrole-2-carboxylic acid

This protocol is adapted from established methods for nitrating sensitive pyrroles.[7][11]

  • Preparation of Acetyl Nitrate: In a flask cooled to 0 °C, slowly add fuming nitric acid (1.0 eq) to acetic anhydride (3.0 eq) with stirring. Keep the temperature below 10 °C. The solution should be used immediately.

  • Reaction Setup: Dissolve this compound (1.0 eq) in acetic anhydride in a separate flask and cool the mixture to -15 °C.

  • Nitration: Slowly add the freshly prepared acetyl nitrate solution dropwise to the pyrrole solution, ensuring the temperature does not rise above -10 °C.

  • Monitoring: Stir the reaction at -15 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed (typically 1-2 hours), carefully pour the reaction mixture onto crushed ice and water.

  • Workup: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic phase over anhydrous Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to separate the 4-nitro and 5-nitro isomers.

Protocol 2: Regioselective Mono-bromination to 4-Bromo-1H-pyrrole-2-carboxylic acid

This protocol utilizes NBS for controlled mono-halogenation.

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous THF (tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NBS: Add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise to the stirred solution over 15-20 minutes, keeping the temperature at 0 °C.

  • Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate.

  • Workup: Add water and extract the product with ethyl acetate. Wash the organic layer with brine, and dry it over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution under reduced pressure. The crude product can then be purified by column chromatography on silica gel to isolate the desired 4-bromo isomer.

Visualizations

G cluster_workflow Troubleshooting Workflow for Regioselectivity start Experiment Yields Mixture of Isomers q1 Is the reaction condition too harsh? start->q1 a1_yes Use Milder Reagents (e.g., NBS for Br2) Lower Temperature q1->a1_yes Yes q2 Is steric hindrance a factor? q1->q2 No a1_yes->q2 a2_yes Introduce N-Protecting Group (e.g., -Ts, -TIPS) to block C5 q2->a2_yes Yes q3 Is catalyst deactivation suspected? q2->q3 No a2_yes->q3 a3_yes Protect/Modify -COOH Group (e.g., convert to ester) Use weaker Lewis Acid q3->a3_yes Yes end Achieved Desired Regioisomer q3->end No a3_yes->end

Caption: A workflow diagram for troubleshooting common regioselectivity issues.

Caption: Directing effects of the C2-carboxylic acid group on the pyrrole ring.

G cluster_logic Logic for Selecting a Reaction Pathway start Desired Substitution Position? c4_node Target: C4-Substitution start->c4_node C4 c5_node Target: C5-Substitution start->c5_node C5 c3_node Target: C3-Substitution start->c3_node C3 c4_strat Strategy for C4: - Use mild electrophiles - Low temperature control - No N-protection needed c4_node->c4_strat c5_strat Strategy for C5: - May compete with C4 - Reaction conditions are critical - Can be favored with certain electrophiles c5_node->c5_strat c3_strat Strategy for C3: - Block C5 with bulky N-protecting group (e.g., TIPS) - Use directing metallation strategies c3_node->c3_strat

Caption: A decision tree for choosing a synthetic strategy based on the target regioisomer.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Pyrrole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrrole-2-carboxylic acid is a key heterocyclic building block in the synthesis of a wide range of pharmaceuticals, natural products, and functional materials. The efficient and scalable synthesis of this compound is therefore of critical importance. This guide provides an objective comparison of several prominent synthetic methods for this compound, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in selecting the most suitable approach for their specific needs.

At a Glance: Performance Comparison of Synthesis Methods

The selection of a synthetic route is often a trade-off between yield, reaction conditions, substrate availability, and environmental impact. The following table summarizes key performance indicators for various methods, offering a quantitative basis for comparison.

Synthesis MethodStarting Material(s)Key Reagents/CatalystReaction TimeTemperature (°C)Yield (%)Key Advantages
Copper-Catalyzed Mechanosynthesis 4-Arylidene isoxazol-5-ones, Enamino estersCuCl₂, (NH₄)₂S₂O₈30 minRoom Temp.Up to 93%High efficiency, minimal solvent, rapid.[1][2]
Bio-based Synthesis D-glucosamine, Pyruvic acidLiOH4 h100~50%Utilizes renewable feedstocks.[3]
Iron-Catalyzed Carboxylation Pyrrole (B145914), CCl₄, Methanol (B129727)Iron-containing catalyst3 h105Quantitative (ester)High yield, uses readily available starting materials.[4]
Direct Carboxylation & Esterification Pyrrole, Trichloroacetyl chloride, Ethanol (B145695)Sodium ethoxide~4.5 h (total)Reflux91-92% (ester)High yield, well-established procedure.[5]
From Mucic Acid Mucic acidAmmonium (B1175870) hydroxide (B78521), Glycerol (B35011)PyrolysisHigh~35% (pyrrole)Starts from a renewable resource.[6]
Knorr-Type Synthesis Enaminones, Ethyl 2-oximinoacetoacetate----Regioselective formation of pyrrole-2-carboxylates.[7]
Paal-Knorr Synthesis 1,4-Dicarbonyl compounds, Ammonia/aminesAcid catalystVariable25-100>60%Simplicity and efficiency for substituted pyrroles.[2][8]
Hantzsch Synthesis α-Haloketones, β-Ketoesters, Ammonia/aminesBaseVariableRT - RefluxModerateVersatile for substituted pyrroles.[9]
Van Leusen Synthesis TosMIC, Electron-deficient alkenesBaseVariableRT - RefluxVariableGood for 3,4-disubstituted pyrroles.[10][11]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below to facilitate their implementation in a laboratory setting.

Copper-Catalyzed Mechanosynthesis of Pyrrole-2-Carboxylic Acids

This method offers a rapid and highly efficient synthesis using ball milling.[1][2]

Experimental Protocol: A mixture of 4-arylidene isoxazol-5-one (0.20 mmol), enamino ester (0.24 mmol), CuCl₂ (0.04 mmol), and (NH₄)₂S₂O₈ (0.16 mmol) in acetonitrile (B52724) (30 μL) is milled in a mixer mill at 30 Hz for 30 minutes. The reaction progress can be monitored by TLC. Upon completion, the product is isolated and purified using standard chromatographic techniques.

Bio-based Synthesis from D-Glucosamine and Pyruvic Acid

This approach utilizes renewable resources to produce this compound.[3]

Experimental Protocol: A solution of D-glucosamine hydrochloride (1 equivalent) and pyruvic acid (6 equivalents) in water is added dropwise to a solution of lithium hydroxide (12 equivalents) in water at 100 °C. The reaction mixture is stirred for 4 hours. After cooling, the mixture is acidified and the product is extracted and purified to yield this compound.

Iron-Catalyzed Synthesis of Ethyl Pyrrole-2-carboxylate

This method provides a high yield of the ethyl ester of this compound.[4]

Experimental Protocol: A mixture of pyrrole, carbon tetrachloride, and methanol is heated in the presence of an iron-containing catalyst (e.g., FeCl₃) at 105 °C for 3 hours. The reaction leads to the formation of the corresponding methyl or ethyl ester in quantitative yield. The product is then isolated and purified.

Direct Carboxylation of Pyrrole and Esterification

A well-documented, high-yield two-step procedure for ethyl pyrrole-2-carboxylate.[5]

Step A: Synthesis of 2-Pyrrolyl trichloromethyl ketone To a stirred solution of trichloroacetyl chloride (1.23 moles) in anhydrous diethyl ether (200 ml), a solution of freshly distilled pyrrole (1.2 moles) in anhydrous ether (640 ml) is added over 3 hours, allowing the mixture to reflux. After stirring for an additional hour, an aqueous solution of potassium carbonate is slowly added. The organic layer is separated, dried, and concentrated. The residue is crystallized from hexane (B92381) to give 2-pyrrolyl trichloromethyl ketone (77-80% yield).

Step B: Synthesis of Ethyl pyrrole-2-carboxylate To a solution of sodium (0.44 g-atom) in anhydrous ethanol (300 ml), 2-pyrrolyl trichloromethyl ketone (0.35 mole) is added portionwise. After stirring for 30 minutes, the solvent is removed, and the residue is partitioned between ether and hydrochloric acid. The ether layer is washed, dried, and concentrated. The final product is obtained by fractional distillation under reduced pressure (91-92% yield).

Synthesis of Pyrrole from Mucic Acid

This classical method provides a route from a readily available bio-derived starting material. The initial product is pyrrole, which can then be carboxylated.[6]

Experimental Protocol: Ammonium mucate is prepared by treating mucic acid with ammonium hydroxide. The resulting ammonium mucate is then pyrolyzed in the presence of glycerol to yield pyrrole with a reported yield of 35%. The pyrrole can then be subjected to a carboxylation reaction as described in other methods.

Reaction Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in the described synthesis methods.

Copper_Catalyzed_Mechanosynthesis 4-Arylidene Isoxazol-5-one 4-Arylidene Isoxazol-5-one Reaction CuCl₂ / (NH₄)₂S₂O₈ Ball Mill, 30 min, RT 4-Arylidene Isoxazol-5-one->Reaction Enamino Ester Enamino Ester Enamino Ester->Reaction This compound This compound Reaction->this compound Bio_Based_Synthesis D-Glucosamine D-Glucosamine Reaction LiOH, H₂O 100°C, 4h D-Glucosamine->Reaction Pyruvic Acid Pyruvic Acid Pyruvic Acid->Reaction This compound This compound Reaction->this compound Iron_Catalyzed_Carboxylation Pyrrole Pyrrole Reaction Iron Catalyst 105°C, 3h Pyrrole->Reaction CCl4_MeOH CCl₄, Methanol CCl4_MeOH->Reaction Pyrrole-2-carboxylate Methyl Pyrrole-2-carboxylate Reaction->Pyrrole-2-carboxylate Direct_Carboxylation_Esterification Pyrrole Pyrrole Intermediate 2-Pyrrolyl trichloromethyl ketone Pyrrole->Intermediate Step A Trichloroacetyl_chloride Trichloroacetyl chloride Trichloroacetyl_chloride->Intermediate Product Ethyl Pyrrole-2-carboxylate Intermediate->Product Step B Ethanol_NaOEt Ethanol, NaOEt Ethanol_NaOEt->Product Paal_Knorr_Synthesis Dicarbonyl 1,4-Dicarbonyl Compound Reaction Acid Catalyst Heat Dicarbonyl->Reaction Amine Ammonia or Primary Amine Amine->Reaction Pyrrole Substituted Pyrrole Reaction->Pyrrole Hantzsch_Synthesis Haloketone α-Haloketone Reaction Base Haloketone->Reaction Ketoester β-Ketoester Ketoester->Reaction Amine Ammonia or Primary Amine Amine->Reaction Pyrrole Substituted Pyrrole Reaction->Pyrrole Van_Leusen_Synthesis TosMIC TosMIC Reaction Base TosMIC->Reaction Alkene Electron-deficient Alkene Alkene->Reaction Pyrrole Substituted Pyrrole Reaction->Pyrrole

References

A Comparative Guide to Pyrrole-2-Carboxylic Acid and 3-Pyrrolecarboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Two Key Pyrrole (B145914) Isomers: Properties, Synthesis, and Biological Significance

Pyrrole-2-carboxylic acid and its isomer, 3-pyrrolecarboxylic acid, are two closely related heterocyclic compounds that have garnered significant interest in the scientific community. Their structural similarities belie distinct differences in their chemical, physical, and biological properties, making a detailed comparison essential for researchers in drug discovery and organic synthesis. This guide provides a comprehensive, data-driven comparison of these two isomers, complete with experimental protocols and visual representations of their molecular interactions.

Physicochemical Properties: A Tale of Two Isomers

The position of the carboxylic acid group on the pyrrole ring significantly influences the physicochemical properties of these molecules. This compound generally exhibits a higher melting point and different solubility characteristics compared to its 3-substituted counterpart. These differences can be attributed to variations in intermolecular hydrogen bonding and crystal lattice energies.

PropertyThis compound3-Pyrrolecarboxylic Acid
Molecular Formula C₅H₅NO₂C₅H₅NO₂
Molecular Weight 111.10 g/mol 111.10 g/mol
Melting Point 204-208 °C (decomposes)[1]~209 °C[2]
Appearance White to light yellow solid/powder[1][3][4]White to light yellow crystal powder[2]
Solubility Soluble in ethanol, methanol, DMF, and DMSO[3][5]. Slightly soluble in water.[4]Soluble in water.[2][6]
pKa 4.45 (at 20 °C)[7]4.453 (at 25°C)[6]

Spectroscopic Analysis: Unambiguous Isomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between this compound and 3-pyrrolecarboxylic acid. The substitution pattern on the pyrrole ring leads to characteristic chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra.

This compound:

¹H NMR (400 MHz, DMSO-d₆): δ 12.2 (br s, 1H, COOH), 11.72 (br s, 1H, NH), 6.97 (m, 1H, H5), 6.75 (m, 1H, H3), 6.15 (m, 1H, H4).[5]

¹³C NMR (100 MHz, DMSO-d₆): Chemical shifts for the carboxyl group and the pyrrole ring carbons provide definitive structural confirmation.

3-Pyrrolecarboxylic Acid:

While extensive data for the parent 3-pyrrolecarboxylic acid in DMSO-d₆ is less commonly published, analysis of its derivatives and related structures provides insight into its expected spectral characteristics. The symmetry of the 3-substituted isomer would result in a different set of chemical shifts and coupling constants compared to the 2-isomer.

Synthesis Protocols: Crafting the Pyrrole Core

The synthesis of pyrrole carboxylic acids can be achieved through various methods, with the Paal-Knorr and Hantzsch syntheses being among the most well-established.

Paal-Knorr Synthesis of this compound Derivatives

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. While not a direct route to the parent this compound, it is a versatile method for creating substituted pyrrole-2-carboxylates.

Experimental Protocol: Synthesis of a Substituted Pyrrole-2-Carboxylate

  • Reaction Setup: A solution of a 1,4-dicarbonyl compound (e.g., a substituted succinaldehyde (B1195056) derivative) is prepared in a suitable solvent such as ethanol.

  • Amine Addition: An equimolar amount of a primary amine is added to the solution.

  • Acid Catalysis: A catalytic amount of a weak acid, like acetic acid, is introduced to facilitate the reaction.

  • Reflux: The reaction mixture is heated at reflux for a specified period, typically several hours, and monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired pyrrole-2-carboxylate.

paal_knorr reagents 1,4-Dicarbonyl + Primary Amine hemiaminal Hemiaminal Intermediate reagents->hemiaminal Nucleophilic Attack cyclization Cyclic Hemiaminal hemiaminal->cyclization Intramolecular Cyclization pyrrole Substituted Pyrrole cyclization->pyrrole Dehydration

Paal-Knorr Pyrrole Synthesis Workflow
Hantzsch Pyrrole Synthesis of 3-Pyrrolecarboxylic Acid Derivatives

The Hantzsch pyrrole synthesis is a multi-component reaction that provides a direct route to highly substituted pyrroles, including derivatives of 3-pyrrolecarboxylic acid.

Experimental Protocol: Continuous Flow Synthesis of a Pyrrole-3-Carboxylic Acid Derivative

This modern adaptation of the Hantzsch synthesis utilizes continuous flow chemistry for efficient and scalable production.

  • Stream Preparation: Three separate streams are prepared:

    • Stream A: A solution of a β-ketoester (e.g., tert-butyl acetoacetate) and a primary amine in a suitable solvent like DMF.

    • Stream B: A solution of an α-haloketone (e.g., 2-bromoacetophenone) in DMF.

    • Stream C (for in-situ amide formation): A solution of a secondary amine.

  • Microreactor Setup: The streams are pumped into a microreactor system at controlled flow rates.

  • Reaction: The reactants mix and react within the heated microreactor. The HBr generated as a byproduct can be utilized to hydrolyze a tert-butyl ester in situ to the carboxylic acid.

  • Quenching and Extraction: The output from the reactor is collected and can be directly coupled with the third stream for amide formation or worked up to isolate the carboxylic acid.

  • Purification: The final product is purified using techniques such as automated flash chromatography.

hantzsch_synthesis reagents β-Ketoester + Primary Amine + α-Haloketone enamine Enamine Intermediate reagents->enamine Condensation imine Imine Intermediate enamine->imine Nucleophilic Attack ring_closure 5-Membered Ring Intermediate imine->ring_closure Intramolecular Nucleophilic Attack pyrrole Substituted Pyrrole-3-carboxylate ring_closure->pyrrole Aromatization

Hantzsch Pyrrole Synthesis Pathway

Biological Activity: A Comparative Overview

Both this compound and its 3-isomer, along with their derivatives, exhibit a wide range of biological activities. Their distinct structures lead to different interactions with biological targets.

This compound is a known natural product found in various organisms, including Streptomyces species. It displays a broad, albeit often weak, spectrum of biological activities.[5][7] Notably, it has been identified as a signaling molecule in bacterial quorum sensing and has shown antibacterial and antifungal properties. It can act as a quorum sensing inhibitor (QSI) in Pseudomonas aeruginosa by downregulating the expression of key virulence genes.

Biological ActivityTarget/OrganismPotency (IC₅₀/MIC)
AntibacterialMycobacterium tuberculosis (derivatives)MIC < 0.016 µg/mL
Quorum Sensing InhibitionPseudomonas aeruginosa-
Anticancer (derivatives)Jurkat cell linesIC₅₀ = 8.00 µM

3-Pyrrolecarboxylic Acid and its derivatives have also been investigated for their therapeutic potential. Several synthetic derivatives have shown promising antibacterial and antiproliferative activities.

Biological ActivityTarget/OrganismPotency (IC₅₀/MIC)
Antiproliferative (derivatives)HT-29 (colon cancer) cell lineIC₅₀ = 19.6 µM
Antiproliferative (derivatives)H1299 (lung cancer) cell lineIC₅₀ = 25.4 µM
Signaling Pathway: this compound in Quorum Sensing

This compound has been shown to interfere with the quorum sensing (QS) systems of pathogenic bacteria like Pseudomonas aeruginosa. QS is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression based on population density. By inhibiting QS, this compound can reduce the production of virulence factors and biofilm formation, making the bacteria more susceptible to host defenses and antibiotics.

quorum_sensing_inhibition cluster_las Las System cluster_rhl Rhl System cluster_pqs PQS System P2CA This compound LasR LasR P2CA->LasR Inhibits RhlR RhlR P2CA->RhlR Inhibits PqsR PqsR P2CA->PqsR Inhibits LasI LasI LasI->LasR 3-oxo-C12-HSL Virulence Virulence Factor Production LasR->Virulence RhlI RhlI RhlI->RhlR C4-HSL RhlR->Virulence PqsA PqsA PqsA->PqsR PQS PqsR->Virulence

Inhibition of P. aeruginosa Quorum Sensing by this compound

Conclusion

This compound and 3-pyrrolecarboxylic acid, while simple in structure, offer a rich area of study for chemists and pharmacologists. Their distinct properties, arising from the positional isomerism of the carboxylic acid group, lead to different synthetic strategies and a diverse range of biological activities. This guide serves as a foundational resource for researchers looking to harness the potential of these versatile pyrrole building blocks in the development of new therapeutics and functional materials. Further investigation into the specific biological targets and mechanisms of action of 3-pyrrolecarboxylic acid and its derivatives will undoubtedly open new avenues for drug discovery.

References

Pyrrole-2-Carboxylic Acid Derivatives: A Comparative Guide to Their Biological Activity and Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of Pyrrole-2-Carboxylic Acid derivatives. Highlighting their therapeutic potential, this document synthesizes experimental data on their antimicrobial, anticancer, and anti-inflammatory properties, offering insights into their structure-activity relationships (SAR).

This compound, a simple five-membered heterocyclic compound, serves as a versatile scaffold in medicinal chemistry.[1] Its derivatives have garnered significant attention due to their wide range of pharmacological activities.[2][3] This guide consolidates key findings to facilitate the rational design of novel therapeutic agents based on this privileged structure.

Antimicrobial Activity

Derivatives of this compound have demonstrated notable efficacy against a spectrum of microbial pathogens, including bacteria and fungi. The antimicrobial potency is significantly influenced by the nature and position of substituents on the pyrrole (B145914) ring.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The core structure of this compound is crucial for its antimicrobial effects. Modifications at various positions on the pyrrole ring have been explored to enhance potency and spectrum of activity. For instance, the introduction of bulky and electron-withdrawing groups has been shown to improve activity.

A key target for some pyrrole-2-carboxamide derivatives is the Mycobacterial Membrane Protein Large 3 (MmpL3), which is essential for the transport of mycolic acids in Mycobacterium tuberculosis.[4][5] SAR studies on these MmpL3 inhibitors revealed that:

  • Substituents on the pyrrole ring: Attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring significantly enhances anti-tuberculosis (anti-TB) activity.[4]

  • Carboxamide modifications: Bulky substituents on the carboxamide nitrogen are crucial for potent activity.[4]

  • Hydrogen bonding: The hydrogens on the pyrrole-2-carboxamide moiety are critical for maintaining high potency, as replacing them with methyl groups leads to a dramatic reduction in activity.[4]

Some derivatives also exhibit quorum sensing (QS) inhibitory activity against pathogens like Pseudomonas aeruginosa.[5] 1H-pyrrole-2,5-dicarboxylic acid, for example, has been shown to reduce the production of QS-related virulence factors and inhibit biofilm formation.[5]

Comparative Antimicrobial Activity of this compound Derivatives
CompoundTarget OrganismMIC (µg/mL)Reference
1H-pyrrole-2-carboxylic acidVibrio parahaemolyticus25[2]
4-chloro-1H-pyrrole-2-carboxylic acidVibrio parahaemolyticus25[2]
1H-pyrrole-2-carboxylic acidVibrio cholerae50[2]
4-chloro-1H-pyrrole-2-carboxylic acidVibrio cholerae100[2]
Pyrrole-2-carboxamide Derivative 32 Mycobacterium tuberculosis< 0.016[4]
Benzylidine pyrrole-2-carbohydrazide GS4 Mycobacterium tuberculosis H37RvComparable to Isoniazid[6]

Anticancer Activity

The antiproliferative potential of this compound derivatives has been investigated against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[7]

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer activity of these derivatives is highly dependent on their structural features. Key SAR insights include:

  • Substitution pattern: The nature and position of substituents on the aryl rings of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives significantly influence their antiproliferative activity and selectivity.[8]

  • Functional group: The conversion of the nitrile group in 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles to esters or amides can modulate their anticancer potency.[8]

  • Metal complexes: Silver(I) complexes of pyrrole-2-carboxylate have demonstrated significant anticancer activity, with AgFu2c (a furan-2-carboxylate (B1237412) complex) showing activity comparable to cisplatin (B142131) against Jurkat cell lines.[9]

Comparative Anticancer Activity of this compound Derivatives
CompoundCell LineIC50 (µM)Reference
AgFu2cJurkat8.00[9]
Cisplatin (Reference)Jurkat6.3[9]
2,6-difluorobenzylpyrrolidin-1H-pyrrolo[2,3-b]pyridineHeLa4.8 µg/mL[3]
pyrrolo[2,3-b]pyridin-5-vinylphenolMCF-73.2 µg/mL[3]

Anti-inflammatory Activity

This compound derivatives have emerged as promising anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes.[10] NSAIDs containing the pyrrole scaffold, such as tolmetin (B1215870) and ketorolac, are already in clinical use.[11]

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

The development of selective COX-2 inhibitors is a key strategy to minimize the gastrointestinal side effects associated with non-selective COX inhibitors. SAR studies in this area have revealed that:

  • Acidic group: The presence of a carboxylic acid group is often crucial for anti-inflammatory effects.[10]

  • Pharmacophore: Incorporating a 2-methylpyrrole pharmacophore can lead to potent COX-1 and COX-2 inhibition.[10]

  • Substituent properties: The steric and hydrogen-bonding properties of benzoyl substituents in 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids correlate with their analgesic and anti-inflammatory potencies.[12]

  • Hybrid molecules: Hybrid molecules combining pyrrole derivatives with other pharmacophores, such as cinnamic acid, have yielded potent dual COX-2/LOX inhibitors.[13]

Comparative Anti-inflammatory Activity of this compound Derivatives
CompoundAssayIC50 (µM)Reference
Hybrid 5 COX-2 Inhibition0.55[13]
Pyrrole 4 COX-2 Inhibition0.65[13]
Indomethacin (Reference)COX-2 Inhibition> 100[13]
Compound 4g COX-2 InhibitionPotent[10]
Compound 4h COX-2 InhibitionPotent[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.

  • Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., ~5×10^5 CFU/mL) is prepared from a fresh culture.

  • Inoculation: Each well of the microtiter plate containing the serially diluted compound is inoculated with the bacterial suspension. Growth and sterility control wells are included.

  • Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity).

MTT Assay for Cytotoxicity

This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 550-600 nm. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.[2][14]

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Dosing: Rats are administered the test compound or a reference drug (e.g., indomethacin) via an appropriate route (e.g., intraperitoneally or orally).

  • Induction of Edema: After a specific time (e.g., 30 minutes), a 1% solution of carrageenan is injected into the subplantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with that of the control group.[7][15]

Visualizing Key Pathways and Processes

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict relevant signaling pathways and experimental workflows.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay MIC Assay cluster_result Result Compound Pyrrole Derivative Stock SerialDilution Serial Dilution in 96-well plate Compound->SerialDilution Bacteria Bacterial Culture Inoculation Inoculation Bacteria->Inoculation SerialDilution->Inoculation Incubation Incubation (16-20h) Inoculation->Incubation Reading Visual Assessment of Growth Incubation->Reading MIC_Value Determine MIC Value Reading->MIC_Value

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

signaling_pathway_inflammation cluster_stimulus Inflammatory Stimulus cluster_pathway Arachidonic Acid Cascade cluster_effect Physiological Effect cluster_inhibition Inhibition by Pyrrole Derivatives Stimulus Cell Damage / Pathogen PLA2 Phospholipase A2 Stimulus->PLA2 Membrane Cell Membrane Phospholipids Membrane->PLA2 activates AA Arachidonic Acid PLA2->AA releases COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Thromboxanes Prostaglandins, Thromboxanes COX1->PGs_Thromboxanes COX2->PGs_Thromboxanes Inflammation Inflammation, Pain, Fever PGs_Thromboxanes->Inflammation Homeostasis Gastric Protection, Platelet Aggregation PGs_Thromboxanes->Homeostasis PyrroleDerivatives This compound Derivatives PyrroleDerivatives->COX1 inhibit (non-selective) PyrroleDerivatives->COX2 inhibit (selective)

Caption: COX Pathway Inhibition by Pyrrole Derivatives.

sar_logic_antimicrobial cluster_modifications Structural Modifications cluster_activity Biological Activity Core Pyrrole-2-Carboxamide Core R1 R1: Phenyl/Pyridyl with EWG Core->R1 R2 R2: Bulky Substituent on Amide Core->R2 NH N-H on Pyrrole and Amide Core->NH Activity Enhanced Anti-TB Activity R1->Activity increases R2->Activity increases NH->Activity is crucial for

Caption: SAR for Anti-TB Pyrrole-2-Carboxamides.

References

Pyrrole-2-Carboxylic Acid Analogues: A Comparative Guide for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This guide provides a comparative analysis of its analogues, focusing on their potential in drug design as antimicrobial and anti-inflammatory agents. The information is compiled from recent studies and presented to aid in the development of novel therapeutics.

Performance Comparison of this compound Analogues

The biological activity of this compound analogues is highly dependent on the nature and position of substituents on the pyrrole (B145914) ring. The following tables summarize the quantitative data for analogues targeting key enzymes in bacteria and inflammatory pathways.

Antimicrobial Activity

Target: Mycobacterial Membrane Protein Large 3 (MmpL3)

MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, responsible for the export of mycolic acids, which are crucial components of the mycobacterial cell wall. Inhibition of MmpL3 is a validated strategy for the development of new anti-tuberculosis drugs.

Compound IDR1 GroupR2 GroupMIC (µg/mL) against M. tuberculosis H37RvCytotoxicity IC50 (µg/mL) against Vero cellsReference
PCA-1 4-fluorophenyl2-adamantyl<0.016>64[1][2]
PCA-2 3-pyridyl2-adamantyl0.09>64[1][2]
PCA-3 4-chlorophenyl2-adamantyl0.03>64[1][2]
PCA-4 2-chlorophenyl2-adamantyl0.06>64[1][2]
NITD-304 (Reference) --<0.016-[1]

Target: Enoyl-Acyl Carrier Protein Reductase (ENR)

ENR is a key enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway, which is essential for bacterial survival. It is a well-established target for narrow-spectrum antibacterial agents.

Compound IDSubstituent on BenzylideneMIC (µg/mL) against M. tuberculosis H37RvReference
GS2 4-Chloro6.25[3]
GS3 2,4-Dichloro6.25[3]
GS4 4-Nitro0.8[3]
GS5 3-Nitro6.25[3]
Isoniazid (Reference) -<0.8[3]
Anti-inflammatory Activity

Target: Cyclooxygenase (COX) Enzymes

COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are lipid mediators of inflammation. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated at sites of inflammation. Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.

Compound IDN-SubstituentR Group on PhenylCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
PCA-COX-1 -CH2COOH4-F1.20.0815[4]
PCA-COX-2 -CH2COOH4-Cl1.50.115[4]
PCA-COX-3 4-hydroxybenzoic acidH0.52.50.2[4]
Celecoxib (Reference) --150.04375[4]
Ibuprofen (Reference) --5100.5[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Microplate Alamar Blue Assay (MABA) for Mycobacterium tuberculosis

This assay is a widely used colorimetric method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[5][6][7][8][9]

Materials:

  • 96-well microplates

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol (B35011) and 10% ADC (albumin-dextrose-catalase)

  • Mycobacterium tuberculosis H37Rv culture

  • Test compounds and reference drugs (e.g., Isoniazid)

  • Alamar Blue reagent

  • 10% Tween 80 solution

  • Sterile deionized water

Procedure:

  • Plate Preparation: Add 200 µL of sterile deionized water to the perimeter wells of the 96-well plate to minimize evaporation.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds and reference drugs in the microplate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in supplemented 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0. Dilute the bacterial suspension 1:20 in fresh broth to obtain an inoculum of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the prepared inoculum to all test and control wells (except sterility control wells, which contain broth only). The final volume in each well will be 200 µL.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Alamar Blue Addition: After incubation, add 25 µL of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to each well.

  • Second Incubation: Re-incubate the plates at 37°C for 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

In Vitro COX-1/COX-2 Inhibition Assay

This fluorometric assay measures the peroxidase activity of COX enzymes to screen for inhibitors.[10][11][12][13]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe (e.g., Amplex™ Red)

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Test compounds and reference drugs (e.g., Celecoxib)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzyme, probe, cofactor, and substrate according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference drugs.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • COX Assay Buffer

    • COX-1 or COX-2 enzyme

    • Test compound or reference drug

  • Pre-incubation: Incubate the plate at 25°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the COX Probe and Cofactor mixture to all wells, followed by the Arachidonic Acid solution to initiate the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g., λEx = 535 nm / λEm = 587 nm) in a kinetic mode for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration relative to the enzyme control. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by this compound analogues.

MmpL3_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm Fatty Acid Synthase II Fatty Acid Synthase II Mycolic Acids Mycolic Acids Fatty Acid Synthase II->Mycolic Acids TMM Trehalose Monomycolate (TMM) Mycolic Acids->TMM Trehalose Trehalose Trehalose->TMM MmpL3 MmpL3 TMM->MmpL3 Transport TMM_periplasm TMM MmpL3->TMM_periplasm Cell Wall Synthesis Cell Wall Synthesis TMM_periplasm->Cell Wall Synthesis Inhibitor Pyrrole-2-Carboxylic Acid Analogue Inhibitor->MmpL3 Inhibition

Caption: Inhibition of MmpL3 transporter by this compound Analogues.

ENR_Pathway cluster_fas Bacterial Fatty Acid Synthesis (FAS-II) Acyl-ACP Acyl-ACP Condensation Condensation Acyl-ACP->Condensation Malonyl-ACP Malonyl-ACP Malonyl-ACP->Condensation Reduction1 First Reduction Condensation->Reduction1 Dehydration Dehydration Reduction1->Dehydration Enoyl-ACP Enoyl-ACP Dehydration->Enoyl-ACP ENR ENR (Enoyl-ACP Reductase) Enoyl-ACP->ENR Elongated Acyl-ACP Elongated Acyl-ACP ENR->Elongated Acyl-ACP Inhibitor Pyrrole-2-Carboxylic Acid Analogue Inhibitor->ENR Inhibition

Caption: Inhibition of ENR in the bacterial fatty acid synthesis pathway.

COX_Pathway Membrane Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane Phospholipids->PLA2 Arachidonic Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic Acid->COX PLA2->Arachidonic Acid PGH2 Prostaglandin (B15479496) H2 COX->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Inhibitor Pyrrole-2-Carboxylic Acid Analogue Inhibitor->COX Inhibition

Caption: Inhibition of COX enzymes in the prostaglandin synthesis pathway.

Experimental Workflow

The following diagram outlines a typical workflow for the design and evaluation of this compound analogues as enzyme inhibitors.

Drug_Design_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_optimization Lead Optimization Lead Identification Lead Identification Analogue Design Analogue Design Lead Identification->Analogue Design Chemical Synthesis Chemical Synthesis Analogue Design->Chemical Synthesis Enzyme Inhibition Assay Enzyme Inhibition Assay Chemical Synthesis->Enzyme Inhibition Assay Cell-based Assay Cell-based Assay Enzyme Inhibition Assay->Cell-based Assay Cytotoxicity Assay Cytotoxicity Assay Cell-based Assay->Cytotoxicity Assay SAR Analysis Structure-Activity Relationship (SAR) Analysis Cytotoxicity Assay->SAR Analysis SAR Analysis->Analogue Design Iterative Improvement ADMET Prediction In Silico ADMET Prediction SAR Analysis->ADMET Prediction

Caption: Experimental workflow for inhibitor design and evaluation.

References

Validating the Purity of Synthesized Pyrrole-2-Carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of standard analytical techniques for validating the purity of Pyrrole-2-Carboxylic Acid, a key heterocyclic building block in medicinal chemistry. We present detailed experimental protocols and comparative data to assist in the selection of the most appropriate methods for quality assessment. Furthermore, we offer a comparative look at alternative pyrrole (B145914) derivatives that are being explored for similar biological activities.

Analytical Techniques for Purity Validation

A multi-pronged approach utilizing chromatographic and spectroscopic techniques is recommended for the robust purity assessment of this compound. Each method offers unique insights into the presence of potential impurities, such as starting materials, by-products, or degradation products.

Comparison of Analytical Methods
Analytical Technique Principle Information Provided Typical Purity Specification Advantages Limitations
Melting Point Determination of the temperature range over which the solid phase transitions to liquid.A sharp melting point close to the literature value indicates high purity. Impurities typically broaden and depress the melting range.204-208 °C (decomposes)[1]Rapid, inexpensive, and simple initial assessment of purity.Insensitive to small amounts of impurities with similar melting points. Not a standalone purity determinant.
¹H & ¹³C NMR Spectroscopy Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing information about the molecular structure.Confirms the chemical structure and identifies impurities with distinct proton and carbon signals.Conforms to the expected structure with no significant impurity peaks.Provides detailed structural information and can quantify impurities with an internal standard.Less sensitive to impurities that lack protons or have overlapping signals. Requires deuterated solvents.
High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase.Determines the percentage purity by measuring the area of the main peak relative to impurity peaks.>98.0% (area%)High resolution, sensitivity, and quantitative accuracy.Requires method development (column, mobile phase, detector selection).
Thin-Layer Chromatography (TLC) Separation of components on a thin layer of adsorbent material based on their differential migration with a solvent.A single spot indicates a high likelihood of a pure compound. Multiple spots suggest the presence of impurities.A single spot with a consistent Rf value in a given solvent system.Simple, rapid, and cost-effective for monitoring reaction progress and preliminary purity checks.Primarily qualitative; less sensitive and reproducible than HPLC.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules, confirming molecular weight.Confirms the molecular weight of the target compound and can help identify impurities based on their mass.A prominent peak corresponding to the expected molecular ion [M+H]⁺ or [M-H]⁻.Highly sensitive and provides accurate molecular weight information.Does not distinguish between isomers. Fragmentation patterns can be complex to interpret.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, identifying functional groups.Confirms the presence of key functional groups (e.g., C=O, O-H, N-H) and can indicate the presence of impurities with different functional groups.Characteristic peaks corresponding to the functional groups of this compound.Rapid and non-destructive. Good for confirming the presence of the desired functional groups.Provides limited information on the overall purity and structure. Not suitable for quantifying impurities.

Experimental Protocols

Below are detailed methodologies for the key experiments used to validate the purity of this compound.

Melting Point Determination
  • Apparatus: Digital melting point apparatus.

  • Procedure: A small, finely powdered sample of the synthesized this compound is packed into a capillary tube. The tube is placed in the melting point apparatus, and the temperature is raised at a rate of 1-2 °C per minute near the expected melting point. The temperature range from the appearance of the first liquid drop to the complete melting of the sample is recorded.

  • Expected Result: A pure sample should exhibit a sharp melting point in the range of 204-208 °C with decomposition[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: 300 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent such as DMSO-d₆ or Methanol-d₄.

  • ¹H NMR Spectroscopy Protocol:

    • Solvent: DMSO-d₆.

    • Expected Chemical Shifts (ppm): ~12.2 (br s, 1H, COOH), ~11.7 (br s, 1H, NH), ~6.9 (m, 1H, pyrrole-H), ~6.7 (m, 1H, pyrrole-H), ~6.1 (m, 1H, pyrrole-H).

  • ¹³C NMR Spectroscopy Protocol:

    • Solvent: DMSO-d₆.

    • Expected Chemical Shifts (ppm): ~162 (C=O), and signals corresponding to the pyrrole ring carbons.

High-Performance Liquid Chromatography (HPLC)

While a specific standard method for this compound is not universally established, a general reverse-phase HPLC method can be developed.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A reported method for a pyrrole derivative used an isocratic mobile phase of Acetonitrile:Phosphate buffer, pH=3 (50:50% v/v)[2].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 290 nm).

  • Procedure: Dissolve a small amount of the sample in the mobile phase or a suitable solvent. Inject the solution into the HPLC system and record the chromatogram.

  • Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Thin-Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.

  • Mobile Phase: A mixture of a polar and a non-polar solvent. For carboxylic acids, adding a small amount of acetic or formic acid to the mobile phase can prevent tailing[3]. A common solvent system could be a mixture of ethyl acetate (B1210297) and hexane (B92381) with a small percentage of acetic acid (e.g., Ethyl Acetate/Hexane/Acetic Acid 70:30:1).

  • Procedure: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol). Apply a small spot of the solution to the TLC plate. Develop the plate in a chamber saturated with the mobile phase.

  • Visualization: Visualize the spots under UV light (254 nm) or by staining with an appropriate agent (e.g., iodine vapor). A single spot indicates a likely pure compound.

Mass Spectrometry (MS)
  • Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Procedure: Dissolve a small amount of the sample in a suitable solvent and introduce it into the mass spectrometer.

  • Expected Result: The mass spectrum should show a prominent peak corresponding to the molecular weight of this compound (111.10 g/mol )[4]. Depending on the ionization mode, this will appear as the protonated molecule [M+H]⁺ at m/z 112.1 or the deprotonated molecule [M-H]⁻ at m/z 110.1.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a solid using an ATR accessory.

  • Expected Characteristic Peaks (cm⁻¹):

    • A broad peak in the range of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid[5].

    • A strong peak around 1700 cm⁻¹ due to the C=O (carbonyl) stretching vibration[5].

    • N-H stretching vibration from the pyrrole ring, typically around 3300-3500 cm⁻¹.

Visualization of the Purity Validation Workflow

The following diagram illustrates a logical workflow for the comprehensive purity validation of synthesized this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Check cluster_structure Structural Confirmation cluster_quantification Quantitative Purity synthesis Synthesized This compound tlc TLC Analysis synthesis->tlc Quick Check mp Melting Point synthesis->mp Initial Purity hplc HPLC Analysis tlc->hplc Guide Method Development nmr ¹H & ¹³C NMR mp->nmr ms Mass Spectrometry nmr->ms Confirm Structure ftir FTIR Spectroscopy ms->ftir ftir->hplc final_product Pure Product (>98%) hplc->final_product Final Assay

Caption: A logical workflow for the purity validation of this compound.

Comparison with Alternative Pyrrole Derivatives

This compound is a foundational scaffold, and numerous derivatives have been synthesized to enhance or modify its biological activity. The choice of an alternative often depends on the desired therapeutic target and pharmacokinetic properties.

Compound/Derivative Class Key Structural Modification Reported Biological Activity Rationale for Use/Comparison
This compound Parent Scaffold Antiparasitic, Antifungal[6]Baseline for comparison; a versatile starting material for further derivatization.
Substituted Pyrrole-Indole Hybrids Fusion with an indole (B1671886) ring system.Anticancer[1]The indole moiety is a common pharmacophore in anticancer drugs; hybridization aims to enhance potency.
Fused Pyrrolopyrimidines Pyrrole ring fused with a pyrimidine (B1678525) ring.Anticancer, Antimicrobial[1]Pyrimidines are key components of nucleobases; this fusion can lead to potent enzyme inhibitors.
3-Aroyl-1-Arylpyrroles Addition of aryl and aroyl groups.Anti-inflammatory, Anticancer[1]These substitutions can increase lipophilicity and introduce new binding interactions with biological targets.
Tetrazole Bioisosteres Replacement of the carboxylic acid group with a tetrazole ring.Various, depending on the core scaffold.Tetrazoles can mimic the acidic properties of carboxylic acids while potentially improving metabolic stability and cell permeability.

The following diagram illustrates the relationship between this compound and its derivatives, highlighting the concept of bioisosteric replacement.

Pyrrole_Derivatives cluster_derivatives Derivatives with Enhanced/Modified Activity cluster_bioisostere Bioisosteric Replacement pca This compound (Parent Scaffold) indole_hybrid Pyrrole-Indole Hybrids pca->indole_hybrid Hybridization pyrrolopyrimidine Fused Pyrrolopyrimidines pca->pyrrolopyrimidine Ring Fusion aroyl_aryl Aroyl-Aryl Pyrroles pca->aroyl_aryl Substitution tetrazole Tetrazole Analogs pca->tetrazole Isosteric Replacement of COOH

Caption: Relationship between this compound and its derivatives.

References

A Spectroscopic Comparison of Pyrrole Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrrole (B145914) (1H-pyrrole) is a foundational five-membered aromatic heterocycle integral to many vital biological molecules, such as heme and chlorophyll. Its non-aromatic and less stable isomers, 2H-pyrrole and 3H-pyrrole (also known as pyrrolenines), represent key intermediates in various chemical transformations.[1] A thorough understanding of the distinct spectroscopic signatures of these isomers is paramount for their identification in reaction mixtures, for studying their dynamic behavior, and for leveraging their potential in synthetic chemistry. This guide provides a comparative analysis of the spectroscopic data for 1H-pyrrole and its isomers, drawing from both experimental and computational studies.

Relative Stabilities and Isomerization

Quantum chemical calculations have established that 1H-pyrrole is the most stable isomer.[1] The isomerization from the stable 1H-pyrrole to its less stable tautomers is a significant transformation in pyrrole chemistry, believed to proceed through the formation of the higher-energy 2H- and 3H-pyrrole intermediates.[1]

G Pyrrole_1H 1H-Pyrrole (Aromatic, Most Stable) Pyrrole_2H 2H-Pyrrole (Non-aromatic) Pyrrole_1H->Pyrrole_2H Isomerization Pyrrole_3H 3H-Pyrrole (Non-aromatic) Pyrrole_1H->Pyrrole_3H Isomerization Pyrrole_2H->Pyrrole_3H

Isomerization pathway between pyrrole isomers.

Comparative Spectroscopic Data

The following sections and tables summarize the available experimental and computationally predicted spectroscopic data for the three pyrrole isomers.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy provides a fingerprint for molecular structure. The aromatic 1H-pyrrole exhibits characteristic vibrational modes that differ significantly from its non-aromatic isomers. Computational studies have been crucial in predicting the vibrational frequencies of the unstable 2H- and 3H-isomers.[1]

Table 1: Comparison of Key Vibrational Frequencies (cm⁻¹) of Pyrrole Isomers.

Vibrational Mode1H-Pyrrole (Experimental)2H-Pyrrole (Computational)3H-Pyrrole (Computational)
N-H Stretch~3400--
C-H Stretch3100-31502900-31002900-3100
Ring Stretching1350-1550Not well characterizedNot well characterized

Note: Experimental data for 2H- and 3H-pyrrole are scarce due to their instability. The presented values are based on a combination of experimental data for 1H-pyrrole and computational predictions for all isomers.[1][2][3][4]

Electronic Spectroscopy (UV-Vis)

The UV-Vis absorption spectra of the pyrrole isomers are markedly different due to the aromaticity of 1H-pyrrole.[1] 1H-pyrrole exhibits π-π* transitions characteristic of aromatic systems, while the non-aromatic isomers are expected to have absorptions at different wavelengths.

Table 2: Comparison of Electronic Absorption Maxima (λmax) of Pyrrole Isomers.

Isomerλmax (nm) (Experimental)λmax (nm) (Computational)Solvent/Method
1H-Pyrrole203, 250, 287-Aqueous solution[5]
2H-Pyrrole-Predicted to differ significantly from 1H-pyrrole-
3H-Pyrrole-Predicted to differ significantly from 1H-pyrrole-

Note: The UV-Vis spectra of 2H- and 3H-pyrrole have not been experimentally well-characterized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the electronic environment of nuclei within a molecule. The chemical shifts of protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to the aromaticity and substitution patterns of the pyrrole ring.

Table 3: Comparison of ¹H NMR Chemical Shifts (δ, ppm) of Pyrrole Isomers.

Position1H-Pyrrole (Experimental, in CDCl₃)2H-Pyrrole (Computational)3H-Pyrrole (Computational)
N-H~8.0 (broad)[6]--
H2 / H5 (α-protons)~6.68[7]Expected upfield shiftExpected upfield shift
H3 / H4 (β-protons)~6.22[7]Expected upfield shiftExpected upfield shift

Table 4: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) of Pyrrole Isomers.

Position1H-Pyrrole (Experimental, in CDCl₃)2H-Pyrrole (Computational)3H-Pyrrole (Computational)
C2 / C5 (α-carbons)~118.5Expected significant shiftExpected significant shift
C3 / C4 (β-carbons)~108.2Expected significant shiftExpected significant shift

Note: The chemical shifts for 2H- and 3H-pyrrole are predicted based on their non-aromatic nature, which would lead to significant differences compared to the aromatic 1H-pyrrole.[6]

Experimental Protocols

The acquisition of high-quality spectroscopic data requires meticulous experimental procedures. Below are generalized protocols for the key spectroscopic techniques discussed.

Vibrational Spectroscopy (FTIR and Raman)
  • Sample Preparation: For liquid samples like 1H-pyrrole, a thin film can be prepared between two KBr or NaCl plates for IR analysis. For Raman spectroscopy, the liquid sample can be placed in a glass capillary tube. Gaseous samples can be analyzed in a gas cell with appropriate windows (e.g., KBr for IR).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used for IR measurements, often with a resolution of 4 cm⁻¹. A Raman spectrometer equipped with a laser source (e.g., He-Ne laser at 633 nm) is used for Raman analysis.

  • Data Acquisition: Spectra are typically collected over a range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

Electronic Spectroscopy (UV-Vis)
  • Sample Preparation: Solutions of the pyrrole isomer are prepared in a UV-transparent solvent (e.g., ethanol, cyclohexane, or water) at a known concentration (typically in the micromolar range).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used to measure the absorbance of the sample.

  • Data Acquisition: The spectrum is scanned over a wavelength range (e.g., 200-400 nm). A baseline is first recorded with the solvent-filled cuvette. The sample's absorption spectrum is then measured and corrected against the baseline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

  • Data Acquisition: For ¹H NMR, standard parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.[6] For ¹³C NMR, proton broadband decoupling is used to simplify the spectrum, with a relaxation delay of 2 seconds.[6]

Conclusion

The spectroscopic properties of pyrrole isomers are intrinsically linked to their electronic structure, with a stark contrast observed between the aromatic 1H-pyrrole and its non-aromatic counterparts, 2H- and 3H-pyrrole. While experimental data for the less stable isomers remain limited, computational chemistry provides valuable insights into their expected spectroscopic signatures. This comparative guide serves as a foundational resource for researchers working with these important heterocyclic compounds, aiding in their identification, characterization, and utilization in various scientific endeavors.

References

A Comparative Guide to Poly(pyrrole-2-carboxylic acid) and Polypyrrole Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the performance of poly(pyrrole-2-carboxylic acid) (PPy-2-COOH) and its parent polymer, polypyrrole (PPy). By presenting supporting experimental data, detailed methodologies, and visual representations of experimental workflows, this document aims to assist researchers in selecting the optimal material for their specific applications, particularly in the fields of drug delivery and biomedical devices.

Core Performance Characteristics: A Tabular Comparison

The functionalization of the pyrrole (B145914) monomer with a carboxylic acid group at the 2-position significantly alters the physicochemical properties of the resulting polymer. The following tables summarize the key performance differences based on available experimental data.

Disclaimer: The data presented below is compiled from various sources. Direct comparison should be approached with caution as experimental conditions such as synthesis method, dopant, and measurement technique can influence the results.

Table 1: Electrical Conductivity

PolymerConductivity (S/cm)Measurement MethodReference
Polypyrrole (PPy)10⁻² - 10²Four-Point Probe[1][2]
Poly(N-(2-carboxyethyl)pyrrole)~10⁻⁶Not Specified[3]
Carboxy-endcapped PPy2.78 ± 0.12Four-Point Probe[3]

Table 2: Thermal Stability (TGA)

PolymerOnset of Major Decomposition (°C)AtmosphereReference
Polypyrrole (PPy)~250-300Nitrogen/Air[4][5]
Poly(this compound) (PPy-2-COOH)Data not available in comparative studies-

Note: The thermal stability of PPy is influenced by the dopant used.[5]

Table 3: Electrochemical Properties

PolymerKey Electrochemical FeaturesApplication ContextReference
Polypyrrole (PPy)Well-defined redox peaks, high specific capacitance (up to 353.37 F/g)Supercapacitors, Sensors
Poly(this compound) (PPy-2-COOH)Electroactive with potential for covalent immobilization of biomoleculesBiosensors[6][7]

Table 4: Drug Loading and Release

| Polymer | Drug Loading Mechanism | Release Trigger | Key Advantages | Reference | | :--- | :--- | :--- | :--- | | Polypyrrole (PPy) | Entrapment during polymerization, electrostatic interaction | Electrical stimulation (oxidation/reduction) | Tunable release rates |[8][9][10] | | Poly(this compound) (PPy-2-COOH) | Covalent conjugation, electrostatic interaction | pH change, electrical stimulation | Potential for higher drug loading and controlled, sustained release due to functional groups |[7][11] |

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison, providing a framework for reproducible research.

Synthesis of Polypyrrole (PPy) via Chemical Oxidative Polymerization

Materials:

  • Pyrrole monomer

  • Ferric chloride (FeCl₃) as an oxidant

  • Deionized water

  • Ethanol (B145695)

Procedure:

  • Dissolve a specific concentration of pyrrole monomer in deionized water in a reaction vessel.

  • Separately prepare a solution of FeCl₃ in deionized water.

  • Slowly add the FeCl₃ solution to the pyrrole solution while stirring continuously.

  • The reaction mixture will turn black, indicating the formation of PPy precipitate.

  • Allow the polymerization to proceed for a specified time (e.g., 24 hours) at room temperature.

  • Filter the black precipitate and wash it thoroughly with deionized water and ethanol to remove any unreacted monomer and oxidant.

  • Dry the resulting PPy powder in a vacuum oven.

Synthesis of Poly(this compound) (PPy-2-COOH) via Chemical Polymerization

Materials:

  • This compound monomer

  • Hydrogen peroxide (H₂O₂) as an initiator

  • Deionized water

Procedure:

  • Disperse this compound in a suitable solvent (e.g., water-ethanol medium).

  • Initiate the polymerization by adding hydrogen peroxide.

  • Monitor the polymerization by observing the appearance and increase of an absorption peak around 465 nm using UV-Vis spectroscopy, which indicates the formation of PCPy oligomers.[12]

  • The reaction can be carried out at a specific pH (e.g., pH 2.0 for the chemical method) to optimize the polymerization rate.[12]

  • Separate the synthesized PPy-2-COOH particles from the solution.

  • Wash and dry the final product.

Measurement of Electrical Conductivity

Method: Four-Point Probe Method[13]

Apparatus:

  • Four-point probe head

  • Source meter (for applying current)

  • Voltmeter (for measuring voltage)

  • Sample holder

Procedure:

  • Prepare a thin film of the polymer sample on a non-conductive substrate.

  • Place the four-point probe head on the surface of the film, ensuring all four probes are in good contact.

  • Apply a constant DC current (I) through the two outer probes.

  • Measure the voltage (V) across the two inner probes.

  • Calculate the sheet resistance (Rs) using the formula: Rs = (π/ln2) * (V/I).

  • Measure the thickness (t) of the film.

  • Calculate the bulk conductivity (σ) using the formula: σ = 1 / (Rs * t).

Electrochemical Characterization

Method: Cyclic Voltammetry (CV)

Apparatus:

  • Potentiostat

  • Three-electrode electrochemical cell (working electrode, counter electrode, reference electrode)

  • Electrolyte solution (e.g., 0.5 M H₂SO₄)

Procedure:

  • Deposit a thin film of the polymer on the working electrode (e.g., glassy carbon electrode).

  • Assemble the three-electrode cell with the polymer-coated working electrode, a platinum wire counter electrode, and a saturated calomel (B162337) reference electrode (SCE).

  • Fill the cell with the electrolyte solution.

  • Perform cyclic voltammetry by scanning the potential between a defined range (e.g., -0.8 to 0.9 V vs. SCE) at a specific scan rate (e.g., 50 mV/s).

  • Record the resulting current as a function of the applied potential to obtain the cyclic voltammogram. The redox peaks in the voltammogram provide information about the electrochemical activity of the polymer.

In Vitro Drug Release Study

Method: Sample and Separate Method[14]

Apparatus:

  • Vials or tubes

  • Incubator or water bath shaker (to maintain physiological temperature)

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC (for drug quantification)

  • Phosphate-buffered saline (PBS, pH 7.4) as release medium

Procedure:

  • Disperse a known amount of drug-loaded polymer particles in a specific volume of PBS in a vial.

  • Place the vial in an incubator at 37°C with gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Replenish the withdrawn volume with fresh PBS to maintain a constant volume.

  • Centrifuge the collected aliquot to separate any polymer particles.

  • Analyze the supernatant for the concentration of the released drug using a suitable analytical technique (e.g., UV-Vis spectrophotometry at the drug's λmax).

  • Calculate the cumulative percentage of drug released over time.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the key experimental procedures described above.

Synthesis_Comparison cluster_PPy Polypyrrole (PPy) Synthesis cluster_PPyCOOH Poly(this compound) Synthesis Pyrrole Pyrrole Monomer Polymerization_PPy Chemical Oxidative Polymerization Pyrrole->Polymerization_PPy FeCl3 FeCl3 (Oxidant) FeCl3->Polymerization_PPy Washing_PPy Washing & Filtering Polymerization_PPy->Washing_PPy Drying_PPy Drying Washing_PPy->Drying_PPy PPy_Product PPy Powder Drying_PPy->PPy_Product PyrroleCOOH This compound Polymerization_PPyCOOH Chemical Polymerization PyrroleCOOH->Polymerization_PPyCOOH H2O2 H2O2 (Initiator) H2O2->Polymerization_PPyCOOH Separation Separation Polymerization_PPyCOOH->Separation Drying_PPyCOOH Drying Separation->Drying_PPyCOOH PPyCOOH_Product PPy-2-COOH Powder Drying_PPyCOOH->PPyCOOH_Product

Caption: Comparative workflow for the synthesis of PPy and PPy-2-COOH.

Characterization_Workflow cluster_Conductivity Electrical Conductivity cluster_Electrochemistry Electrochemical Properties cluster_DrugRelease Drug Release Polymer_Sample Polymer Sample (PPy or PPy-2-COOH) Four_Point_Probe Four-Point Probe Measurement Polymer_Sample->Four_Point_Probe Cyclic_Voltammetry Cyclic Voltammetry Polymer_Sample->Cyclic_Voltammetry Drug_Loading Drug Loading Polymer_Sample->Drug_Loading Conductivity_Value Conductivity (S/cm) Four_Point_Probe->Conductivity_Value Voltammogram Cyclic Voltammogram Cyclic_Voltammetry->Voltammogram In_Vitro_Release In Vitro Release Assay Drug_Loading->In_Vitro_Release Release_Profile Drug Release Profile In_Vitro_Release->Release_Profile

Caption: General workflow for the characterization of polymer performance.

Discussion of Performance Differences

The introduction of a carboxylic acid group onto the pyrrole monomer has profound effects on the properties and performance of the resulting polymer.

Electrical Conductivity: The most significant difference lies in the electrical conductivity. While PPy is a well-known conducting polymer with conductivity values spanning several orders of magnitude, the introduction of a carboxyl group, as seen in poly(N-(2-carboxyethyl)pyrrole), can drastically reduce conductivity by up to four orders of magnitude.[3] This is likely due to the disruption of the π-conjugated system along the polymer backbone. However, surface modification of PPy with carboxylic acid groups, such as in carboxy-endcapped PPy, can preserve the bulk conductivity.[3] This distinction is critical for applications requiring both high conductivity and surface functionality.

Thermal Stability: While direct comparative data for PPy-2-COOH is scarce, the thermal stability of PPy is generally good, with decomposition temperatures typically above 250°C.[4][5] The stability is influenced by the nature of the dopant anion incorporated into the polymer matrix. It is plausible that the carboxylic acid groups in PPy-2-COOH could influence its thermal degradation profile, potentially through intermolecular hydrogen bonding, but further experimental verification is needed.

Electrochemical Properties: Both PPy and PPy-2-COOH are electroactive. PPy exhibits excellent charge storage capacity, making it suitable for applications like supercapacitors. The carboxylic acid groups in PPy-2-COOH provide a key advantage in biosensor applications by enabling the covalent immobilization of enzymes and other biorecognition elements, which can enhance the stability and performance of the sensor.[6][7]

Biocompatibility and Drug Delivery: PPy is generally considered biocompatible.[15] The presence of carboxylic acid groups in PPy-2-COOH is expected to enhance its biocompatibility and provides functional handles for the covalent attachment of drugs or targeting ligands. This is a significant advantage for drug delivery systems, as it allows for a more stable and controlled loading of therapeutic agents compared to the simple entrapment method often used with PPy.[7][11] The pH-responsive nature of the carboxylic acid group can also be exploited for triggered drug release in specific physiological environments.

Conclusion

The choice between poly(this compound) and polypyrrole depends heavily on the specific requirements of the application.

  • Polypyrrole (PPy) is the material of choice when high electrical conductivity is the primary requirement, for instance, in electrodes for supercapacitors or as the primary conductive element in electronic devices.

  • Poly(this compound) (PPy-2-COOH) is superior for applications that demand surface functionalization, biocompatibility, and controlled molecular interactions . Its carboxylic acid groups make it an excellent platform for biosensors, where stable enzyme immobilization is crucial, and for advanced drug delivery systems that require covalent drug attachment and potentially pH-triggered release.

Researchers and drug development professionals should carefully consider this trade-off between conductivity and functionality to select the most appropriate polymer for their innovative applications. Future research should focus on direct, side-by-side comparisons of these two polymers under identical experimental conditions to provide more precise quantitative data for the scientific community.

References

Pyrrole-2-Carboxylic Acid as a Proline Bioisostere: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of amino acid residues with non-natural mimics, a practice known as bioisosterism, is a cornerstone of modern medicinal chemistry. This approach aims to modulate the pharmacological properties of peptides and small molecules to enhance their therapeutic potential. Proline, with its unique cyclic structure, imparts significant conformational constraints on peptide backbones, influencing their structure and function. Pyrrole-2-carboxylic acid has emerged as a potential bioisostere for proline, offering a planar, aromatic alternative to proline's saturated, puckered ring. This guide provides a comparative analysis of this compound and proline, summarizing their known properties and outlining the experimental methodologies required for a direct comparison of their performance in a drug discovery context.

Structural and Physicochemical Comparison

Proline's rigid pyrrolidine (B122466) ring restricts the peptide backbone's phi (φ) torsion angle and influences the cis-trans isomerization of the preceding peptide bond, playing a critical role in protein folding and molecular recognition.[1][2] In contrast, this compound introduces a planar aromatic system. This fundamental structural difference is anticipated to have profound effects on the conformational landscape of a peptide or small molecule.

Below is a table summarizing the key physicochemical properties of L-proline and this compound.

PropertyL-ProlineThis compoundReferences
Structure Saturated, five-membered pyrrolidine ringAromatic, five-membered pyrrole (B145914) ring
Molar Mass 115.13 g/mol 111.10 g/mol
Conformation Puckered ring (endo/exo conformations)Planar[1]
Chirality at α-carbon ChiralAchiral
Key Functional Groups Secondary amine, Carboxylic acidNH in an aromatic ring, Carboxylic acid
Known Biological Roles Proteinogenic amino acid, structural component of proteinsMetabolite of proline, inhibitor of proline racemase[3]

Performance Comparison: Theoretical Considerations and Experimental Gaps

Direct, quantitative experimental data comparing the performance of this compound and proline as bioisosteres within the same molecular scaffold is currently limited in the scientific literature. However, based on their distinct structural and chemical properties, we can infer potential differences in their impact on a molecule's biological activity, stability, and pharmacokinetic profile.

Conformational Effects

The substitution of proline with this compound is expected to significantly alter the local and global conformation of a peptide. Proline's puckered ring and the resulting dihedral angle constraints are crucial for inducing specific secondary structures like β-turns.[1] The planarity of the pyrrole ring in this compound would likely disrupt such structures, leading to a more extended or altered peptide backbone conformation. This could either be beneficial or detrimental to biological activity, depending on the required conformation for target binding.

Target Binding and Biological Activity

The change in shape and electronic distribution upon replacing proline with this compound will inevitably affect interactions with biological targets. This compound is a known inhibitor of proline racemase, suggesting it can effectively mimic the transition state of proline in certain enzymatic reactions.[4][5][6][7] This mimicry is attributed to the planar nature of the pyrrole ring, which resembles the planar transition state of the proline racemization reaction.[7] For other targets, the aromaticity of the pyrrole ring could introduce new π-π stacking or other non-covalent interactions, potentially enhancing binding affinity. Conversely, the loss of the specific three-dimensional arrangement of proline's pyrrolidine ring might abolish critical binding interactions.

Metabolic Stability and Pharmacokinetics

Peptides are often susceptible to enzymatic degradation. The peptide bond preceding a proline residue can adopt a cis conformation, which can influence susceptibility to proteolysis.[8] The introduction of the aromatic this compound may alter this cis-trans equilibrium and the overall shape of the peptide, potentially leading to increased or decreased metabolic stability. Furthermore, the planarity and aromaticity of this compound could influence membrane permeability and other pharmacokinetic properties.

Experimental Protocols for Comparative Analysis

To rigorously evaluate this compound as a proline bioisostere, a series of head-to-head comparative experiments are necessary. The following section outlines the detailed methodologies for key experiments.

Synthesis of Comparative Peptides

Objective: To synthesize a parent peptide containing proline and an analog where proline is substituted with this compound.

Methodology: Solid-Phase Peptide Synthesis (SPPS)

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids).

  • Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids to the growing peptide chain. For the proline-containing peptide, use Fmoc-Pro-OH. For the analog, use Fmoc-protected this compound. The coupling can be mediated by standard reagents like HBTU/HOBt or HATU in the presence of a base such as DIPEA in DMF.[9][10]

  • Fmoc Deprotection: After each coupling step, remove the Fmoc protecting group using a solution of piperidine (B6355638) in DMF.

  • Cleavage and Deprotection: Once the desired sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry (MS) and analytical HPLC.

Conformational Analysis

Objective: To compare the secondary structure and conformational preferences of the proline-containing and this compound-containing peptides.

Methodology: Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) Spectroscopy

  • NMR Spectroscopy: [11][12][13][14]

    • Dissolve the purified peptides in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Acquire a series of one- and two-dimensional NMR spectra (e.g., TOCSY, NOESY/ROESY).

    • Assign the proton resonances to specific amino acid residues.

    • Analyze the Nuclear Overhauser Effect (NOE) data to determine through-space proximities between protons, which provide distance restraints for structure calculation.

    • Calculate and compare the three-dimensional structures of the two peptides.

  • Circular Dichroism (CD) Spectroscopy: [15][16]

    • Dissolve the peptides in an appropriate buffer.

    • Record the CD spectra in the far-UV region (typically 190-250 nm).

    • Analyze the spectra to estimate the secondary structure content (e.g., α-helix, β-sheet, random coil) of each peptide.

In Vitro Biological Activity Assay (Example: Competitive Binding Assay)

Objective: To determine and compare the binding affinity of the two peptides to a specific target protein.

Methodology: Surface Plasmon Resonance (SPR) or Enzyme-Linked Immunosorbent Assay (ELISA)

  • Target Immobilization (SPR): Covalently immobilize the target protein onto a sensor chip.

  • Binding Analysis: Flow solutions of the peptides at various concentrations over the sensor chip and measure the change in the refractive index, which is proportional to the amount of bound peptide.

  • Data Analysis: Determine the association (kₐ) and dissociation (kₑ) rate constants to calculate the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity.

  • Competitive ELISA (alternative): Coat a microplate with the target protein. Incubate with a fixed concentration of a labeled ligand and varying concentrations of the test peptides. The displacement of the labeled ligand is measured to determine the IC₅₀ value for each peptide.

Metabolic Stability Assay

Objective: To compare the stability of the two peptides in the presence of metabolic enzymes.[17][18][19]

Methodology: Liver Microsomal Stability Assay

  • Incubation: Incubate the peptides at a known concentration with liver microsomes (human, rat, etc.) and NADPH (as a cofactor for cytochrome P450 enzymes) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the enzymatic reaction in each aliquot by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the amount of remaining parent peptide.

  • Data Analysis: Plot the percentage of remaining peptide against time and determine the in vitro half-life (t₁/₂) for each peptide.

Cell Permeability Assay

Objective: To assess and compare the ability of the two peptides to cross a cell membrane.[20][21][22][23][24]

Methodology: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Assay Setup: The filter plate (donor compartment) is placed in a receiver plate containing buffer. The test peptides are added to the donor wells.

  • Incubation: The plate assembly is incubated for a set period to allow for passive diffusion of the peptides across the artificial membrane.

  • Quantification: The concentration of the peptides in both the donor and receiver wells is measured by LC-MS/MS or another suitable analytical method.

  • Permeability Calculation: The effective permeability (Pe) is calculated based on the concentrations in the donor and receiver compartments and the incubation time.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Structural Comparison: Proline vs. This compound proline L-Proline Saturated Pyrrolidine Ring Puckered Conformation Chiral α-Carbon pca This compound Aromatic Pyrrole Ring Planar Conformation Achiral α-Carbon proline->pca Bioisosteric Replacement Workflow for Comparative Analysis cluster_synthesis Synthesis cluster_analysis Analysis cluster_evaluation Evaluation synthesis Peptide Synthesis (SPPS) - Proline Peptide - PCA Peptide conformation Conformational Analysis (NMR, CD) synthesis->conformation activity Biological Activity (SPR, ELISA) synthesis->activity stability Metabolic Stability (Microsomal Assay) synthesis->stability permeability Cell Permeability (PAMPA) synthesis->permeability evaluation Comparative Evaluation of Performance as Bioisosteres conformation->evaluation activity->evaluation stability->evaluation permeability->evaluation Proline Racemase Inhibition by this compound l_proline L-Proline (Puckered) transition_state Transition State (Planar) l_proline->transition_state Racemization enzyme Proline Racemase l_proline->enzyme d_proline D-Proline (Puckered) d_proline->enzyme transition_state->d_proline pca_inhibitor This compound (Planar Mimic) pca_inhibitor->enzyme Inhibition

References

A Comparative Analysis of Functionalized Pyrrole-2-Carboxylic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities. This guide provides a comparative study of various classes of functionalized pyrrole-2-carboxylic acids, focusing on their applications as antiproliferative, anti-tuberculosis (anti-TB), and antimicrobial agents. We present a synthesis of current research, including quantitative performance data, detailed experimental protocols, and visual representations of mechanisms and workflows to aid in the rational design and development of novel therapeutics.

Antiproliferative Derivatives: Targeting Cancer Cell Metabolism

A significant class of functionalized pyrrole-2-carboxylic acids exhibits potent antiproliferative activity against various cancer cell lines. Recent studies have focused on 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives, which have shown promising results.

Comparative Antiproliferative Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles and their derivatives against several human cancer cell lines.

CompoundModificationHT-29 (Colon Cancer) IC50 (µM)H1299 (Lung Cancer) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)PC3 (Prostate Cancer) IC50 (µM)Reference
cis-4m 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrile19.625.4--[1]
cis-6m 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxamidePoor activityPoor activity--[1]
trans-4k 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrile----[1]
Cisplatin (Reference Drug)--IC50 values are 9 times higher for cis-4mIC50 values are 2.5 times higher for cis-4m[1]

Note: "-" indicates data not provided in the cited source.

Structure-Activity Relationship (SAR) Insights: Initial studies suggest that the nitrile group at the C2 position of the 3,5-diaryl-3,4-dihydro-2H-pyrrole ring is crucial for antiproliferative activity, as the corresponding amide (cis-6m) showed significantly reduced potency[1]. Further derivatization and SAR studies are ongoing to optimize the potency and selectivity of these compounds.

Mechanism of Action: Targeting Proline Metabolism

Evidence suggests that some of these antiproliferative pyrrole (B145914) derivatives may exert their effects by targeting the metabolic cycle of L-proline, a pathway crucial for cancer cell survival, proliferation, and metastasis[1]. One of the key enzymes in this pathway is Pyrroline-5-Carboxylate Reductase (PYCR1), which catalyzes the final step in proline biosynthesis. The structural similarity of 3,4-dihydro-2H-pyrrole-2-carboxylic acid to the natural substrate of PYCR1, Δ¹-pyrroline-5-carboxylate (P5C), suggests that these compounds may act as competitive inhibitors of this enzyme.

G cluster_0 Proline Biosynthesis Pathway cluster_1 Cancer Cell Proliferation & Survival Glutamate Glutamate P5CS P5C Synthase Glutamate->P5CS P5C Δ¹-Pyrroline-5-Carboxylate (P5C) P5CS->P5C PYCR1 PYCR1 P5C->PYCR1 Proline Proline PYCR1->Proline Proliferation Cell Proliferation & Survival Proline->Proliferation Inhibitor Functionalized Pyrrole-2- Carboxylic Acid Derivative Inhibitor->PYCR1 Inhibition

Proposed mechanism of action for antiproliferative pyrrole derivatives.
Experimental Protocols

  • Michael Addition: To a solution of the appropriate arylmethyleneacetophenone (1 mmol) and [(diphenylmethylene)amino]acetonitrile (1 mmol) in a suitable solvent (e.g., acetonitrile), a base (e.g., 33% aqueous NaOH) is added dropwise at 0 °C. The reaction mixture is stirred for a specified time. After completion, the product, a substituted 2-amino-5-oxonitrile, is isolated.

  • Deprotection and Cyclization: The 2-amino-5-oxonitrile (1 mmol) is dissolved in a mixture of diethyl ether and methanol. A 20% aqueous HCl solution is added, and the mixture is stirred at room temperature. This step hydrolyzes the diphenylmethylene protecting group, followed by in situ cyclization.

  • Work-up: The reaction mixture is neutralized with aqueous ammonia, and the product is extracted with a suitable organic solvent (e.g., dichloromethane). The organic layer is dried and concentrated.

  • Purification: The crude product is purified by column chromatography to yield the desired trans- and cis-3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles.

  • Cell Seeding: Human cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 3-4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

Pyrrole-2-carboxamides as Anti-Tuberculosis Agents: MmpL3 Inhibition

Pyrrole-2-carboxamides have emerged as a potent class of inhibitors targeting Mycobacterium tuberculosis (Mtb). Their primary mechanism of action is the inhibition of the Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter involved in mycolic acid biosynthesis.

Comparative Anti-TB Activity

The table below presents the Minimum Inhibitory Concentration (MIC) values of various pyrrole-2-carboxamide derivatives against Mtb H37Rv.

CompoundR1 SubstituentR2 SubstituentMIC (µg/mL)Cytotoxicity (Vero cells) IC50 (µg/mL)Reference
16 2-Fluorophenyl2-Adamantyl< 0.016> 64[2]
17 3-Fluorophenyl2-Adamantyl< 0.016> 64[2]
18 4-Fluorophenyl2-Adamantyl< 0.016> 64[2]
28 2-Trifluoromethyl-4-pyridyl2-Adamantyl< 0.016> 64[2]
32 3-Fluoro-5-pyridyl2-Adamantyl< 0.01611.8[2]
NITD-304 (Reference Drug)--[2]

Structure-Activity Relationship (SAR) Insights:

  • The pyrrole and carboxamide hydrogens are crucial for activity, as their methylation leads to a significant loss of potency[2].

  • Electron-withdrawing substituents (e.g., fluoro, trifluoromethyl) on the phenyl or pyridyl group at the R1 position enhance anti-TB activity[2].

  • Bulky, lipophilic substituents, such as the 2-adamantyl group, at the R2 position of the carboxamide are essential for potent activity[2].

Mechanism of Action: Inhibition of Mycolic Acid Transport

MmpL3 is a transmembrane protein responsible for the transport of trehalose (B1683222) monomycolate (TMM), a precursor of mycolic acids, across the inner membrane of Mtb. Inhibition of MmpL3 disrupts the biosynthesis of the mycobacterial cell wall, leading to bacterial death.

G cluster_0 Cytoplasm cluster_1 Inner Membrane cluster_2 Periplasm FASII Fatty Acid Synthase II (FAS-II) TMM_syn TMM Synthesis FASII->TMM_syn TMM_cyto Trehalose Monomycolate (TMM) TMM_syn->TMM_cyto MmpL3 MmpL3 Transporter TMM_cyto->MmpL3 Transport TMM_peri TMM MmpL3->TMM_peri Mycolyltransferase Mycolyltransferase (Ag85 complex) TMM_peri->Mycolyltransferase TDM Trehalose Dimycolate (TDM) TMM_peri->TDM Mycolated_AG Mycolated Arabinogalactan Mycolyltransferase->Mycolated_AG AG Arabinogalactan AG->Mycolyltransferase Inhibitor Pyrrole-2-carboxamide Inhibitor->MmpL3 Inhibition

Mechanism of MmpL3 inhibition by pyrrole-2-carboxamides.
Experimental Protocols

  • Esterification: this compound is esterified, for example, by reacting with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., sulfuric acid).

  • N-Alkylation/Arylation (if applicable): The nitrogen of the pyrrole ring can be substituted at this stage.

  • Amide Coupling: The resulting ester is coupled with the desired amine (e.g., adamantanamine) to form the amide. This can be achieved through various coupling agents (e.g., HATU, HOBt/EDC) or by first converting the ester to an acid chloride.

  • Purification: The final product is purified by column chromatography or recrystallization.

  • Preparation of Inoculum: A culture of Mtb H37Rv is grown to mid-log phase and then diluted to a specific turbidity.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microplate containing Middlebrook 7H9 broth.

  • Inoculation: The diluted Mtb culture is added to each well.

  • Incubation: The plates are incubated at 37 °C for 5-7 days.

  • Addition of Alamar Blue: Alamar Blue solution is added to each well, and the plates are re-incubated for 24 hours.

  • Reading of Results: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.

Antimicrobial this compound Derivatives

Functionalized pyrrole-2-carboxylic acids and their amide derivatives also exhibit a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens.

Comparative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative pyrrole-2-carboxamide derivatives against selected microbial strains.

CompoundR SubstituentE. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)S. aureus MIC (µg/mL)C. albicans MIC (µg/mL)Reference
4a 2-chlorophenyl----[3]
4c 4-chlorophenyl----[3]
4i 4-nitrophenyl1.563.56--[3]
Ampicillin (B1664943) (Reference Drug)----[3]
Amoxicillin (B794) (Reference Drug)----[3]

Note: "-" indicates data not provided in the cited source.

Structure-Activity Relationship (SAR) Insights:

  • The nature and position of substituents on the aromatic ring of the amide moiety significantly influence the antimicrobial activity and spectrum.

  • For some derivatives, N-acylation of ampicillin and amoxicillin with activated pyrrolecarboxylic acids has been explored to generate new penicillin derivatives with modified activity profiles[3].

Experimental Protocols
  • Activation of Carboxylic Acid: this compound is activated, for example, by forming a mixed anhydride (B1165640) or an acid chloride.

  • Amide Formation (Schotten-Baumann conditions): The activated this compound is reacted with the desired amine in the presence of a base (e.g., triethylamine (B128534) or aqueous sodium hydroxide) in a suitable solvent.

  • Work-up and Purification: The reaction mixture is worked up to isolate the crude product, which is then purified by chromatography or recrystallization.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microplate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: The microbial suspension is added to each well.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37 °C for 24 hours for bacteria, 35 °C for 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

G cluster_0 Synthesis Workflow cluster_1 Antimicrobial Evaluation Workflow Start This compound + Amine Activation Activation of Carboxylic Acid (e.g., Acid Chloride Formation) Start->Activation Coupling Amide Coupling Reaction Activation->Coupling Purification Purification (Chromatography/Recrystallization) Coupling->Purification Product Functionalized Pyrrole-2-carboxamide Purification->Product Screening Broth Microdilution Assay Product->Screening Biological Testing MIC Determination of MIC Screening->MIC SAR Structure-Activity Relationship Analysis MIC->SAR Lead Lead Compound Identification SAR->Lead

General workflow for the synthesis and evaluation of antimicrobial pyrrole-2-carboxamides.

Conclusion

Functionalized pyrrole-2-carboxylic acids represent a versatile and promising scaffold for the development of novel therapeutic agents. The comparative analysis presented in this guide highlights the significant potential of these compounds as antiproliferative, anti-TB, and antimicrobial drugs. The provided quantitative data, detailed experimental protocols, and mechanistic insights are intended to facilitate further research and development in this exciting area of medicinal chemistry. Future efforts should focus on optimizing the potency, selectivity, and pharmacokinetic properties of these derivatives to translate their promising in vitro activities into clinically effective treatments.

References

Comparative Guide to the Structure-Activity Relationship of Pyrrole-2-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrrole-2-carboxamide derivatives against various therapeutic targets, supported by experimental data and detailed methodologies.

Antitubercular Activity: Targeting MmpL3

A significant area of investigation for pyrrole-2-carboxamide derivatives is their potent inhibitory activity against Mycobacterium tuberculosis, primarily through the inhibition of the Mycobacterial Membrane Protein Large 3 (MmpL3). MmpL3 is an essential transporter responsible for flipping trehalose (B1683222) monomycolate (TMM), a precursor to mycolic acids, across the inner membrane, a crucial step in the biosynthesis of the mycobacterial cell wall.[1] Inhibition of MmpL3 leads to the disruption of cell wall formation and subsequent bacterial death.[1]

Structure-Activity Relationship (SAR) Insights

A systematic study of pyrrole-2-carboxamide derivatives has revealed key structural features that govern their anti-TB activity. The general scaffold consists of a central pyrrole-2-carboxamide core with substituents at the pyrrole (B145914) nitrogen (R1) and the carboxamide nitrogen (R2).

Key findings from SAR studies indicate that:

  • Substituents on the Pyrrole Ring (R1): The presence of substituted phenyl or pyridyl groups at this position significantly influences activity. Electron-withdrawing groups on these aromatic rings, such as halogens or trifluoromethyl groups, generally enhance the anti-TB potency.

  • Substituents on the Carboxamide Nitrogen (R2): Bulky and lipophilic groups at the R2 position are crucial for high potency. An adamantyl group has been identified as particularly effective, leading to a substantial increase in activity. In contrast, smaller alkyl groups or aromatic substituents at this position result in a significant loss of potency.

  • Pyrrole and Carboxamide NH groups: The hydrogen atoms on the pyrrole nitrogen and the carboxamide nitrogen are essential for activity, likely participating in crucial hydrogen bonding interactions within the MmpL3 binding site. Methylation of these positions leads to a dramatic decrease or complete loss of inhibitory activity.

Quantitative Data: MmpL3 Inhibition

The following table summarizes the in vitro antitubercular activity (Minimum Inhibitory Concentration, MIC) and cytotoxicity (IC50) of representative pyrrole-2-carboxamide derivatives.

Compound IDR1 (Pyrrole Substituent)R2 (Carboxamide Substituent)MIC (μg/mL) vs. M. tuberculosis H37RvIC50 (μg/mL) vs. Vero Cells
1 4-ChlorophenylAdamantyl<0.016>64
2 4-FluorophenylAdamantyl<0.016>64
3 4-(Trifluoromethyl)phenylAdamantyl0.031>64
4 Pyridin-4-ylAdamantyl0.063>64
5 4-ChlorophenylCyclohexyl0.25>64
6 4-Chlorophenyltert-Butyl4>64
7 4-ChlorophenylPhenyl>32>64

Data compiled from literature reports.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC): The MIC of the compounds against M. tuberculosis H37Rv is determined using the Microplate Alamar Blue Assay (MABA).

  • Bacterial cultures are grown to mid-log phase in 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC.

  • The compounds are serially diluted in a 96-well microplate.

  • The bacterial suspension is added to each well to a final concentration of ~10^5 CFU/mL.

  • Plates are incubated at 37°C for 7 days.

  • A mixture of Alamar Blue and Tween 80 is added to each well, and the plates are incubated for another 24 hours.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Cytotoxicity Assay: The cytotoxicity of the compounds is evaluated against Vero cells using the MTT assay.

  • Vero cells are seeded in a 96-well plate and incubated for 24 hours.

  • The cells are treated with serial dilutions of the compounds and incubated for 72 hours.

  • MTT solution is added to each well, and the plate is incubated for 4 hours to allow the formation of formazan (B1609692) crystals.

  • The supernatant is removed, and DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathway Diagram

MmpL3_Pathway Cytoplasm Cytoplasm Periplasm Periplasm Inner_Membrane Inner Membrane Mycolic_Acid_Synthesis Mycolic Acid Synthesis TMM Trehalose Monomycolate (TMM) Mycolic_Acid_Synthesis->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 transported by TMM_Periplasm TMM MmpL3->TMM_Periplasm flips to periplasm Cell_Death Bacterial Cell Death Pyrrole_2_Carboxamide Pyrrole-2-Carboxamide Derivatives Pyrrole_2_Carboxamide->MmpL3 Cell_Wall_Biosynthesis Cell Wall Biosynthesis TMM_Periplasm->Cell_Wall_Biosynthesis Mycolic_Acids Mycolic Acids Cell_Wall_Biosynthesis->Mycolic_Acids

Caption: MmpL3-mediated mycolic acid transport pathway and its inhibition.

Anticancer Activity: Targeting Protein Kinases

Pyrrole-2-carboxamide derivatives have also emerged as potent inhibitors of various protein kinases implicated in cancer progression, such as Janus kinase 2 (JAK2) and Lymphocyte-specific protein tyrosine kinase (Lck).

JAK2 Inhibition

The JAK-STAT signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[2] Dysregulation of this pathway, often due to activating mutations in JAK2, is a hallmark of myeloproliferative neoplasms.[3]

Structure-Activity Relationship (SAR) Insights:

  • Pyrrole Core Substituents: The nature and position of substituents on the pyrrole ring are critical for JAK2 inhibitory activity and selectivity.

  • Carboxamide Moiety: The carboxamide group serves as a key pharmacophore, forming important hydrogen bond interactions with the hinge region of the kinase domain.

  • Terminal Groups: Modifications of the group attached to the carboxamide nitrogen can significantly impact potency and pharmacokinetic properties.

Quantitative Data: JAK2 Inhibition

Compound IDR1 (Pyrrole Substituent)R2 (Carboxamide Substituent)JAK2 IC50 (nM)
8 2-Chloro-5-(trifluoromethyl)phenyl2-Aminopyrimidin-4-yl15
9 2-Chlorophenyl2-Aminopyrimidin-4-yl50
10 2,5-Dichlorophenyl2-Aminopyrimidin-4-yl25

Data represents a selection of compounds from published studies.[3]

Lck Inhibition

Lck is a tyrosine kinase that plays a pivotal role in T-cell receptor (TCR) signaling and T-cell activation.[4] Aberrant Lck activity is associated with autoimmune diseases and T-cell leukemias, making it an attractive therapeutic target.

Structure-Activity Relationship (SAR) Insights:

  • Pyrrole Substituents: Specific substitution patterns on the pyrrole ring are essential for potent Lck inhibition.

  • Extended Substituents: The introduction of extended substituents at certain positions of the pyrrole core can enhance selectivity for Lck over other Src family kinases.

Quantitative Data: Lck Inhibition

Compound IDCore StructureIC50 (nM)
11 Pyrrolo[2,3-d]pyrimidine<10
12 Substituted Pyrrole<10
Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol): The inhibitory activity of compounds against protein kinases is typically determined using a luminescence-based or fluorescence-based assay that measures ATP consumption or peptide phosphorylation.

  • Recombinant human kinase enzyme is incubated with the test compound at various concentrations in an assay buffer.

  • The kinase reaction is initiated by the addition of a specific peptide substrate and ATP.

  • The reaction is allowed to proceed for a defined period at a specific temperature.

  • A detection reagent is added to stop the reaction and generate a luminescent or fluorescent signal that is proportional to the amount of ATP remaining or the amount of phosphorylated substrate.

  • The signal is measured using a plate reader.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Signaling Pathway Diagrams

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT Receptor->STAT recruits & phosphorylates JAK->Receptor phosphorylates JAK->JAK Pyrrole_2_Carboxamide Pyrrole-2-Carboxamide Derivatives Pyrrole_2_Carboxamide->JAK inhibits STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Transcription Gene Transcription (Proliferation, Differentiation) Nucleus->Gene_Transcription regulates

Caption: The JAK-STAT signaling pathway and its inhibition.

Lck_Pathway TCR T-Cell Receptor (TCR) CD4_CD8 CD4/CD8 TCR->CD4_CD8 co-localization Lck Lck CD4_CD8->Lck recruits ITAMs ITAMs Lck->ITAMs phosphorylates Pyrrole_2_Carboxamide Pyrrole-2-Carboxamide Derivatives Pyrrole_2_Carboxamide->Lck inhibits ZAP70 ZAP-70 ITAMs->ZAP70 recruits & activates Downstream_Signaling Downstream Signaling ZAP70->Downstream_Signaling initiates T_Cell_Activation T-Cell Activation Downstream_Signaling->T_Cell_Activation leads to

Caption: Lck-mediated T-cell activation pathway and its inhibition.

Other Biological Activities

Pyrrole-2-carboxamide derivatives have also been investigated for other therapeutic applications, including as antimicrobial and antiviral agents.

Antimicrobial Activity (Non-mycobacterial)

Several pyrrole-2-carboxamide derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Structure-Activity Relationship (SAR) Insights:

  • Aromatic and Heterocyclic Substituents: The introduction of different aromatic and heterocyclic moieties on the carboxamide nitrogen has been shown to modulate the antimicrobial spectrum and potency.

Quantitative Data: General Antimicrobial Activity

Compound IDTarget OrganismMIC (μg/mL)
13 Escherichia coli6.25
14 Staphylococcus aureus3.12
15 Candida albicans12.5

Data represents a selection of compounds from various studies.

Antiviral Activity

The potential of pyrrole-2-carboxamide derivatives as antiviral agents is an emerging area of research. Some derivatives have shown inhibitory activity against various viruses.

Structure-Activity Relationship (SAR) Insights:

  • The SAR for antiviral activity is still under extensive investigation, with specific structural requirements varying depending on the viral target.

Quantitative Data: Antiviral Activity

Compound IDViral TargetIC50 (µM)
16 Hepatitis C Virus (HCV) NS5B Polymerase5.2

Data is indicative of early-stage research in this area.

Conclusion

The pyrrole-2-carboxamide scaffold represents a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications of the pyrrole ring and the carboxamide substituent can lead to highly potent and selective inhibitors of various enzymes and cellular processes. The provided quantitative data and experimental protocols offer a valuable resource for researchers in the field of drug discovery and development, facilitating the design of next-generation pyrrole-2-carboxamide-based drugs. Further exploration of this chemical space is warranted to fully exploit its therapeutic potential.

References

A Comparative Guide to Catalytic Pyrrole Carboxylation: Efficiency and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a carboxyl group into the pyrrole (B145914) ring is a critical transformation in the synthesis of a wide array of pharmaceuticals, natural products, and advanced materials. This guide provides an objective comparison of three key catalytic methodologies for pyrrole carboxylation: traditional chemical catalysis using potassium carbonate and carbon dioxide, iron-catalyzed synthesis of pyrrole-2-carboxylates, and a biocatalytic approach employing a UbiD-type decarboxylase in tandem with a carboxylic acid reductase. We present a summary of their catalytic efficiencies, detailed experimental protocols, and visualizations of the reaction pathways to aid in the selection of the most suitable method for your research and development needs.

Catalytic Efficiency at a Glance

The efficiency of a catalytic system is a paramount consideration for practical applications. The following table summarizes the key performance metrics for the three discussed methods. Direct comparison of turnover numbers (TON) and turnover frequencies (TOF) is challenging due to the nature of the catalytic systems and the data available in the literature.

Catalytic SystemCatalyst/ReagentProductYieldTurnover Number (TON)Turnover Frequency (TOF)Key AdvantagesKey Limitations
Chemical Catalysis K₂CO₃ / CO₂Pyrrole-2-carboxylic acidQuantitative[1]Not Applicable¹Not Applicable¹High yield, simple reagentsHarsh conditions (high pressure and temperature), stoichiometric reagent
Iron-Catalyzed Synthesis Fe(acac)₃Methyl 5-acetyl-1H-pyrrole-2-carboxylate98%[2]Not ReportedNot ReportedHigh yield, uses earth-abundant metalSynthesis of substituted pyrroles, not direct carboxylation of pyrrole; TON/TOF data unavailable
Enzymatic Catalysis UbiD Decarboxylase (PA0254) / Carboxylic Acid Reductase (CAR)Pyrrole-2-carbaldehyde~9% conversion[3]Not Reported35.8 s⁻¹ (kcat for decarboxylation)Mild reaction conditions, high specificityLower conversion in the coupled reaction, requires cofactor regeneration

¹In this system, K₂CO₃ is used in stoichiometric excess and acts as a base rather than a true catalyst, making the calculation of TON and TOF not applicable.

Reaction Pathways and Experimental Workflows

To visually represent the processes involved, the following diagrams illustrate the general workflow for each catalytic method.

Chemical_Carboxylation_Workflow cluster_prep Reaction Setup cluster_reaction Carboxylation cluster_workup Work-up & Isolation A Pyrrole, K₂CO₃, H₂O in Autoclave B Pressurize with CO₂ (70 bar) A->B Seal C Heat to 100°C for 24h B->C Stir D Cool and Depressurize C->D E Acidification D->E F Extraction E->F G Purification F->G H H G->H This compound

A generalized workflow for the chemical carboxylation of pyrrole.

Iron_Catalyzed_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A 2-Acetyl-1H-pyrrole, CCl₄, Methanol, Fe(acac)₃ B Heat to 115°C for 6h A->B Stir C Cool Reaction B->C D Solvent Evaporation C->D E Chromatography D->E F F E->F Methyl 5-acetyl-1H-pyrrole-2-carboxylate

A generalized workflow for the iron-catalyzed synthesis of a pyrrole-2-carboxylate derivative.

Enzymatic_Carboxylation_Workflow cluster_prep Reaction Mixture cluster_reaction Biocatalytic Conversion cluster_analysis Analysis A Buffer, Pyrrole, KHCO₃, Cofactors (ATP, NADPH) C Incubate at 30°C for 18h A->C B Purified Enzymes (PA0254 & CAR) B->C D Quench Reaction C->D E Centrifuge D->E F HPLC Analysis E->F G G F->G Pyrrole-2-carbaldehyde

A generalized workflow for the enzymatic carboxylation and reduction of pyrrole.

Detailed Experimental Protocols

For researchers looking to implement these techniques, the following are detailed experimental protocols based on published literature.

Protocol 1: Chemical Carboxylation of Pyrrole

This protocol is adapted from a procedure used in the synthesis of racemic proline.[1]

Materials:

  • Pyrrole

  • Potassium carbonate (K₂CO₃)

  • Deionized water

  • Carbon dioxide (CO₂)

  • High-pressure autoclave reactor

Procedure:

  • In a high-pressure autoclave reactor, combine 2 mmol of pyrrole, 10 mmol of potassium carbonate, and 2 mL of deionized water.

  • Seal the reactor and pressurize it with an initial pressure of 70 bar of carbon dioxide.

  • Heat the mixture to 100°C and stir for 24 hours.

  • After 24 hours, cool the reactor to room temperature and carefully depressurize it.

  • The resulting mixture contains this compound, which can be isolated and purified using standard procedures such as acidification followed by extraction. The reported yield for this step is quantitative.[1]

Protocol 2: Iron-Catalyzed Synthesis of Methyl 5-acetyl-1H-pyrrole-2-carboxylate

This protocol is based on a method for the synthesis of this compound esters using an iron catalyst.[2]

Materials:

  • 2-Acetyl-1H-pyrrole

  • Carbon tetrachloride (CCl₄)

  • Methanol (MeOH)

  • Iron(III) acetylacetonate (B107027) (Fe(acac)₃)

  • Standard laboratory glassware for reflux

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2-acetyl-1H-pyrrole, carbon tetrachloride, methanol, and a catalytic amount of iron(III) acetylacetonate.

  • Heat the reaction mixture to 115°C and maintain it at this temperature for 6 hours with stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography to yield methyl 5-acetyl-1H-pyrrole-2-carboxylate. The reported yield is 98%.[2]

Protocol 3: Enzymatic Carboxylation and Reduction of Pyrrole

This protocol describes a one-pot biocatalytic method for the production of pyrrole-2-carbaldehyde from pyrrole.[3]

Materials:

  • Purified Pseudomonas aeruginosa PA0254 (UbiD decarboxylase)

  • Purified Segniliparus rotundus CAR (carboxylic acid reductase)

  • Pyrrole

  • Potassium bicarbonate (KHCO₃)

  • ATP (adenosine triphosphate)

  • NADPH (nicotinamide adenine (B156593) dinucleotide phosphate)

  • Magnesium chloride (MgCl₂)

  • Tris buffer (pH 7.5)

  • Cofactor recycling system components (e.g., glucose, glucose dehydrogenase) can be included to improve efficiency.

Procedure:

  • Prepare a 500 µL reaction mixture in a microcentrifuge tube containing:

    • 100 mM Tris buffer (pH 7.5)

    • 10 mM pyrrole (substrate)

    • 500 mM potassium bicarbonate (CO₂ source)

    • 10 mM ATP

    • 10 mM NADPH

    • 100 mM MgCl₂

  • Add the purified PA0254 and CAR enzymes to the reaction mixture. The original study used 0.27 mg/mL of purified PA0254.[3]

  • Incubate the reaction mixture at 30°C for 18 hours.

  • To analyze the product, quench the reaction by adding an equal volume of acetonitrile (B52724) containing 0.1% v/v trifluoroacetic acid.

  • Centrifuge the sample to pellet any precipitate.

  • Analyze the supernatant by HPLC to determine the concentration of pyrrole-2-carbaldehyde. The reported conversion was approximately 9%.[3]

References

Pyrrole-2-Carboxylic Acid Derivatives: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pyrrole-2-Carboxylic Acid Derivatives' Performance in Laboratory and Whole-Organism Models.

The journey of a drug from a laboratory curiosity to a clinical candidate is fraught with challenges, a primary one being the translation of promising in vitro activity into tangible in vivo efficacy. This compound and its derivatives have emerged as a versatile scaffold in drug discovery, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the in vitro and in vivo performance of a promising pyrrole-2-carboxamide derivative, offering insights supported by experimental data and detailed protocols.

Quantitative Data Summary: Anti-Tuberculosis Activity

A notable example of a this compound derivative that has demonstrated both potent in vitro and in vivo activity is a pyrrole-2-carboxamide compound, designated as Compound 32 in a study by Lu, et al. This compound was investigated for its efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis.

CompoundTargetIn Vitro Activity (MIC)¹In Vivo ModelIn Vivo Efficacy²
Compound 32 Mycobacterial Membrane Protein Large 3 (MmpL3)< 0.016 µg/mL against M. tuberculosis H37RvMouse model of chronic tuberculosisSignificant reduction in bacterial load in lungs

¹Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that prevents visible growth of a bacterium. ²Efficacy is determined by the reduction in bacterial colony-forming units (CFUs) in the lungs of infected mice compared to untreated controls.

Deciphering the Mechanism: The MmpL3 Signaling Pathway

Compound 32 exerts its antimycobacterial effect by inhibiting Mycobacterial Membrane Protein Large 3 (MmpL3). MmpL3 is an essential transporter protein in Mycobacterium tuberculosis responsible for the translocation of trehalose (B1683222) monomycolate (TMM), a key precursor for mycolic acids, across the inner membrane. Mycolic acids are crucial components of the mycobacterial cell wall, providing a unique and impermeable barrier that contributes to the bacterium's virulence and resistance to many antibiotics.[1][2][3] By inhibiting MmpL3, Compound 32 disrupts the mycolic acid biosynthesis pathway, leading to a compromised cell wall and ultimately, bacterial death.[3]

MmpL3_Pathway cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm cluster_inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis TMM Trehalose Monomycolate (TMM) Mycolic_Acid_Synthesis->TMM Precursor formation MmpL3 MmpL3 Transporter TMM->MmpL3 Binding TMM_Periplasm TMM MmpL3->TMM_Periplasm Translocation Cell_Wall_Synthesis Mycolic Acid Incorporation into Cell Wall TMM_Periplasm->Cell_Wall_Synthesis Compound_32 Compound 32 (Pyrrole-2-carboxamide) Compound_32->MmpL3 Inhibition

References

Comparative Docking Analysis of Pyrrole-2-Carboxylic Acid Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the in-silico performance and experimental validation of Pyrrole-2-Carboxylic Acid derivatives against various enzymatic targets.

This guide provides a comparative overview of molecular docking studies conducted on this compound and its derivatives, targeting a range of enzymes implicated in various diseases. The compiled data, extracted from recent scientific literature, offers insights into the binding affinities and potential inhibitory activities of these compounds. Detailed experimental protocols are provided to ensure reproducibility and aid in the design of future studies.

Data Presentation: Performance of this compound Derivatives in Docking Studies

The following tables summarize the quantitative data from various comparative docking studies, showcasing the binding energies, docking scores, and in-vitro activities of different this compound derivatives against their respective protein targets.

Table 1: Docking and In-Vitro Activity of Pyrrole-2-Carbohydrazide Derivatives against Enoyl-Acyl Carrier Protein Reductase (ENR)

CompoundDocking ScoreIn-Vitro Activity (MIC in µg/ml against M. tuberculosis H37Rv)Reference
GS2->100[1]
GS3-50[1]
GS4-12.5[1]
GS5-100[1]
GS6-50[1]
GS7-25[1]
Isoniazid (Standard)-0.8[1]

Table 2: Dual COX-1/COX-2 Inhibitory Activity of N-Pyrrole Carboxylic Acid Derivatives [2]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
4g--
4h--
4k--
4l--
5b--
5e--
Celecoxib (Standard)--

Specific IC50 values for each compound were not explicitly provided in the abstract, but compounds 4g, 4h, 4k, and 4l were identified as potent COX-2 inhibitors, while 5b and 5e showed higher activity against COX-1.[2]

Table 3: Binding Energies of Pyrrole (B145914) Derivatives against HER2 [3]

ComplexBinding Energy (kJ/mol)
HER2 + SR9009-158.436 +/- 11.495
HER2 + Trastuzumab-134.772 +/- 19.859

Table 4: Docking Results of Pyrrole Derivatives against COX-2 [4]

CompoundCOX-2 IC50 (µM)
1-
40.65
50.55
67.0
Indomethacin (Standard)-

Compounds 1, 4, 5, 6, 7, and 8 showed stronger anti-COX-2 activity than indomethacin.[4]

Experimental Protocols

This section details the methodologies employed in the cited docking studies.

Molecular Docking of Pyrrole-2-Carbohydrazide Derivatives against ENR[1]
  • Software: GLIDE (Schrödinger Inc., USA)

  • Protein Preparation: The crystal structure of enoyl ACP reductase (PDB Code: 2IDZ) was obtained from the Protein Data Bank. The protein was prepared using the 'Protein Preparation Wizard' in Maestro 9.0, which utilizes the OPLS force field.

  • Grid Generation: Receptor grids were defined by centering them on the ligand in the crystal structure using the default box size.

  • Ligand Docking: The prepared ligands were docked into the binding pocket of the enzyme.

Molecular Docking of N-Pyrrole Carboxylic Acid Derivatives against COX-1/COX-2[2]
  • Software: GLIDE

  • Target Selection: Active sites of COX-1 and COX-2.

  • Procedure: Compounds 4g and 4h, which demonstrated significant dual COX-1/COX-2 inhibitory activity, were selected for docking studies.

Molecular Docking of Pyrrole Derivatives against HER2[3]
  • Software: Autodock tools software version 1.5.7

  • Active Site Prediction: PDBsum database was used for active site prediction.

  • Protein Preparation: Hydrogen atoms and Kollman united atomic charges were added to the protein. A pdbqt file for the protein was prepared.

  • Ligand Preparation: A pdbqt file for the ligand was prepared.

  • Grid Generation: The grid map was set to 80x80x80 points with a grid spacing of 0.375 Å. A Grid parameter file (Gpf) was created.

  • Docking Execution: A docking parameter file (Dpf) was created to run the Autodock application using a Genetic Algorithm (GA) with 25 runs to obtain the docking configurations.

Mandatory Visualization

The following diagrams illustrate common workflows and conceptual relationships described in the comparative studies of this compound inhibitors.

DrugDiscoveryWorkflow cluster_in_silico In-Silico Screening cluster_synthesis Chemical Synthesis cluster_in_vitro In-Vitro Validation Target Target Identification (e.g., ENR, COX-2, MmpL3) Docking Molecular Docking (GLIDE, Autodock, GOLD) Target->Docking Ligand Ligand Preparation (Pyrrole-2-Carboxylic Acid Derivatives) Ligand->Docking Analysis Binding Energy & Interaction Analysis Docking->Analysis Synthesis Synthesis of Novel Derivatives Analysis->Synthesis Hit Identification Assay Biological Assays (e.g., MIC, IC50) Synthesis->Assay Testing SAR Structure-Activity Relationship (SAR) Assay->SAR Data Analysis SAR->Ligand Lead Optimization

Caption: A generalized workflow for the discovery of this compound inhibitors.

DockingProtocol PDB 1. Protein Structure Retrieval (from Protein Data Bank) PrepProtein 2. Protein Preparation (Add Hydrogens, Assign Charges) PDB->PrepProtein Grid 4. Grid Box Generation (Define Active Site) PrepProtein->Grid PrepLigand 3. Ligand Preparation (2D to 3D Conversion, Energy Minimization) Dock 5. Molecular Docking Simulation PrepLigand->Dock Grid->Dock PostAnalysis 6. Post-Docking Analysis (Scoring, Pose Visualization, Interaction Analysis) Dock->PostAnalysis

Caption: A standard molecular docking experimental workflow.

References

A Comparative Guide to the Synthesis of Pyrrole Derivatives: Chemoenzymatic vs. Chemical Approaches

Author: BenchChem Technical Support Team. Date: December 2025

The pyrrole (B145914) ring is a foundational heterocyclic motif, central to a multitude of natural products, pharmaceuticals, and advanced materials.[1][2][3] From the chlorophyll (B73375) that powers photosynthesis to vital heme cofactors, the biological significance of pyrroles is profound.[1] Consequently, the development of efficient and selective methods for synthesizing substituted pyrroles remains a critical focus for researchers in organic chemistry and drug discovery.[4][5]

This guide provides an objective comparison between traditional chemical synthesis and emerging chemoenzymatic strategies for constructing pyrrole derivatives. We will delve into the performance, methodologies, and underlying principles of each approach, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal synthetic route for their specific applications.

Traditional Chemical Synthesis: Versatility with Environmental Trade-offs

Classical chemical methods for pyrrole synthesis have been the bedrock of heterocyclic chemistry for over a century.[3] These reactions are prized for their versatility and the wide availability of starting materials. However, they often necessitate harsh reaction conditions, such as high temperatures and strong acids or bases, and can generate significant chemical waste.[6]

Prominent chemical methods include:

  • Paal-Knorr Synthesis: This is one of the most straightforward and widely used methods, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), typically under neutral or weakly acidic conditions.[7][8][9] The reaction is versatile, accommodating a wide range of amine substrates.[6]

  • Hantzsch Pyrrole Synthesis: This method involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone to yield substituted pyrroles.[7][10] It is particularly useful for creating pyrroles with specific substitution patterns that can be further functionalized.[10]

  • Van Leusen Pyrrole Synthesis: This reaction utilizes tosylmethyl isocyanide (TosMIC) in a [3+2] cycloaddition with an electron-deficient alkene (a Michael acceptor).[11][12] It is a robust method for producing a variety of substituted pyrroles under basic conditions.[12][13]

These methods, while effective, often lack the high degree of selectivity seen in enzymatic reactions, potentially leading to mixtures of products when complex substrates are used.

Chemoenzymatic Synthesis: Precision, Selectivity, and Sustainability

Chemoenzymatic synthesis represents a modern, greener alternative, harnessing the power of enzymes to catalyze key bond-forming steps with exceptional precision. This approach combines the selectivity of biocatalysis with the practicality of organic synthesis, offering reactions under mild, aqueous conditions.[14][15]

The core of this strategy is the use of enzymes, such as amine transaminases (ATAs) , to replace harsh chemical reagents.[14][16] For instance, in a biocatalytic equivalent of the Knorr pyrrole synthesis, a transaminase can selectively aminate an α-diketone to produce an α-amino ketone intermediate.[14][17] This intermediate then condenses with a β-keto ester to form the pyrrole ring, avoiding the spontaneous dimerization that can occur under traditional chemical conditions.[14][17] Another key enzyme in nature's pyrrole synthesis is Porphobilinogen (B132115) Synthase (PBGS) , which catalyzes the asymmetric condensation of two molecules of δ-aminolevulinic acid to form the foundational pyrrole, porphobilinogen.[18][19][20]

The primary advantages of chemoenzymatic methods are:

  • High Selectivity: Enzymes offer unparalleled regio- and stereoselectivity.

  • Mild Reaction Conditions: Reactions are typically run at or near room temperature in aqueous buffers.

  • Environmental Sustainability: Reduces reliance on hazardous reagents and organic solvents.

However, challenges can include the limited availability and stability of suitable enzymes and a potentially narrower substrate scope compared to purely chemical methods.[14]

Quantitative Performance Comparison

The choice between a chemical and chemoenzymatic approach often depends on the specific requirements for yield, purity, and environmental impact. The following table summarizes key performance indicators based on reported experimental data.

ParameterChemical Synthesis (e.g., Paal-Knorr, Hantzsch)Chemoenzymatic Synthesis (e.g., Transaminase-based)
Typical Yield Good to excellent (e.g., 68-97% for Paal-Knorr)[21]Moderate to good (e.g., 38-55% for ATA-based Knorr)[14]
Regioselectivity Variable, can require protecting groups or specific precursorsGenerally excellent due to enzyme specificity[14]
Stereoselectivity Not applicable for aromatic pyrrole ring formationHigh, particularly for chiral amine synthesis[14]
Reaction Conditions Often requires high temperatures, strong acids/bases, or organic solvents[6][8]Mild (room temp, neutral pH), typically in aqueous buffer[14]
Substrate Scope Broad, well-established for a wide range of precursors[1][2]Can be limited by enzyme's substrate specificity[14]
Environmental Impact Can generate significant waste; uses hazardous reagents/solventsGreener process, uses water as solvent, biodegradable catalyst
Key Advantage Broad applicability and well-understood reaction classesHigh selectivity and sustainable reaction conditions

Visualizing the Synthetic Pathways

To better understand the logic and workflow of these synthetic strategies, the following diagrams, generated using Graphviz, illustrate the key mechanisms and experimental processes.

G Chemical Synthesis Workflow (Paal-Knorr) cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification dicarbonyl 1,4-Dicarbonyl Compound mix Mix Reactants (Optional: Solvent, Acid Catalyst) dicarbonyl->mix amine Primary Amine or Ammonia amine->mix heat Heat (Reflux or Microwave) mix->heat workup Quench, Extract, Wash, Dry heat->workup purify Column Chromatography or Recrystallization workup->purify product Substituted Pyrrole purify->product

Caption: General experimental workflow for the Paal-Knorr chemical synthesis.

G Chemoenzymatic Synthesis Workflow (Transaminase) cluster_reactants Reactants cluster_reaction Biocatalytic Reaction cluster_workup Workup & Purification diketone α-Diketone enzyme Transaminase (ATA) PLP Co-factor Aqueous Buffer, pH Control diketone->enzyme ketoester β-Keto Ester ketoester->enzyme amine_donor Amine Donor (e.g., (R)-aminotetralin) amine_donor->enzyme incubate Incubate (e.g., 30°C, 24-72h) enzyme->incubate workup Centrifuge, Extract, Dry incubate->workup purify Column Chromatography workup->purify product Substituted Pyrrole purify->product

Caption: General experimental workflow for a chemoenzymatic pyrrole synthesis.

G Paal-Knorr Reaction Mechanism start 1,4-Dicarbonyl + Amine step1 Nucleophilic attack of N on C=O start->step1 hemiaminal Hemiaminal Intermediate step1->hemiaminal step2 Intramolecular Cyclization hemiaminal->step2 cyclic_hemiaminal Cyclic Dihydroxy Intermediate step2->cyclic_hemiaminal step3 Dehydration (-2 H₂O) cyclic_hemiaminal->step3 end Aromatic Pyrrole step3->end

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.[22][23]

G Transaminase-Mediated Knorr-Type Synthesis cluster_step1 Step 1: Biocatalytic Amination cluster_step2 Step 2: Chemical Condensation diketone α-Diketone aminoketone α-Amino Ketone diketone->aminoketone Transaminase (ATA) + Amine Donor pyrrole Substituted Pyrrole aminoketone->pyrrole Condensation + Cyclization ketoester β-Keto Ester ketoester->pyrrole

Caption: Logical flow of a two-step chemoenzymatic Knorr-type synthesis.[14]

Detailed Experimental Protocols

The following protocols provide detailed methodologies for representative chemical and chemoenzymatic syntheses.

Protocol 1: Chemical Synthesis via Paal-Knorr Reaction

Objective: To synthesize 2,5-dimethyl-1-phenyl-1H-pyrrole.[9][24]

Materials:

  • Hexane-2,5-dione (228 mg, 2.0 mmol)

  • Aniline (B41778) (186 mg, 2.0 mmol)

  • Methanol (B129727) (0.5 mL)

  • Concentrated Hydrochloric Acid (1 drop)

  • 0.5 M Hydrochloric Acid (5.0 mL)

  • Methanol/water (9:1 mixture for recrystallization)

  • Round-bottom flask with reflux condenser, ice bath, vacuum filtration apparatus.

Procedure:

  • Combine aniline (186 mg), hexane-2,5-dione (228 mg), and methanol (0.5 mL) in a round-bottom flask.[24]

  • Add one drop of concentrated hydrochloric acid to the mixture.[24]

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 15 minutes.[24]

  • After the reflux period, cool the reaction mixture in an ice bath.[24]

  • While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[24]

  • Collect the resulting crystals by vacuum filtration.[24]

  • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.[9]

Expected Yield: Approximately 52% (178 mg).[9]

Protocol 2: Chemoenzymatic Synthesis via Transaminase-Catalyzed Knorr Reaction

Objective: To synthesize ethyl 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate.[14]

Materials:

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing potassium phosphate buffer (pH 8.0), PLP (1 mM), and the transaminase enzyme (5 mg/mL).

  • Add the (R)-α-methylbenzylamine amine donor to a final concentration of 150 mM.

  • Add the 1-phenyl-1,2-propanedione and ethyl acetoacetate substrates from stock solutions in DMSO to final concentrations of 10 mM and 100 mM, respectively. Ensure the final DMSO concentration is 10% (v/v).

  • Incubate the reaction mixture at 30°C with shaking (200 rpm) for 72 hours.[14]

  • Monitor reaction progress using an appropriate analytical technique (e.g., GC-MS or HPLC).

  • Upon completion, stop the reaction by centrifuging to pellet the enzyme.

  • Extract the supernatant with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel) to yield the pure substituted pyrrole.

Expected Yield: A preparative scale reaction under similar conditions yielded the product at 38%.[14]

Conclusion

Both chemical and chemoenzymatic methods offer powerful and distinct advantages for the synthesis of pyrrole derivatives.

Chemical synthesis , exemplified by the Paal-Knorr and Hantzsch reactions, provides a robust, versatile, and well-documented toolkit for accessing a vast chemical space of pyrrole structures.[2][7] These methods are ideal for exploratory synthesis and when a broad range of starting materials needs to be accommodated.

Chemoenzymatic synthesis offers a paradigm of precision and sustainability.[15][16] By leveraging the inherent selectivity of enzymes like transaminases, researchers can achieve transformations that are difficult or impossible with traditional chemistry, all under mild, environmentally friendly conditions.[14] This approach is particularly advantageous when high regio- or stereoselectivity is paramount, or when developing green manufacturing processes for pharmaceutical intermediates.

The ultimate choice of method will depend on the specific goals of the project. For rapid access to diverse analogs, chemical synthesis may be preferred. For the synthesis of a specific, complex target where selectivity is key and sustainability is a goal, a chemoenzymatic or hybrid approach offers a compelling and sophisticated solution.

References

Safety Operating Guide

Proper Disposal of Pyrrole-2-Carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Pyrrole-2-carboxylic acid is a critical aspect of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact. All personnel handling this compound must be thoroughly familiar with its hazards and the procedures outlined below.

Hazard and Disposal Summary

This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation. Therefore, all materials contaminated with this compound, including unused product, reaction byproducts, and contaminated labware, must be treated as hazardous waste.

ParameterGuidelineSource
Primary Hazard Classifications Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3)
Personal Protective Equipment (PPE) Safety glasses with side-shields, chemical-resistant gloves, lab coat. A dust mask (type N95 or equivalent) is recommended.
Primary Disposal Method Engagement of a licensed professional waste disposal company.
Alternative Disposal Method Dissolving in a combustible solvent and incineration in a chemical scrubber (to be performed by a licensed facility).
Drain Disposal Strictly prohibited for hazardous chemicals.
Waste Segregation Keep this compound waste separate from other chemical waste streams to prevent hazardous reactions.

Experimental Protocol for Safe Disposal

The following protocol details the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting.

1. Waste Identification and Segregation:

  • All materials that have come into contact with this compound are to be considered hazardous waste. This includes:

    • Unused or expired this compound.

    • Residues from reaction vessels.

    • Contaminated personal protective equipment (gloves, etc.).

    • Contaminated labware (beakers, spatulas, etc.).

    • Spill cleanup materials.

  • Segregate this compound waste from all other waste streams, particularly from strong oxidizing agents, acids, and bases to prevent unintended reactions.

2. Waste Containerization and Labeling:

  • Use only chemically resistant, leak-proof containers for storing this compound waste. Ensure the container has a secure, tight-fitting lid.

  • Clearly label the waste container with the following information:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The associated hazards (e.g., "Irritant").

    • The date of waste accumulation.

3. Spill and Emergency Procedures:

  • Personal Precautions: In the event of a spill, immediately evacuate personnel from the affected area. Ensure adequate ventilation. Do not handle the spilled material without the appropriate PPE (safety goggles, chemical-resistant gloves, lab coat, and respiratory protection if dust is generated).

  • Containment and Cleanup:

    • Avoid generating dust.

    • For solid spills, carefully sweep up the material and place it into a designated hazardous waste container.

    • Do not allow the product to enter drains.

    • Thoroughly clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • Skin Contact: Remove contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention if irritation develops.

    • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Provide the disposal company with a complete and accurate description of the waste, including its composition and hazards.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 A Waste Generation (this compound or Contaminated Material) B Is the material intended for future use? A->B C Store in a properly labeled, sealed container in a designated area. B->C Yes D Treat as Hazardous Waste B->D No E Segregate from incompatible materials (oxidizers, strong acids/bases). D->E F Package in a labeled, sealed, chemically resistant container. E->F G Contact Environmental Health & Safety (EHS) or a licensed disposal company for pickup. F->G H Provide waste manifest and documentation. G->H I Proper Disposal Complete H->I

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrrole-2-Carboxylic Acid
Reactant of Route 2
Pyrrole-2-Carboxylic Acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.